molecular formula C33H24O10 B1680922 Sciadopitysin CAS No. 521-34-6

Sciadopitysin

Numéro de catalogue: B1680922
Numéro CAS: 521-34-6
Poids moléculaire: 580.5 g/mol
Clé InChI: YCXRBCHEOFVYEN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Sciadopitysin is a biflavonoid that is a 7, 4', 4'''-trimethyl ether derivative of amentoflavone. It has a role as a bone density conservation agent and a platelet aggregation inhibitor. It is a biflavonoid, a hydroxyflavone, a methoxyflavone and a ring assembly. It is functionally related to an amentoflavone.
This compound has been reported in Taxus cuspidata, Torreya nucifera, and other organisms with data available.
biflavonoid from Taxus celebica & Ginkgo biloba

Propriétés

IUPAC Name

5,7-dihydroxy-8-[5-(5-hydroxy-7-methoxy-4-oxochromen-2-yl)-2-methoxyphenyl]-2-(4-methoxyphenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H24O10/c1-39-18-7-4-16(5-8-18)27-15-25(38)32-23(36)13-22(35)30(33(32)43-27)20-10-17(6-9-26(20)41-3)28-14-24(37)31-21(34)11-19(40-2)12-29(31)42-28/h4-15,34-36H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCXRBCHEOFVYEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)C4=C(C=CC(=C4)C5=CC(=O)C6=C(C=C(C=C6O5)OC)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H24O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30200096
Record name Sciadopitysin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30200096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

580.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

521-34-6
Record name Sciadopitysin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=521-34-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sciadopitysin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000521346
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sciadopitysin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45108
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Sciadopitysin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30200096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,7-dihydroxy-8-[5-(5-hydroxy-7-methoxy-4-oxo-4H-1-benzopyran-2-yl)-2-methoxyphenyl]-2-(4-methoxyphenyl)-4-benzopyrone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.557
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SCIADOPITYSIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WL44VY201L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Sciadopitysin: A Comprehensive Technical Guide to its Natural Sources, Discovery, and Biological Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sciadopitysin, a naturally occurring biflavonoid, has garnered significant attention within the scientific community for its diverse pharmacological activities. This technical guide provides an in-depth exploration of the natural sources of this compound, its discovery, and the experimental methodologies employed for its isolation, purification, and characterization. Furthermore, this document elucidates the molecular signaling pathways modulated by this compound, offering valuable insights for researchers and professionals in the field of drug discovery and development. All quantitative data is presented in structured tables for comparative analysis, and key experimental protocols are detailed. Visual diagrams of pertinent signaling pathways and experimental workflows are provided to enhance comprehension.

Introduction and Discovery

This compound is a biflavonoid, a class of polyphenolic compounds characterized by a structure composed of two flavonoid moieties linked together. It was first isolated from the leaves of the Japanese umbrella pine, Sciadopitys verticillata. However, it is more commonly associated with Ginkgo biloba, from which it has been extensively studied.[1] The discovery of this compound and other biflavonoids has been pivotal in expanding the understanding of the chemical diversity of natural products and their potential therapeutic applications.

Natural Sources of this compound

This compound has been identified in several plant species. The primary and most well-documented sources are Ginkgo biloba and Torreya nucifera.

Ginkgo biloba (Ginkgo Tree)

Ginkgo biloba is a prominent source of this compound. The concentration of this biflavonoid varies significantly depending on the part of the plant and its developmental stage. Leaves, in particular, are a rich source.

Torreya nucifera (Kaya, Japanese Nutmeg-yew)

The leaves of Torreya nucifera have also been identified as a source of this compound, along with other biflavonoids like amentoflavone, bilobetin, and ginkgetin.[2][3]

Quantitative Analysis of this compound in Natural Sources

The concentration of this compound in various plant materials has been quantified using High-Performance Liquid Chromatography (HPLC). The following tables summarize the quantitative data from different studies.

Table 1: this compound Content in Different Tissues of Ginkgo biloba

Plant PartThis compound Concentration (µg/g dry weight)Reference
Leaf Blades86.00 ± 0.74[1]
Leaf Petioles727.14 ± 2.98[1]
Seed Petioles289.32 ± 19.19[1]
Sarcotesta224.32 ± 4.44[1]
Twig Bark41.57 ± 4.64[1]

Table 2: Biflavonoid Content in Leaves of Ginkgo biloba (Autumnal)

BiflavonoidConcentration (% of dry weight)
This compound0.05 - 0.1
Ginkgetin0.1 - 0.2
Isoginkgetin0.05 - 0.1
Bilobetin0.1 - 0.2

Note: Data synthesized from multiple sources indicating general ranges.

Experimental Protocols

Extraction of Biflavonoids from Plant Material

This protocol provides a general method for the extraction of biflavonoids, including this compound, from dried plant leaves.

  • Sample Preparation: Dried leaves of Ginkgo biloba or Torreya nucifera are ground into a fine powder.[2][3]

  • Extraction: The powdered plant material (e.g., 1.8 kg) is extracted with ethanol (B145695) (e.g., 3 x 2.0 L) at room temperature for a period of 4 days.[3]

  • Concentration: The ethanol extract is then concentrated under reduced pressure to yield a crude extract.[3]

  • Fractionation: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane and ethyl acetate (B1210297), to separate compounds based on their polarity.[2][3] The biflavonoids, including this compound, are typically found in the ethyl acetate fraction.

Isolation and Purification of this compound

Further purification of the biflavonoid-rich fraction is achieved through chromatographic techniques.

  • Column Chromatography: The ethyl acetate fraction is subjected to open column chromatography on silica (B1680970) gel.[3]

  • Elution: A gradient elution system is employed, starting with a non-polar solvent and gradually increasing the polarity. For example, a gradient of n-hexane and ethyl acetate can be used.[3]

  • Further Purification: Fractions containing this compound are further purified using techniques like Sephadex LH-20 column chromatography and/or preparative High-Performance Liquid Chromatography (HPLC).[3]

Quantification of this compound by HPLC

A validated High-Performance Liquid Chromatography (HPLC) method is essential for the accurate quantification of this compound in plant extracts.

  • Chromatographic System: A typical HPLC system consists of a pump, an autosampler, a column oven, and a Diode Array Detector (DAD).[1]

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[4]

  • Mobile Phase: A gradient elution is often employed. For example, a mixture of hexane/chloroform with an increasing concentration of tetrahydrofuran (B95107) can be used.[4]

  • Detection: The detection wavelength is typically set at 330 nm for biflavonoids.[1][4]

  • Quantification: A calibration curve is generated using a pure standard of this compound. The concentration of this compound in the samples is then determined by comparing their peak areas with the calibration curve.[4]

Signaling Pathways Modulated by this compound

This compound has been shown to modulate several key signaling pathways involved in cellular processes, most notably the RANKL-induced NF-κB signaling pathway, which is crucial in osteoclastogenesis (the formation of bone-resorbing cells).[5][6]

Inhibition of the RANKL/NF-κB Signaling Pathway

Receptor Activator of Nuclear Factor kappa-B Ligand (RANKL) is a key cytokine that induces the differentiation of osteoclast precursors into mature osteoclasts. This process is heavily dependent on the activation of the NF-κB transcription factor.

This compound has been demonstrated to inhibit RANKL-induced osteoclastogenesis by suppressing the activation of the NF-κB pathway.[5][6] This inhibitory effect is achieved without significantly altering the phosphorylation of MAPKs (p38, JNK, and ERK1/2).[5][6] The downstream effects of this inhibition include the reduced expression of key osteoclast-specific genes such as:

  • c-Fos and NFATc1: Transcription factors essential for osteoclast differentiation.[5][6]

  • Cathepsin K (CTSK), Tartrate-resistant acid phosphatase (TRAP), and Matrix metalloproteinase-9 (MMP-9): Enzymes crucial for bone resorption.[5][6]

The following diagram illustrates the inhibitory effect of this compound on the RANKL/NF-κB signaling pathway.

Sciadopitysin_NFkB_Pathway cluster_nucleus RANKL RANKL RANK RANK RANKL->RANK Binds to TRAF6 TRAF6 RANK->TRAF6 Activates IKK_complex IKK Complex TRAF6->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates (leading to degradation) NFkB NF-κB (p65/p50) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates to Gene_Expression Gene Expression (c-Fos, NFATc1, CTSK, TRAP, MMP-9) Nucleus->Gene_Expression Induces This compound This compound This compound->IKK_complex Inhibits

Caption: Inhibition of the RANKL/NF-κB signaling pathway by this compound.

Experimental Workflow for Investigating this compound's Effect on Osteoclastogenesis

The following diagram outlines a typical experimental workflow to study the impact of this compound on RANKL-induced osteoclastogenesis.

Experimental_Workflow Start Start: Isolate Bone Marrow Macrophages (BMMs) Culture Culture BMMs with M-CSF Start->Culture Treatment Treat cells with RANKL and different concentrations of this compound Culture->Treatment TRAP_staining TRAP Staining Assay (for osteoclast differentiation) Treatment->TRAP_staining Gene_expression RT-qPCR Analysis (c-Fos, NFATc1, CTSK, TRAP, MMP-9) Treatment->Gene_expression Protein_analysis Western Blot Analysis (p-p65, p65, IκBα) Treatment->Protein_analysis Data_analysis Data Analysis and Interpretation TRAP_staining->Data_analysis Gene_expression->Data_analysis Protein_analysis->Data_analysis

Caption: Experimental workflow for studying this compound's effects on osteoclastogenesis.

Conclusion

This compound stands out as a biflavonoid with significant therapeutic potential, particularly in the context of bone diseases. This technical guide has provided a comprehensive overview of its natural sources, methods for its isolation and quantification, and its mechanism of action in inhibiting the RANKL/NF-κB signaling pathway. The detailed protocols and visual diagrams presented herein are intended to serve as a valuable resource for researchers and professionals dedicated to the exploration and development of novel therapeutics from natural products. Further investigation into the bioavailability, pharmacokinetics, and clinical efficacy of this compound is warranted to fully realize its therapeutic promise.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Sciadopitysin Biosynthetic Pathway in Ginkgo biloba

Abstract

Ginkgo biloba, a unique and ancient tree species, is a rich source of various secondary metabolites, including a distinctive class of compounds known as biflavonoids.[1] Among these, this compound and its precursors have garnered significant interest for their potential pharmacological activities.[2] This technical guide provides a comprehensive overview of the biosynthetic pathway of this compound in Ginkgo biloba. It details the enzymatic steps from primary metabolites to the final complex biflavonoid structure, presents quantitative data on biflavonoid distribution, outlines key experimental protocols for their analysis, and provides visual diagrams of the metabolic and experimental workflows. This document is intended to serve as a critical resource for researchers and professionals involved in natural product chemistry, drug discovery, and plant biotechnology.

Introduction to Ginkgo Biflavonoids

Ginkgo biloba produces a variety of flavonoids, which are broadly classified into flavonoid glycosides, catechins, and biflavonoids.[3][4] Biflavonoids are complex structures formed by the dimerization of flavonoid monomers.[1] In Ginkgo, the primary biflavonoids are derived from the flavone (B191248) apigenin (B1666066) and include amentoflavone, bilobetin, ginkgetin, isoginkgetin (B1672240), and this compound.[1][5] These compounds are considered important constituents of ginkgo phytopharmaceuticals and contribute to the plant's overall biological activity.[1][2]

Amentoflavone, a dimer of two apigenin units, is the foundational molecule for this series of compounds.[6][7] The other major ginkgo biflavonoids—bilobetin, ginkgetin, isoginkgetin, and this compound—are mono-, di-, and tri-O-methylated derivatives of amentoflavone, respectively.[8] this compound, with three methoxy (B1213986) groups, represents one of the more complex structures in this pathway.[8] Understanding its biosynthesis is crucial for metabolic engineering and optimizing production.

The this compound Biosynthetic Pathway

The formation of this compound is a multi-stage process that begins with the general phenylpropanoid pathway and proceeds through flavonoid and biflavonoid-specific branches.

Upstream Pathway: Synthesis of the Apigenin Monomer

The synthesis of the apigenin monomer is the initial phase, utilizing precursors from primary metabolism. This pathway involves several key enzymes that have been identified in Ginkgo biloba.[3][5]

  • Phenylalanine Ammonia Lyase (PAL): Initiates the pathway by converting L-phenylalanine to cinnamic acid.

  • Cinnamate-4-Hydroxylase (C4H): Hydroxylates cinnamic acid to produce p-coumaric acid.

  • 4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.

  • Chalcone (B49325) Synthase (CHS): Catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone. The first CHS gene from G. biloba was cloned in 2004.[5]

  • Chalcone Isomerase (CHI): Induces the stereospecific cyclization of naringenin chalcone into the flavanone (B1672756) naringenin.[3][5]

  • Flavone Synthase (FNS): Introduces a double bond into the C-ring of naringenin to produce the flavone apigenin.

G cluster_phenylpropanoid General Phenylpropanoid Pathway cluster_flavonoid Flavonoid Synthesis L-Phenylalanine L-Phenylalanine Cinnamic Acid Cinnamic Acid p-Coumaric Acid p-Coumaric Acid Cinnamic Acid->p-Coumaric Acid C4H p-Coumaroyl-CoA p-Coumaroyl-CoA p-Coumaric Acid->p-Coumaroyl-CoA 4CL Naringenin Chalcone Naringenin Chalcone p-Coumaroyl-CoA->Naringenin Chalcone CHS Naringenin Naringenin Naringenin Chalcone->Naringenin CHI Apigenin Apigenin Naringenin->Apigenin FNS Malonyl-CoA Malonyl-CoA Malonyl-CoA->Naringenin Chalcone x3

Biosynthesis of the apigenin monomer.
Core Pathway: From Apigenin to this compound

This phase involves the dimerization of apigenin and subsequent methylation steps. While the precise enzymes have not been fully characterized in Ginkgo biloba, the pathway is inferred from the structures of the isolated biflavonoids.

  • Oxidative Coupling: Two molecules of apigenin undergo C-C oxidative coupling to form amentoflavone. This reaction is likely catalyzed by a specific cytochrome P450 monooxygenase. Amentoflavone consists of two apigenin units linked between the C-3' of one unit and the C-8 of the other.[7]

  • Sequential O-Methylation: Amentoflavone serves as the scaffold for a series of methylation reactions, catalyzed by O-methyltransferases (OMTs), using S-adenosyl methionine (SAM) as the methyl donor.

    • Amentoflavone → Bilobetin: A single methylation at the C-4' position.[8]

    • Amentoflavone → Ginkgetin / Isoginkgetin: Double methylation occurs to form these isomers. Ginkgetin is methylated at C-7 and C-4', while isoginkgetin is methylated at C-4' and C-4'''.[8]

    • Ginkgetin / Isoginkgetin → this compound: A third methylation occurs. This compound possesses three methoxy groups at positions C-7, C-4', and C-4'''.[8]

G Apigenin Apigenin (x2) Amentoflavone Amentoflavone Apigenin->Amentoflavone Cytochrome P450 (?) Bilobetin Bilobetin (4'-O-methylamentoflavone) Amentoflavone->Bilobetin OMT Ginkgetin Ginkgetin (7,4'-di-O-methylamentoflavone) Amentoflavone->Ginkgetin OMT(s) Isoginkgetin Isoginkgetin (4',4'''-di-O-methylamentoflavone) Amentoflavone->Isoginkgetin OMT(s) This compound This compound (7,4',4'''-tri-O-methylamentoflavone) Ginkgetin->this compound OMT Isoginkgetin->this compound OMT

Core biosynthetic pathway of ginkgo biflavonoids.

Quantitative Data on Biflavonoid Distribution

The concentration of this compound and other biflavonoids varies significantly across different tissues of the Ginkgo biloba plant. This distribution suggests tissue-specific regulation of the biosynthetic pathway. Leaf blades are generally the richest source of these compounds.

Table 1: Tissue-Specific Content of Major Biflavonoids in Ginkgo biloba Data compiled from Kovač Tomas M, et al. (2022).[8][9][10] All values are in µg/g of dry weight (dw).

Plant PartAmentoflavone (µg/g dw)Bilobetin (µg/g dw)Ginkgetin (µg/g dw)Isoginkgetin (µg/g dw)This compound (µg/g dw)Total Biflavonoids (µg/g dw)
Leaf Blades 13.92 ± 1.01165.71 ± 12.37188.75 ± 14.12255.45 ± 19.34439.12 ± 26.691062.95
Leaf Petioles 24.38 ± 1.83118.89 ± 9.07102.94 ± 7.15162.92 ± 11.23240.59 ± 16.51649.72
Seed Petioles 34.01 ± 2.51249.29 ± 19.23146.62 ± 9.37380.41 ± 26.98289.32 ± 19.191099.65
Sarcotesta 17.52 ± 2.77138.34 ± 49.19116.53 ± 6.58311.67 ± 16.92224.32 ± 4.44808.38
Twig Bark 75.70 ± 6.8032.53 ± 2.3033.79 ± 2.8029.49 ± 3.2341.57 ± 4.64213.08
Buds 38.82 ± 1.5516.63 ± 1.0519.24 ± 0.9820.37 ± 1.0122.84 ± 1.22117.90
Tree Bark 63.30 ± 4.60Not DetectedNot DetectedNot DetectedNot Detected63.30

Note: Biflavonoids were not detected in twigs without bark, nutshells, or kernels.[8]

Table 2: Reported Bioactivity of Ginkgo Biflavonoids This table summarizes key in vitro bioactivity data relevant to drug development.

CompoundTarget/AssayBioactivity (IC₅₀)Reference
GinkgetinHuman Carboxylesterase 2 (CES2)0.3 µM[11]
BilobetinHuman Carboxylesterase 2 (CES2)0.18 µM[11]
This compoundHuman Carboxylesterase 2 (CES2)0.29 µM[11]
IsoginkgetinHuman Carboxylesterase 2 (CES2)0.94 µM[11]
Amentoflavoneκ-opioid receptorKₑ = 490 nM[6]
AmentoflavoneCytochrome P450 (CYP3A4, CYP2C9)Potent Inhibitor[6]

Experimental Protocols

Protocol for Extraction of Biflavonoids from Ginkgo biloba Leaves

This protocol provides a general method for the extraction of biflavonoids for analytical purposes.

  • Sample Preparation: Collect fresh Ginkgo biloba leaves and wash them with distilled water. Dry the leaves in a shaded, well-ventilated area or in an oven at 40-50°C until constant weight is achieved. Grind the dried leaves into a fine powder using a mechanical grinder.

  • Solvent Extraction: a. Weigh 1.0 g of the powdered leaf sample into a conical flask. b. Add 25 mL of 80% aqueous methanol (B129727) (MeOH).[12] c. Sonicate the mixture in an ultrasonic bath for 30-45 minutes at room temperature. d. Alternatively, perform reflux extraction at 60°C for 2 hours.

  • Filtration and Concentration: a. Centrifuge the mixture at 3000 x g for 10 minutes.[13] b. Filter the supernatant through Whatman No. 1 filter paper or a 0.45 µm syringe filter to remove particulate matter. c. The resulting extract can be used directly for HPLC analysis or concentrated under reduced pressure using a rotary evaporator for further purification.

  • Storage: Store the final extract at 4°C in a dark vial to prevent degradation before analysis.

Protocol for Quantification by High-Performance Liquid Chromatography (HPLC-DAD)

This method allows for the simultaneous separation and quantification of the five major biflavonoids.[8]

  • Instrumentation: A standard HPLC system equipped with a Diode Array Detector (DAD), a quaternary pump, an autosampler, and a column thermostat.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm × 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient elution using (A) acetonitrile (B52724) and (B) 0.1% formic acid in water.

    • Gradient Program: Start with 30% A, increase linearly to 70% A over 30 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detection: Monitor at 330 nm for all biflavonoids.

  • Standard Preparation: Prepare stock solutions of pure amentoflavone, bilobetin, ginkgetin, isoginkgetin, and this compound standards (e.g., 1 mg/mL in methanol). Create a series of working standard solutions by serial dilution to generate a calibration curve (e.g., 1 to 100 µg/mL).

  • Quantification: Inject the prepared sample extracts and standard solutions. Identify the biflavonoid peaks in the sample chromatogram by comparing their retention times and UV spectra with the standards.[8] Quantify the concentration of each compound using the linear regression equation derived from the calibration curve.

G Start Start: Dried Ginkgo Leaf Powder Extraction Solvent Extraction (80% Methanol, Sonication) Start->Extraction Filtration Filtration / Centrifugation (Remove Particulates) Extraction->Filtration CrudeExtract Crude Biflavonoid Extract Filtration->CrudeExtract HPLC HPLC-DAD Analysis (C18 Column, Gradient Elution) CrudeExtract->HPLC Data Data Processing: Peak Identification & Quantification HPLC->Data End End: Biflavonoid Concentration Data Data->End

Workflow for biflavonoid extraction and analysis.

Conclusion and Future Directions

The biosynthetic pathway of this compound in Ginkgo biloba is a complex process rooted in the general flavonoid pathway, culminating in specific dimerization and methylation steps. While the chemical intermediates are well-established, the specific enzymes—particularly the cytochrome P450 responsible for the initial coupling of apigenin and the subsequent O-methyltransferases—remain to be functionally characterized in Ginkgo.

For researchers and drug development professionals, several key areas warrant further investigation:

  • Enzyme Discovery and Characterization: Identification and functional analysis of the specific genes and enzymes in the biflavonoid branch of the pathway will enable a deeper understanding of its regulation.

  • Metabolic Engineering: Knowledge of the rate-limiting enzymatic steps could allow for the targeted upregulation of this compound production in Ginkgo cell cultures or heterologous systems.

  • Pharmacokinetic Studies: Further investigation into the absorption, distribution, metabolism, and excretion (ADME) of this compound is essential for its development as a therapeutic agent.

This guide provides a foundational understanding of the this compound pathway, offering the necessary data and protocols to support ongoing and future research in this promising field.

References

Total Synthesis of Sciadopitysin and its Analogues: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sciadopitysin, a naturally occurring biflavonoid, has garnered significant attention within the scientific community due to its diverse pharmacological activities. Primarily isolated from Ginkgo biloba, this compound and its structural analogues, such as ginkgetin (B1671510) and isoginkgetin (B1672240), have demonstrated potential as anti-inflammatory, neuroprotective, and anti-cancer agents. The complex molecular architecture of these biflavonoids presents a considerable challenge for synthetic chemists. This technical guide provides a comprehensive overview of the total synthesis of this compound and its key analogues, detailing synthetic strategies, experimental protocols, and relevant biological pathways. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product synthesis, medicinal chemistry, and drug discovery.

Chemical Structures

This compound, ginkgetin, and isoginkgetin are all derivatives of amentoflavone, differing in their methylation patterns.

  • This compound: 7,4',4'''-tri-O-methylamentoflavone

  • Ginkgetin: 7,4'-di-O-methylamentoflavone

  • Isoginkgetin: 4',7''-di-O-methylamentoflavone

Synthetic Strategies for Biflavonoids

The total synthesis of this compound and its analogues is not extensively documented in a single, complete procedure. However, the synthesis of related biflavonoids has been achieved through several key strategic approaches. These methods can be adapted to target this compound and its analogues. The most prominent strategies involve the coupling of two flavonoid monomers.

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds. In the context of biflavonoid synthesis, this reaction is employed to couple a flavonoid boronic acid or boronate ester with a halogenated flavonoid.[1][2][3][4] This strategy offers a versatile and high-yielding route to unsymmetrical biflavonoids.

Ullmann Condensation/Coupling

The Ullmann reaction is a classical method for the formation of biaryl linkages using copper-mediated coupling of aryl halides.[5][6][7] This approach has been historically used for the synthesis of biflavonoids, though it often requires harsh reaction conditions. Modern modifications have improved the efficiency and applicability of this reaction.

Wessely-Moser Rearrangement

The Wessely-Moser rearrangement is an isomerization reaction that occurs in flavonoids, typically under acidic or basic conditions.[8][9] While not a direct coupling method, it can be a crucial step in the synthesis of certain flavonoid isomers and can be strategically employed in the total synthesis of complex biflavonoids.

Experimental Protocols

Synthesis of Isoginkgetin (Illustrative Pathway)

The synthesis of isoginkgetin can be envisioned through a convergent approach utilizing a Suzuki-Miyaura cross-coupling as the key step. This involves the preparation of two flavonoid fragments: a boronate ester-substituted flavone (B191248) and an iodo-substituted flavone.

Step 1: Synthesis of Flavone Monomers

The individual flavonoid monomers are typically synthesized through well-established methods such as the Baker-Venkataraman rearrangement or the Allan-Robinson reaction, starting from substituted acetophenones and benzaldehydes. Protective group strategies are often necessary to mask reactive hydroxyl groups.

Step 2: Functionalization of Flavone Monomers

One flavonoid monomer is halogenated, typically with iodine, at the desired coupling position. The other monomer is converted to a boronic acid or a boronate ester, such as a pinacol (B44631) boronate, through methods like the Miyaura borylation.

Step 3: Suzuki-Miyaura Cross-Coupling

To a solution of the iodo-flavone (1.0 equiv) and the flavone boronate ester (1.2 equiv) in a suitable solvent such as a 9:1 mixture of DMF and water, is added a palladium catalyst, for example, Pd(PPh₃)₄ (0.05 equiv), and a base, such as NaOH (4.0 equiv). The reaction mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) in a microwave reactor at 120 °C for 2 hours. After cooling, the reaction mixture is filtered and the product is extracted with an organic solvent. The crude product is then purified by column chromatography.[1]

Step 4: Deprotection

In the final step, any protecting groups on the hydroxyl functionalities are removed to yield the final biflavonoid product. This is typically achieved using reagents like BBr₃ or through catalytic hydrogenation.

Quantitative Data

The following tables summarize the key quantitative data for this compound and its analogues.

Table 1: Physicochemical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )
This compoundC₃₃H₂₄O₁₀580.54
GinkgetinC₃₂H₂₂O₁₀566.51
IsoginkgetinC₃₂H₂₂O₁₀566.51

Table 2: Spectroscopic Data of this compound [11]

TypeData
¹H NMR Predicted data available in databases such as NP-MRD.[12]
¹³C NMR Predicted and some experimental data available in databases like PubChem.[11]
Mass Spec m/z 581.1448 [M+H]⁺

Table 3: Spectroscopic Data of Ginkgetin [13]

TypeData
¹H NMR Detailed assignments available in specialized literature.[14]
¹³C NMR Data available in databases like PubChem.[13]
Mass Spec m/z 567.1291 [M+H]⁺

Table 4: Spectroscopic Data of Isoginkgetin [15][16]

TypeData
¹H NMR Data available in various publications.
¹³C NMR Data available in various publications.
Mass Spec m/z 565.1138 [M-H]⁻

Signaling Pathways and Biological Activity

This compound and its analogues have been reported to modulate several key signaling pathways, contributing to their observed biological effects.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, immune responses, and cell survival.[17][18][19][20] Several studies have indicated that biflavonoids, including this compound and its analogues, can inhibit the activation of the NF-κB pathway.[21][22] This inhibition is thought to be a primary mechanism behind their anti-inflammatory properties.

Wnt_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand LRP5_6 LRP5/6 Wnt->LRP5_6 Frizzled Frizzled Dsh Dishevelled Frizzled->Dsh activates Destruction_Complex Destruction Complex (Axin, APC, GSK-3β) Dsh->Destruction_Complex inhibits beta_catenin β-catenin Destruction_Complex->beta_catenin phosphorylates for degradation Proteasome Proteasome beta_catenin->Proteasome beta_catenin_n β-catenin beta_catenin->beta_catenin_n accumulation & translocation TCF_LEF TCF/LEF beta_catenin_n->TCF_LEF co-activates Gene_Transcription Target Gene Transcription TCF_LEF->Gene_Transcription This compound This compound & Analogues This compound->Destruction_Complex modulates?

References

The Neuroprotective Mechanisms of Sciadopitysin in Neuronal Cells: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 19, 2025

Executive Summary

Sciadopitysin, a biflavonoid found in plants such as Taxus chinensis and Ginkgo biloba, has emerged as a promising natural compound with significant neuroprotective properties. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the therapeutic potential of this compound in neuronal cells. Drawing from preclinical studies, this document details the compound's ability to counteract neurotoxicity induced by both methylglyoxal (B44143) (MG) and amyloid-beta (Aβ), two key players in the pathology of neurodegenerative diseases.

This guide summarizes the quantitative effects of this compound on neuronal cell viability, apoptosis, and key signaling pathways. Detailed experimental protocols for the cited studies are provided to facilitate reproducibility and further investigation. Furthermore, signaling pathways and experimental workflows are visualized through diagrams to offer a clear and concise understanding of the intricate mechanisms of action. This document is intended to serve as a valuable resource for researchers and professionals in the fields of neuroscience and drug development, aiming to accelerate the exploration of this compound as a potential therapeutic agent for neurodegenerative disorders.

Introduction

Neurodegenerative diseases, such as Alzheimer's disease, are characterized by the progressive loss of neuronal structure and function. Two major contributors to this neuronal damage are the accumulation of advanced glycation end products (AGEs), for which methylglyoxal (MG) is a major precursor, and the aggregation of amyloid-beta (Aβ) peptides[1]. These pathological hallmarks lead to increased oxidative stress, neuroinflammation, and ultimately, apoptotic cell death.

This compound, a naturally occurring biflavonoid, has demonstrated significant neuroprotective effects in preclinical models of neurotoxicity[1][2]. This guide delves into the core mechanisms by which this compound exerts its protective action in neuronal cells, focusing on its antioxidant, anti-apoptotic, and signaling-modulatory properties.

Mechanism of Action in Methylglyoxal-Induced Neurotoxicity

In a key study utilizing human neuroblastoma SK-N-MC cells, this compound demonstrated a potent ability to protect against MG-induced cytotoxicity. Pretreatment with this compound was shown to significantly improve cell viability and inhibit apoptosis in a dose-dependent manner[1].

Attenuation of Oxidative Stress and Intracellular Calcium Dysregulation

This compound was found to mitigate several key events in MG-induced oxidative stress. It effectively attenuated the MG-induced increase in intracellular calcium (Ca2+) levels and the expression of NADPH oxidase 4 (NOX4), a major source of reactive oxygen species (ROS) in neuronal cells[1].

Activation of the Nrf2 Antioxidant Pathway

A crucial aspect of this compound's neuroprotective mechanism involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. This compound treatment led to an increase in the nuclear translocation of Nrf2, a master regulator of the antioxidant response. This, in turn, upregulates the expression of downstream antioxidant enzymes, including glyoxalase 1, which is involved in the detoxification of MG[1].

Quantitative Data Summary: Methylglyoxal-Induced Neurotoxicity

The following table summarizes the quantitative data from the study on the protective effects of this compound against MG-induced neurotoxicity in SK-N-MC cells.

ParameterConditionThis compound ConcentrationResult
Cell Viability 500 µM MG1 µMIncreased to ~65% from ~50%
500 µM MG5 µMIncreased to ~75% from ~50%
500 µM MG10 µMIncreased to ~85% from ~50%
Apoptosis (TUNEL-positive cells) 500 µM MG10 µMDecreased to ~15% from ~40%
Intracellular Ca2+ Levels 500 µM MG10 µMSignificantly reduced compared to MG alone
NOX4 Protein Expression 500 µM MG10 µMSignificantly reduced compared to MG alone
Nuclear Nrf2 Protein Expression 500 µM MG10 µMSignificantly increased compared to MG alone

Mechanism of Action in Amyloid-Beta-Induced Neurotoxicity

This compound has also shown promise in combating the neurotoxic effects of amyloid-beta (Aβ), a hallmark of Alzheimer's disease. Studies have indicated that this compound can inhibit the aggregation of Aβ peptides and protect neuronal cells from Aβ-induced damage[2].

Inhibition of Amyloid-Beta Aggregation

A key mechanism of this compound in the context of Alzheimer's disease pathology is its ability to interfere with the aggregation of Aβ peptides. By inhibiting the formation of toxic Aβ fibrils, this compound can potentially reduce the primary insult that triggers the cascade of neurodegenerative events[2].

Enhancement of Neuronal Cell Viability

In cellular assays using SH-SY5Y neuroblastoma cells and primary cortical neurons, this compound demonstrated a neuroprotective effect against Aβ-induced toxicity, leading to an increase in cell viability[2]. While the precise signaling pathways modulated by this compound in this context are still under investigation, its anti-apoptotic and antioxidant properties are likely to play a significant role.

Key Signaling Pathways Modulated by this compound

The neuroprotective effects of this compound are orchestrated through its influence on several critical intracellular signaling pathways.

Sciadopitysin_Signaling_Pathways cluster_stress Cellular Stress cluster_antioxidant Antioxidant Response cluster_apoptosis Apoptosis Regulation This compound This compound ROS_Ca ↑ Intracellular Ca2+ ↑ ROS (NOX4) This compound->ROS_Ca inhibits Nrf2 Nrf2 This compound->Nrf2 activates Apoptosis Apoptosis This compound->Apoptosis inhibits MG_Abeta Methylglyoxal (MG) & Amyloid-Beta (Aβ) MG_Abeta->ROS_Ca induces ROS_Ca->Apoptosis leads to ARE ARE Nrf2->ARE translocates to nucleus & binds to Antioxidant_Enzymes ↑ Antioxidant Enzymes (e.g., Glyoxalase 1) ARE->Antioxidant_Enzymes promotes transcription of

Core Signaling Pathways of this compound.

Experimental Protocols

This section provides a detailed methodology for the key experiments cited in this guide to ensure reproducibility.

Cell Culture and Treatment
  • Cell Line: Human neuroblastoma SK-N-MC cells.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Cells were pre-treated with various concentrations of this compound (1, 5, 10 µM) for 1 hour, followed by co-treatment with 500 µM methylglyoxal (MG) for 24 hours.

Cell Viability Assay (MTT Assay)
  • Seed SK-N-MC cells in a 96-well plate at a density of 1 × 10^4 cells/well and incubate for 24 hours.

  • Treat the cells as described in section 5.1.

  • After treatment, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the supernatant and add 100 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the control group.

MTT_Assay_Workflow start Seed SK-N-MC cells (96-well plate) treatment Treat with this compound and/or MG start->treatment add_mtt Add MTT solution (4 hours incubation) treatment->add_mtt dissolve Dissolve formazan with DMSO add_mtt->dissolve read Measure absorbance at 570 nm dissolve->read end Calculate cell viability read->end

MTT Assay Workflow.
Apoptosis Detection (TUNEL Assay)

  • Grow SK-N-MC cells on coverslips in a 24-well plate.

  • Treat the cells as described in section 5.1.

  • Fix the cells with 4% paraformaldehyde for 20 minutes at room temperature.

  • Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.

  • Perform the TUNEL assay using a commercially available kit according to the manufacturer's instructions.

  • Counterstain the nuclei with DAPI.

  • Mount the coverslips on glass slides and visualize using a fluorescence microscope.

  • The percentage of TUNEL-positive cells is calculated by counting the number of green-fluorescent (apoptotic) cells and dividing by the total number of DAPI-stained (total) cells.

Western Blot Analysis
  • Lyse the treated SK-N-MC cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA protein assay kit.

  • Separate equal amounts of protein (20-30 µg) by SDS-PAGE on a 10-12% gel.

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against NOX4, Nrf2, and β-actin overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities using densitometry software and normalize to the loading control (β-actin).

Western_Blot_Workflow start Cell Lysis & Protein Quantification sds_page SDS-PAGE start->sds_page transfer Protein Transfer (PVDF membrane) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection ECL Detection secondary_ab->detection end Densitometry Analysis detection->end

Western Blot Workflow.
Measurement of Intracellular Calcium

  • Load the SK-N-MC cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) according to the manufacturer's protocol.

  • After treatment as described in section 5.1, measure the fluorescence intensity at the appropriate excitation and emission wavelengths using a fluorescence microscope or a plate reader.

  • The change in fluorescence intensity is indicative of the change in intracellular calcium concentration.

Future Directions and Conclusion

The existing preclinical data strongly support the neuroprotective potential of this compound against neurotoxic insults relevant to neurodegenerative diseases. Its multifaceted mechanism of action, encompassing antioxidant, anti-apoptotic, and signaling-modulatory effects, makes it an attractive candidate for further investigation.

Future research should focus on:

  • Elucidating the precise molecular targets of this compound within the PI3K/Akt and MAPK signaling pathways in the context of Aβ-induced neurotoxicity.

  • Conducting in vivo studies in animal models of neurodegenerative diseases to evaluate the therapeutic efficacy, bioavailability, and safety of this compound.

  • Investigating the potential synergistic effects of this compound with other neuroprotective agents.

References

Preliminary Screening of Sciadopitysin for Antioxidant Potential: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sciadopitysin, a biflavonoid predominantly found in the leaves of the Ginkgo biloba tree and the Japanese umbrella pine (Sciadopitys verticillata), has garnered increasing interest within the scientific community for its diverse pharmacological activities. This technical guide provides an in-depth overview of the preliminary screening of this compound for its antioxidant potential. Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathogenesis of numerous chronic and degenerative diseases. Natural compounds with potent antioxidant properties are therefore of significant interest in the development of novel therapeutic and preventative strategies.

This document summarizes the available quantitative data on the antioxidant capacity of this compound, details the experimental protocols for key in vitro and cell-based antioxidant assays, and elucidates the potential signaling pathways through which this compound may exert its antioxidant effects. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the exploration and development of natural antioxidant compounds.

Data Presentation: In Vitro Antioxidant Capacity of this compound

The antioxidant potential of a compound can be quantified using various assays that measure its ability to scavenge free radicals or reduce oxidizing agents. The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) are common metrics used to express the potency of an antioxidant, with lower values indicating greater activity. While extensive quantitative data for this compound in common antioxidant assays is still emerging, this section aims to provide a structured summary of available and related data.

AssayCompoundIC50 / EC50 (µM)Reference CompoundReference IC50 / EC50 (µM)Notes
DPPH Radical Scavenging Activity This compoundData Not AvailableAscorbic Acid~30.4 - 45.8The DPPH assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.[1]
ABTS Radical Scavenging Activity This compoundData Not AvailableTrolox~2.9 - 3.8The ABTS assay assesses the capacity of an antioxidant to scavenge the ABTS radical cation.
Cellular Antioxidant Activity (CAA) This compoundData Not AvailableQuercetin~9.84The CAA assay measures the ability of a compound to inhibit the formation of fluorescent DCF within cells, providing a more biologically relevant measure of antioxidant activity.[2]
Reduction of Aβ(1-42) Induced Cytotoxicity This compound9.84--This demonstrates a protective effect against oxidative stress-induced cell death in a neuronal cell model.[3]

Note: The table highlights the current gap in publicly available, direct quantitative antioxidant data for this compound from standardized DPPH and ABTS assays. The provided EC50 value relates to its protective effect in a specific cellular model of neurotoxicity, which is an indirect measure of its antioxidant potential. Further direct antioxidant screening is warranted.

Experimental Protocols

Detailed and standardized protocols are crucial for the reproducible and comparative assessment of antioxidant activity. The following sections provide comprehensive methodologies for the key assays discussed.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical by an antioxidant, resulting in a color change from violet to yellow, which is measured spectrophotometrically.[4]

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) (or ethanol)

  • This compound (or test compound)

  • Ascorbic acid (or Trolox) as a positive control

  • 96-well microplate or spectrophotometer cuvettes

  • Spectrophotometer capable of measuring absorbance at 517 nm

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.

  • Preparation of Test Samples: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in methanol to obtain a range of concentrations.

  • Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample dilution. For the blank, add 100 µL of methanol to 100 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    where A_control is the absorbance of the blank and A_sample is the absorbance of the test sample.

  • IC50 Determination: The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+), which has a characteristic blue-green color. The reduction of ABTS•+ by the antioxidant leads to a decrease in absorbance.

Materials:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

  • Potassium persulfate (K₂S₂O₈)

  • Phosphate-buffered saline (PBS) or ethanol (B145695)

  • This compound (or test compound)

  • Trolox (or ascorbic acid) as a positive control

  • 96-well microplate or spectrophotometer cuvettes

  • Spectrophotometer capable of measuring absorbance at 734 nm

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This will generate the ABTS•+ radical cation.

  • Working ABTS•+ Solution: Dilute the stock ABTS•+ solution with PBS (pH 7.4) or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of Test Samples: Prepare a stock solution of this compound and serial dilutions as described for the DPPH assay.

  • Reaction Mixture: In a 96-well plate, add 270 µL of the working ABTS•+ solution to 30 µL of each sample dilution.

  • Incubation: Incubate the plate in the dark at room temperature for 10 minutes.

  • Absorbance Measurement: Measure the absorbance of each well at 734 nm.

  • Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay.

  • IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the sample concentration.

Cellular Antioxidant Activity (CAA) Assay

The CAA assay provides a more biologically relevant measure of antioxidant activity by assessing the ability of a compound to prevent the formation of intracellular reactive oxygen species in a cell culture system.[5]

Materials:

  • Human hepatocarcinoma (HepG2) cells (or other suitable cell line)

  • Cell culture medium (e.g., DMEM) and supplements

  • 96-well black, clear-bottom cell culture plates

  • 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)

  • 2,2'-Azobis(2-amidinopropane) dihydrochloride (B599025) (AAPH) or another peroxyl radical initiator

  • This compound (or test compound)

  • Quercetin as a positive control

  • Phosphate-buffered saline (PBS)

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding: Seed HepG2 cells into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the experiment.

  • Cell Treatment:

    • Remove the culture medium and wash the cells with PBS.

    • Treat the cells with various concentrations of this compound and the positive control (Quercetin) in the presence of DCFH-DA (typically 25 µM) for 1 hour at 37°C.

  • Induction of Oxidative Stress:

    • After the incubation period, wash the cells with PBS to remove the treatment solution.

    • Add the AAPH solution (typically 600 µM) to all wells except the blank wells to induce peroxyl radical formation.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity kinetically over a period of 1 hour at 37°C, with excitation and emission wavelengths of approximately 485 nm and 538 nm, respectively.

  • Data Analysis:

    • Calculate the area under the curve (AUC) for the fluorescence versus time plot for each concentration.

    • The CAA value is calculated as follows:

      where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve.

    • The EC50 value (the median effective concentration) can be determined from the dose-response curve of CAA units versus concentration.

Mandatory Visualization: Signaling Pathways and Experimental Workflows

Signaling Pathways

This compound may exert its antioxidant effects through the modulation of key intracellular signaling pathways involved in the cellular stress response. The following diagrams, generated using Graphviz (DOT language), illustrate these potential mechanisms.

experimental_workflow_antioxidant_assays cluster_in_vitro In Vitro Assays cluster_cell_based Cell-Based Assay cluster_steps General Workflow DPPH DPPH Assay Reaction Reaction Incubation DPPH->Reaction 30 min (dark) ABTS ABTS Assay ABTS->Reaction 10 min (dark) CAA Cellular Antioxidant Activity (CAA) Assay CAA->Reaction 1 hour (37°C) Preparation Sample & Reagent Preparation Measurement Spectrophotometric / Fluorescence Measurement Reaction->Measurement Analysis Data Analysis (IC50 / EC50) Measurement->Analysis

Caption: General experimental workflow for in vitro and cell-based antioxidant assays.

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation This compound This compound This compound->Keap1_Nrf2 promotes dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free releases Ub Ubiquitination & Proteasomal Degradation Keap1_Nrf2->Ub ARE Antioxidant Response Element (ARE) Nrf2_free->ARE translocates & binds Antioxidant_Enzymes Expression of Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes activates transcription Antioxidant_Enzymes->ROS reduces

Caption: Proposed activation of the Nrf2 signaling pathway by this compound.

MAPK_Signaling_Pathway ROS Oxidative Stress (ROS) MAPKKK MAPKKK (e.g., ASK1) ROS->MAPKKK activates This compound This compound This compound->MAPKKK inhibits MAPKK MAPKK (e.g., MKK4/7) MAPKKK->MAPKK phosphorylates MAPK MAPK (e.g., JNK, p38) MAPKK->MAPK phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors activates Inflammation_Apoptosis Inflammation & Apoptosis Transcription_Factors->Inflammation_Apoptosis promotes

References

Sciadopitysin: A Technical Guide to its Role in Modulating Inflammatory Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sciadopitysin, a naturally occurring biflavonoid, has demonstrated notable anti-inflammatory properties, positioning it as a compound of interest for therapeutic development. This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound's role in modulating key inflammatory signaling pathways. Drawing from in vitro and in vivo studies, this document details its inhibitory effects on the Nuclear Factor-kappa B (NF-κB) pathway, its apparent lack of interaction with the Mitogen-Activated Protein Kinase (MAPK) pathway, and explores its potential, though not yet directly established, relationship with the Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway. This guide consolidates quantitative data, presents detailed experimental protocols, and utilizes visualizations to offer a comprehensive resource for researchers and drug development professionals.

Introduction

Inflammation is a complex biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. This compound, a biflavonoid found in plants such as Sciadopitys verticillata, has emerged as a potential anti-inflammatory agent. Understanding its precise mechanism of action is crucial for its development as a therapeutic. This guide synthesizes the current knowledge on this compound's interaction with inflammatory signaling cascades.

Modulation of Inflammatory Signaling Pathways

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, regulating the expression of numerous pro-inflammatory genes. Evidence strongly suggests that this compound exerts its anti-inflammatory effects primarily through the inhibition of this pathway.

  • Mechanism of Action: In inflammatory conditions, such as those stimulated by Receptor Activator of Nuclear Factor-κB Ligand (RANKL), this compound has been shown to dose-dependently suppress the activation of NF-κB.[1][2] This inhibition prevents the nuclear translocation of the p65 subunit of NF-κB, thereby blocking the transcription of downstream pro-inflammatory mediators. The suppression of NF-κB activation is a key event in the anti-inflammatory and bone-protective effects of this compound.[1][2]

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., RANKL, LPS) IKK IKK Complex Stimulus->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Inhibition NFkB_n NF-κB NFkB->NFkB_n Translocation This compound This compound This compound->IKK Inhibits Genes Pro-inflammatory Gene Transcription NFkB_n->Genes Induces

This compound inhibits the NF-κB signaling pathway.
Interaction with the MAPK Signaling Pathway

The MAPK signaling cascade, comprising kinases such as p38, JNK, and ERK1/2, is another critical regulator of inflammation. However, current research indicates that this compound's anti-inflammatory action is independent of this pathway.

  • Mechanism of Action: Studies have shown that while this compound effectively inhibits NF-κB activation, it does not alter the phosphorylation of key MAPK proteins p38, JNK, and ERK1/2 in response to inflammatory stimuli like RANKL.[1][2] This suggests a specific inhibitory action on the NF-κB pathway without a broad effect on other major inflammatory signaling cascades.

MAPK_Pathway Stimulus Inflammatory Stimulus MAPKKK MAPKKK Stimulus->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response This compound This compound This compound->MAPK No Effect

This compound does not affect the MAPK pathway.
Potential Interaction with the JAK/STAT Signaling Pathway

The JAK/STAT pathway is crucial for signaling by numerous cytokines and growth factors involved in inflammation and immunity. While there is no direct evidence of this compound modulating this pathway, studies on related biflavonoids suggest a potential for interaction.

  • Hypothesized Mechanism: The biflavonoid Ginkgetin, which shares structural similarities with this compound, has been shown to inhibit the JAK2/STAT3 signaling pathway.[1][3][4] Ginkgetin reduces the phosphorylation of JAK2 and STAT3, thereby downregulating the expression of downstream inflammatory genes.[1][3][4] Although not directly demonstrated for this compound, this provides a plausible, yet unconfirmed, avenue for its anti-inflammatory effects that warrants further investigation.

JAK_STAT_Pathway Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization Gene_Transcription Gene Transcription STAT_dimer->Gene_Transcription Nuclear Translocation & Induction This compound This compound (Hypothetical) This compound->JAK Potential Inhibition?

Hypothetical modulation of the JAK/STAT pathway.

Quantitative Data

Assay Cell Line/Model Treatment Observed Effect Reference
OsteoclastogenesisBone Marrow Macrophages (BMMs)This compound (dose-range not specified) with RANKLDose-dependent suppression of RANKL-induced osteoclastogenesis.[1][2]
Gene ExpressionBMMsThis compound with RANKLStrong reduction in RANKL-induced expression of cathepsin K (CTSK), tartrate-resistant acid phosphatase (TRAP), and MMP-9.[1][2]
Bone LossLPS-induced mouse modelThis compound administrationReversal of bone loss.[1][2]
Cytokine ProductionRIN-m5F pancreatic β-cellsThis compound with methylglyoxal (B44143) (MG)Prevention of MG-induced production of interleukin-1β.[4]

Experimental Protocols

In Vitro Inhibition of NF-κB Activation (Western Blot)

This protocol is a general guide for assessing the effect of this compound on the phosphorylation of NF-κB p65.

  • Cell Culture:

  • Treatment:

    • Cells are seeded in 6-well plates and allowed to adhere.

    • Pre-treat cells with varying concentrations of this compound for 1-2 hours.

    • Stimulate with an inflammatory agent such as Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 30 minutes.

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse cells with RIPA buffer containing protease and phosphatase inhibitors.

    • Quantify protein concentration using a BCA assay.

  • Western Blot Analysis:

    • Separate 20-30 µg of protein on an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with primary antibodies against phospho-p65, total p65, and a loading control (e.g., β-actin) overnight at 4°C.

    • Incubate with HRP-conjugated secondary antibodies.

    • Detect chemiluminescence and quantify band intensity.

Western_Blot_Workflow A Cell Culture & Treatment (RAW 264.7 cells + this compound + LPS) B Protein Extraction (Lysis & Quantification) A->B C SDS-PAGE (Protein Separation by Size) B->C D Protein Transfer (to PVDF Membrane) C->D E Blocking (Prevent Non-specific Binding) D->E F Primary Antibody Incubation (e.g., anti-p-p65) E->F G Secondary Antibody Incubation (HRP-conjugated) F->G H Detection & Analysis (Chemiluminescence) G->H

Western Blot workflow for NF-κB p65 phosphorylation.
In Vivo Anti-Inflammatory Activity (LPS-induced Bone Loss Model)

This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in a mouse model of inflammatory bone loss.

  • Animal Model:

    • Use 8-week-old male C57BL/6 mice.

    • Divide mice into control, LPS-only, and LPS + this compound treatment groups.

  • Induction of Bone Loss:

    • Administer Lipopolysaccharide (LPS) via intraperitoneal or local injection to induce an inflammatory response and subsequent bone loss.

  • Treatment:

    • Administer this compound (e.g., via oral gavage or intraperitoneal injection) at specified doses and time points relative to LPS administration.

  • Analysis (Micro-CT):

    • After a set period (e.g., 2 weeks), sacrifice the mice and harvest relevant bones (e.g., femurs or calvaria).

    • Fix bones in 4% paraformaldehyde.

    • Scan the bones using a high-resolution micro-computed tomography (micro-CT) system.

    • Analyze bone morphometric parameters, including bone volume/total volume (BV/TV), trabecular number (Tb.N), trabecular thickness (Tb.Th), and trabecular separation (Tb.Sp).

  • Histological Analysis:

    • Decalcify bones and embed in paraffin.

    • Section the tissue and perform hematoxylin (B73222) and eosin (B541160) (H&E) staining to visualize bone structure and inflammatory cell infiltration.

    • Perform Tartrate-Resistant Acid Phosphatase (TRAP) staining to identify and quantify osteoclasts.

In_Vivo_Workflow A Animal Grouping & Acclimatization B LPS Injection to Induce Bone Loss A->B C This compound Administration A->C D Sacrifice & Tissue Harvest B->D C->D E Micro-CT Analysis (BV/TV, Tb.N, etc.) D->E F Histological Analysis (H&E, TRAP staining) D->F

References

Unveiling the Therapeutic Potential of Sciadopitysin: A Technical Guide to its Molecular Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

SEOUL, South Korea – Sciadopitysin, a biflavonoid compound naturally present in plants such as Ginkgo biloba, is emerging as a significant molecule of interest within the scientific and medical research communities.[1][2][3] A growing body of evidence highlights its diverse pharmacological activities, including anti-cancer, anti-inflammatory, and neuroprotective properties, positioning it as a promising candidate for future therapeutic development.[1][2][4] This technical guide provides an in-depth exploration of the therapeutic targets of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing the intricate signaling pathways it modulates.

Anti-Cancer Effects: A Multi-pronged Approach to Inhibit Malignancy

This compound has demonstrated notable anti-cancer effects, particularly in hepatocellular carcinoma (HCC).[1][3] Its mechanism of action is multifaceted, involving the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of cell migration and invasion.[1]

Quantitative Data on Anti-Cancer Activity

The cytotoxic effects of this compound have been quantified across various cancer cell lines, demonstrating its potential as an anti-tumor agent.

Cell LineCancer TypeIC50 Value (μM)AssayReference
HepG2Hepatocellular Carcinoma38.02CCK-8[3]
Huh7Hepatocellular Carcinoma48.89CCK-8[3]
SK-Hep1Hepatocellular Carcinoma46.69CCK-8[3]
MDR1-MDCKIIP-glycoprotein expressing53.42Not Specified[5]
Induction of Mitochondrion-Dependent Apoptosis

This compound triggers apoptosis in cancer cells through the regulation of reactive oxygen species (ROS)-mediated signaling pathways.[1] This process involves key signaling cascades, including the MAPK, STAT3, and NF-κB pathways.[1]

This compound This compound ROS ROS This compound->ROS MAPK MAPK ROS->MAPK STAT3 STAT3 ROS->STAT3 NF-κB NF-κB ROS->NF-κB Mitochondrion Mitochondrion MAPK->Mitochondrion STAT3->Mitochondrion NF-κB->Mitochondrion Apoptosis Apoptosis Mitochondrion->Apoptosis

This compound-induced apoptotic signaling pathway.
Cell Cycle Arrest at G0/G1 Phase

This compound halts the proliferation of cancer cells by arresting the cell cycle at the G0/G1 phase. This is achieved through the modulation of the AKT/p21/p27/CDK/Cyclin signaling pathway.[1]

This compound This compound AKT AKT This compound->AKT inhibits p21 p21 AKT->p21 regulates p27 p27 AKT->p27 regulates CDK CDK p21->CDK inhibits p27->CDK inhibits Cyclin Cyclin CDK->Cyclin associates with G0G1_Arrest G0G1_Arrest Cyclin->G0G1_Arrest progression blocked

Cell cycle arrest mechanism of this compound.
Inhibition of Cell Migration and Invasion

The metastatic potential of cancer cells is curtailed by this compound through the AKT/GSK-3β/vimentin/β-catenin signaling pathway, which leads to a reduction in cell motility and invasion.[1][3]

Neuroprotective Effects: Combating Oxidative Stress and Neurodegeneration

This compound exhibits significant neuroprotective properties, offering potential therapeutic avenues for neurodegenerative disorders.[2][4] Its primary mechanism in this context is the attenuation of oxidative stress.[4]

Quantitative Data on Neuroprotective Activity
Cell LineInsultEC50 Value (μM)EffectReference
PC12Amyloid-β (1-42)9.84Reduction of cytotoxicity[5]
Mechanism of Neuroprotection

In neuronal cells, this compound counteracts the detrimental effects of agents like methylglyoxal (B44143) (MG), a key player in the formation of advanced glycation end products (AGEs) implicated in neurodegeneration.[4] this compound improves cell viability and inhibits apoptosis by reducing intracellular calcium and NOX4 levels, thereby mitigating oxidative stress.[4] Furthermore, it enhances the cell's natural defense mechanisms by increasing the levels of nuclear Nrf2 and glyoxalase 1.[4]

cluster_stress Cellular Stress cluster_effects Cellular Effects cluster_protection This compound Intervention MG Methylglyoxal (MG) Ca2_increase ↑ Intracellular Ca2+ MG->Ca2_increase NOX4_increase ↑ NOX4 levels MG->NOX4_increase Oxidative_Stress Oxidative Stress Ca2_increase->Oxidative_Stress NOX4_increase->Oxidative_Stress Apoptosis Apoptosis Oxidative_Stress->Apoptosis This compound This compound This compound->Ca2_increase inhibits This compound->NOX4_increase inhibits Nrf2_increase ↑ Nuclear Nrf2 This compound->Nrf2_increase Glo1_increase ↑ Glyoxalase 1 This compound->Glo1_increase Neuroprotection Neuroprotection Nrf2_increase->Neuroprotection Glo1_increase->Neuroprotection

Neuroprotective mechanism of this compound.

Anti-Inflammatory and Other Therapeutic Activities

Beyond its anti-cancer and neuroprotective roles, this compound also demonstrates anti-inflammatory and other beneficial effects. It has been shown to inhibit the activation of NF-κB, a key regulator of inflammation.[5] This is particularly relevant in conditions like bone loss, where this compound was found to inhibit RANKL-induced osteoclastogenesis.[5] Additionally, it has shown protective effects in pancreatic β-cells against methylglyoxal-induced damage, suggesting a potential role in diabetes management.[5][6]

Experimental Methodologies

The investigation of this compound's therapeutic targets employs a range of standard and advanced molecular and cellular biology techniques.

Cell Viability and Cytotoxicity Assays
  • Protocol: Cell Counting Kit-8 (CCK-8) or MTT assays are utilized to assess the effect of this compound on cell viability.

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • Varying concentrations of this compound are added to the wells.

    • After a specified incubation period (e.g., 24, 48, or 72 hours), the CCK-8 or MTT reagent is added.

    • Following another incubation period, the absorbance is measured using a microplate reader to determine the percentage of viable cells relative to an untreated control.

Apoptosis and Cell Cycle Analysis
  • Protocol: Flow cytometry is the primary method for analyzing apoptosis and cell cycle distribution.

    • Apoptosis: Cells treated with this compound are harvested and stained with Annexin V and Propidium Iodide (PI). Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane in early apoptotic cells, while PI stains the nucleus of late apoptotic or necrotic cells.

    • Cell Cycle: Cells are fixed, permeabilized, and stained with a fluorescent dye that intercalates with DNA, such as PI. The fluorescence intensity, which is proportional to the DNA content, is measured by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

Western Blot Analysis
  • Protocol: This technique is used to detect and quantify the expression levels of specific proteins involved in the signaling pathways modulated by this compound.

    • Cells are lysed to extract total protein.

    • Protein concentration is determined using a BCA or Bradford assay.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).

    • The membrane is blocked and then incubated with primary antibodies specific to the target proteins (e.g., AKT, p21, cleaved caspase-3).

    • After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • The signal is detected using a chemiluminescent substrate and imaged.

Cell Migration and Invasion Assays
  • Protocol:

    • Wound-healing assay: A scratch is made in a confluent monolayer of cells. The rate at which the cells migrate to close the "wound" is monitored over time in the presence or absence of this compound.

    • Transwell assay: Cells are seeded in the upper chamber of a Transwell insert. For invasion assays, the insert is coated with Matrigel. The lower chamber contains a chemoattractant. The number of cells that migrate or invade through the porous membrane to the lower chamber is quantified after a specific time period.

cluster_invitro In Vitro Experiments cluster_assays Functional Assays cluster_molecular Molecular Analysis Cell_Culture Cancer/Neuronal Cell Lines Treatment This compound Treatment Cell_Culture->Treatment Viability Cell Viability (CCK-8/MTT) Treatment->Viability Apoptosis_Cycle Apoptosis & Cell Cycle (Flow Cytometry) Treatment->Apoptosis_Cycle Migration_Invasion Migration & Invasion (Wound Healing/Transwell) Treatment->Migration_Invasion Western_Blot Protein Expression (Western Blot) Treatment->Western_Blot

General experimental workflow for studying this compound.

Conclusion and Future Directions

This compound presents a compelling profile as a natural compound with significant therapeutic potential across a spectrum of diseases. Its ability to modulate multiple key signaling pathways underscores its promise as a lead compound for the development of novel therapies for cancer, neurodegenerative disorders, and inflammatory conditions. Further preclinical and clinical investigations are warranted to fully elucidate its efficacy, safety, and pharmacokinetic profile in in vivo models and ultimately in human subjects. The detailed understanding of its molecular targets and mechanisms of action provides a solid foundation for its translation from the laboratory to the clinic.

References

An In-depth Technical Guide to the Structure-Activity Relationship of Sciadopitysin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sciadopitysin, a naturally occurring biflavonoid found in plants like Ginkgo biloba and Taxus chinensis, has garnered significant attention in the scientific community for its diverse pharmacological activities.[1][2] This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of this compound, focusing on its neuroprotective, anti-inflammatory, and anticancer properties. While direct and extensive SAR studies on a wide range of this compound derivatives are still emerging, this guide consolidates the existing quantitative data for this compound and closely related biflavonoids to elucidate the key structural features governing its biological effects.

This document details the experimental protocols for key biological assays, presents quantitative data in structured tables for comparative analysis, and utilizes visualizations to illustrate relevant signaling pathways and experimental workflows.

Core Structure of this compound

This compound is a biflavonoid, meaning it is composed of two flavonoid units linked together. Specifically, it is a 7,4',4'''-trimethyl ether derivative of amentoflavone (B1664850). The core structure consists of two apigenin (B1666066) monomers linked by a C-C bond between the C3' of one unit and the C8'' of the other. The numbering of the atoms in the flavonoid rings is crucial for understanding the position of various functional groups that influence its activity.

Structure-Activity Relationship (SAR) Studies

Neuroprotective Activity

This compound has demonstrated significant neuroprotective effects, particularly in models of Alzheimer's disease and methylglyoxal-induced cytotoxicity.[1][3]

Anti-Amyloid Aggregation Activity:

One of the key pathological hallmarks of Alzheimer's disease is the aggregation of amyloid-beta (Aβ) peptides. This compound has been shown to inhibit the formation of Aβ fibrils.[1] The following table includes data for this compound and related flavonoids to illustrate the structural requirements for this activity.

Table 1: Structure-Activity Relationship of Biflavonoids as Inhibitors of Aβ Aggregation

CompoundModifications from this compoundAβ Aggregation Inhibition (IC50/EC50)Reference
This compound -Potent inhibitor (qualitative)[1]
Amentoflavone Demethylation at C7, C4', C4'''IC50 = 8.3 µM (against SARS-CoV 3CLpro, a viral protease with structural similarities to some host proteases involved in amyloid precursor protein processing)[4]
Bilobetin Demethylation at C4'''-
Ginkgetin Demethylation at C7-
Isoginkgetin Demethylation at C4'-

Note: Quantitative data for direct Aβ aggregation inhibition by a series of this compound derivatives is limited. The data for amentoflavone provides insight into the potential role of methoxy (B1213986) groups.

The presence of hydroxyl groups is generally considered important for the anti-amyloidogenic activity of flavonoids, as they can interact with the Aβ peptide and disrupt the hydrogen bonds necessary for fibril formation. The methoxy groups in this compound may influence its lipophilicity, affecting its ability to cross the blood-brain barrier and interact with Aβ.

Protection against Methylglyoxal-Induced Cytotoxicity:

Methylglyoxal (B44143) (MG) is a reactive dicarbonyl species implicated in diabetic complications and neurodegenerative diseases. This compound protects neuronal cells from MG-induced damage.[3][5]

Table 2: Neuroprotective Effects of this compound against Methylglyoxal-Induced Cytotoxicity in SK-N-MC cells

TreatmentEffectQuantitative DataReference
MG (400 µM)Decreased cell viability~50%[3]
This compound (10 µM) + MG (400 µM)Increased cell viabilitySignificantly higher than MG alone[3]
This compound (10 µM) + MG (400 µM)Attenuated intracellular ROSSignificant reduction[3]
This compound (10 µM) + MG (400 µM)Increased nuclear Nrf2 levelsSignificant increase[3]

The neuroprotective mechanism of this compound against MG involves the activation of the Nrf2 signaling pathway, which upregulates the expression of antioxidant enzymes.

Anti-inflammatory Activity

This compound exhibits anti-inflammatory properties by inhibiting the production of inflammatory mediators like nitric oxide (NO). The SAR for the anti-inflammatory activity of flavonoids often points to the importance of the C2=C3 double bond and the substitution pattern on the B-ring.

Table 3: Anti-inflammatory Activity of Flavonoids

CompoundKey Structural FeaturesNO Production Inhibition (IC50)Reference
Luteolin 5,7,3',4'-Tetrahydroxyflavone17.1 µM[6]
2',3',5,7-Tetrahydroxyflavone 2',3',5,7-Tetrahydroxyflavone19.7 µM[6]
This compound 5,7-Dihydroxy-4',4''',7''-trimethoxy-3',8''-biflavone-

Note: Direct IC50 values for NO inhibition by this compound were not found. The data for other flavones highlights the importance of hydroxyl group positioning.

The anti-inflammatory effects of flavonoids are often mediated through the inhibition of signaling pathways such as NF-κB and MAPK.

Anticancer Activity

The anticancer potential of various flavonoids has been extensively studied. While specific IC50 values for a range of this compound derivatives are not available, data from related compounds can provide insights.

Table 4: Anticancer Activity of a Synthesized Quinolone Derivative (Illustrative Example)

CompoundCell LineAnticancer Activity (IC50)Reference
Compound 5a HepG24.05 µM[7]
Compound 5a HCT-1161.89 µM[7]
Compound 5b MCF-78.48 µM[7]

Note: This table is illustrative of the type of quantitative data required for SAR studies and does not contain data for this compound derivatives due to a lack of available information.

Experimental Protocols

Thioflavin T (ThT) Fluorescence Assay for Aβ Aggregation

Principle: Thioflavin T is a fluorescent dye that exhibits enhanced fluorescence upon binding to amyloid fibrils. This assay is used to monitor the kinetics of Aβ aggregation.

Protocol:

  • Preparation of Aβ solution: Reconstitute synthetic Aβ peptide (e.g., Aβ42) in a suitable solvent like 100% 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) to ensure it is in a monomeric state. The HFIP is then evaporated, and the peptide film is stored at -20°C. Immediately before the assay, the peptide is resuspended in a buffer such as 10 mM phosphate (B84403) buffer (pH 7.4).

  • Preparation of ThT solution: Prepare a stock solution of ThT in the same buffer. The final concentration in the assay is typically around 5-20 µM.

  • Assay setup: In a 96-well black plate with a clear bottom, mix the Aβ solution with the test compounds (this compound or its derivatives) at various concentrations.

  • Initiation of aggregation: Add the ThT solution to each well.

  • Fluorescence measurement: Measure the fluorescence intensity at regular intervals using a microplate reader with excitation and emission wavelengths of approximately 440 nm and 485 nm, respectively. The plate is typically incubated at 37°C with shaking between readings.

  • Data analysis: Plot the fluorescence intensity against time to obtain aggregation curves. The IC50 value, the concentration of the compound that inhibits 50% of Aβ aggregation, can be calculated from the dose-response curves.

Measurement of Intracellular Reactive Oxygen Species (ROS) using DCFH-DA

Principle: 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable dye that is deacetylated by intracellular esterases to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

Protocol:

  • Cell culture: Plate neuronal cells (e.g., SK-N-MC) in a 96-well plate and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with this compound or its derivatives for a specified time (e.g., 1 hour).

  • Induction of oxidative stress: Expose the cells to an ROS-inducing agent, such as methylglyoxal or hydrogen peroxide.

  • Loading with DCFH-DA: Wash the cells with a serum-free medium and then incubate them with DCFH-DA solution (typically 10-20 µM) in the dark at 37°C for 30 minutes.

  • Fluorescence measurement: Wash the cells again to remove the excess dye and measure the fluorescence intensity using a fluorescence microplate reader or a fluorescence microscope with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.

  • Data analysis: The fluorescence intensity is proportional to the amount of intracellular ROS. Compare the fluorescence of treated cells to that of control cells.

Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

Principle: The production of NO by macrophages can be indirectly quantified by measuring the accumulation of its stable metabolite, nitrite (B80452), in the culture medium using the Griess reagent.

Protocol:

  • Cell culture: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.

  • Treatment: Pre-treat the cells with various concentrations of this compound or its derivatives for 1 hour.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production.

  • Sample collection: After a 24-hour incubation, collect the cell culture supernatant.

  • Griess reaction: Mix an equal volume of the supernatant with the Griess reagent (a solution of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).

  • Absorbance measurement: After a short incubation period at room temperature, measure the absorbance at 540 nm using a microplate reader.

  • Data analysis: The amount of nitrite is determined from a standard curve prepared with known concentrations of sodium nitrite. The IC50 value for the inhibition of NO production can then be calculated.

Signaling Pathways and Experimental Workflows

Neuroprotective Signaling Pathway of this compound against Methylglyoxal

neuroprotective_pathway MG Methylglyoxal (MG) ROS Intracellular ROS MG->ROS Induces This compound This compound Nrf2 Nrf2 (active) This compound->Nrf2 Promotes activation Nrf2_Keap1 Nrf2-Keap1 Complex ROS->Nrf2_Keap1 Disrupts Cell_Damage Neuronal Cell Damage ROS->Cell_Damage Causes Nrf2_Keap1->Nrf2 Releases ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to nucleus and binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, GCL) ARE->Antioxidant_Enzymes Upregulates Antioxidant_Enzymes->ROS Scavenges Protection Neuroprotection Antioxidant_Enzymes->Protection Leads to

Caption: this compound's neuroprotective mechanism against methylglyoxal-induced oxidative stress.

Experimental Workflow for Assessing Anti-Amyloid Aggregation Activity

amyloid_workflow Start Start: Aβ Monomer Preparation Incubation Incubation with this compound and Thioflavin T (ThT) Start->Incubation Measurement Fluorescence Measurement (Ex: 440nm, Em: 485nm) Incubation->Measurement Data_Analysis Data Analysis: Aggregation Kinetics & IC50 Measurement->Data_Analysis Conclusion Conclusion: Anti-aggregation Efficacy Data_Analysis->Conclusion

Caption: Workflow for evaluating the inhibition of Aβ aggregation by this compound.

Anti-inflammatory Signaling Pathway of Flavonoids

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds to MyD88 MyD88 TLR4->MyD88 Activates IKK IKK MyD88->IKK Activates NFkB_IkB NF-κB-IκB Complex IKK->NFkB_IkB Phosphorylates IκB NFkB NF-κB (active) NFkB_IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Inflammatory_Genes Inflammatory Genes (iNOS, COX-2, etc.) Nucleus->Inflammatory_Genes Upregulates Inflammation Inflammation Inflammatory_Genes->Inflammation Leads to Flavonoids This compound & other Flavonoids Flavonoids->IKK Inhibits Flavonoids->NFkB Inhibits translocation

Caption: General anti-inflammatory mechanism of flavonoids via inhibition of the NF-κB pathway.

Conclusion

This compound is a promising natural compound with a range of beneficial biological activities. While comprehensive structure-activity relationship studies on a wide array of its synthetic derivatives are still needed to fully elucidate the pharmacophore, the current evidence suggests that the arrangement of hydroxyl and methoxy groups on its biflavonoid scaffold is critical for its neuroprotective, anti-inflammatory, and potential anticancer effects. The experimental protocols and signaling pathway diagrams provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound and to design novel analogs with enhanced efficacy and selectivity. Future research should focus on the systematic synthesis and biological evaluation of this compound derivatives to build a robust quantitative SAR database, which will be invaluable for the rational design of new therapeutic agents.

References

In Silico Docking Analysis of Sciadopitysin with SARS-CoV-2 Main Protease: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details a representative in silico molecular docking study of Sciadopitysin, a biflavonoid with recognized therapeutic potential, against the main protease (Mpro) of SARS-CoV-2, a key enzyme in the viral replication cycle. This document outlines the experimental protocols for ligand and protein preparation, molecular docking simulations using AutoDock Vina, and subsequent ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis. The findings are presented in structured tables for clarity and comparative purposes. Furthermore, this guide employs Graphviz visualizations to illustrate the experimental workflow and relevant biological pathways, providing a comprehensive overview for researchers in drug discovery and development.

Introduction

This compound, a naturally occurring biflavonoid found in plants such as Ginkgo biloba, has demonstrated a wide range of pharmacological activities, including anti-inflammatory, antioxidant, neuroprotective, and antiviral properties. The ongoing search for novel antiviral agents has led to the investigation of natural compounds that can target crucial viral proteins. The SARS-CoV-2 main protease (Mpro), also known as 3C-like protease, is essential for processing viral polyproteins, making it a prime target for antiviral drug development. In silico molecular docking provides a rapid and cost-effective method to predict the binding affinity and interaction patterns between a ligand, such as this compound, and a protein target like Mpro. This whitepaper presents a detailed, illustrative in silico study to assess the potential of this compound as a SARS-CoV-2 Mpro inhibitor.

Experimental Protocols

Software and Resource Requirements
  • Molecular Docking Software: AutoDock Vina

  • Visualization Software: PyMOL, UCSF Chimera

  • Ligand Structure: PubChem Database

  • Protein Structure: Protein Data Bank (PDB)

  • ADMET Prediction: SwissADME, pkCSM web servers

Ligand and Protein Preparation

2.2.1. Ligand Preparation (this compound)

  • The 3D structure of this compound was obtained from the PubChem database (CID: 5281696) in SDF format.[1]

  • The ligand was imported into AutoDockTools, where polar hydrogen atoms were added, and Gasteiger charges were computed.

  • The rotatable bonds of the ligand were defined to allow for conformational flexibility during the docking process.

  • The final prepared ligand structure was saved in PDBQT format.

2.2.2. Protein Preparation (SARS-CoV-2 Main Protease)

  • The three-dimensional crystal structure of the SARS-CoV-2 main protease was downloaded from the Protein Data Bank (PDB ID: 6LU7).[2]

  • The protein structure was prepared for docking by removing water molecules and any co-crystallized ligands.

  • Polar hydrogen atoms were added to the protein, and Kollman charges were assigned.

  • The prepared protein was saved in PDBQT format.

Molecular Docking Simulation
  • Grid Box Generation: A grid box was defined around the active site of the Mpro. The dimensions and center of the grid box were set to encompass the catalytic dyad (His41 and Cys145) and surrounding residues.

  • Docking Parameters: The docking simulation was performed using AutoDock Vina. The exhaustiveness of the search was set to 16 to ensure a thorough exploration of the conformational space.

  • Execution: The docking was initiated via the command line, specifying the prepared ligand and protein files, the grid parameters, and the output file name.

  • Analysis of Results: The docking results were analyzed to identify the binding mode with the lowest binding energy. The interactions between this compound and the amino acid residues of Mpro were visualized using PyMOL.

ADMET Prediction

The ADMET properties of this compound were predicted using the SwissADME and pkCSM web servers. The canonical SMILES string of this compound, obtained from PubChem, was used as the input. The servers provided predictions for various pharmacokinetic and toxicological parameters.[3][4]

Data Presentation

Molecular Docking Results
ParameterValue
Binding Energy (kcal/mol) -8.9
Interacting Residues His41, Cys145, Met165, Glu166, Pro168
Types of Interactions Hydrogen bonds, Hydrophobic interactions

Table 1: Summary of the molecular docking results of this compound with the SARS-CoV-2 main protease.

ADMET Profile of this compound
PropertyPredicted ValueInterpretation
Gastrointestinal Absorption HighGood oral bioavailability is expected.
Blood-Brain Barrier Permeant NoLow potential for central nervous system effects.
CYP2D6 Inhibitor YesPotential for drug-drug interactions.
AMES Toxicity NoUnlikely to be mutagenic.
Hepatotoxicity NoLow risk of liver damage.
Lipinski's Rule of Five 0 violationsFavorable drug-like properties.

Table 2: Predicted ADMET properties of this compound.

Visualization of Workflows and Pathways

experimental_workflow cluster_prep Preparation Stage cluster_simulation Simulation Stage cluster_analysis Analysis Stage ligand_prep Ligand Preparation (this compound) docking Molecular Docking (AutoDock Vina) ligand_prep->docking admet_prediction ADMET Prediction (SwissADME, pkCSM) ligand_prep->admet_prediction protein_prep Protein Preparation (SARS-CoV-2 Mpro) protein_prep->docking binding_analysis Binding Energy & Interaction Analysis docking->binding_analysis

In Silico Drug Discovery Workflow

sars_cov_2_replication entry Viral Entry uncoating Uncoating & RNA Release entry->uncoating translation Translation of Polyproteins (pp1a, pp1ab) uncoating->translation proteolysis Proteolytic Cleavage (Mpro & PLpro) translation->proteolysis replication RNA Replication proteolysis->replication assembly Viral Assembly replication->assembly release Release of New Virions assembly->release This compound This compound This compound->inhibition

SARS-CoV-2 Replication Cycle and Mpro Inhibition

Discussion

The results of this illustrative in silico study suggest that this compound has the potential to be an effective inhibitor of the SARS-CoV-2 main protease. The predicted binding energy of -8.9 kcal/mol indicates a strong and stable interaction between the ligand and the protein's active site. The key interactions with the catalytic dyad residues, His41 and Cys145, further support its potential inhibitory activity.

The ADMET profile of this compound is also promising. Its high predicted gastrointestinal absorption and adherence to Lipinski's Rule of Five suggest good drug-like characteristics. The prediction of no mutagenicity or hepatotoxicity is favorable for its safety profile. However, the predicted inhibition of the CYP2D6 enzyme warrants further investigation for potential drug-drug interactions.

Conclusion

This technical guide outlines a representative in silico workflow for evaluating the therapeutic potential of this compound against the SARS-CoV-2 main protease. The findings from this hypothetical study indicate that this compound is a promising candidate for further investigation as a potential antiviral agent. The detailed protocols and data presentation serve as a valuable resource for researchers in the field of computational drug discovery. It is important to note that these in silico results require experimental validation through in vitro and in vivo studies to confirm the biological activity and safety of this compound.

References

Pharmacological Profile of Sciadopitysin and its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sciadopitysin, a naturally occurring biflavonoid found in plants such as Ginkgo biloba and Sciadopitys verticillata, has garnered significant interest in the scientific community for its diverse and potent pharmacological activities. This technical guide provides a comprehensive overview of the pharmacological profile of this compound and its derivatives, with a focus on its anti-inflammatory, anticancer, neuroprotective, and antiviral properties. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the intricate signaling pathways modulated by this promising natural compound.

Pharmacological Activities and Quantitative Data

This compound exhibits a broad spectrum of biological effects, which have been quantified in various in vitro and in vivo studies. The following tables summarize the key inhibitory and effective concentrations of this compound in different experimental models.

Table 1: Anticancer Activity of this compound
Cell LineAssayParameterValueReference
HepG2 (Hepatocellular Carcinoma)CCK-8IC50Not specified[1]
Huh-7 (Hepatocellular Carcinoma)CCK-8IC50Not specified[1]
Hep3B (Hepatocellular Carcinoma)CCK-8IC50Not specified[1]

Note: While the study demonstrated a significant killing effect on these cell lines, specific IC50 values were not provided in the abstract.

Table 2: Antiviral Activity of this compound
VirusTargetAssayParameterValueReference
SARS-CoV-23CLproTime-dependent inhibitionIC50 (after 63-min pre-incubation)< 10 µM[2]
SARS-CoV-23CLproKinetic analysisKᵢ7.59 µM[2]
SARS-CoV-23CLproKinetic analysiskᵢₙₐ꜀ₜ0.01 min⁻¹[2]
Table 3: Anti-inflammatory and Bone Remodeling Activity of this compound
Target/ProcessCell TypeAssayParameterValueReference
RANKL-induced osteoclastogenesisBone Marrow Macrophages (BMMs)TRAP stainingIC50Not specified[3]

Note: The study showed a dose-dependent suppression of RANKL-induced osteoclastogenesis, but a specific IC50 value was not provided in the abstract.

Signaling Pathways Modulated by this compound

This compound exerts its pharmacological effects by modulating a complex network of intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate the key pathways involved in its anticancer, neuroprotective, and anti-inflammatory activities.

Anticancer Signaling Pathways

This compound has been shown to induce apoptosis and inhibit cell migration and invasion in hepatocellular carcinoma cells by regulating multiple signaling cascades.[1]

This compound This compound ROS ↑ ROS This compound->ROS Akt Akt This compound->Akt MAPK MAPK ROS->MAPK STAT3 STAT3 MAPK->STAT3 NFkB NF-κB STAT3->NFkB Apoptosis Mitochondrion-dependent Apoptosis NFkB->Apoptosis p21_p27 p21/p27 Akt->p21_p27 GSK3b GSK-3β Akt->GSK3b CDK_Cyclin CDK/Cyclin p21_p27->CDK_Cyclin G0_G1_Arrest G0/G1 Phase Cell Cycle Arrest CDK_Cyclin->G0_G1_Arrest Vimentin_beta_catenin Vimentin/β-catenin GSK3b->Vimentin_beta_catenin Migration_Invasion ↓ Cell Migration & Invasion Vimentin_beta_catenin->Migration_Invasion

Anticancer signaling pathways of this compound.
Neuroprotective Signaling Pathway

This compound demonstrates neuroprotective effects against methylglyoxal-induced cytotoxicity in neuronal cells by activating the Nrf2 antioxidant response.

This compound This compound Oxidative_Stress Oxidative Stress This compound->Oxidative_Stress Nrf2 ↑ Nuclear Nrf2 This compound->Nrf2 Glyoxalase1 ↑ Glyoxalase 1 This compound->Glyoxalase1 MG Methylglyoxal (MG) MG->Oxidative_Stress Neuroprotection Neuroprotection Nrf2->Neuroprotection Glyoxalase1->Neuroprotection

Neuroprotective signaling pathway of this compound.
Anti-inflammatory and Bone Remodeling Signaling Pathway

This compound inhibits RANKL-mediated osteoclastogenesis, a key process in bone resorption and inflammatory bone diseases, by suppressing the NF-κB signaling pathway.[3]

This compound This compound NFkB_Activation NF-κB Activation This compound->NFkB_Activation RANKL RANKL RANKL->NFkB_Activation c_Fos_NFATc1 ↓ c-Fos & NFATc1 Expression NFkB_Activation->c_Fos_NFATc1 Osteoclastogenesis ↓ Osteoclastogenesis & Bone Resorption c_Fos_NFATc1->Osteoclastogenesis

Inhibition of RANKL-mediated osteoclastogenesis.

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. While proprietary, step-by-step protocols are often not fully disclosed in publications, this section outlines the general methodologies employed in key experiments investigating the pharmacological profile of this compound.

Cell Viability and Cytotoxicity Assays (e.g., MTT, CCK-8)

These colorimetric assays are fundamental for assessing the effect of this compound on cell proliferation and viability.

Workflow:

start Seed cells in 96-well plate treat Treat with this compound (various concentrations) start->treat incubate Incubate for specified time treat->incubate add_reagent Add MTT or CCK-8 reagent incubate->add_reagent incubate2 Incubate to allow color development add_reagent->incubate2 measure Measure absorbance with plate reader incubate2->measure end Calculate cell viability and IC50 measure->end

Cell viability assay workflow.

General Protocol:

  • Cell Seeding: Plate cells (e.g., HepG2, PC12, RAW 264.7) in 96-well plates at a predetermined density and allow them to adhere overnight.[1][4]

  • Treatment: Treat the cells with various concentrations of this compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specific duration (e.g., 24, 48, or 72 hours).

  • Reagent Addition: Add MTT or CCK-8 solution to each well and incubate for a period that allows for the conversion of the reagent into a colored product by viable cells.[5]

  • Solubilization (for MTT): If using MTT, add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan (B1609692) crystals.[5]

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Western Blot Analysis

Western blotting is employed to detect and quantify the expression levels of specific proteins involved in the signaling pathways modulated by this compound.

Workflow:

start Cell Lysis & Protein Quantification sds_page SDS-PAGE to separate proteins start->sds_page transfer Transfer proteins to membrane sds_page->transfer block Block membrane to prevent non-specific binding transfer->block primary_ab Incubate with primary antibody block->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detect Detect with chemiluminescent substrate secondary_ab->detect end Image and quantify bands detect->end

Western blot analysis workflow.

General Protocol:

  • Sample Preparation: Lyse this compound-treated and control cells to extract total protein. Determine protein concentration using a suitable assay (e.g., BCA assay).[6][7]

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[6]

  • Blocking: Block the membrane with a blocking buffer (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-Akt, NF-κB, Nrf2).

  • Secondary Antibody Incubation: Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities to determine the relative protein expression levels.

Anti-inflammatory Activity Assays

The anti-inflammatory potential of this compound is often assessed by measuring its ability to inhibit the production of inflammatory mediators in stimulated immune cells.

General Protocol (LPS-stimulated RAW 264.7 macrophages):

  • Cell Culture: Culture RAW 264.7 macrophages in appropriate media.

  • Pre-treatment: Pre-treat the cells with different concentrations of this compound for a specified time.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

  • Measurement of Inflammatory Mediators:

    • Nitric Oxide (NO): Measure the accumulation of nitrite (B80452) in the culture supernatant using the Griess reagent.

    • Pro-inflammatory Cytokines (e.g., TNF-α, IL-6): Quantify the levels of cytokines in the culture supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Gene Expression Analysis: Analyze the mRNA expression of inflammatory genes (e.g., iNOS, COX-2) using quantitative real-time PCR (qRT-PCR).

  • Protein Expression Analysis: Analyze the protein expression of key inflammatory signaling molecules (e.g., phosphorylated IκBα, p65 subunit of NF-κB) by Western blotting.

This compound Derivatives

Research into the synthesis and pharmacological evaluation of this compound derivatives is an emerging area with the potential to yield compounds with enhanced potency, selectivity, and pharmacokinetic properties. However, at present, there is limited publicly available information on specific synthetic derivatives of this compound and their detailed pharmacological profiles. The development of novel synthetic routes and the biological screening of resulting analogues represent a promising avenue for future drug discovery efforts.

Conclusion

This compound is a multifaceted natural compound with a rich pharmacological profile. Its demonstrated anti-inflammatory, anticancer, neuroprotective, and antiviral activities, mediated through the modulation of key signaling pathways, position it as a compelling candidate for further preclinical and clinical investigation. This technical guide provides a foundational understanding of the current knowledge surrounding this compound, offering valuable insights for researchers and drug development professionals. Future studies focusing on the elucidation of detailed mechanisms of action, the synthesis and evaluation of novel derivatives, and comprehensive in vivo efficacy and safety assessments are warranted to fully unlock the therapeutic potential of this remarkable biflavonoid.

References

Sciadopitysin's Impact on Gene Expression in Cancer Cell Lines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sciadopitysin, a biflavonoid found in plants such as Ginkgo biloba, has garnered attention in oncological research for its potential anticancer properties. Studies have indicated its capacity to induce apoptosis, trigger cell cycle arrest, and inhibit cell migration in various cancer cell lines. This technical guide synthesizes the current understanding of this compound's effects on gene and protein expression in cancer cells, with a particular focus on hepatocellular carcinoma.

It is important to note that while research has elucidated the impact of this compound on key protein levels and signaling pathways, comprehensive quantitative gene expression data from high-throughput screening methods like microarray or RNA-sequencing on this compound-treated cancer cells is not extensively available in the public domain. Consequently, the tables below summarize the key genes and proteins identified as being affected by this compound, based on functional assays and western blot analyses. The detailed experimental protocols provided are based on standard methodologies for the cited experiments and serve as a guide for researchers in this field.

Data Presentation: Summary of Affected Genes and Proteins

The following tables provide a structured overview of the genes and proteins whose expression or activity is modulated by this compound in cancer cell lines, primarily hepatocellular carcinoma (HepG2).

Table 1: Gene and Protein Expression Changes in Apoptosis Pathway

Gene/ProteinCancer Cell LineObserved EffectImplied Transcriptional Change
BaxHepG2UpregulationUpregulation
Bcl-2HepG2DownregulationDownregulation
Caspase-3HepG2Activation (Cleavage)-
Caspase-9HepG2Activation (Cleavage)-
PARPHepG2Cleavage-

Table 2: Gene and Protein Expression Changes in Cell Cycle Regulation

Gene/ProteinCancer Cell LineObserved EffectImplied Transcriptional Change
p21 (CDKN1A)HepG2UpregulationUpregulation
p27 (CDKN1B)HepG2UpregulationUpregulation
Cyclin D1HepG2DownregulationDownregulation
Cyclin E1HepG2DownregulationDownregulation
CDK2HepG2DownregulationDownregulation
CDK4HepG2DownregulationDownregulation
CDK6HepG2DownregulationDownregulation
p-RbHepG2Hypo-phosphorylation-

Table 3: Gene and Protein Expression Changes in Cell Migration and Invasion

Gene/ProteinCancer Cell LineObserved EffectImplied Transcriptional Change
VimentinHepG2DownregulationDownregulation
β-cateninHepG2DownregulationDownregulation

Table 4: Key Signaling Pathway Proteins Modulated by this compound

PathwayProteinCancer Cell LineObserved EffectImplied Transcriptional Change
MAPK/STAT3/NF-κBp-p38HepG2Upregulation-
p-JNKHepG2Upregulation-
p-ERKHepG2Upregulation-
p-STAT3HepG2Downregulation-
p-NF-κB p65HepG2Downregulation-
AKT/GSK-3βp-AKTHepG2Downregulation-
p-GSK-3βHepG2Downregulation-

Experimental Protocols

Detailed methodologies for the key experiments cited in the literature are provided below.

Cell Culture and Treatment
  • Cell Line: HepG2 (human hepatocellular carcinoma) cells are a commonly used model.

  • Culture Medium: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • This compound Treatment: this compound is dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. The final concentration of DMSO in the culture medium should be kept below 0.1% to avoid solvent-induced toxicity. Cells are treated with varying concentrations of this compound for specified time periods (e.g., 24, 48, 72 hours) to assess its effects.

Western Blot Analysis for Protein Expression
  • Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing a protease and phosphatase inhibitor cocktail.

  • Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.

  • SDS-PAGE: Equal amounts of protein (e.g., 20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: The membrane is incubated with primary antibodies specific to the target proteins (e.g., anti-Bax, anti-Bcl-2, anti-p21, etc.) overnight at 4°C.

  • Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: The band intensities are quantified using densitometry software, and protein levels are normalized to a loading control such as β-actin or GAPDH.

Flow Cytometry for Cell Cycle Analysis
  • Cell Preparation: After treatment, cells are harvested by trypsinization and washed with PBS.

  • Fixation: Cells are fixed in ice-cold 70% ethanol (B145695) and stored at -20°C overnight.

  • Staining: The fixed cells are washed with PBS and then incubated with a solution containing propidium (B1200493) iodide (PI) and RNase A in the dark for 30 minutes at room temperature.

  • Data Acquisition: The DNA content of the cells is analyzed using a flow cytometer.

  • Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is determined using cell cycle analysis software.

General Protocol for RNA-Sequencing (RNA-Seq)

While specific RNA-seq data for this compound is not currently available, the following outlines a general protocol that would be employed for such an analysis.

  • RNA Extraction: Total RNA is extracted from this compound-treated and control cancer cells using a suitable kit (e.g., RNeasy Mini Kit, Qiagen). RNA quality and quantity are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100).

  • Library Preparation: An mRNA sequencing library is prepared from the total RNA. This typically involves poly(A) selection to enrich for mRNA, fragmentation of the mRNA, reverse transcription to cDNA, and ligation of sequencing adapters.

  • Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

  • Data Analysis:

    • Quality Control: Raw sequencing reads are assessed for quality using tools like FastQC.

    • Alignment: Reads are aligned to a reference genome (e.g., human genome hg38) using an aligner such as STAR.

    • Quantification: The number of reads mapping to each gene is counted to determine gene expression levels.

    • Differential Expression Analysis: Statistical analysis (e.g., using DESeq2 or edgeR) is performed to identify genes that are significantly upregulated or downregulated in this compound-treated cells compared to controls.

    • Pathway and Functional Analysis: Gene ontology (GO) and pathway enrichment analysis (e.g., KEGG) are performed on the differentially expressed genes to identify the biological processes and signaling pathways affected by this compound.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its analysis.

Sciadopitysin_Apoptosis_Pathway This compound This compound ROS ↑ ROS This compound->ROS STAT3_NFkB STAT3 / NF-κB Pathway This compound->STAT3_NFkB MAPK_pathway MAPK Pathway (p38, JNK, ERK) ROS->MAPK_pathway Bax Bax MAPK_pathway->Bax Mitochondrion Mitochondrion Caspase9 Caspase-9 activation Mitochondrion->Caspase9 Bcl2 Bcl-2 Bcl2->Mitochondrion Bax->Mitochondrion Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis STAT3_NFkB->Bcl2

Caption: this compound-induced apoptotic signaling pathway.

Sciadopitysin_Cell_Cycle_Pathway This compound This compound AKT AKT Pathway This compound->AKT p21_p27 p21 / p27 AKT->p21_p27 CDK_Cyclin CDK-Cyclin Complexes (CDK2/4/6, Cyclin D1/E1) p21_p27->CDK_Cyclin Cell_Cycle_Arrest G0/G1 Arrest p21_p27->Cell_Cycle_Arrest Rb Rb Phosphorylation CDK_Cyclin->Rb G1_S_Transition G1/S Phase Transition CDK_Cyclin->G1_S_Transition Rb->G1_S_Transition G1_S_Transition->Cell_Cycle_Arrest

Caption: this compound-induced cell cycle arrest pathway.

Experimental_Workflow cluster_0 Cell Culture & Treatment cluster_1 Molecular Analysis cluster_2 Functional Assays cluster_3 Data Interpretation Cell_Culture Cancer Cell Culture (e.g., HepG2) Treatment This compound Treatment Cell_Culture->Treatment RNA_Extraction RNA Extraction Treatment->RNA_Extraction Protein_Extraction Protein Extraction Treatment->Protein_Extraction Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Treatment->Cell_Cycle_Analysis Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Treatment->Apoptosis_Assay RNA_Seq RNA-Sequencing RNA_Extraction->RNA_Seq Western_Blot Western Blot Protein_Extraction->Western_Blot Gene_Expression_Analysis Differential Gene Expression Analysis RNA_Seq->Gene_Expression_Analysis Protein_Quantification Protein Level Quantification Western_Blot->Protein_Quantification Phenotypic_Analysis Phenotypic Analysis (Apoptosis, Cell Cycle) Cell_Cycle_Analysis->Phenotypic_Analysis Apoptosis_Assay->Phenotypic_Analysis Pathway_Analysis Pathway Enrichment Analysis Gene_Expression_Analysis->Pathway_Analysis

Caption: General experimental workflow for studying this compound's effects.

Initial Investigation into the Anti-Diabetic Effects of Sciadopitysin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sciadopitysin, a biflavonoid found in plants of the genus Sciadopitys, has garnered interest for its potential therapeutic properties. This technical guide provides an in-depth initial investigation into the anti-diabetic effects of this compound, summarizing available preclinical data. This document details the current understanding of its mechanisms of action, including its influence on key signaling pathways and enzymatic activity. While direct quantitative data for this compound remains limited in some areas, this guide consolidates existing knowledge and provides detailed experimental protocols to facilitate further research in this promising area of drug discovery.

Introduction

Diabetes mellitus is a global health crisis demanding novel therapeutic strategies. Natural products represent a rich source of bioactive compounds with potential anti-diabetic properties. This compound, a characteristic biflavonoid of the Japanese umbrella pine (Sciadopitys verticillata), has emerged as a molecule of interest. This guide explores the foundational evidence for this compound's anti-diabetic effects, focusing on its potential mechanisms of action, including the protection of pancreatic β-cells and modulation of key metabolic signaling pathways.

In Vitro Anti-Diabetic Effects of this compound

Protection of Pancreatic β-Cells

Pancreatic β-cell dysfunction and apoptosis are central to the pathogenesis of diabetes. Preliminary studies suggest that this compound may offer protective effects to these vital cells.

  • Effect on Cell Viability: In a study investigating the effects of methylglyoxal (B44143) (MG), a reactive dicarbonyl species implicated in diabetic complications, this compound demonstrated a protective effect on the viability of RIN-m5F pancreatic β-cells. Treatment with this compound mitigated MG-induced cell death and preserved insulin (B600854) secretion.[1]

  • Mechanism of Action: The protective effects of this compound in pancreatic β-cells are linked to the activation of AMP-activated protein kinase (AMPK).[1] This activation is a crucial step in cellular energy homeostasis and has been shown to have a protective role in various cell types.

Table 1: Protective Effects of this compound on Pancreatic β-Cells (RIN-m5F)

ParameterConditionThis compound EffectQuantitative DataReference
Cell ViabilityMethylglyoxal (MG)-induced toxicityProtected against cell deathSpecific quantitative data on percentage viability increase is not currently available.[1]
Insulin SecretionMG-impaired secretionRestored insulin secretionQuantitative data on the extent of restoration is not currently available.[1]
AMPK PhosphorylationMG-treated cellsIncreased AMPK phosphorylationDensitometric quantification of western blots is needed to determine the fold increase.[1]
Enzymatic Inhibition

Table 2: PTP1B Inhibitory Activity of Related Flavonoids

CompoundIC50 (µM)Reference
Related Flavonoid 1Data not available for this compound
Related Flavonoid 2Data not available for this compound

Inhibition of α-glucosidase, an enzyme responsible for carbohydrate digestion, can delay glucose absorption and manage postprandial hyperglycemia. Specific IC50 values for this compound against α-glucosidase are not currently available in published literature.

Table 3: α-Glucosidase Inhibitory Activity of Related Flavonoids

CompoundIC50 (µM)Reference
Related Flavonoid 1Data not available for this compound
Related Flavonoid 2Data not available for this compound
Effects on Glucose Uptake

Enhancing glucose uptake in peripheral tissues like muscle and adipose tissue is a critical aspect of managing diabetes. Studies on the direct effect of this compound on glucose uptake in cell lines such as 3T3-L1 adipocytes or C2C12 myotubes are needed to quantify its potential in this area.

Table 4: Effect of this compound on Glucose Uptake in Adipocytes/Myotubes

Cell LineThis compound Concentration% Increase in Glucose UptakeReference
3T3-L1 AdipocytesData not availableData not available
C2C12 MyotubesData not availableData not available

In Vivo Anti-Diabetic Effects

Direct in vivo studies on the anti-diabetic effects of orally administered this compound in diabetic animal models are limited. However, a study on Sciadonic acid, a constituent of Sciadopitys verticillata, provides valuable preliminary data in a type 2 diabetes mouse model.

Table 5: In Vivo Effects of Sciadonic Acid in HFD/STZ-Induced Diabetic Mice

Treatment GroupDoseChange in Body Weight (%)Change in Fasting Blood Glucose (%)Reference
Diabetic Control--6.67-[2]
Sciadonic Acid (Low)70 mg/kgInhibited weight loss (dose-dependent)-21.61[2]
Sciadonic Acid (High)280 mg/kgInhibited weight loss (dose-dependent)-31.14[2]
Metformin200 mg/kg--41.01[2]

Signaling Pathways

AMPK Signaling Pathway

AMPK is a central regulator of cellular energy metabolism. Its activation can lead to increased glucose uptake and reduced inflammation. This compound has been shown to increase the phosphorylation of AMPK in pancreatic β-cells, suggesting a potential mechanism for its protective effects.[1]

AMPK_Signaling_Pathway This compound This compound AMPK AMPK This compound->AMPK Activates pAMPK p-AMPK (Active) AMPK->pAMPK Phosphorylation Cellular_Protection Cellular Protection (e.g., in Pancreatic β-cells) pAMPK->Cellular_Protection Promotes

This compound activates the AMPK signaling pathway.
Insulin Signaling Pathway

The insulin signaling pathway is crucial for glucose homeostasis. PTP1B acts as a negative regulator of this pathway by dephosphorylating the insulin receptor (IR) and insulin receptor substrate (IRS). Inhibition of PTP1B by compounds like this compound could potentially enhance insulin sensitivity.

Insulin_Signaling_Pathway cluster_inhibition Potential Inhibition by this compound cluster_pathway Insulin Signaling This compound This compound PTP1B PTP1B This compound->PTP1B Inhibits pIR p-IR (Active) PTP1B->pIR Dephosphorylates pIRS p-IRS (Active) PTP1B->pIRS Dephosphorylates Insulin Insulin IR Insulin Receptor (IR) Insulin->IR IR->pIR Autophosphorylation IRS Insulin Receptor Substrate (IRS) pIR->IRS IRS->pIRS Phosphorylation PI3K PI3K pIRS->PI3K Activates Akt Akt PI3K->Akt Activates GLUT4 GLUT4 Translocation Akt->GLUT4 Promotes Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake

Potential role of this compound in the insulin signaling pathway.

Experimental Protocols

In Vitro PTP1B Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against PTP1B.

Materials:

  • Recombinant human PTP1B enzyme

  • p-Nitrophenyl phosphate (B84403) (pNPP) substrate

  • Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

  • This compound stock solution (in DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well plate, add 10 µL of each this compound dilution. Include a vehicle control (DMSO) and a positive control (e.g., Suramin).

  • Add 80 µL of PTP1B enzyme solution (final concentration ~0.1 µg/mL) to each well.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding 10 µL of pNPP solution (final concentration ~2 mM).

  • Incubate at 37°C for 30 minutes.

  • Measure the absorbance at 405 nm.

  • Calculate the percentage of inhibition for each concentration and determine the IC50 value using non-linear regression analysis.

PTP1B_Assay_Workflow A Prepare this compound serial dilutions B Add dilutions to 96-well plate A->B C Add PTP1B enzyme B->C D Pre-incubate (37°C, 10 min) C->D E Add pNPP substrate D->E F Incubate (37°C, 30 min) E->F G Measure Absorbance (405 nm) F->G H Calculate % Inhibition and IC50 G->H

Workflow for the PTP1B inhibition assay.
In Vitro α-Glucosidase Inhibition Assay

Objective: To determine the IC50 of this compound against α-glucosidase.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) substrate

  • Phosphate buffer (e.g., 100 mM, pH 6.8)

  • This compound stock solution (in DMSO)

  • Sodium carbonate (Na2CO3) solution (e.g., 0.1 M)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of this compound in phosphate buffer.

  • In a 96-well plate, add 50 µL of each this compound dilution. Include a vehicle control and a positive control (e.g., Acarbose).

  • Add 50 µL of α-glucosidase solution (final concentration ~0.1 U/mL).

  • Pre-incubate at 37°C for 10 minutes.

  • Initiate the reaction by adding 50 µL of pNPG solution (final concentration ~1 mM).

  • Incubate at 37°C for 20 minutes.

  • Stop the reaction by adding 50 µL of Na2CO3 solution.

  • Measure the absorbance at 405 nm.

  • Calculate the percentage of inhibition and determine the IC50 value.

Alpha_Glucosidase_Assay_Workflow A Prepare this compound serial dilutions B Add dilutions to 96-well plate A->B C Add α-glucosidase B->C D Pre-incubate (37°C, 10 min) C->D E Add pNPG substrate D->E F Incubate (37°C, 20 min) E->F G Stop reaction (Na2CO3) F->G H Measure Absorbance (405 nm) G->H I Calculate % Inhibition and IC50 H->I

Workflow for the α-glucosidase inhibition assay.

Conclusion and Future Directions

The initial investigation into the anti-diabetic effects of this compound reveals a promising, albeit currently underexplored, therapeutic potential. The available evidence points towards a protective role in pancreatic β-cells, mediated at least in part by the activation of the AMPK signaling pathway. While direct quantitative data on its enzymatic inhibitory activity and effects on glucose uptake are lacking, the broader class of flavonoids to which it belongs has demonstrated significant activity in these areas.

Future research should focus on:

  • Quantitative In Vitro Studies: Determining the IC50 values of this compound for PTP1B and α-glucosidase.

  • Cell-Based Assays: Quantifying the dose-dependent effects of this compound on glucose uptake in adipocyte and myocyte cell lines.

  • In Vivo Studies: Conducting comprehensive studies using diabetic animal models to evaluate the efficacy of orally administered this compound on key diabetic parameters such as blood glucose, insulin levels, and insulin resistance.

  • Mechanism of Action: Elucidating the precise molecular interactions of this compound with components of the insulin and AMPK signaling pathways.

A more thorough understanding of these aspects will be crucial in advancing this compound from a compound of interest to a potential lead candidate in the development of novel anti-diabetic therapies.

References

The Expanding Realm of Sciadopitysin: A Technical Guide to its Discovery in Novel Plant Species

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the recent discoveries of the bioactive biflavonoid, Sciadopitysin, in previously un-reported plant species. This document provides in-depth experimental protocols, quantitative data, and visualizations of the biosynthetic pathways.

Introduction

This compound, a naturally occurring biflavonoid, has long been recognized for its potential therapeutic properties, including anti-inflammatory, antioxidant, and neuroprotective activities. Historically, its presence was primarily associated with a limited number of plant species, most notably Sciadopitys verticillata (Japanese umbrella pine), Ginkgo biloba, and species within the Taxus and Torreya genera. However, recent phytochemical investigations have expanded the known botanical sources of this promising compound, opening new avenues for its sustainable sourcing and pharmaceutical development. This guide focuses on the discovery of this compound in novel plant species, with a particular emphasis on the genus Podocarpus.

Discovery of this compound in Novel Podocarpus Species

Recent phytochemical screenings have identified this compound for the first time in several species of the Podocarpus genus, a group of conifers predominantly found in the Southern Hemisphere. These findings are significant as they introduce a new, potentially widespread source of this valuable biflavonoid.

Newly Identified Plant Sources
Plant SpeciesFamilyPlant PartConfirmation MethodReference
Podocarpus neriifoliusPodocarpaceaeNot specifiedPhysical constants and spectral data[1]
Podocarpus nagiPodocarpaceaeSeedsSpectral data[2]
Podocarpus henkeliiPodocarpaceaeLeavesNot specified[3]

Experimental Protocols

The following sections detail the methodologies for the extraction, isolation, and quantification of this compound from plant material, based on established protocols for biflavonoids.

Extraction of this compound from Podocarpus Leaves

This protocol outlines a general procedure for the extraction of this compound from the leaves of Podocarpus species.

  • Sample Preparation: Air-dry the plant leaves at room temperature and grind them into a fine powder.

  • Extraction:

    • Macerate the powdered plant material with 95% ethanol (B145695) at a 1:10 (w/v) ratio for 72 hours at room temperature.

    • Filter the extract through Whatman No. 1 filter paper.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude ethanol extract.

  • Solvent Partitioning:

    • Suspend the crude extract in distilled water.

    • Perform successive liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate (B1210297).

    • The biflavonoid fraction, including this compound, is typically enriched in the ethyl acetate fraction.

    • Evaporate the ethyl acetate fraction to dryness.

Isolation of this compound by Column Chromatography

The enriched biflavonoid fraction can be further purified to isolate this compound.

  • Column Preparation: Pack a silica (B1680970) gel column (60-120 mesh) using a slurry of silica gel in n-hexane.

  • Sample Loading: Dissolve the dried ethyl acetate fraction in a minimal amount of the initial mobile phase and load it onto the column.

  • Elution: Elute the column with a gradient of increasing polarity, starting with n-hexane and gradually increasing the proportion of ethyl acetate. For example:

    • n-hexane : ethyl acetate (9:1)

    • n-hexane : ethyl acetate (8:2)

    • n-hexane : ethyl acetate (7:3)

    • ... and so on, up to 100% ethyl acetate.

  • Fraction Collection and Analysis: Collect fractions of the eluate and monitor the presence of this compound using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., chloroform:methanol (B129727), 95:5) and visualization under UV light.

  • Purification: Combine the fractions containing this compound and subject them to further purification by preparative TLC or recrystallization to obtain pure this compound.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

A validated HPLC-UV method can be used for the quantitative analysis of this compound in plant extracts.[4]

  • Chromatographic System: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[4]

  • Mobile Phase: A gradient elution using acetonitrile (B52724) and water (acidified with a small amount of phosphoric or formic acid). A typical gradient might be:

    • 0-10 min: 30-50% acetonitrile

    • 10-25 min: 50-70% acetonitrile

    • 25-30 min: 70-30% acetonitrile

  • Flow Rate: 1.0 mL/min.[4]

  • Detection Wavelength: 330 nm.

  • Standard Preparation: Prepare a stock solution of pure this compound in methanol and create a series of dilutions to construct a calibration curve.

  • Sample Preparation: Dissolve a known amount of the dried plant extract in methanol, filter through a 0.45 µm syringe filter, and inject into the HPLC system.

  • Quantification: Compare the peak area of this compound in the sample chromatogram with the calibration curve to determine its concentration.

Biosynthesis of this compound

This compound is a methylated derivative of the biflavonoid amentoflavone (B1664850). Its biosynthesis follows the general phenylpropanoid and flavonoid pathways, with the final steps involving specific methylation reactions.

General Flavonoid Biosynthesis Pathway

flavonoid_biosynthesis Phenylalanine Phenylalanine Cinnamic_acid Cinnamic_acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p_Coumaric_acid Cinnamic_acid->p_Coumaric_acid C4H p_Coumaroyl_CoA p_Coumaroyl_CoA p_Coumaric_acid->p_Coumaroyl_CoA 4CL Chalcone Chalcone p_Coumaroyl_CoA->Chalcone CHS Flavanone Flavanone Chalcone->Flavanone CHI Apigenin (B1666066) Apigenin Flavanone->Apigenin FNS

Caption: General flavonoid biosynthesis pathway leading to Apigenin.

Proposed Biosynthetic Pathway of this compound from Amentoflavone

This compound is formed from amentoflavone through a series of methylation steps catalyzed by O-methyltransferases (OMTs). Amentoflavone itself is a dimer of two apigenin units.

sciadopitysin_biosynthesis Amentoflavone Amentoflavone Intermediate1 Amentoflavone 7-O-methyl ether Amentoflavone->Intermediate1 OMT Intermediate2 Amentoflavone 7,4'-O-dimethyl ether Intermediate1->Intermediate2 OMT This compound This compound Intermediate2->this compound OMT

Caption: Proposed final steps in the biosynthesis of this compound.

Conclusion

The discovery of this compound in Podocarpus species significantly broadens the potential sources for this pharmacologically important biflavonoid. The experimental protocols outlined in this guide provide a framework for the efficient extraction, isolation, and quantification of this compound from these novel sources. Further research is warranted to explore the full extent of this compound distribution within the Podocarpus genus and to optimize extraction and purification methods for large-scale production. The elucidation of the specific enzymes involved in its biosynthesis will also open up possibilities for metabolic engineering and synthetic biology approaches to enhance its production.

References

A Comprehensive Technical Guide to Sciadopitysin: Chemical Structure, Properties, and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth elucidation of the chemical structure, physicochemical properties, and significant biological activities of Sciadopitysin. It includes detailed experimental protocols for its isolation and characterization, alongside visualizations of its key signaling pathways.

Chemical Structure Elucidation

This compound is a naturally occurring biflavonoid, specifically a 7, 4', 4'''-trimethyl ether derivative of amentoflavone.[1] Its structure has been determined through extensive spectroscopic analysis.

IUPAC Name: 5,7-dihydroxy-8-[5-(5-hydroxy-7-methoxy-4-oxochromen-2-yl)-2-methoxyphenyl]-2-(4-methoxyphenyl)chromen-4-one.[1]

Core Structure: The molecule consists of two flavonoid moieties linked by a C-C bond.[2] This biflavonoid structure is derived from amentoflavone, with three methoxy (B1213986) groups attached at positions 7, 4', and 4'''.[1][]

Spectroscopic Data

The structural elucidation of this compound is heavily reliant on a combination of spectroscopic techniques that reveal its molecular formula, connectivity, and functional groups.

1.1.1. Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is crucial for determining the precise molecular weight and elemental composition.

  • Molecular Formula: C₃₃H₂₄O₁₀[1][4]

  • Molecular Weight: 580.5 g/mol [1][4]

  • Methodology: Techniques like Electrospray Ionization (ESI-MS) are commonly used. For instance, in a validated LC-MS/MS method, detection was performed using a triple-quadrupole mass spectrometer in negative ionization mode, monitoring the transition of m/z 579 → 547.[5]

1.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

1D (¹H and ¹³C) and 2D (COSY, HMBC) NMR spectroscopy are indispensable for establishing the atom-to-atom connectivity of the molecule. Spectra are often recorded in deuterated solvents like pyridine-d₅ or DMSO-d₆.[2][6][7]

Table 1: Key NMR Spectroscopic Data for this compound

Technique Description Observed Features
¹H NMR Provides information on the chemical environment of protons. Signals corresponding to aromatic protons on the flavonoid rings and protons of the methoxy groups are observed.[2][8]
¹³C NMR Identifies the carbon skeleton of the molecule. Resonances for carbonyl carbons (in the C ring), aromatic carbons, and methoxy carbons are characteristic.[2]
COSY (Correlation Spectroscopy) Reveals proton-proton couplings, helping to identify adjacent protons within the same spin system, for example, on the aromatic rings.[6]

| HMBC | (Heteronuclear Multiple Bond Correlation) | Shows correlations between protons and carbons over two to three bonds, which is critical for connecting the different structural fragments, such as linking the methoxy groups to their respective carbons and confirming the linkage between the two flavonoid units.[2][6] |

1.1.3. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the principal functional groups present in the this compound molecule.

Table 2: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
~3400 O-H stretching Hydroxyl groups[2]
~1650 C=O stretching Conjugated ketone (in the γ-pyrone ring)[2][6]
1600-1450 C=C stretching Aromatic rings[2][6]

| ~1250 | C-O stretching | Aryl ether (methoxy groups)[6] |

1.1.4. Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, confirming the presence of the flavonoid chromophore system.

  • λmax: Absorption maxima are typically observed around 213, 273, and 323 nm in solvents like methanol (B129727).[4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

Table 3: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₃₃H₂₄O₁₀ [1][4]
Molecular Weight 580.5 g/mol [1][4]
Appearance Yellow powder []
Melting Point 296-298°C []
Solubility DMF: 12 mg/ml; DMSO: 12 mg/ml; Ethanol: partially soluble; PBS (pH 7.2): partially soluble [4]

| pKa (Predicted) | 6.16 ± 0.40 |[] |

Experimental Protocols

Isolation and Purification of this compound

This compound is typically isolated from natural sources, most notably the leaves of Ginkgo biloba.[9][10] The general procedure involves extraction, fractionation, and chromatographic purification.

Protocol: General Isolation Procedure

  • Extraction:

    • Dried and powdered plant material (e.g., Ginkgo biloba leaves) is extracted with a polar solvent such as methanol (MeOH) or ethanol, often using techniques like ultrasonication to enhance efficiency.[6][11]

  • Fractionation:

    • The crude extract is concentrated under reduced pressure.

    • The resulting residue is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297) (EtOAc), and n-butanol, to separate compounds based on their polarity.[12] this compound, being a moderately polar flavonoid, is typically enriched in the ethyl acetate fraction.

  • Chromatographic Purification:

    • The enriched fraction is subjected to one or more chromatographic steps.

    • Column Chromatography (CC): Initial separation is often performed on silica (B1680970) gel or Sephadex LH-20 columns.[13]

    • High-Performance Liquid Chromatography (HPLC): Final purification to obtain high-purity this compound is achieved using preparative or semi-preparative HPLC with a C18 column.[6] An isocratic or gradient solvent system, commonly a mixture of acetonitrile (B52724) and water, is used for elution.[5][6]

  • Structure Confirmation:

    • The purity and identity of the isolated compound are confirmed using the spectroscopic methods detailed in Section 1.1 (NMR, MS, IR).[14]

G Workflow for Isolation and Purification of this compound cluster_extraction Extraction cluster_fractionation Fractionation cluster_purification Purification cluster_analysis Analysis plant_material Dried Plant Material (e.g., Ginkgo biloba leaves) extraction Methanol Extraction plant_material->extraction crude_extract Crude Methanol Extract extraction->crude_extract partitioning Solvent Partitioning (e.g., EtOAc/Water) crude_extract->partitioning etoac_fraction Ethyl Acetate Fraction partitioning->etoac_fraction cc Column Chromatography (Silica Gel / Sephadex) etoac_fraction->cc hplc Preparative HPLC (C18 Column) cc->hplc pure_compound Pure this compound hplc->pure_compound analysis Spectroscopic Analysis (NMR, MS, IR) pure_compound->analysis

Caption: Workflow for the isolation and purification of this compound.

Spectroscopic Analysis Protocols
  • NMR Spectroscopy: Samples are dissolved in a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube. 1D ¹H and ¹³C spectra, along with 2D experiments (COSY, HSQC, HMBC), are recorded on a high-field spectrometer (e.g., 400 MHz or higher).[2][12] Chemical shifts are referenced to the residual solvent signal or an internal standard like TMS.[7]

  • Mass Spectrometry: A dilute solution of the sample is analyzed using an LC-MS system, often with an ESI or APCI source, to obtain the mass-to-charge ratio and fragmentation patterns.[5][6]

  • IR Spectroscopy: The spectrum is typically recorded using a Fourier-Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory.[6][15]

Biological Activities and Signaling Pathways

This compound exhibits a wide range of pharmacological activities, making it a compound of significant interest in drug discovery.[9][10]

Bone Metabolism: Inhibition of Osteoclastogenesis

This compound has been shown to be a bone density conservation agent.[1] It suppresses osteoclast differentiation and bone loss by inhibiting the RANKL signaling pathway.[4][16]

  • Mechanism: this compound inhibits the Receptor Activator of Nuclear Factor-κB Ligand (RANKL)-induced activation of NF-κB.[4][16] This, in turn, downregulates the expression of key osteoclast-specific genes such as Cathepsin K (CTSK), Tartrate-resistant acid phosphatase (TRAP), and Matrix metalloproteinase-9 (MMP-9), which are essential for bone resorption.[4][16]

G Inhibition of RANKL/NF-κB Pathway by this compound RANKL RANKL RANK RANK Receptor RANKL->RANK Binds to TRAF6 TRAF6 RANK->TRAF6 Activates NFkB_complex IKK Complex TRAF6->NFkB_complex Activates IkB IκB NFkB_complex->IkB Phosphorylates & Degrades NFkB NF-κB NFkB_active Active NF-κB (Nuclear Translocation) NFkB->NFkB_active Releases Gene_expression Osteoclast Gene Expression (TRAP, CTSK, MMP-9) NFkB_active->Gene_expression Upregulates Osteoclastogenesis Osteoclastogenesis & Bone Resorption Gene_expression->Osteoclastogenesis This compound This compound This compound->NFkB_complex Inhibits

Caption: this compound inhibits RANKL-mediated osteoclastogenesis.

Neuroprotection and Antioxidant Effects

This compound demonstrates neuroprotective properties, partly through its potent antioxidant activity. It can protect neuronal cells from damage induced by agents like methylglyoxal (B44143) (MG), a reactive dicarbonyl species implicated in neurodegenerative diseases.[17]

  • Mechanism: this compound mitigates MG-induced cytotoxicity by reducing oxidative stress. It achieves this by decreasing intracellular reactive oxygen species (ROS) and upregulating the cellular antioxidant defense system.[17] This involves the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[17] Nrf2 is a key transcription factor that, upon activation, translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the expression of various antioxidant and detoxification enzymes, such as those in the glyoxalase system.[17][18]

G Antioxidant Action of this compound via Nrf2 Pathway OxidativeStress Oxidative Stress (e.g., from Methylglyoxal) Keap1 Keap1 OxidativeStress->Keap1 Induces conformational change in Nrf2 Nrf2 Keap1->Nrf2 Sequesters & Degrades Nrf2_active Active Nrf2 (Nuclear Translocation) Nrf2->Nrf2_active Releases ARE ARE (Antioxidant Response Element) Nrf2_active->ARE Binds to Antioxidant_Genes Antioxidant Gene Expression (e.g., Glyoxalase 1) ARE->Antioxidant_Genes Activates CellProtection Cellular Protection & Detoxification Antioxidant_Genes->CellProtection This compound This compound This compound->Keap1 Promotes Nrf2 release from

Caption: this compound promotes neuroprotection via the Nrf2 pathway.

Antidiabetic Potential

This compound has shown protective effects against complications associated with diabetes. It can shield pancreatic β-cells from methylglyoxal-induced damage, preserving insulin (B600854) secretion.[19]

  • Mechanism: The compound mitigates MG-induced cytotoxicity by reducing the production of intracellular ROS and preventing cardiolipin (B10847521) peroxidation.[16][19] It enhances the activity of glyoxalase I, an enzyme critical for detoxifying MG, and increases the phosphorylation of adenosine (B11128) monophosphate-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[19]

Other Biological Activities
  • P-glycoprotein (P-gp) Inhibition: this compound acts as an inhibitor of P-glycoprotein (IC₅₀ = 53.42 μM), a transmembrane efflux pump that contributes to multidrug resistance in cancer cells.[4][16]

  • Platelet Aggregation Inhibition: It has been identified as an inhibitor of platelet aggregation.[1]

  • Anti-Alzheimer's Disease: It reduces cytotoxicity induced by amyloid-β (1-42) in PC12 cells with an EC₅₀ of 9.84 μM.[4][16]

This guide summarizes the current technical knowledge on this compound, providing a foundation for further research and development in the fields of medicinal chemistry, pharmacology, and drug discovery.

References

Methodological & Application

Application Note: A Validated LC-MS/MS Protocol for the High-Throughput Quantification of Sciadopitysin in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Sciadopitysin in plasma samples. The described protocol is crucial for researchers in pharmacology, drug metabolism, and pharmacokinetic (PK) studies. The method employs a straightforward protein precipitation step for sample preparation, followed by a rapid isocratic chromatographic separation and detection using a triple-quadrupole mass spectrometer in negative ionization mode. This validated method demonstrates excellent linearity, precision, and accuracy, making it suitable for high-throughput bioanalysis.

Introduction

This compound, a biflavonoid found in various plants, has garnered significant interest for its potential therapeutic properties. To facilitate preclinical and clinical development, a reliable and validated bioanalytical method for its quantification in biological matrices is essential. This document provides a detailed protocol for the determination of this compound in plasma using LC-MS/MS, a technique renowned for its high sensitivity and selectivity.[1][2] The method described herein is based on a previously validated study and is intended to guide researchers in implementing a similar workflow for pharmacokinetic and bioavailability assessments.[1]

Experimental Protocol

Materials and Reagents
  • This compound reference standard

  • Amentoflavone (Internal Standard, IS)

  • Acetonitrile (B52724) (LC-MS grade)

  • Ammonium acetate (B1210297) (LC-MS grade)

  • Water (LC-MS grade)

  • Control plasma (e.g., rat, human)

Equipment
  • Liquid Chromatograph (LC) system

  • Triple-quadrupole Mass Spectrometer (MS/MS)

  • Analytical column: Agela C18 or equivalent

  • Microcentrifuge

  • Vortex mixer

  • Precision pipettes

Sample Preparation

A simple protein precipitation method is utilized for the extraction of this compound from plasma samples.[1][2]

  • Aliquot 50 µL of plasma sample into a microcentrifuge tube.

  • Add 150 µL of acetonitrile containing the internal standard (Amentoflavone).[1][2]

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample at 14,000 rpm for 10 minutes.

  • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

G cluster_sample_prep Sample Preparation Workflow plasma 1. Plasma Sample (50 µL) add_is 2. Add Acetonitrile with Internal Standard (150 µL) plasma->add_is Protein Precipitation vortex 3. Vortex (1 min) add_is->vortex centrifuge 4. Centrifuge (14,000 rpm, 10 min) vortex->centrifuge supernatant 5. Collect Supernatant centrifuge->supernatant lcms_analysis 6. LC-MS/MS Analysis supernatant->lcms_analysis G cluster_workflow LC-MS/MS Bioanalytical Workflow Sample Plasma Sample Preparation Protein Precipitation (Acetonitrile) Sample->Preparation Separation Liquid Chromatography (C18 Column, Isocratic) Preparation->Separation Detection Mass Spectrometry (MRM, Negative ESI) Separation->Detection Quantification Data Analysis (Calibration Curve) Detection->Quantification

References

Application Notes: Sciadopitysin for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sciadopitysin is a naturally occurring biflavonoid found in plants such as Ginkgo biloba.[1][2] It has garnered significant scientific interest for its diverse biological activities, including neuroprotective, anti-inflammatory, and anticancer effects.[3][4][5] In cell culture models, this compound has been shown to protect against oxidative stress, modulate key signaling pathways involved in cell survival and apoptosis, and inhibit cancer cell proliferation and invasion.[3][4][5] These application notes provide a comprehensive guide for researchers on the preparation and use of this compound for in vitro experiments.

Physicochemical Properties and Solubility

A clear understanding of the physicochemical properties of this compound is essential for preparing accurate and stable solutions for cell culture experiments.

PropertyValueSource
Formal Name 5,7-dihydroxy-8-[5-(5-hydroxy-7-methoxy-4-oxo-4H-1-benzopyran-2-yl)-2-methoxyphenyl]-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one[1]
Molecular Formula C₃₃H₂₄O₁₀[1]
Molecular Weight 580.5 g/mol [1]
Appearance Yellow powder[6]
Purity ≥ 98%[6]
Solubility DMSO: 12 mg/mLDMF: 12 mg/mLEthanol: Partially solublePBS (pH 7.2): Partially soluble[1]

Protocols for Preparation and Use

Preparation of this compound Stock Solution (10 mM)

Due to its low aqueous solubility, this compound should be dissolved in an organic solvent to prepare a concentrated stock solution. Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent.[1][7]

Materials:

  • This compound powder (Purity ≥ 98%)

  • Dimethyl sulfoxide (DMSO), cell culture grade, sterile

  • Sterile, light-protective microcentrifuge tubes (e.g., amber tubes) or clear tubes wrapped in aluminum foil

  • Calibrated analytical balance

  • Vortex mixer

  • Calibrated pipettes and sterile, filtered pipette tips

Procedure:

  • Weighing: On a calibrated analytical balance, accurately weigh 5.81 mg of this compound powder. Transfer the powder into a sterile, light-protective microcentrifuge tube.

  • Dissolving: Add 1 mL of sterile, cell culture grade DMSO to the tube containing the this compound powder.

  • Mixing: Vortex the solution thoroughly for 1-2 minutes until the powder is completely dissolved. If necessary, gentle warming in a 37°C water bath can aid dissolution.[7] Ensure no visible particulates remain.

  • Sterilization (Optional): For applications requiring absolute sterility, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter that is compatible with DMSO.

  • Aliquoting and Storage: Dispense the 10 mM stock solution into smaller, single-use aliquots (e.g., 20 µL) in sterile, light-protective tubes. This practice minimizes the risk of contamination and degradation from repeated freeze-thaw cycles.[7][8]

  • Labeling: Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and the date of preparation.

  • Storage: Store the aliquots at -20°C or -80°C for long-term stability. When stored properly, stock solutions of flavonoids are generally stable for several months.[9]

Preparation of Working Solutions

Working solutions are prepared by diluting the 10 mM stock solution into a complete cell culture medium immediately before use.

Important Considerations:

  • Final DMSO Concentration: The final concentration of DMSO in the culture medium should be kept as low as possible, typically ≤ 0.1%, to avoid solvent-induced cytotoxicity.[10] A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments.

  • Precipitation: To prevent the compound from precipitating out of solution, add the stock solution to pre-warmed (37°C) cell culture medium and mix gently but thoroughly by swirling or pipetting.[10]

Example Dilution for a 10 µM Working Solution:

  • Thaw one aliquot of the 10 mM this compound stock solution.

  • Add 1 µL of the 10 mM stock solution to 999 µL of pre-warmed complete cell culture medium.

  • Mix thoroughly. This yields a 10 µM working solution with a final DMSO concentration of 0.1%.

Application Notes and Data

Effective Concentrations in Cell Culture

The optimal concentration of this compound is cell-type and assay-dependent. The following table summarizes concentrations reported in the literature for various applications.

Cell LineAssay/Effect StudiedEffective Concentration RangeObserved EffectSource
HepG2, Huh-7, Hep3B Cell Viability (Anticancer)IC₅₀: 38.02 - 48.89 µMReduced survival of hepatocellular carcinoma cells.[5]
HepG2 Apoptosis & Cell Cycle20 - 40 µMInduced mitochondrion-dependent apoptosis and G0/G1 phase arrest.[5]
HepG2 Migration & Invasion20 - 40 µMInhibited cell migration and invasion.[5]
RIN-m5F (Pancreatic β-cells) Cytoprotection0.1 - 10 µMProtected against methylglyoxal-induced cytotoxicity and ROS production.[1]
SK-N-MC (Neuroblastoma) NeuroprotectionNot specifiedImproved cell viability and inhibited apoptosis induced by methylglyoxal.[4]
PC12 NeuroprotectionEC₅₀: 9.84 µMReduced cytotoxicity induced by amyloid-β (1-42).[1]
RAW 264.7 Anti-osteoclastogenesisNot specifiedSuppressed RANKL-mediated osteoclastogenesis.[1]

Detailed Experimental Protocols

Cell Viability Assessment (MTT Assay)

This protocol determines the effect of this compound on cell proliferation and viability.

Materials:

  • Cells of interest (e.g., HepG2)

  • 96-well cell culture plates

  • Complete culture medium

  • This compound working solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Treatment: Remove the medium and add 100 µL of fresh medium containing various concentrations of this compound (e.g., 0, 5, 10, 20, 40, 80 µM). Include a vehicle control (0.1% DMSO).

  • Incubation: Incubate the plate for the desired time period (e.g., 24 or 48 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Shake the plate for 10 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Western Blot for Signaling Protein Analysis

This protocol is used to detect changes in the expression or phosphorylation of key proteins (e.g., Akt, NF-κB) following this compound treatment.

Materials:

  • Cells seeded in 6-well plates

  • This compound working solutions

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels, running buffer, transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Akt, anti-p-Akt, anti-NF-κB, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Lysis: After treatment with this compound for the desired time, wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run to separate proteins by size.

  • Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the desired primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again, apply ECL substrate, and visualize the protein bands using an imaging system.

Signaling Pathways and Visualizations

This compound exerts its biological effects by modulating several critical intracellular signaling pathways. In cancer cells, it has been shown to induce apoptosis and inhibit metastasis by targeting ROS-mediated pathways, including the inhibition of the pro-survival PI3K/Akt pathway and the inflammatory NF-κB pathway.[5] In neuroprotective and cytoprotective contexts, it enhances the cell's antioxidant defenses, partly through the activation of the Nrf2 signaling pathway.[4]

Experimental and Signaling Pathway Diagrams

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Downstream Analysis sci_powder This compound Powder dissolve Dissolve in DMSO (10 mM Stock) sci_powder->dissolve aliquot Aliquot & Store at -20°C/-80°C dissolve->aliquot working_sol Prepare Working Solution (Dilute in Medium) aliquot->working_sol cell_treat Treat Adherent Cells (e.g., 24-48h) working_sol->cell_treat harvest Harvest Cells or Supernatant cell_treat->harvest viability Cell Viability (MTT Assay) harvest->viability protein Protein Expression (Western Blot) harvest->protein ros ROS Levels (DCFH-DA Assay) harvest->ros

Caption: General experimental workflow for using this compound.

G cluster_nrf2 Nrf2 Antioxidant Pathway sci This compound nrf2 Nrf2 sci->nrf2 Promotes Dissociation ros Oxidative Stress (e.g., from Methylglyoxal) keap1 Keap1 ros->keap1 Inactivates keap1->nrf2 Inhibition nucleus Nucleus nrf2->nucleus Translocation are ARE antioxidant Antioxidant Genes (e.g., Glyoxalase 1, HO-1) are->antioxidant Upregulation antioxidant->ros Detoxification

Caption: this compound's role in the Nrf2 antioxidant pathway.

G cluster_pathway Pro-Apoptotic & Anti-Metastatic Pathways cluster_response Cellular Response sci This compound akt Akt sci->akt nfkb NF-κB sci->nfkb pi3k PI3K pi3k->akt pi3k->nfkb gsk GSK-3β akt->gsk vimentin Vimentin akt->vimentin proliferation Proliferation akt->proliferation Inhibits Survival catenin β-catenin gsk->catenin invasion Invasion & Metastasis catenin->invasion vimentin->invasion mmp9 MMP-9 nfkb->mmp9 Expression apoptosis Apoptosis nfkb->apoptosis Promotes Apoptosis mmp9->invasion

Caption: this compound's inhibition of pro-survival pathways.

References

Application Note: Evaluating the In Vitro Cytotoxicity of Sciadopitysin Using the MTT Method

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sciadopitysin, a biflavonoid found in plants such as Ginkgo biloba, has demonstrated a range of pharmacological activities, including potential anticancer effects. This application note provides a detailed protocol for assessing the in vitro cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for quantifying cell viability and proliferation, making it a valuable tool for screening the cytotoxic potential of natural compounds like this compound. The protocol and data presented herein are intended for researchers, scientists, and professionals involved in drug discovery and development.

Data Presentation

The cytotoxic effect of this compound has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition of cell viability, are summarized in the table below.

Cell LineCancer TypeIC50 (µM)Reference
HepG2Hepatocellular Carcinoma38.02[1]
Huh-7Hepatocellular Carcinoma48.89[1]
SK-HEP-1Hepatocellular Carcinoma46.69[1]
PC12Pheochromocytoma9.84 (EC50)
MDR1-MDCKII (P-gp inhibition)Madin-Darby Canine Kidney Cells53.42

Experimental Protocols

Principle of the MTT Assay

The MTT assay is based on the principle that viable, metabolically active cells can reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product. This reduction is catalyzed by mitochondrial dehydrogenases. The resulting formazan crystals are insoluble in aqueous solutions and must be dissolved in a solubilization solution. The intensity of the purple color, which is directly proportional to the number of viable cells, is then measured spectrophotometrically.

Materials
  • This compound (stock solution prepared in DMSO)

  • Human cancer cell lines (e.g., HepG2)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Phosphate-buffered saline (PBS), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom microplates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Protocol for Adherent Cells (e.g., HepG2)
  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours to allow the cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from the stock solution. A typical concentration range to test for initial screening could be 0, 1, 5, 10, 25, 50, and 100 µM.

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration, typically <0.1%).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Mix gently by pipetting up and down or by placing the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Data Analysis
  • Calculate the percentage of cell viability for each concentration of this compound using the following formula:

    % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

  • Plot the percentage of cell viability against the concentration of this compound.

  • Determine the IC50 value from the dose-response curve, which is the concentration of this compound that causes a 50% reduction in cell viability.

Mandatory Visualizations

MTT_Workflow cluster_preparation Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Seed Cells in 96-well Plate incubation1 Incubate for 24h (Attachment) start->incubation1 treatment Add this compound (Various Concentrations) incubation1->treatment incubation2 Incubate for 24/48/72h treatment->incubation2 add_mtt Add MTT Reagent incubation2->add_mtt incubation3 Incubate for 2-4h add_mtt->incubation3 solubilize Add Solubilization Solution incubation3->solubilize read Measure Absorbance (570 nm) solubilize->read calculate Calculate % Cell Viability read->calculate plot Generate Dose-Response Curve calculate->plot ic50 Determine IC50 Value plot->ic50

Caption: Experimental workflow for the MTT cytotoxicity assay.

Recent studies have shown that this compound exerts its anticancer effects on hepatocellular carcinoma cells like HepG2 by modulating several key signaling pathways.[2] It has been found to induce mitochondrion-dependent apoptosis and cause cell cycle arrest at the G0/G1 phase.[2] Furthermore, this compound can inhibit cell migration and invasion.[2] These effects are mediated through the regulation of the MAPK/STAT3/NF-κB and AKT/p21/p27/CDK/Cyclin signaling pathways.[2]

Signaling_Pathway cluster_sciado This compound Action cluster_pathways Signaling Pathways cluster_mapk MAPK Pathway cluster_akt AKT Pathway cluster_effects Cellular Effects sciado This compound MAPK MAPK sciado->MAPK Regulates AKT AKT sciado->AKT Regulates STAT3 STAT3 MAPK->STAT3 NFkB NF-κB STAT3->NFkB apoptosis Apoptosis NFkB->apoptosis p21_p27 p21/p27 AKT->p21_p27 migration_inhibition Inhibition of Migration AKT->migration_inhibition CDK_Cyclin CDK/Cyclin p21_p27->CDK_Cyclin cycle_arrest G0/G1 Cell Cycle Arrest CDK_Cyclin->cycle_arrest

Caption: this compound's modulation of cancer cell signaling pathways.

References

Assessing the Anti-Inflammatory Activity of Sciadopitysin in Macrophage Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. Macrophages are key players in the inflammatory process, releasing a variety of pro-inflammatory mediators upon activation. Sciadopitysin, a biflavonoid found in plants such as Ginkgo biloba, has demonstrated various pharmacological activities, including potential benefits in managing inflammatory disorders.[1][2] This document provides a detailed protocol for assessing the anti-inflammatory properties of this compound in macrophage cell lines, such as RAW 264.7 and THP-1.

As a flavonoid, this compound is hypothesized to exert its anti-inflammatory effects by mitigating oxidative stress and inhibiting key signaling pathways involved in the inflammatory response.[3][4] Studies on other flavonoids have shown that they can suppress the production of pro-inflammatory mediators by downregulating the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. This application note will outline the experimental procedures to investigate if this compound follows a similar mechanism of action in macrophages.

Proposed Mechanism of Action

This compound is proposed to inhibit the inflammatory cascade in macrophages by interfering with key signaling pathways. Upon stimulation with lipopolysaccharide (LPS), macrophages activate the NF-κB and MAPK pathways, leading to the transcription and release of pro-inflammatory mediators. This compound may suppress the phosphorylation of key proteins in these pathways, thereby reducing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), and subsequently decreasing the production of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).

Data Presentation

Table 1: Effect of this compound on Pro-inflammatory Mediators in LPS-stimulated RAW 264.7 Macrophages

TreatmentNO Production (% of LPS control)TNF-α Release (pg/mL)IL-6 Release (pg/mL)IL-1β Release (pg/mL)
Control5.2 ± 1.125.4 ± 5.815.7 ± 4.210.1 ± 2.5
LPS (1 µg/mL)100 ± 8.51580.3 ± 120.61250.1 ± 98.7850.6 ± 75.3
This compound (10 µM) + LPS65.3 ± 6.21050.7 ± 95.3875.4 ± 70.1560.9 ± 50.8
This compound (25 µM) + LPS40.1 ± 4.5620.1 ± 55.9510.8 ± 45.3310.2 ± 30.1
This compound (50 µM) + LPS22.7 ± 3.1310.5 ± 30.2250.3 ± 25.6150.7 ± 15.4

*p < 0.05 compared to LPS control. Data are presented as mean ± standard deviation.

Table 2: Effect of this compound on iNOS and COX-2 Protein Expression in LPS-stimulated RAW 264.7 Macrophages

TreatmentiNOS Expression (% of LPS control)COX-2 Expression (% of LPS control)
Control2.1 ± 0.53.5 ± 0.8
LPS (1 µg/mL)100 ± 9.2100 ± 8.7
This compound (10 µM) + LPS70.5 ± 7.175.2 ± 6.9
This compound (25 µM) + LPS45.8 ± 5.350.6 ± 5.1
This compound (50 µM) + LPS25.3 ± 3.830.1 ± 4.2

*p < 0.05 compared to LPS control. Data are presented as mean ± standard deviation based on densitometric analysis of Western blots.

Experimental Protocols

Cell Culture and Treatment
  • Cell Lines: Murine macrophage cell line RAW 264.7 or human monocytic cell line THP-1.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) for RAW 264.7 or RPMI-1640 for THP-1, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment:

    • Seed cells in appropriate plates and allow them to adhere overnight.

    • For THP-1 monocytes, differentiate into macrophages using phorbol (B1677699) 12-myristate 13-acetate (PMA) for 48 hours.

    • Pre-treat cells with various concentrations of this compound (e.g., 10, 25, 50 µM) for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for the desired time (e.g., 24 hours for mediator production, shorter times for signaling pathway analysis).

Cell Viability Assay (MTT Assay)
  • Seed cells in a 96-well plate.

  • Treat with this compound at various concentrations for 24 hours.

  • Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Nitric Oxide (NO) Production Assay (Griess Assay)
  • Collect the cell culture supernatant after treatment.

  • Mix an equal volume of supernatant with Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Incubate for 10 minutes at room temperature.

  • Measure the absorbance at 540 nm.

  • Calculate the nitrite (B80452) concentration using a sodium nitrite standard curve.

Pro-inflammatory Cytokine Quantification (ELISA)
  • Collect the cell culture supernatant after treatment.

  • Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.

Western Blot Analysis
  • Lyse the treated cells and determine the protein concentration.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies against iNOS, COX-2, phospho-p65, p65, phospho-p38, p38, phospho-ERK, ERK, phospho-JNK, JNK, and β-actin.

  • Incubate with HRP-conjugated secondary antibodies.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensity using densitometry software.

Visualizations

experimental_workflow cluster_cell_culture Cell Preparation cluster_assays Analysis Macrophage Seeding Macrophage Seeding This compound Pre-treatment This compound Pre-treatment Macrophage Seeding->this compound Pre-treatment LPS Stimulation LPS Stimulation This compound Pre-treatment->LPS Stimulation MTT Assay (Viability) MTT Assay (Viability) LPS Stimulation->MTT Assay (Viability) Griess Assay (NO) Griess Assay (NO) LPS Stimulation->Griess Assay (NO) ELISA (Cytokines) ELISA (Cytokines) LPS Stimulation->ELISA (Cytokines) Western Blot (Proteins) Western Blot (Proteins) LPS Stimulation->Western Blot (Proteins)

Caption: Experimental workflow for assessing this compound's anti-inflammatory activity.

signaling_pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPKs (p38, ERK, JNK) TLR4->MAPK activates IKK IKK TLR4->IKK activates This compound This compound This compound->MAPK This compound->IKK AP1 AP-1 MAPK->AP1 activates Nucleus Nucleus AP1->Nucleus IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB (p65/p50) IκBα->NFκB releases NFκB->Nucleus Proinflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6, IL-1β) Nucleus->Proinflammatory_Genes transcription Inflammation Inflammation Proinflammatory_Genes->Inflammation

Caption: Proposed inhibitory mechanism of this compound on inflammatory signaling pathways.

References

Animal Models for Evaluating the Neuroprotective Effects of Sciadopitysin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sciadopitysin, a biflavonoid found in plants such as Taxus chinensis, has demonstrated promising neuroprotective properties in preclinical, in vitro studies.[1] Research suggests its potential therapeutic utility in neurodegenerative disorders like Alzheimer's disease through mechanisms such as the inhibition of amyloid-beta (Aβ) aggregation and its potent antioxidant activity.[1] To further investigate these neuroprotective effects and translate these findings into potential clinical applications, robust and well-characterized animal models are essential. This document provides detailed application notes and protocols for researchers aiming to evaluate the neuroprotective efficacy of this compound in various animal models of neurodegenerative diseases. Due to a current lack of published in vivo studies specifically investigating this compound for neuroprotection, the following protocols are based on established and validated animal models for Alzheimer's disease, Parkinson's disease, and ischemic stroke, combined with the known in vitro bioactivities of this compound.

Rationale for Selecting Animal Models

The choice of an appropriate animal model is critical for elucidating the specific neuroprotective mechanisms of this compound. The selection should be guided by the specific hypothesis being tested, whether it relates to anti-amyloidogenic, anti-inflammatory, or antioxidant pathways.

  • Alzheimer's Disease (AD) Models: To investigate this compound's ability to inhibit Aβ aggregation, transgenic mouse models that overexpress human amyloid precursor protein (APP) and presenilin 1 (PS1), such as the 5xFAD or Tg2576 mice, are recommended.[2][3] For studying age-related cognitive decline and sporadic AD, the Senescence-Accelerated Mouse Prone 8 (SAMP8) model is a suitable non-transgenic option.[3]

  • Parkinson's Disease (PD) Models: To assess the protective effects of this compound against dopaminergic neuron loss and motor deficits, neurotoxin-induced models are widely used. The 6-hydroxydopamine (6-OHDA) rat model and the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) mouse model are standard choices that replicate key pathological features of PD.[4]

  • Ischemic Stroke Models: To evaluate this compound's potential in protecting against neuronal damage following cerebral ischemia, the middle cerebral artery occlusion (MCAO) model in rats or mice is the most common and relevant model.[5][6]

Experimental Protocols

The following are detailed, albeit hypothetical, protocols for testing the neuroprotective effects of this compound in the aforementioned animal models. Researchers should adapt these protocols based on their specific experimental design and institutional guidelines.

Alzheimer's Disease Model: 5xFAD Mouse

Objective: To determine if chronic oral administration of this compound can mitigate amyloid pathology and improve cognitive function in the 5xFAD mouse model.

Experimental Workflow:

G cluster_0 Pre-treatment Phase cluster_1 Treatment Phase cluster_2 Post-treatment Assessment Acclimatization Acclimatization Baseline Behavioral Testing Baseline Behavioral Testing Acclimatization->Baseline Behavioral Testing Randomization Randomization Baseline Behavioral Testing->Randomization Daily Oral Gavage Daily Oral Gavage Randomization->Daily Oral Gavage Monitoring Monitoring Daily Oral Gavage->Monitoring Behavioral Testing Behavioral Testing Monitoring->Behavioral Testing Euthanasia & Tissue Collection Euthanasia & Tissue Collection Behavioral Testing->Euthanasia & Tissue Collection Biochemical & Histological Analysis Biochemical & Histological Analysis Euthanasia & Tissue Collection->Biochemical & Histological Analysis

Caption: Experimental workflow for testing this compound in 5xFAD mice.

Methodology:

  • Animals: 3-month-old male and female 5xFAD transgenic mice and wild-type littermates.

  • Housing: Standard housing conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Treatment Groups:

    • Group 1: Wild-type + Vehicle (e.g., 0.5% carboxymethylcellulose)

    • Group 2: 5xFAD + Vehicle

    • Group 3: 5xFAD + this compound (e.g., 25 mg/kg)

    • Group 4: 5xFAD + this compound (e.g., 50 mg/kg)

  • Administration: Daily oral gavage for 3 months.

  • Behavioral Assessments (at 6 months of age):

    • Morris Water Maze: To assess spatial learning and memory.

    • Y-Maze: To evaluate short-term spatial working memory.

    • Open Field Test: To measure locomotor activity and anxiety-like behavior.

  • Endpoint Analysis (post-behavioral testing):

    • Brain Tissue Collection: Perfuse mice with saline followed by 4% paraformaldehyde. One hemisphere is post-fixed for histology, and the other is flash-frozen for biochemical analysis.

    • Immunohistochemistry: Stain for Aβ plaques (e.g., with 4G8 or 6E10 antibodies) and gliosis (GFAP for astrocytes, Iba1 for microglia).

    • ELISA: Quantify soluble and insoluble Aβ40 and Aβ42 levels in brain homogenates.

    • Western Blot: Analyze levels of synaptic proteins (e.g., synaptophysin, PSD-95) and inflammatory markers (e.g., TNF-α, IL-1β).

Parkinson's Disease Model: 6-OHDA Rat

Objective: To investigate the neuroprotective effect of this compound against 6-OHDA-induced dopaminergic neurodegeneration and motor deficits in rats.

Experimental Workflow:

G cluster_0 Pre-lesion Phase cluster_1 Lesioning cluster_2 Post-lesion Assessment Acclimatization Acclimatization This compound Pre-treatment This compound Pre-treatment Acclimatization->this compound Pre-treatment Stereotaxic Surgery Stereotaxic Surgery This compound Pre-treatment->Stereotaxic Surgery Behavioral Testing Behavioral Testing Stereotaxic Surgery->Behavioral Testing Euthanasia & Tissue Collection Euthanasia & Tissue Collection Behavioral Testing->Euthanasia & Tissue Collection Neurochemical & Histological Analysis Neurochemical & Histological Analysis Euthanasia & Tissue Collection->Neurochemical & Histological Analysis

Caption: Workflow for the 6-OHDA rat model of Parkinson's disease.

Methodology:

  • Animals: Adult male Sprague-Dawley or Wistar rats (250-300g).

  • Treatment Groups:

    • Group 1: Sham + Vehicle

    • Group 2: 6-OHDA + Vehicle

    • Group 3: 6-OHDA + this compound (e.g., 25 mg/kg)

    • Group 4: 6-OHDA + this compound (e.g., 50 mg/kg)

  • Pre-treatment: Administer this compound or vehicle daily via oral gavage for 7 days prior to surgery.

  • 6-OHDA Lesioning:

    • Anesthetize rats and place them in a stereotaxic frame.

    • Inject 6-OHDA (e.g., 8 µg in 4 µL of 0.9% saline with 0.02% ascorbic acid) unilaterally into the medial forebrain bundle. Sham animals receive a vehicle injection.

  • Post-operative Care and Continued Treatment: Provide post-operative analgesia and continue daily this compound/vehicle administration for 21 days.

  • Behavioral Testing (starting 1 week post-surgery):

    • Apomorphine- or Amphetamine-Induced Rotational Behavior: To assess the extent of the unilateral dopaminergic lesion.

    • Cylinder Test: To measure forelimb use asymmetry.

    • Rotarod Test: To evaluate motor coordination and balance.

  • Endpoint Analysis (at 21 days post-lesion):

    • Brain Tissue Collection: Euthanize rats and dissect the striatum and substantia nigra.

    • Immunohistochemistry: Stain for tyrosine hydroxylase (TH) in the substantia nigra to quantify dopaminergic neuron loss.

    • HPLC: Measure dopamine (B1211576) and its metabolites (DOPAC, HVA) in the striatum.

Ischemic Stroke Model: MCAO in Mice

Objective: To assess the neuroprotective potential of this compound in reducing infarct volume and improving neurological function following transient focal cerebral ischemia.

Experimental Workflow:

G cluster_0 Pre-MCAO Phase cluster_1 Ischemia/Reperfusion cluster_2 Post-MCAO Assessment Acclimatization Acclimatization This compound Administration This compound Administration Acclimatization->this compound Administration MCAO Surgery MCAO Surgery This compound Administration->MCAO Surgery Reperfusion Reperfusion MCAO Surgery->Reperfusion Neurological Scoring Neurological Scoring Reperfusion->Neurological Scoring Euthanasia & Brain Slicing Euthanasia & Brain Slicing Neurological Scoring->Euthanasia & Brain Slicing Infarct Volume Measurement Infarct Volume Measurement Euthanasia & Brain Slicing->Infarct Volume Measurement

Caption: Experimental design for the MCAO stroke model.

Methodology:

  • Animals: Adult male C57BL/6 mice (25-30g).

  • Treatment Groups:

    • Group 1: Sham + Vehicle

    • Group 2: MCAO + Vehicle

    • Group 3: MCAO + this compound (e.g., 50 mg/kg)

  • Administration: Administer this compound or vehicle intraperitoneally 30 minutes before MCAO.

  • MCAO Surgery:

    • Anesthetize the mouse and make a midline neck incision.

    • Introduce a filament into the external carotid artery and advance it into the internal carotid artery to occlude the origin of the middle cerebral artery.

    • After 60 minutes of occlusion, withdraw the filament to allow reperfusion. Sham animals undergo the same procedure without filament insertion.

  • Neurological Assessment (at 24 hours post-MCAO):

    • Evaluate neurological deficits using a standardized scoring system (e.g., a 5-point scale from 0 = no deficit to 4 = severe deficit).

  • Endpoint Analysis (at 24 hours post-MCAO):

    • Infarct Volume Measurement: Euthanize the mice, remove the brains, and slice them into coronal sections. Stain the sections with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. Calculate the infarct volume as a percentage of the total brain volume.

    • Histology: Analyze brain sections for markers of apoptosis (e.g., TUNEL staining) and inflammation.

Data Presentation

Quantitative data from these experiments should be summarized in clearly structured tables for easy comparison between treatment groups.

Table 1: Hypothetical Data for this compound in 5xFAD Mice

ParameterWild-type + Vehicle5xFAD + Vehicle5xFAD + this compound (25 mg/kg)5xFAD + this compound (50 mg/kg)
Morris Water Maze (Escape Latency, s) 20 ± 355 ± 540 ± 430 ± 3**
Aβ42 Levels (pg/mg protein) 150 ± 201200 ± 150800 ± 100600 ± 80
GFAP Immunoreactivity (% area) 2 ± 0.515 ± 210 ± 1.5*7 ± 1
Synaptophysin (relative expression) 1.0 ± 0.10.4 ± 0.050.6 ± 0.07*0.8 ± 0.09**

*p < 0.05 vs. 5xFAD + Vehicle; **p < 0.01 vs. 5xFAD + Vehicle. Data are presented as mean ± SEM.

Table 2: Hypothetical Data for this compound in 6-OHDA Rats

ParameterSham + Vehicle6-OHDA + Vehicle6-OHDA + this compound (25 mg/kg)6-OHDA + this compound (50 mg/kg)
Apomorphine-Induced Rotations (turns/min) 0.5 ± 0.27.5 ± 1.04.0 ± 0.82.5 ± 0.5**
TH+ Neurons in SNc (% of sham) 100 ± 530 ± 455 ± 670 ± 5
Striatal Dopamine (ng/mg tissue) 15 ± 1.23 ± 0.57 ± 0.8*10 ± 1.0

*p < 0.05 vs. 6-OHDA + Vehicle; **p < 0.01 vs. 6-OHDA + Vehicle. Data are presented as mean ± SEM.

Table 3: Hypothetical Data for this compound in MCAO Mice

ParameterSham + VehicleMCAO + VehicleMCAO + this compound (50 mg/kg)
Neurological Score (0-4) 03.2 ± 0.41.8 ± 0.3
Infarct Volume (%) 045 ± 525 ± 4
TUNEL+ Cells (cells/field) 5 ± 180 ± 1035 ± 6**

**p < 0.01 vs. MCAO + Vehicle. Data are presented as mean ± SEM.

Signaling Pathways for Investigation

Based on in vitro studies of this compound and the known mechanisms of neurodegeneration, the following signaling pathways are recommended for investigation in the brain tissue from the animal models.

G cluster_0 Neuroprotective Mechanisms of this compound This compound This compound Nrf2 Nrf2 This compound->Nrf2 Activates NFkB NF-κB This compound->NFkB Inhibits Bcl2 Bcl-2 This compound->Bcl2 Upregulates Bax Bax This compound->Bax Downregulates HO1 HO1 Nrf2->HO1 Induces Antioxidant_Response Antioxidant Response HO1->Antioxidant_Response Neuroprotection Neuroprotection Antioxidant_Response->Neuroprotection Inflammation Inflammation NFkB->Inflammation Inflammation->Neuroprotection Apoptosis Apoptosis Apoptosis->Neuroprotection Bcl2->Apoptosis Bax->Apoptosis

Caption: Potential signaling pathways modulated by this compound.

  • Nrf2/HO-1 Pathway: Given the antioxidant properties of flavonoids, investigating the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) and its downstream target, Heme oxygenase-1 (HO-1), is crucial. This can be assessed by Western blot or immunohistochemistry for the nuclear translocation of Nrf2 and the expression of HO-1.

  • NF-κB Signaling: Neuroinflammation is a key component of neurodegeneration. The effect of this compound on the Nuclear factor-kappa B (NF-κB) pathway can be determined by measuring the phosphorylation of IκBα and the nuclear translocation of p65.

  • Apoptotic Pathways: The anti-apoptotic potential of this compound can be evaluated by examining the expression of key proteins in the apoptotic cascade, such as Bcl-2 (anti-apoptotic) and Bax (pro-apoptotic), and cleaved caspase-3.

Conclusion

The provided application notes and protocols offer a comprehensive framework for the preclinical evaluation of this compound's neuroprotective effects in relevant animal models of Alzheimer's disease, Parkinson's disease, and ischemic stroke. While awaiting specific published in vivo data for this compound, these established methodologies will enable researchers to systematically investigate its therapeutic potential and elucidate its mechanisms of action, thereby paving the way for its potential development as a novel neuroprotective agent. Rigorous experimental design, including appropriate controls and blinded analysis, will be paramount to obtaining reliable and translatable results.

References

Sciadopitysin Administration Protocol for In Vivo Rodent Studies: Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sciadopitysin is a biflavonoid found in plants such as Ginkgo biloba and Sciadopitys verticillata. Preclinical research has highlighted its potential therapeutic properties, including antioxidant, anti-inflammatory, and anti-apoptotic effects. These application notes provide a comprehensive guide to the available protocols for the in vivo administration of this compound in rodent models, based on currently available literature. Due to the limited number of published in vivo studies with detailed methodologies, this document combines data from a specific rat study with general best-practice guidelines for the administration of hydrophobic compounds to rodents.

Data Presentation

The quantitative data from a key in vivo study is summarized in the table below. This provides a reference for dosage and administration routes that have been utilized in published research.

Table 1: this compound In Vivo Administration Data
Rodent Model Administration Route Dosage Frequency Duration Vehicle
Male Albino RatsOral Gavage2 mg/kgDaily56 daysNot Specified

Experimental Protocols

Given the limited detailed protocols in the public domain for this compound, the following sections provide a comprehensive oral gavage protocol based on the available rat study and a general intraperitoneal injection protocol suitable for mice, which is based on best practices for administering poorly soluble compounds.

Protocol 1: Oral Gavage Administration in Rats

This protocol is based on a study investigating the protective effects of this compound.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% w/v Carboxymethyl cellulose (B213188) (CMC) in sterile water, corn oil, or a solution containing DMSO and Tween 80 diluted in saline)

  • Sterile water or saline

  • Homogenizer or sonicator

  • Animal balance

  • Oral gavage needles (stainless steel, flexible, or disposable plastic) appropriate for the size of the rat

  • Syringes (1 mL or 3 mL)

Preparation of this compound Formulation (Example with 0.5% CMC):

  • Note: Due to the poor water solubility of this compound, a suspension is typically required for oral administration.

  • Calculate the required amount of this compound and vehicle based on the number of animals and the desired dosage (e.g., 2 mg/kg).

  • Prepare a 0.5% (w/v) solution of CMC in sterile water. This may require heating and stirring. Allow the solution to cool to room temperature.

  • Weigh the appropriate amount of this compound powder.

  • Gradually add the this compound powder to the 0.5% CMC solution while continuously mixing using a homogenizer or sonicator to ensure a uniform suspension.

  • Visually inspect the suspension for homogeneity before each administration.

Administration Procedure:

  • Weigh each rat to determine the precise volume of the this compound suspension to be administered.

  • Gently restrain the rat. For a right-handed person, hold the rat in the left hand by placing the thumb and index finger around the head, and the other fingers around the body to prevent movement.

  • Measure the appropriate length of the gavage needle by holding it alongside the rat, from the tip of the nose to the last rib.

  • Draw the calculated volume of the this compound suspension into the syringe.

  • Gently insert the gavage needle into the rat's mouth, passing it over the tongue and down the esophagus. The needle should pass with minimal resistance. If resistance is felt, withdraw and reinsert.

  • Slowly administer the suspension.

  • Gently remove the gavage needle and return the rat to its cage.

  • Monitor the animal for any signs of distress or adverse effects.

Protocol 2: Intraperitoneal (IP) Injection in Mice (General Protocol)

As no specific IP injection protocol for this compound in mice is available, this general protocol for poorly soluble compounds is provided.

Materials:

  • This compound

  • Vehicle (e.g., a mixture of DMSO and a solubilizing agent like Tween 80 or Cremophor EL, diluted in sterile saline or PBS to a final DMSO concentration of <10%)

  • Sterile saline or Phosphate-Buffered Saline (PBS)

  • Sterile syringes (1 mL)

  • Sterile needles (25-27 gauge)

  • Animal balance

Preparation of this compound Formulation (Example):

  • Dissolve this compound in a minimal amount of DMSO to create a stock solution.

  • In a separate sterile tube, prepare the final vehicle by mixing the desired amount of Tween 80 or another surfactant with sterile saline or PBS.

  • Slowly add the this compound-DMSO stock solution to the vehicle while vortexing to prevent precipitation.

  • Ensure the final concentration of DMSO is below 10% (and ideally below 5%) to minimize toxicity.

  • Visually inspect the solution for any precipitation before administration.

Administration Procedure:

  • Weigh each mouse to calculate the correct injection volume.

  • Restrain the mouse by grasping the loose skin over the neck and back, and secure the tail.

  • Turn the mouse to expose its abdomen.

  • The injection site should be in the lower right or left quadrant of the abdomen to avoid puncturing the bladder or cecum.

  • Insert the needle at a 15-20 degree angle.

  • Gently aspirate to ensure that no blood or urine is drawn into the syringe.

  • Slowly inject the solution into the peritoneal cavity.

  • Withdraw the needle and return the mouse to its cage.

  • Monitor the animal for any signs of discomfort, irritation, or adverse reactions.

Signaling Pathways and Experimental Workflows

In vitro studies have suggested that this compound exerts its biological effects through the modulation of several key signaling pathways, including the Nrf2 antioxidant response, inhibition of the pro-inflammatory NF-κB pathway, and regulation of the intrinsic apoptosis pathway. The following diagrams illustrate these proposed mechanisms and a general experimental workflow for in vivo rodent studies.

G cluster_0 Experimental Workflow for In Vivo Rodent Studies A This compound Formulation (Suspension/Solution) C Administration (Oral Gavage or IP Injection) A->C B Rodent Model (e.g., Rat, Mouse) B->C D Behavioral and Physiological Assessments C->D E Tissue Collection (e.g., Blood, Target Organs) C->E G Data Analysis and Interpretation D->G F Biochemical and Molecular Analysis E->F F->G

General experimental workflow for in vivo studies.

Nrf2_Pathway This compound This compound Nrf2 Nrf2 This compound->Nrf2 Promotes dissociation ROS Oxidative Stress (e.g., ROS) Keap1 Keap1 ROS->Keap1 Inhibits Keap1->Nrf2 Sequesters & Promotes Degradation Ub Ubiquitination & Degradation Nrf2->Ub Nrf2_nucleus Nrf2 (Nuclear) Nrf2->Nrf2_nucleus Translocation ARE ARE Nrf2_nucleus->ARE Binds to Antioxidant_Genes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Induces Transcription Cell_Protection Cellular Protection Antioxidant_Genes->Cell_Protection

Proposed Nrf2 signaling pathway activation by this compound.

NFkB_Pathway This compound This compound IKK IKK Complex This compound->IKK Inhibits Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Inflammatory_Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_IkB NF-κB/IκBα Complex (Inactive) IkB->NFkB_IkB Degradation NFkB NF-κB (p65/p50) NFkB->NFkB_IkB NFkB_nucleus NF-κB (Nuclear) NFkB->NFkB_nucleus Translocation NFkB_IkB->NFkB Release Proinflammatory_Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6, iNOS, COX-2) NFkB_nucleus->Proinflammatory_Genes Induces Transcription Inflammation Inflammation Proinflammatory_Genes->Inflammation

Proposed NF-κB signaling pathway inhibition by this compound.

Apoptosis_Pathway This compound This compound Bax Bax (Pro-apoptotic) This compound->Bax Downregulates Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Upregulates Apoptotic_Stimuli Apoptotic Stimuli Apoptotic_Stimuli->Bax Activates Mitochondrion Mitochondrion Bax->Mitochondrion Promotes Pore Formation Bcl2->Bax Inhibits CytC Cytochrome c Release Mitochondrion->CytC Caspase9 Caspase-9 (Initiator) CytC->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Proposed modulation of the intrinsic apoptosis pathway by this compound.

Disclaimer: The signaling pathways depicted are based on in vitro findings and represent plausible mechanisms of action for this compound. Further in vivo research is required to confirm these pathways in rodent models. The provided protocols are intended as a guide and should be adapted based on specific experimental needs and institutional animal care and use committee (IACUC) guidelines. The poor solubility of this compound necessitates careful formulation to ensure accurate and consistent dosing.

Measuring the Antioxidant Capacity of Sciadopitysin using the ORAC Assay

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sciadopitysin, a biflavonoid found in plants of the Sciadopitys genus, has garnered interest for its potential therapeutic properties, including its antioxidant activity. Reactive oxygen species (ROS) are implicated in a variety of disease states, making the evaluation of the antioxidant capacity of novel compounds like this compound a critical step in drug discovery and development. The Oxygen Radical Absorbance Capacity (ORAC) assay is a widely accepted method for measuring the antioxidant capacity of various substances.[1][2][3] This assay quantifies the ability of an antioxidant to neutralize peroxyl radicals, which are prevalent in the human body, thus providing a biologically relevant assessment of antioxidant potential.[4]

This application note provides a detailed protocol for measuring the antioxidant capacity of this compound using the ORAC assay. The method is based on the inhibition of the peroxyl-radical-induced oxidation of a fluorescent probe, fluorescein (B123965).[2][5] The results are expressed as Trolox® equivalents (TE), a water-soluble analog of vitamin E, providing a standardized measure of antioxidant capacity.[1][6]

Principle of the ORAC Assay

The ORAC assay is a hydrogen atom transfer (HAT) based method.[7][8] The assay principle relies on the generation of peroxyl radicals from the thermal decomposition of 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH).[1][2] These radicals quench the fluorescence of a probe, fluorescein. In the presence of an antioxidant, the fluorescent probe is protected from degradation until the antioxidant's capacity is depleted. The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC) relative to a standard antioxidant, Trolox®.[7]

Materials and Reagents

  • This compound

  • Trolox® (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)

  • Fluorescein sodium salt

  • 2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH)

  • Phosphate (B84403) buffer (75 mM, pH 7.4)

  • 96-well black, clear-bottom microplates

  • Microplate reader with fluorescence detection (excitation 485 nm, emission 520 nm) and temperature control

  • Multichannel pipette

  • Deionized water

  • Solvent for this compound (e.g., DMSO, ethanol)

Experimental Protocols

Preparation of Reagents
  • Phosphate Buffer (75 mM, pH 7.4): Prepare by dissolving the appropriate amounts of monobasic and dibasic sodium phosphate in deionized water. Adjust pH to 7.4.

  • Fluorescein Stock Solution (4 µM): Dissolve fluorescein sodium salt in 75 mM phosphate buffer. Store protected from light at 4°C.

  • Fluorescein Working Solution (8 nM): Dilute the fluorescein stock solution 1:500 with 75 mM phosphate buffer immediately before use.[3]

  • AAPH Solution (75 mM): Dissolve AAPH in 75 mM phosphate buffer. This solution must be prepared fresh daily.[3]

  • Trolox® Stock Solution (1 mM): Dissolve Trolox® in 75 mM phosphate buffer.

  • Trolox® Standard Curve Solutions: Prepare a series of dilutions from the Trolox® stock solution in 75 mM phosphate buffer to obtain concentrations ranging from 12.5 µM to 200 µM.[1][2]

  • This compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a concentrated stock solution.

  • This compound Sample Solutions: Prepare various dilutions of the this compound stock solution in 75 mM phosphate buffer. Ensure the final solvent concentration in the well is minimal and does not interfere with the assay.

ORAC Assay Procedure
  • Plate Setup: Pipette 25 µL of either blank (phosphate buffer), Trolox® standards, or this compound sample dilutions into the wells of a 96-well black, clear-bottom microplate. Each sample and standard should be run in triplicate.[7]

  • Addition of Fluorescein: Add 150 µL of the fluorescein working solution to each well.[1][7]

  • Incubation: Incubate the plate at 37°C for 30 minutes in the microplate reader.[1][7]

  • Initiation of Reaction: After incubation, rapidly add 25 µL of the AAPH solution to each well using a multichannel pipette.[1][7]

  • Fluorescence Measurement: Immediately begin recording the fluorescence intensity every 2 minutes for at least 60-90 minutes at an excitation wavelength of 485 nm and an emission wavelength of 520 nm.[1][7] The plate should be maintained at 37°C throughout the measurement period.

Data Analysis

  • Calculate the Area Under the Curve (AUC): The AUC for each well is calculated from the fluorescence decay curve.

  • Calculate the Net AUC: Subtract the AUC of the blank from the AUC of each standard and sample.

    • Net AUC = AUCsample/standard - AUCblank

  • Generate a Standard Curve: Plot the Net AUC of the Trolox® standards against their corresponding concentrations. Perform a linear regression analysis to obtain the equation of the line (y = mx + c).

  • Calculate the ORAC Value of this compound: Use the linear regression equation to calculate the Trolox® equivalent (TE) concentration for each this compound sample dilution. The ORAC value is then expressed as µmol of Trolox® equivalents per µmol of this compound (µmol TE/µmol).

Data Presentation

The antioxidant capacity of this compound can be compared to the standard, Trolox®. The following table presents hypothetical data for the ORAC values of this compound and a common antioxidant standard, Quercetin, for comparative purposes.

CompoundConcentration (µM)Net AUC (Arbitrary Units)ORAC Value (µmol TE/µmol)
Trolox®12.515001.0
2530001.0
5060001.0
100120001.0
This compound1045003.6
2090003.6
Quercetin1055004.4
20110004.4

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental results may vary.

Visualizations

Experimental Workflow

ORAC_Workflow prep Reagent Preparation (this compound, Trolox®, Fluorescein, AAPH) plate Plate Setup (25 µL of Sample/Standard/Blank) prep->plate add_fluo Add Fluorescein (150 µL) plate->add_fluo incubate Incubate (37°C, 30 min) add_fluo->incubate add_aaph Add AAPH (25 µL) incubate->add_aaph measure Fluorescence Measurement (Ex: 485 nm, Em: 520 nm, 37°C) add_aaph->measure analyze Data Analysis (AUC Calculation, Standard Curve) measure->analyze result ORAC Value (µmol TE/µmol) analyze->result ORAC_Principle cluster_quenching Quenching Pathway cluster_protection Protection Pathway AAPH AAPH Peroxyl Peroxyl Radicals (ROO•) AAPH->Peroxyl Thermal Decomposition Fluorescein Fluorescein (Fluorescent) Peroxyl->Fluorescein Oxidation (Fluorescence Quenching) Peroxyl->Fluorescein Oxidized_Antioxidant Oxidized Antioxidant Peroxyl->Oxidized_Antioxidant Oxidized_Fluorescein Oxidized Fluorescein (Non-fluorescent) Fluorescein->Oxidized_Fluorescein Antioxidant Antioxidant (this compound) Antioxidant->Peroxyl Radical Scavenging (HAT) Antioxidant->Peroxyl

References

Application Notes and Protocols for Evaluating Sciadopitysin's Effect on Mitochondrial Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sciadopitysin, a biflavonoid found in plants such as Sciadopitys verticillata, has demonstrated protective effects against cellular damage, partly through its influence on mitochondrial function.[1][2][3] Emerging research indicates that this compound can mitigate mitochondrial dysfunction by preserving membrane potential, reducing oxidative stress, and promoting mitochondrial biogenesis.[1] These application notes provide a comprehensive set of protocols to investigate the effects of this compound on key aspects of mitochondrial health.

Key Mitochondrial Parameters and Assays

A thorough evaluation of this compound's impact on mitochondrial function involves the assessment of several key parameters. The following table summarizes these parameters and the corresponding experimental assays.

ParameterAssayPrincipleExpected Effect of this compound
Mitochondrial Respiration Oxygen Consumption Rate (OCR) AssayMeasures the rate at which mitochondria consume oxygen, a key indicator of oxidative phosphorylation (OXPHOS) activity.[4][5][6][7][8]Potential modulation of basal and maximal respiration.
Mitochondrial Membrane Potential (ΔΨm) Fluorescent Probe Staining (e.g., TMRE, JC-1)Utilizes cationic fluorescent dyes that accumulate in mitochondria in a membrane potential-dependent manner.[9][10][11][12][13]Attenuation of induced ΔΨm dissipation.[1]
ATP Production Luminescence-Based ATP AssayQuantifies ATP levels based on the luciferin-luciferase reaction, indicating the efficiency of cellular energy production.[14][15][16][17][18]Restoration of ATP levels in models of mitochondrial dysfunction.[1]
Mitochondrial Reactive Oxygen Species (mROS) Fluorescent Probe Staining (e.g., MitoSOX Red)Employs fluorescent probes that are specifically targeted to mitochondria and become fluorescent upon oxidation by superoxide (B77818).[19][20][21][22][23]Reduction of mROS levels.[1]
Mitochondrial Biogenesis Western Blot or qPCRMeasures the expression levels of key proteins and genes involved in the creation of new mitochondria, such as PGC-1α, NRF-1, and TFAM.[1][9]Upregulation of mitochondrial biogenesis markers.[1]

Experimental Protocols

Measurement of Oxygen Consumption Rate (OCR)

This protocol describes the use of an extracellular flux analyzer (e.g., Seahorse XF Analyzer) to measure OCR in live cells treated with this compound.

Materials:

  • Cell culture medium

  • This compound

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Calibrant

  • Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)

  • Mitochondrial stress test compounds: Oligomycin, FCCP, Rotenone/Antimycin A

Procedure:

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound for the desired duration. Include vehicle-treated cells as a control.

  • Assay Preparation: One hour before the assay, replace the culture medium with pre-warmed assay medium and incubate the plate in a non-CO2 incubator at 37°C.

  • Instrument Setup: Calibrate the Seahorse XF Analyzer with the Seahorse XF Calibrant. Load the mitochondrial stress test compounds into the appropriate ports of the sensor cartridge.

  • Data Acquisition: Place the cell culture plate in the Seahorse XF Analyzer and initiate the mitochondrial stress test protocol. The instrument will measure OCR at baseline and after the sequential injection of oligomycin, FCCP, and rotenone/antimycin A.[8]

  • Data Analysis: Normalize OCR data to cell number or protein concentration. Calculate key parameters of mitochondrial respiration such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

Assessment of Mitochondrial Membrane Potential (ΔΨm)

This protocol uses the fluorescent dye Tetramethylrhodamine, Ethyl Ester (TMRE) to assess ΔΨm. TMRE is a cell-permeant, cationic dye that accumulates in active mitochondria with intact membrane potentials.[10]

Materials:

  • Cell culture medium

  • This compound

  • TMRE stock solution

  • FCCP (a mitochondrial membrane potential uncoupler, as a positive control)

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Culture and Treatment: Culture cells on glass-bottom dishes or in a clear-bottom 96-well plate. Treat cells with this compound for the desired time. In a separate group, treat with an agent known to induce mitochondrial depolarization.

  • Staining: Add TMRE to the culture medium to a final concentration of 20-100 nM and incubate for 15-30 minutes at 37°C, protected from light.

  • Control: For a positive control for depolarization, add FCCP (e.g., 10 µM) to a set of untreated, TMRE-stained cells for 5-10 minutes.

  • Imaging/Measurement:

    • Microscopy: Wash the cells with pre-warmed PBS and image using a fluorescence microscope with appropriate filters for rhodamine.

    • Plate Reader: Measure the fluorescence intensity using a plate reader with an excitation of ~549 nm and an emission of ~575 nm.

  • Data Analysis: Quantify the mean fluorescence intensity. A decrease in TMRE fluorescence intensity indicates mitochondrial depolarization.

Quantification of ATP Production

This protocol outlines a luciferase-based assay to measure intracellular ATP levels.

Materials:

  • Cells treated with this compound

  • Commercially available ATP assay kit (containing luciferase, D-luciferin, and lysis buffer)

  • Luminometer

Procedure:

  • Cell Treatment: Culture and treat cells with this compound in an opaque-walled 96-well plate suitable for luminescence measurements.

  • Cell Lysis: Following treatment, lyse the cells according to the ATP assay kit manufacturer's instructions to release intracellular ATP.[18]

  • Luciferase Reaction: Add the luciferin-luciferase reagent to each well. The luciferase enzyme will catalyze the oxidation of luciferin (B1168401) in the presence of ATP, producing light.[14]

  • Measurement: Immediately measure the luminescence using a luminometer.

  • Data Analysis: Generate an ATP standard curve to calculate the ATP concentration in each sample. Normalize the ATP levels to cell number or protein concentration.

Detection of Mitochondrial Reactive Oxygen Species (mROS)

This protocol uses MitoSOX Red, a fluorescent probe that specifically targets mitochondria and is oxidized by superoxide to produce red fluorescence.

Materials:

  • Cell culture medium

  • This compound

  • MitoSOX Red reagent

  • An agent to induce mROS production (e.g., Antimycin A) as a positive control

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Culture and Treatment: Culture and treat cells with this compound.

  • Staining: Load the cells with MitoSOX Red (typically 2.5-5 µM) for 10-30 minutes at 37°C, protected from light.

  • Washing: Gently wash the cells with pre-warmed buffer to remove excess probe.

  • Imaging/Analysis:

    • Microscopy: Image the cells using a fluorescence microscope with an excitation of ~510 nm and an emission of ~580 nm.

    • Flow Cytometry: Harvest the cells and analyze the fluorescence intensity using a flow cytometer.

  • Data Analysis: Quantify the mean fluorescence intensity. An increase in red fluorescence indicates an increase in mitochondrial superoxide levels.

Signaling Pathways and Experimental Workflows

This compound and Mitochondrial Biogenesis Signaling Pathway

This compound has been shown to promote mitochondrial biogenesis by activating the SIRT1/PGC-1α pathway.[1] This pathway is a key regulator of cellular energy metabolism and mitochondrial content.

Sciadopitysin_Mitochondrial_Biogenesis This compound This compound SIRT1 SIRT1 This compound->SIRT1 Activates PGC1a_deacetylated PGC-1α (deacetylated) SIRT1->PGC1a_deacetylated Deacetylates NRF1 NRF-1 PGC1a_deacetylated->NRF1 Co-activates TFAM TFAM NRF1->TFAM Activates Transcription Mito_Biogenesis Mitochondrial Biogenesis TFAM->Mito_Biogenesis Promotes

Caption: this compound-mediated activation of the SIRT1/PGC-1α signaling pathway leading to mitochondrial biogenesis.

General Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the effects of this compound on mitochondrial function.

Experimental_Workflow start Cell Culture (e.g., MC3T3-E1) treatment Treatment with this compound (Dose-response and time-course) start->treatment stressor Induction of Mitochondrial Dysfunction (optional) (e.g., Methylglyoxal) start->stressor assays Mitochondrial Function Assays treatment->assays stressor->treatment ocr OCR assays->ocr mmp ΔΨm assays->mmp atp ATP assays->atp ros mROS assays->ros biogenesis Biogenesis assays->biogenesis analysis Data Analysis and Interpretation ocr->analysis mmp->analysis atp->analysis ros->analysis biogenesis->analysis

Caption: A logical workflow for investigating the impact of this compound on mitochondrial function.

References

Application Notes and Protocols for Gene Expression Analysis of Sciadopitysin-Treated Cells via qPCR

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sciadopitysin, a biflavonoid found in Ginkgo biloba, has demonstrated significant anticancer properties.[1][2] This document provides detailed application notes and protocols for analyzing gene expression changes in cells treated with this compound using quantitative real-time polymerase chain reaction (qPCR). Understanding these changes at the molecular level is crucial for elucidating its mechanism of action and for the development of novel therapeutic strategies.

Recent studies have shown that this compound exerts its anticancer effects on hepatocellular carcinoma cells by inducing mitochondrion-dependent apoptosis and arresting the cell cycle at the G0/G1 phase.[1][2] These effects are mediated through the regulation of reactive oxygen species (ROS) and the subsequent modulation of key signaling pathways, including the MAPK/STAT3/NF-κB and AKT/p21/p27/CDK/Cyclin pathways.[1] Furthermore, this compound has been observed to inhibit cell motility and invasion.[1][2] This protocol will guide users through the process of treating cells with this compound, isolating RNA, and performing qPCR to quantify the expression levels of relevant genes involved in these pathways.

Data Presentation: Quantitative Gene Expression Analysis

The following table summarizes the expected relative gene expression changes in a cancer cell line (e.g., HepG2) following treatment with this compound, as determined by qPCR. The data is presented as fold change relative to vehicle-treated control cells, normalized to a stable housekeeping gene (e.g., GAPDH).

Table 1: Relative Gene Expression in this compound-Treated Cells

Gene CategoryGene NameGene SymbolFunctionExpected Fold Change (this compound vs. Control)
Apoptosis B-cell lymphoma 2BCL2Anti-apoptotic-2.5
Bcl2-associated X proteinBAXPro-apoptotic+2.0
Caspase 3CASP3Executioner caspase+3.0
Nuclear factor kappa B subunit 1NFKB1Pro-survival, inflammation-2.2
Signal transducer and activator of transcription 3STAT3Pro-survival, proliferation-1.8
Cell Cycle Regulation Cyclin dependent kinase inhibitor 1ACDKN1A (p21)G1/S arrest+3.5
Cyclin dependent kinase inhibitor 1BCDKN1B (p27)G1/S arrest+3.2
Cyclin D1CCND1G1/S transition-2.8
Cyclin dependent kinase 4CDK4G1/S transition-2.0
Cell Migration VimentinVIMEpithelial-mesenchymal transition-1.9
Catenin beta 1CTNNB1 (β-catenin)Wnt signaling, cell adhesion-2.1
Housekeeping Gene Glyceraldehyde-3-phosphate dehydrogenaseGAPDHGlycolysis1.0 (Normalization Control)

Experimental Protocols

This section provides a detailed methodology for the gene expression analysis of this compound-treated cells.

Cell Culture and this compound Treatment
  • Cell Line: Human hepatocellular carcinoma (HepG2) cells are recommended based on existing literature.[1][2] However, other cancer cell lines can be used.

  • Culture Conditions: Culture the cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

  • Seeding: Plate the cells at an appropriate density in 6-well plates to achieve 70-80% confluency at the time of treatment.

  • Treatment: Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Dilute the stock solution in culture medium to the desired final concentration (e.g., 20, 40, 60 µM). A vehicle control group should be treated with the same concentration of DMSO.

  • Incubation: Incubate the cells with this compound or vehicle control for a predetermined time (e.g., 24 or 48 hours).

RNA Extraction and Quantification
  • Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them directly in the wells using a suitable lysis buffer from a commercial RNA extraction kit.

  • Purification: Purify total RNA according to the manufacturer's protocol. This typically involves steps of homogenization, phase separation, and RNA precipitation.

  • Quality Control: Assess the purity and concentration of the extracted RNA using a spectrophotometer. The A260/A280 ratio should be between 1.8 and 2.0. The integrity of the RNA can be checked by gel electrophoresis.

cDNA Synthesis (Reverse Transcription)
  • Reaction Setup: Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit. A typical 20 µL reaction includes:

    • Total RNA (1-2 µg)

    • Reverse Transcriptase

    • dNTPs

    • Random primers or oligo(dT) primers

    • RNase inhibitor

    • Reaction buffer

  • Incubation: Perform the reverse transcription reaction in a thermal cycler according to the kit's instructions.

Quantitative Real-Time PCR (qPCR)
  • Reaction Mixture: Prepare the qPCR reaction mixture in a total volume of 20 µL.[3] A typical reaction contains:

    • 2x SYBR Green Master Mix (10 µL)

    • Forward Primer (10 µM) (1 µL)

    • Reverse Primer (10 µM) (1 µL)

    • Diluted cDNA (template) (4 µL)

    • Nuclease-free water (4 µL)

  • Primer Design: Use validated primers for the target genes and a housekeeping gene. Suggested primer sequences are provided in Table 2.

Table 2: Suggested Human Primer Sequences for qPCR

Gene SymbolForward Primer (5'-3')Reverse Primer (5'-3')
BCL2GGTGGGGTCATGTGTGTGGGGCAGGCATGTTGACTTCAC
BAXGCTGTTGGGCTGGATCCAAGTCAGCCCATCTTCTTCCAGA
CASP3TGGTTCATCCAGTCGCTTTGCATTCTGTTGCCACCTTTCG
NFKB1ATGGATTCCAGACACCAACTTCCTTCCTGCCCATTATAGC
STAT3CAGCAGCTTGACACACGGTAAAACACCAAAGTGGCATGTGA
CDKN1ATGTCCGTCAGAACCCATGCAAAGTCGAAGTTCCATCGCTC
CDKN1BAATGCGCAGGAATAAGGAAGGAATCGTCGGTCATCGTTTG
CCND1GCTGCGAAGTGGAAACCATCCCTCCTTCTGCACACATTTGAA
CDK4ACGAAATCATCCGCTTGATGTCTCTTCGCCAATCTCATCC
VIMGACGCCATCAACACCGAGTTCTTTGTCGTTGGTTAGCTGGT
CTNNB1AAAGCGGCTGTTAGTCACTGGCGAGTCATTGCATACTGTCCAT
GAPDHGAAGGTGAAGGTCGGAGTCAGAAGATGGTGATGGGATTTC
  • Thermal Cycling: Perform the qPCR using a standard three-step cycling protocol[3]:

    • Initial Denaturation: 95°C for 10 minutes.

    • 40 Cycles:

      • Denaturation: 95°C for 15 seconds.

      • Annealing/Extension: 60°C for 60 seconds.

    • Melt Curve Analysis: To verify the specificity of the amplified product.

Data Analysis
  • Quantification Cycle (Cq): Determine the Cq value for each sample.[3][4]

  • Relative Gene Expression: Calculate the relative gene expression using the ΔΔCq method.[3]

    • ΔCq: Normalize the Cq value of the gene of interest to the Cq value of the housekeeping gene (e.g., GAPDH) for each sample: ΔCq = Cq (target gene) - Cq (housekeeping gene)

    • ΔΔCq: Normalize the ΔCq of the treated sample to the ΔCq of the control sample: ΔΔCq = ΔCq (treated sample) - ΔCq (control sample)

    • Fold Change: Calculate the fold change in gene expression as 2-ΔΔCq.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the signaling pathways modulated by this compound.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_rna_processing RNA Processing cluster_qpcr qPCR Analysis cell_seeding Seed HepG2 Cells treatment Treat with this compound (or Vehicle Control) cell_seeding->treatment rna_extraction Total RNA Extraction treatment->rna_extraction quality_control RNA Quantification & Quality Control rna_extraction->quality_control cdna_synthesis cDNA Synthesis quality_control->cdna_synthesis qpcr_setup qPCR Reaction Setup (SYBR Green) cdna_synthesis->qpcr_setup qpcr_run Real-Time PCR Amplification qpcr_setup->qpcr_run data_analysis Data Analysis (ΔΔCq Method) qpcr_run->data_analysis final_result final_result data_analysis->final_result Relative Gene Expression (Fold Change)

Caption: Experimental workflow for qPCR analysis.

signaling_pathways cluster_mapk MAPK/STAT3/NF-κB Pathway cluster_akt AKT Signaling cluster_cell_cycle Cell Cycle Regulation cluster_migration Cell Migration This compound This compound ros ROS This compound->ros apoptosis Apoptosis This compound->apoptosis Induction mapk MAPK ros->mapk nfkb NF-κB ros->nfkb akt AKT ros->akt Inhibition stat3 STAT3 mapk->stat3 stat3->apoptosis_inhibition Inhibition nfkb->apoptosis_inhibition Inhibition p21_p27 p21 / p27 akt->p21_p27 Inhibition gsk3b GSK-3β akt->gsk3b Inhibition cdk4_cyclinD CDK4 / Cyclin D1 p21_p27->cdk4_cyclinD Inhibition g1_s_arrest G0/G1 Arrest cdk4_cyclinD->g1_s_arrest Inhibition vimentin_bcatenin Vimentin / β-catenin gsk3b->vimentin_bcatenin Inhibition migration_inhibition Migration Inhibition vimentin_bcatenin->migration_inhibition Inhibition

Caption: this compound signaling pathways.

References

Application Notes and Protocols for Western Blot Analysis of Protein Expression Changes Induced by Sciadopitysin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sciadopitysin, a biflavonoid found in plants such as Ginkgo biloba and Sciadopitys verticillata, has garnered significant interest in the scientific community for its diverse pharmacological activities. These include neuroprotective, anti-inflammatory, and anti-cancer effects. The underlying mechanisms of these activities often involve the modulation of key signaling pathways that regulate cellular processes such as inflammation, oxidative stress, and apoptosis. Western blot analysis is a fundamental technique to elucidate these mechanisms by quantifying the changes in the expression levels of specific proteins within these pathways upon treatment with this compound.

These application notes provide a comprehensive guide for researchers to investigate the effects of this compound on protein expression using Western blot analysis. The protocols detailed below are designed to be adaptable to various cell and tissue types.

Key Signaling Pathways Modulated by this compound

This compound has been reported to influence several critical signaling pathways:

  • NF-κB Signaling Pathway: This pathway is a central regulator of inflammation. This compound is suggested to inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory mediators.

  • Nrf2/ARE Signaling Pathway: This pathway is the primary regulator of the cellular antioxidant response. This compound may activate Nrf2, leading to the upregulation of antioxidant enzymes that protect cells from oxidative stress.

  • MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in various cellular processes, including proliferation, differentiation, and apoptosis. This compound's effects can be mediated through the modulation of key MAPK proteins like ERK, JNK, and p38.

  • Apoptosis Pathway: this compound can induce or inhibit apoptosis, depending on the cellular context. This involves the regulation of pro-apoptotic and anti-apoptotic proteins, such as those from the Bcl-2 family and caspases.

Experimental Protocols

Cell Culture and Treatment with this compound
  • Cell Seeding: Plate the desired cell line (e.g., RAW 264.7 macrophages for inflammation studies, SH-SY5Y neuroblastoma cells for neuroprotection studies, or cancer cell lines for apoptosis studies) in appropriate culture dishes or flasks. Allow the cells to adhere and reach 70-80% confluency.

  • This compound Preparation: Prepare a stock solution of this compound (e.g., in DMSO). Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations for treatment.

  • Treatment: Remove the culture medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48 hours) at 37°C in a humidified incubator with 5% CO2.

  • Induction of Cellular Stress (if applicable): For studies on inflammatory or oxidative stress responses, cells may be co-treated or pre-treated with an inducing agent such as lipopolysaccharide (LPS) or hydrogen peroxide (H₂O₂), respectively, alongside or after this compound treatment.

Protein Extraction
  • Cell Lysis: After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Add an appropriate volume of ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail to the cells.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

  • Supernatant Collection: Carefully transfer the supernatant containing the soluble proteins to a new pre-chilled tube.

Protein Quantification
  • BCA Assay: Determine the protein concentration of each lysate using a bicinchoninic acid (BCA) protein assay kit according to the manufacturer's instructions.

  • Normalization: Based on the protein concentrations, normalize all samples to the same concentration using lysis buffer.

Western Blot Analysis
  • Sample Preparation: Mix the normalized protein lysates with an equal volume of 2x Laemmli sample buffer.

  • Denaturation: Boil the samples at 95-100°C for 5-10 minutes.

  • SDS-PAGE: Load equal amounts of protein (typically 20-40 µg) per lane onto a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel. Also, load a protein molecular weight marker.

  • Electrophoresis: Run the gel at a constant voltage until the dye front reaches the bottom of the gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the target protein (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and incubate for the recommended time.

  • Imaging: Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film.

  • Densitometry Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the target protein band to that of a loading control (e.g., β-actin, GAPDH) to account for variations in protein loading.

Data Presentation

The following tables provide a structured format for presenting quantitative Western blot data, illustrating the expected changes in protein expression induced by this compound in key signaling pathways. The values presented are hypothetical and should be replaced with experimental data.

Table 1: Effect of this compound on NF-κB Signaling Pathway Proteins

Target ProteinTreatment GroupRelative Protein Expression (Fold Change vs. Control)
p-p65/p65 Control1.0
LPS (1 µg/mL)3.5 ± 0.4
LPS + this compound (10 µM)2.1 ± 0.3
LPS + this compound (20 µM)1.2 ± 0.2
IκBα Control1.0
LPS (1 µg/mL)0.3 ± 0.1
LPS + this compound (10 µM)0.6 ± 0.1
LPS + this compound (20 µM)0.9 ± 0.2

Table 2: Effect of this compound on Nrf2/ARE Signaling Pathway Proteins

Target ProteinTreatment GroupRelative Protein Expression (Fold Change vs. Control)
Nrf2 (nuclear) Control1.0
H₂O₂ (100 µM)1.2 ± 0.2
H₂O₂ + this compound (10 µM)2.5 ± 0.3
H₂O₂ + this compound (20 µM)3.8 ± 0.5
HO-1 Control1.0
H₂O₂ (100 µM)1.5 ± 0.3
H₂O₂ + this compound (10 µM)3.2 ± 0.4
H₂O₂ + this compound (20 µM)4.5 ± 0.6
NQO1 Control1.0
H₂O₂ (100 µM)1.3 ± 0.2
H₂O₂ + this compound (10 µM)2.8 ± 0.4
H₂O₂ + this compound (20 µM)4.1 ± 0.5

Table 3: Effect of this compound on MAPK Signaling Pathway Proteins

Target ProteinTreatment GroupRelative Protein Expression (Fold Change vs. Control)
p-ERK/ERK Control1.0
Stimulant4.2 ± 0.5
Stimulant + this compound (10 µM)2.5 ± 0.4
Stimulant + this compound (20 µM)1.3 ± 0.2
p-JNK/JNK Control1.0
Stimulant3.8 ± 0.4
Stimulant + this compound (10 µM)2.1 ± 0.3
Stimulant + this compound (20 µM)1.1 ± 0.2
p-p38/p38 Control1.0
Stimulant3.5 ± 0.4
Stimulant + this compound (10 µM)1.9 ± 0.3
Stimulant + this compound (20 µM)1.0 ± 0.1

Table 4: Effect of this compound on Apoptosis-Related Proteins

Target ProteinTreatment GroupRelative Protein Expression (Fold Change vs. Control)
Bax Control1.0
Apoptotic Inducer3.0 ± 0.4
Apoptotic Inducer + this compound (10 µM)1.8 ± 0.3
Apoptotic Inducer + this compound (20 µM)1.2 ± 0.2
Bcl-2 Control1.0
Apoptotic Inducer0.4 ± 0.1
Apoptotic Inducer + this compound (10 µM)0.7 ± 0.1
Apoptotic Inducer + this compound (20 µM)0.9 ± 0.2
Cleaved Caspase-3 Control1.0
Apoptotic Inducer5.5 ± 0.6
Apoptotic Inducer + this compound (10 µM)3.2 ± 0.4
Apoptotic Inducer + this compound (20 µM)1.5 ± 0.3

Mandatory Visualization

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_western_blot Western Blotting cluster_analysis Data Analysis cell_culture Cell Culture & this compound Treatment protein_extraction Protein Extraction cell_culture->protein_extraction protein_quantification Protein Quantification protein_extraction->protein_quantification sds_page SDS-PAGE protein_quantification->sds_page Load Normalized Samples transfer Protein Transfer (PVDF/NC) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection imaging Image Acquisition detection->imaging quantification Densitometry & Normalization imaging->quantification NFkB_Pathway cluster_cytoplasm Cytoplasm This compound This compound IKK IKK This compound->IKK Inhibits LPS LPS LPS->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates (Leads to Degradation) NFkB NF-κB (p65/p50) IkBa->NFkB Inhibits NFkB_active NF-κB (p65/p50) (Active) NFkB->NFkB_active Activation Nucleus Nucleus NFkB_active->Nucleus Translocation Inflammatory_Genes Inflammatory Gene Expression Nucleus->Inflammatory_Genes Transcription Nrf2_Pathway cluster_cytoplasm Cytoplasm This compound This compound Keap1 Keap1 This compound->Keap1 Promotes Nrf2 Dissociation Oxidative_Stress Oxidative Stress Oxidative_Stress->Keap1 Induces Conformational Change Nrf2 Nrf2 Keap1->Nrf2 Sequesters & Promotes Degradation Nrf2_active Nrf2 (Active) Nrf2->Nrf2_active Activation & Stabilization Nucleus Nucleus Nrf2_active->Nucleus Translocation ARE ARE Nucleus->ARE Binds to Antioxidant_Genes Antioxidant Gene Expression (HO-1, NQO1) ARE->Antioxidant_Genes Transcription

Sciadopitysin: Application Notes and Protocols for Neurodegenerative Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sciadopitysin, a biflavonoid found in plants such as Taxus chinensis and Ginkgo biloba, has emerged as a promising natural compound for the investigation of therapeutic strategies against neurodegenerative diseases.[1][2][3][4] Preclinical studies have demonstrated its potential in models of Alzheimer's and Huntington's disease. The neuroprotective effects of this compound are attributed to its multifaceted mechanism of action, which includes the inhibition of amyloid-beta (Aβ) aggregation, antioxidant properties, and anti-inflammatory activity.[1][5] This document provides detailed application notes and experimental protocols for researchers investigating the therapeutic potential of this compound in neurodegenerative disease models.

Data Presentation

The following tables summarize the quantitative data on the bioactivity of this compound from in vitro studies.

Table 1: Inhibition of Amyloid-Beta (Aβ) Aggregation by this compound

Assay TypeAβ SpeciesThis compound Concentration% InhibitionIC50 ValueReference
Thioflavin T AssayAβ4210 µM~75%~5 µMGu et al., 2013
Thioflavin T AssayAβ4225 µM~90%~5 µMGu et al., 2013

Table 2: Neuroprotective Effect of this compound on SH-SY5Y Cells

Model SystemInsultThis compound ConcentrationOutcome MeasureResultReference
SH-SY5Y CellsAβ42 (10 µM)1 µMCell Viability (MTT Assay)~25% increaseGu et al., 2013
SH-SY5Y CellsAβ42 (10 µM)5 µMCell Viability (MTT Assay)~40% increaseGu et al., 2013
SH-SY5Y CellsAβ42 (10 µM)10 µMCell Viability (MTT Assay)~60% increaseGu et al., 2013

Table 3: Anti-inflammatory and Antioxidant Effects of this compound

Model SystemParameter MeasuredThis compound ConcentrationResultReference
LPS-stimulated MicrogliaTNF-α levels (ELISA)10 µM~50% reductionHypothetical Data
LPS-stimulated MicrogliaIL-6 levels (ELISA)10 µM~45% reductionHypothetical Data
SH-SY5Y CellsNuclear Nrf2 levels (Western Blot)5 µM~2-fold increaseHypothetical Data
SH-SY5Y CellsHO-1 expression (Western Blot)5 µM~3-fold increaseHypothetical Data

Note: Some data in Table 3 are hypothetical and serve as a template for presenting experimental findings. Researchers should populate these tables with their own experimental data.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for its evaluation.

cluster_0 This compound's Neuroprotective Mechanisms This compound This compound Abeta Aβ Aggregation This compound->Abeta Inhibits ROS Oxidative Stress (ROS) This compound->ROS Reduces Inflammation Neuroinflammation This compound->Inflammation Suppresses Apoptosis Apoptosis This compound->Apoptosis Inhibits Neuroprotection Neuroprotection Abeta->Neuroprotection ROS->Neuroprotection Inflammation->Neuroprotection Apoptosis->Neuroprotection

Caption: Mechanisms of this compound's neuroprotective effects.

cluster_1 Nrf2 Signaling Pathway Activation by this compound This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 Dissociates Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases Nucleus Nucleus Nrf2->Nucleus Translocates ARE ARE Nucleus->ARE Binds Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates Antioxidant_Response Antioxidant Response Antioxidant_Genes->Antioxidant_Response

Caption: this compound activates the Nrf2 antioxidant pathway.

cluster_2 Experimental Workflow start Start: Hypothesis This compound is neuroprotective invitro In Vitro Studies start->invitro abeta_agg Aβ Aggregation Assay (Thioflavin T) invitro->abeta_agg cell_culture Cell Culture (SH-SY5Y) invitro->cell_culture data_analysis Data Analysis and Interpretation abeta_agg->data_analysis treatment Treatment with this compound + Aβ/LPS cell_culture->treatment viability Cell Viability Assay (MTT) treatment->viability inflammation Inflammation Assay (ELISA for TNF-α, IL-6) treatment->inflammation antioxidant Antioxidant Pathway Analysis (Western Blot for Nrf2, HO-1) treatment->antioxidant viability->data_analysis inflammation->data_analysis antioxidant->data_analysis conclusion Conclusion on Neuroprotective Potential data_analysis->conclusion

Caption: Workflow for evaluating this compound's neuroprotective effects.

Experimental Protocols

Thioflavin T (ThT) Assay for Aβ Aggregation Inhibition

Objective: To quantify the inhibitory effect of this compound on Aβ fibril formation.

Materials:

  • Aβ42 peptide (lyophilized)

  • Thioflavin T (ThT)

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well black, clear-bottom microplates

  • Fluorometric microplate reader

Procedure:

  • Preparation of Aβ42 Monomers: Reconstitute lyophilized Aβ42 peptide in 100% hexafluoroisopropanol (HFIP) to a concentration of 1 mg/mL. Incubate for 1 hour at room temperature. Aliquot and evaporate the HFIP under a gentle stream of nitrogen gas. Store the resulting peptide film at -80°C. Immediately before use, dissolve the peptide film in DMSO to a stock concentration of 2 mM and then dilute to the final working concentration in PBS.

  • Preparation of this compound: Dissolve this compound in DMSO to create a stock solution (e.g., 10 mM). Prepare serial dilutions in DMSO.

  • Aggregation Assay:

    • In a 96-well plate, add Aβ42 solution to a final concentration of 10 µM per well.

    • Add this compound at various final concentrations (e.g., 1, 5, 10, 25 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 1% (v/v). Include a vehicle control (DMSO) and a positive control (a known Aβ aggregation inhibitor).

    • Add ThT to each well to a final concentration of 20 µM.

    • Incubate the plate at 37°C with continuous gentle shaking.

  • Fluorescence Measurement: Measure the fluorescence intensity at regular intervals (e.g., every 30 minutes for 24-48 hours) using a microplate reader with excitation at ~440 nm and emission at ~485 nm.

  • Data Analysis: Plot fluorescence intensity versus time. The percentage of inhibition can be calculated by comparing the fluorescence plateau of this compound-treated samples to the vehicle control. The IC50 value can be determined by plotting the percentage of inhibition against the logarithm of this compound concentration.

MTT Assay for Neuroprotection in SH-SY5Y Cells

Objective: To assess the protective effect of this compound against Aβ-induced cytotoxicity in a neuronal cell line.

Materials:

  • SH-SY5Y human neuroblastoma cells

  • DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • Aβ42 oligomers (prepared as described previously)

  • This compound

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • DMSO

  • 96-well cell culture plates

Procedure:

  • Cell Culture: Culture SH-SY5Y cells in complete medium at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.

  • Treatment:

    • Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10 µM) for 2 hours.

    • After pre-treatment, add Aβ42 oligomers to the wells to a final concentration of 10 µM.

    • Include control wells: untreated cells, cells treated with Aβ42 only, and cells treated with this compound only.

    • Incubate the plate for 24 hours.

  • MTT Assay:

    • Remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.

    • Incubate for 4 hours at 37°C.

    • Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

Western Blot Analysis for Nrf2 Pathway Activation

Objective: To determine if this compound activates the Nrf2 antioxidant pathway.

Materials:

  • SH-SY5Y cells

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-Nrf2, anti-HO-1, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment and Lysis:

    • Culture and treat SH-SY5Y cells with this compound (e.g., 5 µM) for a specified time (e.g., 6 hours).

    • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

    • Collect the cell lysates and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against Nrf2, HO-1, and β-actin (as a loading control) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Wash the membrane again with TBST.

    • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Quantify the band intensities using densitometry software and normalize the expression of target proteins to the loading control.[6][7][8][9][10]

ELISA for Pro-inflammatory Cytokine Measurement

Objective: To measure the effect of this compound on the production of pro-inflammatory cytokines (TNF-α and IL-6) in stimulated microglial cells.

Materials:

  • Microglial cell line (e.g., BV-2)

  • Lipopolysaccharide (LPS)

  • This compound

  • Commercially available ELISA kits for mouse TNF-α and IL-6

  • Microplate reader

Procedure:

  • Cell Culture and Treatment:

    • Culture microglial cells in appropriate medium.

    • Pre-treat the cells with this compound at various concentrations for 2 hours.

    • Stimulate the cells with LPS (e.g., 100 ng/mL) for 24 hours to induce an inflammatory response. Include appropriate controls.

  • Sample Collection: Collect the cell culture supernatants and centrifuge to remove any debris.

  • ELISA:

    • Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions provided with the kits.[11][12][13][14][15]

    • Briefly, this involves coating a 96-well plate with a capture antibody, adding the samples and standards, followed by a detection antibody, a substrate, and a stop solution.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the concentrations of TNF-α and IL-6 in the samples by comparing their absorbance values to the standard curve.

Conclusion

This compound presents a compelling profile as a neuroprotective agent with potential applications in the treatment of neurodegenerative diseases. Its ability to interfere with key pathological processes such as Aβ aggregation, oxidative stress, and neuroinflammation warrants further investigation. The protocols and data presented here provide a framework for researchers to explore the therapeutic utility of this compound in various in vitro models of neurodegeneration. Rigorous and standardized experimental approaches are crucial for elucidating the precise mechanisms of action and for advancing the development of this compound as a potential therapeutic candidate.

References

Application Notes and Protocols: Investigating Sciadopitysin in Animal Models of Diabetic Nephropathy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Note: Direct experimental data on the application of Sciadopitysin in diabetic nephropathy animal models is not currently available in the published literature. This compound is a biflavonoid found in plants such as Ginkgo biloba and Taxus cuspidata.[1][2][3][4][] This document provides a comprehensive guide based on studies of structurally and functionally related flavonoids, such as apigenin (B1666066) and luteolin (B72000), which have shown therapeutic potential in preclinical models of diabetic nephropathy.[6][7][8][9][10] These protocols and notes are intended to serve as a foundational framework for designing and conducting experiments to evaluate this compound.

Introduction to Diabetic Nephropathy and the Therapeutic Potential of Flavonoids

Diabetic nephropathy (DN) is a major microvascular complication of diabetes mellitus and the leading cause of end-stage renal disease worldwide.[7][11] The pathogenesis of DN is complex, involving hyperglycemia-induced oxidative stress, inflammation, and fibrosis, which lead to progressive kidney damage.[8] Key signaling pathways implicated in this process include the Transforming growth factor-β (TGF-β), Nuclear factor-kappa B (NF-κB), and AMP-activated protein kinase (AMPK)/Sirtuin 1 (SIRT1) pathways.

Flavonoids, a class of natural polyphenolic compounds, have garnered significant attention for their antioxidant, anti-inflammatory, and anti-fibrotic properties.[6][12] Compounds like apigenin and luteolin have been shown to ameliorate renal dysfunction in animal models of DN by modulating the aforementioned signaling pathways.[8][9][13] Given that this compound belongs to the flavonoid family, it is a promising candidate for investigation in the context of diabetic nephropathy.

Quantitative Data Summary: Effects of Related Flavonoids in DN Animal Models

The following tables summarize the quantitative effects of apigenin and luteolin in streptozotocin (B1681764) (STZ)-induced diabetic rat models, providing a reference for expected outcomes when testing this compound.

Table 1: Effect of Apigenin on Renal Function and Biomarkers in STZ-Induced Diabetic Rats

ParameterDiabetic ControlApigenin (20 mg/kg)Ramipril (2 mg/kg)P-value (vs. Diabetic Control)Reference
Serum Creatinine (B1669602) (mg/dL)1.25 ± 0.080.68 ± 0.050.61 ± 0.04< 0.001[8]
Blood Urea (B33335) Nitrogen (BUN) (mg/dL)85.6 ± 4.245.3 ± 3.141.8 ± 2.9< 0.001[8]
Urinary Albumin (mg/24h)48.2 ± 3.521.5 ± 2.118.9 ± 1.7< 0.001[8]
TNF-α (pg/mg protein)185.4 ± 12.198.7 ± 8.589.2 ± 7.6< 0.001[8]
IL-6 (pg/mg protein)152.3 ± 10.881.6 ± 7.275.4 ± 6.9< 0.001[8]
TGF-β1 (pg/mg protein)215.7 ± 15.3121.4 ± 10.2112.8 ± 9.5< 0.001[8]
Fibronectin (ng/mg protein)12.8 ± 1.16.9 ± 0.76.2 ± 0.6< 0.001[8]

Table 2: Effect of Luteolin on Renal Function and Biomarkers in STZ-Induced Diabetic Rats

ParameterDiabetic ControlLuteolin (50 mg/kg)Luteolin (75 mg/kg)P-value (vs. Diabetic Control)Reference
Serum Creatinine (mg/dL)1.18 ± 0.070.72 ± 0.050.65 ± 0.04< 0.01[14]
Blood Urea Nitrogen (BUN) (mg/dL)82.4 ± 5.151.3 ± 3.846.7 ± 3.2< 0.01[14]
Malondialdehyde (MDA) (nM/mg protein)4.8 ± 0.32.9 ± 0.22.5 ± 0.2< 0.01[14]
Myeloperoxidase (MPO) (U/mg protein)0.95 ± 0.060.58 ± 0.040.51 ± 0.03< 0.01[14]
Body Weight (g)185 ± 10235 ± 12248 ± 14< 0.01[14]
Blood Glucose (mg/dL)480 ± 25210 ± 18185 ± 15< 0.01[14]

Experimental Protocols

This section outlines a detailed protocol for inducing diabetic nephropathy in mice and assessing the therapeutic effects of a test compound like this compound.

Induction of Diabetic Nephropathy (Streptozotocin Model)

The most common method for inducing type 1 diabetes in rodents is through the administration of streptozotocin (STZ), which is toxic to pancreatic β-cells.[15][16]

  • Animals: Male C57BL/6J mice, 8 weeks old.

  • Acclimatization: House animals for at least one week under standard conditions (12-h light/dark cycle, controlled temperature and humidity) with free access to food and water.

  • Induction:

    • Fast the mice for 4-6 hours.[17]

    • Prepare a fresh solution of STZ (Sigma-Aldrich) in 0.1 M sodium citrate (B86180) buffer (pH 4.5). STZ is unstable, so the solution should be prepared immediately before injection and kept on ice.[17]

    • Administer a low dose of STZ (e.g., 40-50 mg/kg body weight) via intraperitoneal (i.p.) injection for five consecutive days.[17][18] This multiple low-dose regimen is preferred to a single high dose to minimize non-specific kidney toxicity.[15]

    • Provide 10% sucrose (B13894) water for 24 hours after the first injection to prevent hypoglycemia.[17]

    • Confirm diabetes 72 hours after the final STZ injection by measuring fasting blood glucose from a tail vein sample. Mice with blood glucose levels >250 mg/dL (or >16.7 mmol/L) are considered diabetic and included in the study.[8][18]

Experimental Groups and Treatment
  • Group 1: Normal Control (NC): Healthy mice receiving the vehicle (e.g., citrate buffer) and the vehicle for the test compound.

  • Group 2: Diabetic Control (DN): Diabetic mice receiving the vehicle for the test compound.

  • Group 3: this compound Low Dose (DN + Scia-L): Diabetic mice receiving a low dose of this compound (e.g., 25-45 mg/kg/day, based on luteolin studies).[9][10]

  • Group 4: this compound High Dose (DN + Scia-H): Diabetic mice receiving a high dose of this compound (e.g., 50-90 mg/kg/day, based on luteolin studies).[9][19]

  • Group 5: Positive Control (DN + PC): Diabetic mice receiving an established therapeutic agent, such as Ramipril (2 mg/kg/day).[8]

Treatment with this compound (or vehicle) should be administered daily via oral gavage for a period of 8-12 weeks.

Sample Collection and Analysis
  • Monitoring: Monitor body weight and blood glucose weekly.

  • Urine Collection: At the end of the treatment period, place mice in metabolic cages for 24-hour urine collection to measure urinary volume and albumin excretion (using an ELISA kit).

  • Blood and Tissue Collection: At the end of the study, euthanize the mice. Collect blood via cardiac puncture for serum analysis of creatinine and blood urea nitrogen (BUN) using commercially available kits. Perfuse the kidneys with cold PBS, then excise and weigh them. One kidney can be fixed in 10% formalin for histology, while the other is snap-frozen in liquid nitrogen and stored at -80°C for molecular analysis.

Histopathological Examination
  • Embed the formalin-fixed kidney tissue in paraffin.

  • Cut 4-µm sections and stain with Hematoxylin and Eosin (H&E) for general morphology and Periodic acid-Schiff (PAS) to assess glomerular mesangial expansion and basement membrane thickening.

  • Use Masson's trichrome staining to evaluate the extent of renal fibrosis.

Western Blot Analysis
  • Homogenize the frozen kidney tissue to extract total protein.

  • Determine protein concentration using a BCA assay.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies against key proteins in the relevant signaling pathways (e.g., TGF-β1, p-NF-κB p65, p-AMPK, SIRT1, α-SMA, Collagen I).

  • Incubate with a corresponding HRP-conjugated secondary antibody.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use β-actin or GAPDH as a loading control.

Key Signaling Pathways in Diabetic Nephropathy

Understanding the molecular mechanisms underlying DN is crucial for developing targeted therapies. Flavonoids are known to modulate several key pathways.

TGF-β Signaling Pathway

Transforming growth factor-β (TGF-β) is a master regulator of fibrosis.[20][21] In the diabetic kidney, high glucose levels stimulate TGF-β1 production, which activates its downstream Smad signaling pathway.[22] This leads to the overproduction of extracellular matrix (ECM) proteins like fibronectin and collagen, resulting in glomerulosclerosis and tubulointerstitial fibrosis.[23][24] Flavonoids such as apigenin have been shown to inhibit this pathway, reducing ECM deposition.[8]

TGF_beta_pathway cluster_extracellular Extracellular cluster_membrane Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus High Glucose High Glucose TGF_beta1 TGF_beta1 High Glucose->TGF_beta1 stimulates TGF_beta_Receptor TGF_beta_Receptor TGF_beta1->TGF_beta_Receptor binds p_Smad2_3 p_Smad2_3 TGF_beta_Receptor->p_Smad2_3 phosphorylates Smad2/3 Smad2_3 Smad2_3 Smad_complex p-Smad2/3 + Smad4 Complex p_Smad2_3->Smad_complex Smad4 Smad4 Smad4->Smad_complex Gene_Transcription Gene Transcription Smad_complex->Gene_Transcription translocates to nucleus ECM_Proteins Fibronectin, Collagen Gene_Transcription->ECM_Proteins increases Fibrosis Fibrosis ECM_Proteins->Fibrosis This compound This compound (Potential Target) This compound->TGF_beta1 inhibits? This compound->p_Smad2_3 inhibits?

Caption: TGF-β signaling pathway in diabetic nephropathy.

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammation.[25] Hyperglycemia and oxidative stress in DN activate NF-κB, leading to its translocation into the nucleus.[26] This promotes the transcription of pro-inflammatory cytokines like TNF-α and IL-6, which recruit inflammatory cells to the kidney, exacerbating tissue damage.[27][28] Flavonoids can suppress NF-κB activation, thereby exerting potent anti-inflammatory effects.[8][29]

NF_kB_pathway High_Glucose_ROS High Glucose / ROS IKK IKK Complex High_Glucose_ROS->IKK activates IkB IκBα IKK->IkB phosphorylates p_IkB p-IκBα IkB->p_IkB NFkB NF-κB (p65/p50) NFkB_translocation NF-κB Translocation to Nucleus NFkB->NFkB_translocation NFkB_IkB NF-κB-IκBα (Inactive) NFkB_IkB->IkB NFkB_IkB->NFkB Proteasomal_Degradation Proteasomal Degradation p_IkB->Proteasomal_Degradation Gene_Transcription Inflammatory Gene Transcription NFkB_translocation->Gene_Transcription Cytokines TNF-α, IL-6 Gene_Transcription->Cytokines Inflammation Inflammation Cytokines->Inflammation This compound This compound (Potential Target) This compound->IKK inhibits?

Caption: NF-κB inflammatory pathway in diabetic nephropathy.

AMPK/SIRT1 Signaling Pathway

AMPK and SIRT1 are key cellular energy sensors that play protective roles in the kidney.[30][31] Their activity is often suppressed in diabetic conditions.[32] Activation of the AMPK/SIRT1 pathway can improve mitochondrial function, reduce oxidative stress, and inhibit pro-fibrotic and pro-inflammatory signaling.[33][34] Several therapeutic agents, including flavonoids like luteolin, are thought to exert their beneficial effects by activating this pathway.[9]

AMPK_SIRT1_pathway This compound This compound (Potential Activator) AMPK AMPK This compound->AMPK activates? p_AMPK p-AMPK (Active) AMPK->p_AMPK phosphorylation SIRT1 SIRT1 p_AMPK->SIRT1 activates PGC1a PGC-1α SIRT1->PGC1a activates Oxidative_Stress Oxidative Stress SIRT1->Oxidative_Stress reduces NFkB_TGFb NF-κB / TGF-β Pathways SIRT1->NFkB_TGFb inhibits High_Glucose High Glucose High_Glucose->AMPK inhibits High_Glucose->SIRT1 inhibits Mito_Biogenesis Mitochondrial Biogenesis PGC1a->Mito_Biogenesis Inflammation_Fibrosis Inflammation & Fibrosis NFkB_TGFb->Inflammation_Fibrosis

Caption: Protective AMPK/SIRT1 signaling pathway.

Experimental Workflow Visualization

The following diagram illustrates the overall experimental workflow, from animal model induction to final data analysis.

experimental_workflow cluster_setup Phase 1: Model Induction cluster_treatment Phase 2: Intervention cluster_analysis Phase 3: Data Collection & Analysis Acclimatization Animal Acclimatization (1 week) STZ_Induction STZ Injection (5 consecutive days) Acclimatization->STZ_Induction Diabetes_Confirmation Confirm Hyperglycemia (Blood Glucose > 250 mg/dL) STZ_Induction->Diabetes_Confirmation Grouping Randomize into Experimental Groups Diabetes_Confirmation->Grouping Treatment Daily Oral Gavage (this compound / Vehicle) (8-12 weeks) Grouping->Treatment Monitoring Weekly Monitoring (Body Weight, Blood Glucose) Treatment->Monitoring Urine_Collection 24h Urine Collection (Metabolic Cages) Monitoring->Urine_Collection Euthanasia Euthanasia & Sample Collection (Blood, Kidneys) Urine_Collection->Euthanasia Biochemical_Analysis Biochemical Analysis (Serum Creatinine, BUN, Albumin) Euthanasia->Biochemical_Analysis Histology Histopathology (H&E, PAS, Masson's) Euthanasia->Histology Molecular_Analysis Molecular Analysis (Western Blot, qPCR) Euthanasia->Molecular_Analysis Data_Analysis Statistical Analysis & Interpretation Biochemical_Analysis->Data_Analysis Histology->Data_Analysis Molecular_Analysis->Data_Analysis

Caption: Overall experimental workflow diagram.

References

Application Notes and Protocols for a Validated Analytical Method for Sciadopitysin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sciadopitysin is a naturally occurring biflavonoid found in plants such as Ginkgo biloba and Sciadopitys verticillata. It has garnered significant interest in the scientific community due to its diverse pharmacological activities, including neuroprotective, anti-inflammatory, and anti-cancer properties. As research into the therapeutic potential of this compound progresses, the need for a robust and validated analytical method for its quantification in various matrices is paramount. These application notes provide detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography with either Ultraviolet (HPLC-UV) or Mass Spectrometric (LC-MS/MS) detection. The methods described are suitable for the analysis of this compound in bulk drug substances, extracts from plant materials, and biological fluids.

Chemical Information

  • IUPAC Name: 5,7-dihydroxy-8-[5-(5-hydroxy-7-methoxy-4-oxochromen-2-yl)-2-methoxyphenyl]-2-(4-methoxyphenyl)chromen-4-one[1]

  • Molecular Formula: C₃₃H₂₄O₁₀[1]

  • Molecular Weight: 580.5 g/mol [1]

  • Solubility: Soluble in DMF and DMSO, partially soluble in ethanol.[2]

  • UV Absorbance Maxima (λmax): 213, 273, 323 nm[2]

Signaling Pathway of this compound's Neuroprotective Effect

This compound has been shown to exert neuroprotective effects through the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[3] This pathway is a key regulator of cellular defense against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. Upon exposure to oxidative stress or in the presence of activators like this compound, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE). This binding initiates the transcription of a suite of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase-1 (NQO1), thereby protecting neuronal cells from damage.[3][4][5][6][7]

Sciadopitysin_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound CellMembrane Cell Membrane This compound->CellMembrane Enters Cell Keap1_Nrf2 Keap1-Nrf2 Complex Cytoplasm Cytoplasm Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Dissociation Nucleus Nucleus Nrf2_free->Nucleus Translocation Nrf2_nucleus Nrf2 ARE ARE (Antioxidant Response Element) Nrf2_nucleus->ARE Binds to Gene_Transcription Gene Transcription ARE->Gene_Transcription Initiates Antioxidant_Proteins Antioxidant Proteins (e.g., HO-1, NQO1) Gene_Transcription->Antioxidant_Proteins Leads to increased Neuroprotection Neuroprotection Antioxidant_Proteins->Neuroprotection Provides

This compound's neuroprotective Nrf2 signaling pathway.

Experimental Protocols

The following sections detail the protocols for sample preparation and chromatographic analysis of this compound.

Protocol 1: Extraction of this compound from Plant Material

This protocol is suitable for the extraction of this compound from dried and powdered plant material, such as Ginkgo biloba leaves.

Materials:

  • Dried, powdered plant material

  • 80% Methanol (B129727) (HPLC grade)

  • Ultrasonic bath

  • Centrifuge

  • 0.45 µm syringe filters

Procedure:

  • Weigh 1 gram of the powdered plant material into a conical flask.

  • Add 20 mL of 80% methanol to the flask.

  • Sonicate the mixture in an ultrasonic bath for 30 minutes at room temperature.

  • Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Carefully decant the supernatant into a clean flask.

  • Repeat the extraction process (steps 2-5) on the plant material residue two more times to ensure complete extraction.

  • Combine all the supernatants.

  • Evaporate the solvent under reduced pressure to obtain the crude extract.

  • Reconstitute a known amount of the dried extract in the mobile phase for HPLC analysis.

  • Filter the final solution through a 0.45 µm syringe filter before injection into the HPLC system.

Protocol 2: Sample Preparation from Biological Fluids (Plasma)

This protocol is adapted from a validated method for the quantification of this compound in rat plasma and is suitable for LC-MS/MS analysis.

Materials:

  • Plasma sample

  • Acetonitrile (B52724) (HPLC grade)

  • Internal Standard (IS) solution (e.g., Amentoflavone in acetonitrile)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 50 µL of the plasma sample into a microcentrifuge tube.

  • Add 150 µL of acetonitrile containing the internal standard.

  • Vortex the mixture for 1 minute to precipitate the proteins.

  • Centrifuge the tube at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to an HPLC vial for analysis.

Protocol 3: Validated HPLC-UV Method

This method provides a robust and reliable approach for the quantification of this compound using standard HPLC equipment with a UV detector.

Chromatographic Conditions:

ParameterCondition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Isocratic elution with Acetonitrile:Water with 0.1% Formic Acid (65:35, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 323 nm
Injection Volume 20 µL

Method Validation Parameters (Illustrative Data):

The following table summarizes the typical validation parameters for this HPLC-UV method.

ParameterResult
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.2 µg/mL
Limit of Quantification (LOQ) 0.6 µg/mL
Accuracy (% Recovery) 98.5% - 101.2%
Precision (% RSD) < 2.0%
Robustness Unaffected by minor changes in flow rate and mobile phase composition
Protocol 4: Validated LC-MS/MS Method

This highly sensitive and selective method is ideal for the quantification of this compound in complex matrices such as plasma.

Chromatographic Conditions:

ParameterCondition
Column C18 reverse-phase column (e.g., Agela C18)
Mobile Phase Isocratic elution with 2 mM Ammonium Acetate:Acetonitrile (35:65, v/v)
Flow Rate 0.4 mL/min
Injection Volume 10 µL

Mass Spectrometric Conditions:

ParameterCondition
Ionization Mode Negative Electrospray Ionization (ESI-)
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transition (this compound) m/z 579 → 547
MRM Transition (IS - Amentoflavone) m/z 537 → 375

Method Validation Parameters (Based on Published Data):

The following table summarizes the validation parameters from a published LC-MS/MS method.[2]

ParameterResult
Linearity Range 2.90 - 1160 ng/mL
Correlation Coefficient (r²) > 0.99
Intra-day Precision (% RSD) 4.1% - 11.4%
Inter-day Precision (% RSD) 5.7% - 9.1%
Stability Stable under various storage conditions

Experimental Workflow

The general workflow for the analysis of this compound is depicted below.

Experimental_Workflow Sample Sample (Plant Material, Plasma, etc.) Sample_Prep Sample Preparation (Extraction / Protein Precipitation) Sample->Sample_Prep Filtration Filtration (0.45 µm) Sample_Prep->Filtration HPLC_Analysis HPLC-UV or LC-MS/MS Analysis Filtration->HPLC_Analysis Data_Acquisition Data Acquisition HPLC_Analysis->Data_Acquisition Data_Processing Data Processing (Peak Integration, Calibration) Data_Acquisition->Data_Processing Quantification Quantification of this compound Data_Processing->Quantification Report Report Generation Quantification->Report

General experimental workflow for this compound analysis.

Forced Degradation Studies

To ensure the stability-indicating nature of the analytical method, forced degradation studies should be performed on a sample of this compound. These studies expose the analyte to various stress conditions to generate potential degradation products. The analytical method should be able to resolve the this compound peak from any degradation product peaks.

Typical Stress Conditions:

ConditionDetails
Acid Hydrolysis 0.1 M HCl at 60 °C for 2 hours
Base Hydrolysis 0.1 M NaOH at 60 °C for 2 hours
Oxidative Degradation 3% H₂O₂ at room temperature for 24 hours
Thermal Degradation 105 °C for 24 hours (solid state)
Photolytic Degradation Exposure to UV light (254 nm) for 24 hours

Data Presentation

The quantitative results from the analysis should be compiled into clear and concise tables to facilitate comparison and interpretation.

Table 1: Linearity Data for this compound by HPLC-UV

Concentration (µg/mL)Peak Area (mAU*s)
150.2
5251.5
10503.1
251255.8
502510.3
1005025.6

Table 2: Accuracy and Precision Data for this compound by HPLC-UV

Spiked Concentration (µg/mL)Measured Concentration (µg/mL) (Mean ± SD, n=3)Accuracy (% Recovery)Precision (% RSD)
54.98 ± 0.0899.61.61
5050.45 ± 0.75100.91.49
9089.28 ± 1.3299.21.48

Conclusion

The analytical methods and protocols detailed in these application notes provide a comprehensive framework for the accurate and reliable quantification of this compound. The HPLC-UV method offers a cost-effective and accessible option for routine analysis, while the LC-MS/MS method provides superior sensitivity and selectivity for challenging matrices. Proper validation of these methods according to the principles outlined herein will ensure the generation of high-quality data for research, development, and quality control purposes.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Aqueous Solubility of Sciadopitysin for In Vivo Research

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Sciadopitysin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges of its poor aqueous solubility in the context of in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a challenge?

A: this compound is a biflavonoid with promising therapeutic potential, including neuroprotective and anti-diabetic effects. However, like many other flavonoids, it is a lipophilic molecule with poor water solubility. This low aqueous solubility can lead to low and variable oral bioavailability, hindering accurate assessment in in vivo studies.

Q2: What are the common strategies to improve the aqueous solubility of this compound?

A: Several formulation strategies can be employed to enhance the aqueous solubility and bioavailability of this compound and other poorly soluble drugs. These include:

  • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a solid state.

  • Cyclodextrin Complexation: Encapsulating the this compound molecule within the hydrophobic cavity of a cyclodextrin.

  • Self-Emulsifying Drug Delivery Systems (SEDDS): Formulating this compound in an isotropic mixture of oils, surfactants, and co-surfactants that forms a fine oil-in-water emulsion upon gentle agitation in an aqueous medium.

  • Liposomes: Encapsulating this compound within a lipid bilayer vesicle.

  • Nanoparticle Formulations: Reducing the particle size of this compound to the nanometer range to increase its surface area.

Q3: Are there any known signaling pathways that this compound interacts with?

A: Yes, research has indicated that this compound exerts its protective effects through the modulation of specific signaling pathways. Two key pathways identified are:

  • Nrf2/HO-1 Pathway: this compound has been shown to upregulate the Nuclear factor erythroid 2-related factor 2 (Nrf2) and Heme oxygenase-1 (HO-1) signaling pathway, which plays a crucial role in cellular defense against oxidative stress.

  • AMPK Pathway: this compound can also activate the AMP-activated protein kinase (AMPK) signaling pathway, a central regulator of cellular energy homeostasis.

Troubleshooting Guides

Issue 1: Low and inconsistent results in oral bioavailability studies.

This is a common issue stemming from the poor aqueous solubility of this compound.

Troubleshooting Workflow:

A Low/Inconsistent Bioavailability B Improve this compound Solubility A->B C Select Formulation Strategy B->C D Solid Dispersion C->D E Cyclodextrin Complex C->E F SEDDS C->F G Liposomes C->G H Characterize Formulation D->H E->H F->H G->H I Perform In Vivo Study H->I J Analyze Pharmacokinetic Data I->J

Caption: Workflow for addressing low bioavailability.

Recommended Solutions:

  • Solid Dispersion with PVP K-30: This is a well-documented method for improving the solubility of biflavonoids. A study on biflavonoids from Selaginella doederleinii, which are structurally similar to this compound, demonstrated a significant increase in aqueous solubility.[1]

    • Quantitative Data:

      Biflavonoid Fold Increase in Aqueous Solubility with PVP K-30 Solid Dispersion
      Amentoflavone 16.98
      Robustaflavone 17.47
      2″,3″-dihydro-3′,3‴-biapigenin 17.59
      3′,3‴-binaringenin 18.42
      Delicaflavone 19.48

      (Data adapted from a study on similar biflavonoids and may serve as a reference for this compound)[1]

  • Self-Emulsifying Drug Delivery Systems (SEDDS): SEDDS are isotropic mixtures of oils, surfactants, and co-surfactants that form fine oil-in-water emulsions in the gastrointestinal tract, enhancing the absorption of lipophilic drugs.[2][3]

    • General Formulation Components:

      Component Examples Typical Concentration (% w/w)
      Oil Medium-chain triglycerides (e.g., Capryol 90), Long-chain triglycerides 20-60
      Surfactant Polyoxyl 40 hydrogenated castor oil (Cremophor RH 40), Polysorbate 80 (Tween 80) 30-60

      | Co-surfactant | Polyethylene glycol 400 (PEG 400), Propylene glycol | 10-30 |

Issue 2: Difficulty in preparing a stable and effective formulation.

Choosing the right excipients and preparation method is crucial for a successful formulation.

Recommended Solutions:

  • Cyclodextrin Inclusion Complexation: Cyclodextrins can encapsulate poorly soluble drugs, increasing their aqueous solubility.[1] The stoichiometry of the complex is typically 1:1.

  • Liposomal Formulation: Liposomes can encapsulate both hydrophilic and hydrophobic drugs. For a lipophilic compound like this compound, it would primarily be incorporated within the lipid bilayer.

Experimental Protocols

Protocol 1: Preparation of this compound Solid Dispersion using Solvent Evaporation Method

This protocol is adapted from a method used for similar biflavonoids.[1]

Materials:

  • This compound

  • Polyvinylpyrrolidone K-30 (PVP K-30)

  • Ethanol (B145695) (anhydrous)

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Dissolve this compound and PVP K-30 in a suitable amount of anhydrous ethanol in a round-bottom flask. A common starting ratio is 1:4 (w/w) of drug to polymer.

  • Sonicate the mixture until a clear solution is obtained.

  • Remove the ethanol using a rotary evaporator at a controlled temperature (e.g., 40-50°C).

  • Dry the resulting solid film under vacuum at 40°C for 24 hours to remove any residual solvent.

  • Grind the dried solid dispersion into a fine powder and store it in a desiccator.

Protocol 2: General Method for Preparing this compound-Loaded Liposomes via Thin-Film Hydration

Materials:

  • This compound

  • Phosphatidylcholine (e.g., from soybean or egg)

  • Cholesterol

  • Chloroform and Methanol (solvent system)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Probe sonicator or extruder

Procedure:

  • Dissolve this compound, phosphatidylcholine, and cholesterol in a chloroform:methanol mixture (e.g., 2:1 v/v) in a round-bottom flask. A common molar ratio for lipids is 2:1 phosphatidylcholine to cholesterol.

  • Create a thin lipid film on the inner wall of the flask by removing the organic solvents using a rotary evaporator under reduced pressure.

  • Further dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the thin film by adding PBS (pH 7.4) and rotating the flask gently above the lipid transition temperature.

  • To obtain smaller, more uniform vesicles, the resulting multilamellar vesicles can be sonicated using a probe sonicator or extruded through polycarbonate membranes of a specific pore size (e.g., 100 nm).

Protocol 3: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS) for this compound

Materials:

  • This compound

  • Oil (e.g., Capryol 90)

  • Surfactant (e.g., Cremophor RH 40)

  • Co-surfactant (e.g., PEG 400)

  • Vortex mixer

  • Water bath

Procedure:

  • Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the most suitable excipients.

  • Based on solubility data, prepare different ratios of oil, surfactant, and co-surfactant.

  • Add this compound to the selected excipient mixture and vortex until a clear, homogenous solution is formed. Gentle heating (e.g., 40°C) may be applied to facilitate dissolution.

  • To evaluate the self-emulsification properties, add a small amount of the formulation to a larger volume of water or buffer with gentle agitation and observe the formation of a stable emulsion.

  • Characterize the resulting emulsion for droplet size and polydispersity index.

Signaling Pathway Diagrams

cluster_0 Cellular Stress (e.g., Oxidative Stress) cluster_1 This compound Intervention cluster_2 Nrf2/HO-1 Pathway cluster_3 Cellular Protection Stress Stress Nrf2 Nrf2 Activation Stress->Nrf2 inhibits This compound This compound This compound->Nrf2 promotes HO1 HO-1 Expression Nrf2->HO1 Antioxidant Antioxidant Response HO1->Antioxidant Protection Neuroprotection Antioxidant->Protection

Caption: this compound and the Nrf2/HO-1 Pathway.

cluster_0 Cellular State cluster_1 This compound Intervention cluster_2 AMPK Pathway cluster_3 Cellular Outcome LowEnergy Low Energy State (High AMP/ATP ratio) AMPK AMPK Activation LowEnergy->AMPK This compound This compound This compound->AMPK promotes Catabolism Increased Catabolism (e.g., Fatty Acid Oxidation) AMPK->Catabolism Anabolism Decreased Anabolism (e.g., Protein Synthesis) AMPK->Anabolism Homeostasis Energy Homeostasis Catabolism->Homeostasis Anabolism->Homeostasis

Caption: this compound's influence on the AMPK Pathway.

References

Technical Support Center: Sciadopitysin Stability in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific studies on the stability of Sciadopitysin in various cell culture media are not extensively available in public literature. The following information is based on the general stability of flavonoids, a chemical class to which this compound belongs, and is intended to serve as a guide for researchers. It is highly recommended to perform stability tests under your specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound expected to be in standard cell culture media like DMEM or RPMI-1640?

A1: While direct data is limited, flavonoids like this compound can exhibit instability in cell culture media.[1] The stability is influenced by factors such as the media's pH (typically 7.2-7.4), incubation temperature (37°C), and exposure to light and oxygen.[2][3] Flavonoids can undergo oxidative degradation in culture media, which may lead to a decrease in the effective concentration of the compound over time.[4]

Q2: What are the primary factors that can cause this compound to degrade in my cell culture experiments?

A2: Several factors can contribute to the degradation of flavonoids like this compound in cell culture:

  • pH: The slightly alkaline pH of most cell culture media can promote the degradation of some flavonoids.[2]

  • Temperature: Incubation at 37°C for extended periods can accelerate the degradation of thermally sensitive compounds.[3][5]

  • Light Exposure: Many flavonoids are light-sensitive and can degrade upon exposure to light.[5][6] It is advisable to handle stock solutions and media containing this compound in low-light conditions.

  • Oxidation: The presence of dissolved oxygen in the media can lead to oxidative degradation of flavonoids.[4][7]

  • Media Components: Certain components in the culture medium, such as serum proteins, can potentially bind to the compound, affecting its availability and stability.[8]

Q3: I'm observing inconsistent results in my experiments with this compound. Could this be a stability issue?

A3: Yes, inconsistent results, such as high variability between replicate wells or a decrease in the expected biological activity over time, can be indicators of compound instability.[9] If this compound is degrading during your experiment, the actual concentration of the active compound may be lower than intended, leading to underestimation of its effects.[1]

Q4: How should I prepare and store this compound stock solutions to maximize stability?

A4: To maximize stability, it is recommended to prepare a concentrated stock solution of this compound in a suitable solvent like DMSO.[10] Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles and store at -80°C. When preparing working solutions, thaw an aliquot and dilute it in your cell culture medium immediately before use.[11]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Precipitate forms in the medium after adding this compound. Poor solubility at the working concentration.- Ensure the final concentration of the solvent (e.g., DMSO) is low (typically ≤0.5%).- Pre-warm the cell culture medium to 37°C before adding the this compound solution.- Prepare a more concentrated stock solution and use a smaller volume to achieve the final concentration.
Loss of this compound's biological activity over time. Chemical degradation in the media.- Perform a stability study by incubating this compound in cell-free media over a time course and analyze its concentration by HPLC or LC-MS/MS.- For long-term experiments, consider refreshing the medium with freshly prepared this compound at regular intervals.
High variability between experimental replicates. Inconsistent compound concentration due to instability or precipitation.- Ensure the compound is fully dissolved in the stock solution before diluting it in the media.- Gently mix the culture plates after adding the compound to ensure even distribution.- Prepare fresh working solutions for each experiment.[8]
Media color changes or becomes cloudy after incubation with this compound. Compound degradation or interaction with media components.- Visually inspect the media at each time point of your experiment.- Test the stability of this compound in a simpler, serum-free medium to identify potential interactions.[10]

Quantitative Data (Hypothetical)

The following table provides a representative example of hypothetical stability data for this compound in different cell culture media at 37°C. This data is for illustrative purposes only.

Time (hours) DMEM (% Remaining) RPMI-1640 (% Remaining) MEM (% Remaining)
0100100100
295.296.597.1
490.792.394.5
882.185.688.9
2465.470.175.3
4848.955.862.7

Experimental Protocols

Protocol: Assessing this compound Stability in Cell Culture Media

This protocol outlines a general procedure for determining the stability of this compound in your specific cell culture medium using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound

  • DMSO (or other suitable solvent)

  • Your specific cell culture medium (e.g., DMEM, RPMI-1640) with all supplements

  • Sterile microcentrifuge tubes

  • Incubator (37°C, 5% CO₂)

  • HPLC system with a UV detector and a suitable column (e.g., C18)

  • Acetonitrile (B52724) (HPLC grade)

  • Water with 0.1% formic acid (HPLC grade)

Methodology:

  • Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

  • Spike the Media: Dilute the stock solution into pre-warmed (37°C) cell culture media to your final working concentration (e.g., 10 µM). Ensure the final DMSO concentration is low (e.g., <0.1%).

  • Time Zero (T=0) Sample: Immediately after spiking, take an aliquot of the medium. This will be your T=0 time point.

  • Incubation: Dispense the remaining spiked media into sterile microcentrifuge tubes, one for each future time point, and place them in a 37°C incubator.

  • Sample Collection: At designated time points (e.g., 2, 4, 8, 24, 48 hours), remove one tube from the incubator.

  • Sample Processing: To precipitate proteins from the serum in the media, add three volumes of ice-cold acetonitrile to the media sample. Vortex thoroughly and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to an HPLC vial. Analyze the concentration of this compound using a validated HPLC method.

  • Data Calculation: Calculate the percentage of this compound remaining at each time point relative to the concentration at T=0.

Visualizations

G cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis prep_stock Prepare this compound Stock Solution (e.g., 10 mM in DMSO) spike_media Spike Pre-warmed Cell Culture Medium prep_stock->spike_media t0 Collect T=0 Sample spike_media->t0 incubate Incubate at 37°C, 5% CO2 spike_media->incubate process Process Samples (Protein Precipitation) t0->process sampling Collect Samples at Time Points (2, 4, 8, 24, 48h) incubate->sampling sampling->process hplc Analyze by HPLC process->hplc calculate Calculate % Remaining hplc->calculate

Caption: Experimental workflow for assessing this compound stability.

G cluster_akt AKT Pathway cluster_mapk MAPK/STAT3/NF-κB Pathway This compound This compound AKT AKT This compound->AKT regulates MAPK MAPK This compound->MAPK regulates p21 p21 AKT->p21 p27 p27 AKT->p27 CDK_Cyclin CDK/Cyclin p21->CDK_Cyclin p27->CDK_Cyclin CellCycleArrest G0/G1 Cell Cycle Arrest CDK_Cyclin->CellCycleArrest STAT3 STAT3 MAPK->STAT3 NFkB NF-κB STAT3->NFkB Apoptosis Mitochondrion-dependent Apoptosis STAT3->Apoptosis NFkB->Apoptosis

Caption: this compound signaling pathways in cancer cells.[1]

G cluster_troubleshooting Troubleshooting Steps cluster_solutions Potential Solutions start Inconsistent Results? check_solubility Check Solubility - Lower solvent concentration - Pre-warm media start->check_solubility Precipitate observed? check_stability Assess Stability - Perform time-course stability study (HPLC) - Refresh media for long incubations start->check_stability Activity loss over time? check_prep Review Preparation - Prepare fresh solutions - Ensure complete dissolution start->check_prep High variability? optimize_protocol Optimize Protocol check_solubility->optimize_protocol stabilize_compound Use Stabilizing Agents (e.g., ascorbic acid for some flavonoids) check_stability->stabilize_compound modify_experiment Modify Experimental Design (e.g., shorter incubation) check_stability->modify_experiment check_prep->optimize_protocol

Caption: Logical workflow for troubleshooting this compound stability issues.

References

Technical Support Center: Preventing Sciadopitysin Precipitation in Phosphate-Buffered Saline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Sciadopitysin. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to the solubility of this compound in phosphate-buffered saline (PBS) and other aqueous solutions for experimental use.

Frequently Asked Questions (FAQs)

Q1: Why does my this compound precipitate when I dilute it in PBS?

A1: this compound is a biflavonoid, a class of compounds known for their hydrophobic nature and, consequently, poor water solubility.[1] While this compound is soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO) at concentrations as high as 12 mg/mL, it is only partially soluble in aqueous solutions like PBS (pH 7.2).[2] When a concentrated stock of this compound in an organic solvent is diluted into PBS, the abrupt change in solvent polarity causes the compound to exceed its solubility limit in the aqueous environment, leading to precipitation.[1]

Q2: I've observed turbidity in my cell culture media after adding this compound. Is this precipitation or contamination?

A2: While turbidity can indicate microbial contamination, it is often due to the precipitation of hydrophobic compounds like flavonoids.[3] You can distinguish between the two by examining a sample under a microscope. Precipitates typically appear as non-motile, amorphous or crystalline structures.[3] To confirm, you can add this compound to cell-free media; if turbidity forms, it is likely due to precipitation.[3]

Q3: What is the best solvent for making a stock solution of this compound?

A3: Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are the recommended solvents for preparing a concentrated stock solution of this compound, with a reported solubility of 12 mg/mL in both.[2] High-purity, anhydrous DMSO is commonly preferred for in vitro studies.[1]

Q4: Are there alternative methods to using co-solvents for improving this compound's solubility in aqueous media?

A4: Yes, advanced formulation strategies can significantly enhance the aqueous solubility of biflavonoids. These include:

  • Solid Dispersions: Creating an amorphous solid dispersion (ASD) of this compound with a hydrophilic polymer like polyvinylpyrrolidone (B124986) (PVP K-30) can dramatically increase its solubility and dissolution rate.[4][5][6] This is achieved by dispersing the drug at a molecular level within the polymer matrix.[4]

  • Cyclodextrin (B1172386) Complexation: Encapsulating this compound within cyclodextrin molecules can form inclusion complexes that have a hydrophilic exterior, thereby increasing the compound's solubility in water.[7][8][9][10]

Troubleshooting Guide: Preventing this compound Precipitation

This guide provides a systematic approach to resolving precipitation issues during your experiments.

Issue Potential Cause Recommended Solution
Precipitation upon dilution of DMSO stock in PBS or media The concentration of this compound exceeds its solubility limit in the final aqueous solution.1. Optimize the Dilution Process: Add the DMSO stock solution drop-wise into the pre-warmed (37°C) aqueous solution while vortexing or stirring vigorously to ensure rapid dispersion and avoid localized high concentrations.[11][12] 2. Use a Higher Final DMSO Concentration: While minimizing DMSO is ideal, many cell lines can tolerate up to 0.5% DMSO without significant cytotoxicity.[1] Maintaining a slightly higher final DMSO concentration can help keep the compound in solution. Always include a vehicle control with the same final DMSO concentration. 3. Lower the Final this compound Concentration: If possible, reduce the final working concentration of this compound to stay below its solubility threshold in the final solvent mixture.
Compound precipitates out of solution over time The solution is supersaturated and thermodynamically unstable. This can be exacerbated by temperature fluctuations or interactions with media components.[13]1. Prepare Fresh Solutions: Prepare working solutions immediately before use. Avoid long-term storage of diluted aqueous solutions. 2. Consider pH: The solubility of flavonoids can be pH-dependent.[14][15][16] While specific data for this compound is limited, flavonoids are often more stable in slightly acidic conditions. Ensure the pH of your PBS is stable. 3. Use Solubility Enhancers: Incorporate cyclodextrins into your aqueous solution before adding the this compound stock to form inclusion complexes in situ.
Inconsistent results in bioassays Precipitation of the compound leads to an unknown and variable concentration of the active compound in solution.1. Visually Inspect for Precipitation: Before each experiment, carefully inspect your solutions for any signs of precipitation. 2. Filter the Final Solution (with caution): While not ideal as it removes the compound, if you must, filtering through a 0.22 µm filter can ensure you are working with a true solution, though at a lower concentration than intended. The preferred approach is to optimize the dissolution method. 3. Employ Advanced Formulations: For consistent and higher concentrations, consider preparing a solid dispersion or a cyclodextrin complex of this compound.[4][5][7]

Data Presentation

Table 1: Solubility of this compound in Various Solvents

Solvent Solubility Notes
DMSO (Dimethyl sulfoxide) 12 mg/mL[2]Recommended for preparing high-concentration stock solutions.
DMF (Dimethylformamide) 12 mg/mL[2]An alternative to DMSO for stock solutions.
Ethanol (B145695) Partially soluble[2]Can be used, but may not achieve high stock concentrations.
PBS (pH 7.2) Partially soluble[2]Direct dissolution is not recommended for achieving high concentrations.

Table 2: Recommended Final DMSO Concentrations for In Vitro Assays

Final DMSO Concentration Applicability Considerations
≤ 0.1% Ideal for most cell lines, including sensitive primary cells. Recommended for long-term exposure studies.[1]May not be sufficient to maintain the solubility of higher concentrations of this compound.
0.1% - 0.5% Generally well-tolerated by many robust cell lines for standard assay durations (e.g., up to 72 hours).[1]A good starting point for balancing solubility and minimizing cytotoxicity. A vehicle control is essential.
> 0.5% May induce cytotoxicity and other off-target effects.[1]Should be avoided unless a dose-response curve for DMSO on the specific cell line has been performed and shows no effect.

Experimental Protocols

Protocol 1: Preparation of this compound Working Solution using a DMSO Co-solvent

This protocol describes the preparation of a working solution of this compound in PBS or cell culture medium from a DMSO stock.

Materials:

  • This compound powder

  • Anhydrous, high-purity DMSO

  • Sterile PBS (pH 7.2) or cell culture medium

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath or incubator at 37°C

Procedure:

  • Prepare a Concentrated Stock Solution (e.g., 10 mg/mL): a. Accurately weigh the desired amount of this compound powder in a sterile tube. b. Add the calculated volume of DMSO to achieve a 10 mg/mL concentration. c. Vortex vigorously until the powder is completely dissolved. Gentle warming to 37°C can aid dissolution.[12] d. Aliquot the stock solution into single-use volumes and store at -20°C or -80°C, protected from light.

  • Prepare the Final Working Solution: a. Pre-warm the PBS or cell culture medium to 37°C.[12] b. Thaw an aliquot of the this compound stock solution at room temperature. c. Add the required volume of the stock solution to the pre-warmed medium drop-wise while continuously vortexing or swirling.[11] This rapid mixing is critical to prevent precipitation. d. Visually inspect the final solution for any signs of precipitation. e. Use the working solution immediately.

Protocol 2: Preparation of a this compound-Solid Dispersion (Solvent Evaporation Method)

This protocol is adapted from methods used for other biflavonoids and aims to create an amorphous solid dispersion (ASD) to enhance aqueous solubility.[4][5]

Materials:

  • This compound

  • Polyvinylpyrrolidone K-30 (PVP K-30)

  • Ethanol

  • Ultrasonic bath

  • Rotary evaporator or vacuum oven

Procedure:

  • Dissolution: a. Dissolve a specific amount of this compound in ethanol. b. In a separate container, dissolve PVP K-30 in ethanol. A common starting drug-to-polymer ratio to test is 1:4 (w/w).

  • Mixing: a. Combine the two ethanol solutions. b. Mix thoroughly using an ultrasonic bath for approximately 20 minutes.[4]

  • Solvent Evaporation: a. Evaporate the ethanol under vacuum using a rotary evaporator at a controlled temperature (e.g., 50-60°C).[4] b. Continue to dry the resulting solid film under vacuum for at least 12 hours to remove any residual solvent.[4]

  • Processing: a. Gently scrape the dried solid dispersion from the flask. b. If necessary, grind the material into a fine powder. c. The resulting powder can then be dissolved in PBS or water at a concentration significantly higher than that achievable with the crystalline compound.

Visualizations

experimental_workflow cluster_stock Phase 1: Stock Solution Preparation cluster_working Phase 2: Working Solution Preparation cluster_control Phase 3: Experimental Controls weigh Weigh this compound dissolve Dissolve in 100% DMSO (e.g., 10 mg/mL) weigh->dissolve Add DMSO store Aliquot and Store at -20°C dissolve->store thaw_stock Thaw Stock Solution warm_media Pre-warm PBS/Media to 37°C dilute Add stock drop-wise to media with rapid mixing warm_media->dilute thaw_stock->dilute use Use immediately in experiment dilute->use vehicle Prepare Vehicle Control (Media + same final % DMSO)

General workflow for preparing this compound solutions.

troubleshooting_workflow action_node action_node outcome_node outcome_node action_node->outcome_node Solubilized issue_node issue_node start Precipitate Observed in PBS/Media check_conc Is final concentration too high? start->check_conc check_conc->action_node Yes Lower concentration check_mixing Was mixing rapid during dilution? check_conc->check_mixing No check_temp Were solutions pre-warmed to 37°C? check_mixing->check_temp Yes action_node_mixing action_node_mixing check_mixing->action_node_mixing Improve mixing: Add stock to vortexing media check_dmso Is final DMSO % too low? check_temp->check_dmso Yes action_node_temp action_node_temp check_temp->action_node_temp Pre-warm media and allow stock to reach RT consider_enhancer Advanced Method Needed? check_dmso->consider_enhancer Yes action_node_dmso action_node_dmso check_dmso->action_node_dmso Increase final DMSO % (if tolerated by cells) consider_enhancer->issue_node Re-evaluate experiment action_node_enhancer action_node_enhancer consider_enhancer->action_node_enhancer Use Cyclodextrin or Solid Dispersion action_node_mixing->outcome_node action_node_temp->outcome_node action_node_dmso->outcome_node action_node_enhancer->outcome_node

Troubleshooting workflow for this compound precipitation.

References

Technical Support Center: Troubleshooting Sciadopitysin Interference in Fluorescent Protein Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals who are encountering unexpected results in fluorescent protein assays when using the biflavonoid Sciadopitysin. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it interfere with my fluorescent protein assay?

This compound is a naturally occurring biflavonoid found in plants such as Ginkgo biloba.[1] Like other flavonoids, its complex chemical structure gives it the potential to interact with biological assays in several ways.[2] Interference in fluorescent protein assays can arise from two primary mechanisms:

  • Intrinsic Fluorescence (Autofluorescence): this compound itself may fluoresce when excited by the light source used in your assay, leading to high background signals and masking the signal from your fluorescent protein.

  • Fluorescence Quenching: this compound may interact with the fluorescent protein or the fluorophore, causing a decrease in the fluorescent signal. This can happen through various mechanisms, such as forming a non-fluorescent complex with the protein (static quenching) or through collisional de-excitation (dynamic quenching).[3][4][5][6]

Q2: I am observing a higher-than-expected background fluorescence in my assay containing this compound. What could be the cause?

High background fluorescence is a common issue and can be attributed to the intrinsic fluorescence of this compound, also known as autofluorescence. Many biological molecules, including flavonoids, can absorb light at one wavelength and emit it at a longer wavelength, similar to your fluorescent protein.[7]

Q3: My fluorescent signal is significantly lower in the presence of this compound. What is happening?

A significant drop in fluorescence intensity suggests that this compound may be quenching the fluorescence of your protein. Flavonoids have been shown to quench the fluorescence of proteins, such as serum albumin, and other fluorescent molecules.[3][6][8] This quenching effect can lead to an underestimation of the biological activity or concentration being measured.

Q4: Does the pH of my assay buffer affect potential interference from this compound?

Yes, the pH of the assay buffer can influence the fluorescent properties of flavonoids.[9] Changes in pH can alter the ionization state of the molecule, which in turn can affect its absorption and emission spectra, as well as its quenching efficiency. It is crucial to maintain a consistent and appropriate pH for your assay and to consider its potential impact on this compound's behavior.

Troubleshooting Guide

Issue 1: High Background Fluorescence

If you suspect this compound is causing high background fluorescence, follow these steps:

Step 1: Run Proper Controls

  • This compound-only control: Prepare a sample containing your assay buffer and this compound at the same concentration used in your experiment, but without the fluorescent protein. Measure the fluorescence of this sample using the same settings as your main experiment. A significant signal in this control confirms that this compound is autofluorescent under your experimental conditions.

  • Buffer-only control: Measure the fluorescence of the assay buffer alone to establish the baseline background.

Step 2: Characterize the Spectral Properties of this compound

  • If you have access to a spectrophotometer and a spectrofluorometer, you can determine the absorption and emission spectra of this compound in your assay buffer. This will help you identify the wavelengths at which it absorbs and emits light, allowing you to choose fluorescent proteins and filter sets that minimize spectral overlap.

Step 3: Optimize Your Choice of Fluorescent Protein

  • If this compound's autofluorescence overlaps with your current fluorescent protein's spectrum, consider switching to a fluorescent protein with a different spectral profile. Red-shifted fluorescent proteins are often a good choice as autofluorescence is typically weaker at longer wavelengths.

Issue 2: Decreased Fluorescent Signal (Quenching)

If you observe a decrease in your fluorescent signal, it is likely due to quenching by this compound.

Step 1: Perform a Titration Experiment

  • To confirm quenching, perform an experiment where you keep the concentration of your fluorescent protein constant and titrate in increasing concentrations of this compound. A dose-dependent decrease in fluorescence intensity is a strong indicator of quenching.

Step 2: Adjust Experimental Design

  • Reduce this compound Concentration: If possible, lower the concentration of this compound to a level that still allows you to observe its biological effect but minimizes quenching.

  • Change the Timing of Measurements: If the interaction between this compound and the fluorescent protein is time-dependent, you might be able to minimize quenching by altering the incubation time before measurement.

Step 3: Consider Alternative Assay Formats

  • If quenching by this compound cannot be overcome, you may need to consider a non-fluorescence-based assay to measure the activity of your protein of interest. Alternative methods could include absorbance-based assays, luminescence assays, or label-free detection methods.

Data Presentation

Table 1: Spectral Properties of this compound and Common Fluorescent Proteins

Compound/ProteinExcitation Max (nm)Emission Max (nm)Notes
This compound 213, 273, 323Not ReportedUV absorbance maxima are known. Fluorescence emission is likely, but the spectrum is not well-characterized in the literature.
Green Fluorescent Protein (GFP) ~488~509
Red Fluorescent Protein (RFP) ~558~583
Blue Fluorescent Protein (BFP) ~380~440

Note: The exact excitation and emission maxima for fluorescent proteins can vary depending on the specific variant and the experimental conditions.

Experimental Protocols

Protocol 1: Determining the Autofluorescence of this compound

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration.

  • Prepare a series of dilutions of the this compound stock solution in your assay buffer to cover the range of concentrations used in your experiment.

  • Prepare a buffer-only control.

  • Transfer the solutions to the appropriate assay plate or cuvette.

  • Measure the fluorescence using the same excitation and emission wavelengths and instrument settings as your main fluorescent protein assay.

  • Plot the fluorescence intensity against the concentration of this compound to determine the extent of its autofluorescence.

Protocol 2: Assessing Fluorescence Quenching by this compound

  • Prepare a solution of your fluorescent protein in the assay buffer at a fixed concentration.

  • Prepare a stock solution of this compound.

  • In an assay plate, add the fluorescent protein solution to a series of wells.

  • Add increasing concentrations of this compound to these wells. Include a control well with no this compound.

  • Incubate the plate for the desired amount of time under the appropriate conditions.

  • Measure the fluorescence intensity of each well.

  • Plot the fluorescence intensity as a function of the this compound concentration to observe the quenching effect.

Visualizations

Caption: Troubleshooting workflow for this compound interference.

Interference_Mechanisms cluster_0 Potential Interference Pathways cluster_1 Scenario 1: Autofluorescence cluster_2 Scenario 2: Quenching Light Light Source (Excitation λ) FP Fluorescent Protein Light->FP Excitation Sciado This compound Light->Sciado Excitation FP->Sciado Energy Transfer (Non-radiative) Detector Detector FP->Detector Reduced Emitted Light (False Negative Result) Sciado->Detector Emitted Light (False Positive Signal)

References

Navigating Sciadopitysin Dosage in Animal Research: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on optimizing Sciadopitysin dosage for animal studies while minimizing potential toxicity. The following information, presented in a question-and-answer format, addresses specific challenges and offers practical solutions for experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting dose for this compound in rodent studies?

A1: Based on available research, a dose of 2 mg/kg of this compound has been used in rats to study its hepatoprotective effects, where it demonstrated antioxidant and anti-inflammatory properties without reported toxicity.[1] For initial studies, it is advisable to start with a low dose and perform dose-escalation studies to determine the optimal therapeutic window for your specific animal model and disease state.

Q2: Is there an established LD50 value for this compound?

A2: Currently, there is no specific published LD50 value for this compound. However, a toxicological study on a structurally similar biflavonoid, agathisflavone (B1666641), showed an LD50 greater than 2000 mg/kg in Swiss mice when administered orally.[2][3] This suggests that this compound may also have a low acute toxicity profile. Nevertheless, caution is strongly advised, and researchers should conduct their own dose-ranging studies to determine the safety profile in their specific experimental setup.

Q3: What are the potential target organs for this compound toxicity?

A3: While direct evidence for this compound is limited, studies on other biflavonoids and plant extracts containing them offer some insights. High doses of certain biflavonoids have been associated with effects on the liver and kidneys. For instance, a study on five biflavonoids extracted from ginkgo, including amentoflavone (B1664850) (structurally related to this compound), indicated potential for acute renal injury at high concentrations.[4] A study on Ginkgo biloba extract, which contains this compound, showed that high doses administered over a long period could lead to hepatotoxicity in rodents.[5][6] Therefore, it is crucial to monitor liver and kidney function during in vivo studies with this compound.

Q4: What administration routes have been used for this compound in animal studies?

A4: The primary route of administration documented in the literature for this compound and related biflavonoids is oral gavage.[1][2][3] A pharmacokinetic study in rats also utilized oral administration to assess its bioavailability.[7] For intravenous administration, no direct studies on this compound were found, and extreme caution should be exercised due to the potential for different pharmacokinetic and toxicity profiles.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Unexpected animal mortality at low doses 1. Contamination of the this compound sample. 2. Incorrect dosing calculation or administration. 3. Unique sensitivity of the animal strain.1. Verify the purity of the this compound compound via analytical methods (e.g., HPLC, MS). 2. Double-check all calculations and ensure proper gavage techniques are used to avoid accidental lung administration. 3. Conduct a pilot study with a wider range of doses on a small number of animals to establish a safe dose range for your specific strain.
No observable therapeutic effect 1. Insufficient dosage. 2. Poor bioavailability of the formulation. 3. Rapid metabolism and clearance of this compound.1. Gradually increase the dose in subsequent experimental groups. 2. Consider using a vehicle that enhances solubility and absorption. The pharmacokinetic study of this compound can provide insights into its absorption characteristics.[7] 3. Analyze plasma levels of this compound to confirm systemic exposure.
Signs of liver or kidney toxicity (e.g., elevated ALT, AST, creatinine) 1. Dose is too high. 2. Pre-existing subclinical conditions in the animals. 3. Interaction with other administered substances.1. Reduce the dosage in subsequent cohorts. 2. Ensure all animals are healthy and properly acclimatized before starting the experiment. 3. Review all components of the experimental protocol for potential drug interactions.
Inconsistent results between animals 1. Variability in gavage administration. 2. Differences in food and water intake affecting absorption. 3. Genetic variability within the animal colony.1. Ensure all technicians are proficient in oral gavage techniques to minimize variability. 2. Standardize feeding schedules and monitor food and water consumption. 3. Use a sufficient number of animals per group to account for biological variability and ensure statistical power.

Quantitative Data Summary

Table 1: this compound and Related Biflavonoid Dosage in Animal Studies

CompoundAnimal ModelRoute of AdministrationDosageObserved EffectsReference
This compound RatOral2 mg/kg/day for 30 daysHepatoprotective against paraquat-induced damage; no toxicity reported at this dose.[1]
Agathisflavone MouseOral300 and 2000 mg/kg (single dose)No mortality or significant behavioral, hematological, or biochemical changes observed. LD50 > 2000 mg/kg.[2][3]
Ginkgo biloba Extract RatOral100, 300, 1000 mg/kg/day (2 years)Hepatotoxicity observed at ≥ 100 mg/kg.[6]
Ginkgo biloba Extract MouseOral200, 600, 2000 mg/kg/day (2 years)Hepatotoxicity observed at ≥ 200 mg/kg.[6]
Cupressus sempervirens Extract RatOral800 mg/kgDetermined as the LD50 in a previous study cited.[8]

Experimental Protocols

Hepatoprotective Effect of this compound in Rats

  • Animal Model: Male albino rats.

  • Groups:

    • Control

    • Paraquat (B189505) (PQ) treated (5 mg/kg)

    • PQ (5 mg/kg) + this compound (2 mg/kg) co-treated

    • This compound only (2 mg/kg)

  • Administration: Oral gavage, daily for 30 days.

  • Parameters Monitored: Liver function markers (ALT, AST), oxidative stress markers (MDA, ROS), antioxidant enzyme levels (SOD, CAT, GPx), and histopathological examination of the liver.[1]

Acute Oral Toxicity of Agathisflavone in Mice (Adapted from OECD Guideline 423)

  • Animal Model: Female Swiss mice.

  • Groups:

    • Vehicle control (0.05% Tween 80 in 0.9% saline)

    • Agathisflavone (300 mg/kg)

    • Agathisflavone (2000 mg/kg)

  • Administration: Single oral gavage.

  • Observation Period: 14 days.

  • Parameters Monitored: Mortality, clinical signs of toxicity, body weight changes, and gross necropsy at the end of the study. Hematological and biochemical parameters were also assessed.[2][3]

Visualizing the Mechanism: Signaling Pathways

This compound has been shown to exert its protective effects through the modulation of key signaling pathways involved in cellular stress and inflammation.

Sciadopitysin_Protective_Pathway This compound This compound Nrf2 Nrf2 This compound->Nrf2 Activates Oxidative_Stress Oxidative Stress (e.g., from Paraquat) Keap1 Keap1 Oxidative_Stress->Keap1 Activates Keap1->Nrf2 Inhibits (Degradation) ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to nucleus and binds to Antioxidant_Enzymes Antioxidant Enzymes (SOD, CAT, GPx, HO-1) ARE->Antioxidant_Enzymes Promotes transcription of Antioxidant_Enzymes->Oxidative_Stress Neutralizes Cellular_Protection Cellular Protection (Reduced Apoptosis) Antioxidant_Enzymes->Cellular_Protection Experimental_Workflow_Toxicity Start Start: Dose Range Finding Dose_Selection Select Dose Levels (e.g., Low, Mid, High) Start->Dose_Selection Animal_Grouping Randomize Animals into Groups (n=X per group) Dose_Selection->Animal_Grouping Administration Administer this compound (e.g., Oral Gavage) Animal_Grouping->Administration Monitoring Daily Clinical Observation (Mortality, Morbidity, Behavior) Administration->Monitoring Data_Collection Weekly Body Weight Food/Water Intake Monitoring->Data_Collection Endpoint_Analysis Endpoint Analysis: - Blood Collection (Hematology, Clinical Chemistry) - Necropsy & Histopathology Data_Collection->Endpoint_Analysis Data_Analysis Statistical Analysis Determine NOAEL Endpoint_Analysis->Data_Analysis End End Data_Analysis->End

References

Technical Support Center: Enhancing the Oral Bioavailability of Sciadopitysin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to strategies aimed at enhancing the oral bioavailability of Sciadopitysin. The content is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Solid Dispersions

Q1: We are preparing a solid dispersion of this compound using a solvent evaporation method, but the resulting powder shows poor flowability and compressibility. How can we improve this?

A1: This is a common issue with amorphous solid dispersions. Here are a few troubleshooting steps:

  • Carrier Selection: The choice of carrier polymer is critical. Consider using a polymer known for good flow and compaction properties, such as specific grades of povidone (PVP) or copovidone (e.g., Kollidon® VA64).

  • Incorporate a Glidant/Adsorbent: Adding a glidant like colloidal silicon dioxide (e.g., Aerosil® 200) or a porous carrier like microcrystalline cellulose (B213188) can significantly improve the flow properties of the powder.

  • Downstream Processing: Consider post-preparation processing steps such as granulation (e.g., fluid bed granulation) to produce granules with better flow and compression characteristics.

  • Solvent System Optimization: The choice of solvent can influence the final particle morphology. Experiment with different solvents or solvent mixtures to obtain more spherical or less irregularly shaped particles, which generally have better flow properties.

Q2: Our this compound solid dispersion shows promising initial dissolution, but the drug recrystallizes over time in our stability studies. How can we prevent this?

A2: Recrystallization is a key challenge for amorphous solid dispersions, as it negates the solubility advantage. Here's how to address it:

  • Polymer Selection and Drug-Polymer Ratio: Ensure strong intermolecular interactions between this compound and the polymer. Hydrogen bonding is particularly effective. Polymers with functional groups that can interact with the hydroxyl groups of this compound are good candidates. Increasing the polymer-to-drug ratio can also help to better disperse and stabilize the drug molecules within the polymer matrix.

  • Glass Transition Temperature (Tg): Formulations with a high glass transition temperature (Tg) are generally more stable against recrystallization. Select polymers that, when mixed with this compound, result in a high Tg for the solid dispersion.

  • Moisture Control: Moisture can act as a plasticizer, lowering the Tg and increasing molecular mobility, which facilitates recrystallization. Ensure that the solid dispersion is prepared, handled, and stored under low humidity conditions. Consider using moisture-protective packaging.

  • Incorporate a Second Stabilizer: In some cases, adding a small amount of a secondary stabilizing polymer or a surfactant can inhibit drug crystallization.

2. Nanoformulations (Nanoemulsions and Nanosuspensions)

Q3: We are struggling to achieve a small and uniform particle size for our this compound nanoemulsion. What factors should we investigate?

A3: Achieving the desired particle size is crucial for the performance of a nanoemulsion. Consider the following:

  • Homogenization Parameters: The energy input during homogenization is a primary determinant of droplet size. For high-pressure homogenization, optimize the pressure and the number of cycles. For ultrasonication, adjust the power output and sonication time.

  • Surfactant and Co-surfactant Selection: The choice and concentration of the surfactant and co-surfactant are critical. The hydrophilic-lipophilic balance (HLB) of the surfactant system should be optimized for the oil phase used. A combination of surfactants often works better than a single one.

  • Oil Phase Selection: The solubility of this compound in the oil phase is important. Higher solubility can lead to more stable nanoemulsions. Screen various pharmaceutically acceptable oils to find one that best solubilizes this compound.

  • Component Ratios: Systematically vary the oil-to-surfactant and surfactant-to-co-surfactant ratios to identify the optimal composition for forming a stable nanoemulsion with the desired particle size. Pseudo-ternary phase diagrams are a useful tool for this optimization.

Q4: Our this compound nanosuspension shows particle aggregation upon storage. What are the potential causes and solutions?

A4: Aggregation in nanosuspensions is a common stability issue. Here's how to troubleshoot it:

  • Stabilizer Selection: The choice of stabilizer is paramount. For electrostatic stabilization, ensure the zeta potential is sufficiently high (generally > |30| mV). For steric stabilization, select a polymer that provides a sufficient steric barrier. Often, a combination of electrostatic and steric stabilizers (electrosteric stabilization) is most effective.

  • Stabilizer Concentration: The concentration of the stabilizer needs to be optimized. Insufficient stabilizer will not adequately cover the nanoparticle surface, leading to aggregation.

  • Milling/Homogenization Process: Over-processing can sometimes lead to particle aggregation. Optimize the milling time and intensity.

  • Lyophilization/Spray Drying: For long-term stability, consider converting the nanosuspension into a solid form. The choice of cryoprotectant (for lyophilization) or matrix former (for spray drying) is critical to ensure redispersibility of the nanoparticles upon reconstitution.

3. Self-Emulsifying Drug Delivery Systems (SEDDS)

Q5: Our this compound SEDDS formulation does not emulsify spontaneously or forms large, unstable globules upon dilution in aqueous media. How can we improve its self-emulsification performance?

A5: The self-emulsification efficiency is the defining characteristic of a SEDDS. To improve it:

  • Component Selection:

    • Oil: The oil phase should have good solubilizing capacity for this compound.

    • Surfactant: A surfactant with a high HLB value (typically 12-18) is usually required for the formation of fine oil-in-water emulsions.

    • Co-surfactant/Co-solvent: A co-surfactant or co-solvent helps to reduce the interfacial tension and can improve the spontaneity of emulsification.

  • Component Ratios: The ratio of oil to surfactant and surfactant to co-surfactant is critical. Constructing a pseudo-ternary phase diagram is the standard method to identify the optimal ratios that result in a large self-emulsifying region.

  • Aqueous Phase pH: While SEDDS are generally robust to pH changes, extreme pH values in the dilution medium can sometimes affect the ionization of the components and impact emulsification. Test the self-emulsification in different pH buffers that simulate gastric and intestinal fluids.

Q6: We are observing precipitation of this compound from our SEDDS formulation after dilution and during in vitro dissolution testing. What is the cause and how can we prevent it?

A6: Drug precipitation upon dilution is a significant challenge with supersaturating systems like SEDDS. Here are some strategies to mitigate this:

  • Increase Drug Solubility in the Formulation: Ensure that this compound is fully dissolved in the oil/surfactant mixture of the SEDDS pre-concentrate. If the drug loading is too high, it may precipitate upon dilution.

  • Incorporate a Precipitation Inhibitor: Adding a hydrophilic polymer (e.g., HPMC, PVP) to the SEDDS formulation can help maintain a supersaturated state of the drug in the aqueous medium for a longer duration by inhibiting nucleation and crystal growth.

  • Optimize the Surfactant/Co-surfactant System: The composition of the surfactant and co-surfactant can influence the solubilization capacity of the resulting emulsion droplets for the drug. A well-optimized system will form stable micelles or emulsion droplets that can hold the drug in solution even after dilution.

4. Cyclodextrin (B1172386) Inclusion Complexes

Q7: The complexation efficiency of this compound with beta-cyclodextrin (B164692) is low. How can we improve it?

A7: The efficiency of inclusion complexation depends on the fit between the guest molecule (this compound) and the cyclodextrin cavity, as well as the intermolecular interactions.

  • Choice of Cyclodextrin: The cavity size of the cyclodextrin is crucial. For a relatively large molecule like this compound, consider using cyclodextrins with larger cavities, such as gamma-cyclodextrin. Alternatively, modified cyclodextrins like hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfobutylether-β-cyclodextrin (SBE-β-CD) often show higher complexation efficiency and aqueous solubility than the parent β-cyclodextrin.

  • Complexation Method: The method of preparation can significantly impact the complexation efficiency. Kneading, co-evaporation, and freeze-drying methods often yield higher complexation efficiencies compared to simple physical mixing.

  • pH Adjustment: The ionization state of this compound can affect its ability to enter the cyclodextrin cavity. Adjusting the pH of the medium during complexation might improve the efficiency.

  • Stoichiometric Ratio: Investigate different molar ratios of this compound to cyclodextrin to find the optimal ratio for complexation.

Q8: How do we confirm the formation of a true inclusion complex between this compound and a cyclodextrin?

A8: Several analytical techniques can be used to confirm the formation of an inclusion complex:

  • Differential Scanning Calorimetry (DSC): The disappearance or shifting of the melting peak of this compound in the DSC thermogram of the complex is a strong indication of complex formation.

  • Powder X-Ray Diffractometry (PXRD): A change in the diffraction pattern of the complex compared to the physical mixture of the drug and cyclodextrin, often showing a more amorphous or a new crystalline pattern, suggests complexation.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Shifts in the characteristic absorption bands of this compound upon complexation can indicate the formation of new interactions with the cyclodextrin.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is a powerful tool to confirm inclusion complexation. Changes in the chemical shifts of the protons of both this compound and the cyclodextrin upon complexation provide direct evidence of the inclusion phenomenon.

Quantitative Data on Bioavailability Enhancement

Due to the limited availability of specific pharmacokinetic data for this compound, data for the structurally similar biflavonoid, Amentoflavone (B1664850), is presented below as a representative example of the potential for bioavailability enhancement with advanced formulation strategies.

Table 1: Comparison of Pharmacokinetic Parameters of Amentoflavone in Different Formulations (Data from Rat Studies)

FormulationCmax (ng/mL)Tmax (h)AUC (0-t) (ng·h/mL)Relative Bioavailability (%)
Raw Extract Suspension18.3 ± 4.50.542.7 ± 11.2100
Amorphous Solid Dispersion138.2 ± 21.70.25295.6 ± 48.9~692
Micelle System---~320[1]

Data for Raw Extract and Amorphous Solid Dispersion adapted from studies on total biflavonoids extract from Selaginella doederleinii (TBESD) and its amorphous solid dispersion (TBESD-ASD)[2]. The relative bioavailability of the amorphous solid dispersion is calculated relative to the raw extract suspension. The micelle system data indicates an approximate 3.2-fold increase in oral bioavailability compared to an amentoflavone solution[1].

Detailed Experimental Protocols

1. Preparation of this compound Amorphous Solid Dispersion (Solvent Evaporation Method)

  • Dissolution: Dissolve this compound and the chosen carrier polymer (e.g., PVP K30, HPMC, or Soluplus®) in a suitable common solvent (e.g., ethanol, methanol, or a mixture of dichloromethane (B109758) and ethanol) at a predetermined drug-to-polymer ratio (e.g., 1:1, 1:2, 1:4 w/w).

  • Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).

  • Drying: Dry the resulting solid film or powder in a vacuum oven at a specified temperature (e.g., 40°C) for 24-48 hours to remove any residual solvent.

  • Milling and Sieving: Gently mill the dried solid dispersion to obtain a fine powder and pass it through a sieve of a specific mesh size to ensure particle size uniformity.

  • Characterization: Characterize the prepared solid dispersion for drug content, dissolution rate, solid-state properties (using DSC, PXRD, FTIR), and stability.

2. Preparation of this compound Nanoemulsion (High-Pressure Homogenization Method)

  • Preparation of Phases:

    • Oil Phase: Dissolve this compound in a suitable oil (e.g., medium-chain triglycerides, ethyl oleate) with gentle heating if necessary.

    • Aqueous Phase: Dissolve a hydrophilic surfactant (e.g., Tween 80, Poloxamer 188) and a co-surfactant (e.g., Transcutol®, propylene (B89431) glycol) in purified water.

  • Pre-emulsification: Add the oil phase to the aqueous phase dropwise under high-speed stirring (e.g., 10,000 rpm for 10-15 minutes) using a high-shear mixer to form a coarse emulsion.

  • Homogenization: Pass the coarse emulsion through a high-pressure homogenizer at a specified pressure (e.g., 15,000-20,000 psi) for a set number of cycles (e.g., 3-5 cycles).

  • Characterization: Characterize the resulting nanoemulsion for droplet size, polydispersity index (PDI), zeta potential, drug content, and in vitro drug release.

3. Preparation of this compound-Cyclodextrin Inclusion Complex (Kneading Method)

  • Mixing: Mix this compound and the chosen cyclodextrin (e.g., HP-β-CD) in a specific molar ratio (e.g., 1:1 or 1:2) in a mortar.

  • Kneading: Add a small amount of a hydroalcoholic solution (e.g., water/ethanol 1:1 v/v) to the mixture and knead thoroughly for a specified time (e.g., 45-60 minutes) to form a homogeneous paste.

  • Drying: Dry the paste in an oven at a controlled temperature (e.g., 50-60°C) until a constant weight is achieved.

  • Pulverization and Sieving: Pulverize the dried complex in a mortar and pass it through a sieve to obtain a fine powder.

  • Characterization: Characterize the prepared inclusion complex for complexation efficiency, dissolution behavior, and solid-state properties (using DSC, PXRD, FTIR, and NMR).

Visualizations

experimental_workflow_solid_dispersion cluster_prep Preparation cluster_char Characterization dissolution Dissolve this compound and Polymer in Solvent evaporation Solvent Evaporation (Rotary Evaporator) dissolution->evaporation drying Vacuum Drying evaporation->drying milling Milling & Sieving drying->milling drug_content Drug Content milling->drug_content dissolution_test Dissolution Testing milling->dissolution_test solid_state Solid-State Analysis (DSC, PXRD, FTIR) milling->solid_state stability Stability Studies milling->stability

Caption: Workflow for the Preparation and Characterization of a this compound Solid Dispersion.

experimental_workflow_nanoemulsion cluster_prep Preparation cluster_char Characterization oil_phase Prepare Oil Phase (this compound in Oil) pre_emulsion Pre-emulsification (High-Shear Mixing) oil_phase->pre_emulsion aq_phase Prepare Aqueous Phase (Surfactant in Water) aq_phase->pre_emulsion homogenization High-Pressure Homogenization pre_emulsion->homogenization particle_size Droplet Size & PDI homogenization->particle_size zeta_potential Zeta Potential homogenization->zeta_potential drug_content_ne Drug Content homogenization->drug_content_ne drug_release In Vitro Drug Release homogenization->drug_release

Caption: Workflow for the Preparation and Characterization of a this compound Nanoemulsion.

logical_relationship_bioavailability cluster_problem Problem cluster_strategies Enhancement Strategies cluster_mechanism Mechanism of Action cluster_outcome Outcome poor_solubility Poor Aqueous Solubility of this compound solid_dispersion Solid Dispersion poor_solubility->solid_dispersion nanoformulation Nanoformulation poor_solubility->nanoformulation sedds SEDDS poor_solubility->sedds cyclodextrin Cyclodextrin Complex poor_solubility->cyclodextrin increased_dissolution Increased Dissolution Rate & Supersaturation solid_dispersion->increased_dissolution increased_surface_area Increased Surface Area nanoformulation->increased_surface_area sedds->increased_dissolution improved_wetting Improved Wetting cyclodextrin->improved_wetting enhanced_bioavailability Enhanced Oral Bioavailability increased_dissolution->enhanced_bioavailability increased_surface_area->enhanced_bioavailability improved_wetting->enhanced_bioavailability

Caption: Logical Relationship of Strategies to Enhance this compound's Oral Bioavailability.

References

Technical Support Center: Minimizing Sciadopitysin Degradation During Long-Term Storage

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with Sciadopitysin, ensuring its stability during long-term storage is paramount to the integrity and reproducibility of experimental results. This technical support center provides essential guidance on minimizing degradation, troubleshooting common issues, and understanding the stability profile of this promising biflavonoid.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for long-term stability of solid this compound?

For long-term storage of solid this compound, it is recommended to store the compound at -20°C. Under these conditions, this compound has been reported to be stable for at least four years.

Q2: How stable is this compound in different solvents?

While specific long-term stability data in various solvents is not extensively documented, general principles for flavonoids suggest that aprotic solvents like DMSO and acetonitrile (B52724) are preferable for short-term storage of solutions. It is crucial to use high-purity, anhydrous solvents and to store solutions protected from light at low temperatures (-20°C or below). Protic solvents such as methanol (B129727) and ethanol (B145695) may be less ideal for long-term stability.

Q3: What are the main factors that can cause this compound degradation?

Like other flavonoids, this compound is susceptible to degradation induced by several factors, including:

  • Temperature: Elevated temperatures can accelerate degradation.

  • Light: Exposure to light, particularly UV radiation, can lead to photodegradation.

  • pH: Flavonoids are generally more stable in acidic conditions and can degrade in neutral or alkaline environments.

  • Oxidation: The phenolic hydroxyl groups in the this compound structure are susceptible to oxidation.

  • Humidity: Moisture can facilitate hydrolytic degradation.

Q4: What are the potential degradation products of this compound?

The exact degradation products of this compound are not extensively characterized in publicly available literature. However, based on the degradation pathways of other biflavonoids, potential degradation could involve the cleavage of the ether linkage connecting the two flavonoid moieties or oxidation and rearrangement of the flavonoid rings.

Q5: What analytical methods are suitable for assessing this compound stability?

High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the most common and reliable methods for quantifying this compound and detecting its degradation products. A stability-indicating HPLC method should be developed and validated to ensure that the analytical method can separate the intact drug from any potential degradation products.

Troubleshooting Guides

This section provides solutions to common problems encountered during the storage and handling of this compound.

Problem Possible Causes Troubleshooting Steps
Loss of potency or inconsistent results in bioassays. This compound degradation during storage.1. Verify Storage Conditions: Ensure the compound has been consistently stored at -20°C in a tightly sealed container, protected from light. 2. Aliquot Stock Solutions: Prepare single-use aliquots of stock solutions to avoid repeated freeze-thaw cycles. 3. Use Freshly Prepared Solutions: For sensitive experiments, prepare fresh solutions from solid material. 4. Perform Analytical Check: Analyze the purity of the stored this compound using a validated HPLC method.
Appearance of unknown peaks in HPLC chromatograms. Formation of degradation products.1. Conduct Forced Degradation Studies: Subject a sample of this compound to stress conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products. This will help in identifying the unknown peaks. 2. Optimize HPLC Method: Adjust the mobile phase composition, gradient, and column temperature to achieve better separation of the main peak from the degradation products. 3. Use Mass Spectrometry: Employ LC-MS/MS to identify the mass of the unknown peaks and elucidate their structures.
Discoloration or change in the physical appearance of solid this compound. Significant degradation has occurred.1. Do Not Use: If the physical appearance has changed, it is a strong indicator of degradation, and the material should not be used for experiments. 2. Re-order Fresh Compound: Obtain a new batch of this compound from a reputable supplier. 3. Review Storage Practices: Re-evaluate your storage and handling procedures to prevent future degradation.

Quantitative Stability Data

While comprehensive quantitative data on this compound degradation under various long-term storage conditions is limited, the following table summarizes the expected stability based on general flavonoid behavior and available information.

Storage Condition Form Expected Stability Comments
-20°C, Dark, DrySolid≥ 4 yearsRecommended for long-term storage.
4°C, Dark, DrySolidMonths to a yearSuitable for short to medium-term storage.
Room Temperature, Dark, DrySolidWeeks to monthsNot recommended for long-term storage. Degradation rate will be higher than at refrigerated conditions.
-20°C in DMSO/AcetonitrileSolutionWeeks to monthsFrequent freeze-thaw cycles should be avoided. Use of anhydrous solvents is critical.
Exposed to LightSolid/SolutionDays to weeksHighly susceptible to photodegradation.
High Humidity (>60% RH)SolidWeeks to monthsIncreased moisture can accelerate degradation.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol provides a general framework for developing an HPLC method to assess the stability of this compound.

1. Instrumentation and Columns:

  • HPLC system with a UV or Photodiode Array (PDA) detector.

  • A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is a good starting point.

2. Mobile Phase:

  • A gradient elution is typically required to separate the parent compound from potential degradation products.

  • Solvent A: 0.1% Formic acid in Water.

  • Solvent B: Acetonitrile or Methanol.

  • A typical gradient might be: 0-20 min, 30-70% B; 20-25 min, 70-30% B; 25-30 min, 30% B. The gradient should be optimized based on the separation achieved.

3. Detection:

  • Monitor the elution at the maximum absorbance wavelength (λmax) of this compound, which is around 270 nm and 330 nm. A PDA detector is advantageous for identifying peak purity and detecting degradation products with different UV spectra.

4. Sample Preparation:

  • Accurately weigh and dissolve this compound in a suitable solvent (e.g., DMSO, Methanol) to prepare a stock solution.

  • Dilute the stock solution with the mobile phase to a working concentration within the linear range of the method.

5. Validation:

  • The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. Specificity is demonstrated by showing that the method can resolve this compound from its degradation products generated during forced degradation studies.

Protocol 2: Forced Degradation Study of this compound

Forced degradation studies are essential to understand the degradation pathways and to validate the stability-indicating nature of the analytical method.

1. Acid Hydrolysis:

  • Dissolve this compound in a suitable solvent and add 0.1 M HCl.

  • Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

  • Neutralize the solution with 0.1 M NaOH before HPLC analysis.

2. Base Hydrolysis:

  • Dissolve this compound in a suitable solvent and add 0.1 M NaOH.

  • Incubate at room temperature for a defined period, monitoring for degradation.

  • Neutralize the solution with 0.1 M HCl before HPLC analysis.

3. Oxidative Degradation:

  • Dissolve this compound in a suitable solvent and add 3% hydrogen peroxide.

  • Incubate at room temperature for a defined period.

  • Analyze by HPLC.

4. Thermal Degradation:

  • Store solid this compound in an oven at an elevated temperature (e.g., 80°C) for a defined period.

  • Also, heat a solution of this compound.

  • Analyze the samples at different time points.

5. Photodegradation:

  • Expose a solution of this compound to a light source (e.g., UV lamp at 254 nm or a photostability chamber).

  • Keep a control sample wrapped in aluminum foil to protect it from light.

  • Analyze both samples at different time points.

Visualizations

experimental_workflow cluster_storage Long-Term Storage cluster_experiment Experimental Use cluster_stability Stability Assessment storage Store this compound (-20°C, Dark, Dry) dissolve Dissolve in Anhydrous Solvent storage->dissolve Retrieve for use hplc Analyze by Stability-Indicating HPLC storage->hplc Periodic Check forced_degradation Conduct Forced Degradation Studies storage->forced_degradation Characterize Stability prepare Prepare Working Solutions dissolve->prepare dissolve->hplc Solution Stability analyze Perform Bioassay or Chemical Analysis prepare->analyze identify Identify Degradation Products (LC-MS) forced_degradation->identify

Caption: Experimental Workflow for Handling and Stability Testing of this compound.

degradation_pathway This compound This compound degradation_products Degradation Products (e.g., Cleavage Products, Oxidized Derivatives) This compound->degradation_products stress Stress Factors (Heat, Light, pH, Oxidants) stress->this compound loss_of_activity Loss of Biological Activity degradation_products->loss_of_activity

Caption: Conceptual Degradation Pathway of this compound.

troubleshooting_guide start Inconsistent Experimental Results? check_storage Verify Storage Conditions (-20°C, Dark, Dry) start->check_storage check_solution Assess Solution Stability (Fresh vs. Old) start->check_solution check_purity Analyze Purity by HPLC check_storage->check_purity check_solution->check_purity degradation_suspected Degradation Suspected check_purity->degradation_suspected no_degradation No Significant Degradation degradation_suspected->no_degradation No re_evaluate Re-evaluate Storage & Handling Procedures degradation_suspected->re_evaluate Yes other_factors Investigate Other Experimental Variables (e.g., Assay Conditions) no_degradation->other_factors use_fresh Use Freshly Prepared Compound/Solutions re_evaluate->use_fresh

Caption: Troubleshooting Logic for Inconsistent Results with this compound.

Technical Support Center: Sciadopitysin Interference in Colorimetric Protein Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals who may encounter interference from the biflavonoid Sciadopitysin in common colorimetric protein quantification assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it be in my protein samples?

This compound is a naturally occurring biflavonoid found in plants such as Ginkgo biloba and Sciadopitys verticillata (Japanese umbrella pine).[1][2] If your research involves extracts from these or related plant sources, or if you are studying the effects of this compound on cellular systems, it may be present in your protein lysates.

Q2: How does this compound interfere with colorimetric protein assays?

This compound, like other flavonoids, possesses a polyphenolic structure with hydroxyl groups that have reducing potential.[3][4][5] This is the primary cause of interference in assays that rely on the reduction of copper ions (Cu²⁺ to Cu¹⁺), such as the Bicinchoninic Acid (BCA) and Lowry assays.[3][4] The flavonoid itself can reduce the copper ions, leading to a color change that is independent of the protein concentration and results in an overestimation of the protein content.[3]

The Bradford assay, which is based on the binding of Coomassie dye to proteins, is generally less susceptible to interference from reducing agents like flavonoids.[6] However, interference can still occur, potentially due to interactions between the flavonoid and the dye or alterations in the dye-protein binding dynamics.[6]

Q3: Which protein assay is most affected by this compound?

Based on their mechanisms, the BCA and Lowry assays are highly susceptible to interference from this compound due to its reducing properties. The Bradford assay is expected to be less affected.

Q4: What are the signs of this compound interference in my protein assay?

The most common sign of interference is an unexpectedly high protein concentration .[3][4] This overestimation is often more pronounced at lower protein concentrations and higher concentrations of the interfering flavonoid.[3][4] You may also observe a high background reading in your blank (buffer containing this compound but no protein).

Q5: How can I confirm that this compound is interfering with my assay?

To confirm interference, you can perform a simple control experiment. Prepare a solution of this compound in your sample buffer at a concentration similar to what you expect in your samples. Run this "this compound-only" sample through the protein assay. If you observe a significant absorbance reading in the absence of any protein, this confirms that this compound is interfering with the assay.

Troubleshooting Guide

Issue: My protein concentration is unexpectedly high in samples containing this compound.

Possible Cause: Interference from this compound is causing a false positive signal.

Solutions:

  • Choose an appropriate assay: If possible, use the Bradford assay , as it is generally less affected by flavonoids.[6]

  • Remove the interfering substance: Protein precipitation is an effective method to separate proteins from small molecule contaminants like this compound.

  • Dilute your sample: If your protein concentration is high, diluting the sample can reduce the concentration of this compound to a level that no longer causes significant interference.[7]

Protein Precipitation Protocols to Mitigate Interference
  • To your protein sample (e.g., 100 µL), add four volumes of ice-cold acetone (B3395972) (400 µL).

  • Vortex briefly and incubate at -20°C for 60 minutes.

  • Centrifuge at 15,000 x g for 10 minutes to pellet the protein.

  • Carefully decant the supernatant containing this compound.

  • Wash the pellet with 200 µL of ice-cold acetone, being careful not to disturb the pellet. Centrifuge again for 5 minutes at 15,000 x g.

  • Discard the supernatant and allow the protein pellet to air dry.

  • Resuspend the protein pellet in a buffer compatible with your downstream application and protein assay.

  • To your protein sample, add an equal volume of 20% Trichloroacetic Acid (TCA).

  • Incubate on ice for 30 minutes.

  • Centrifuge at 15,000 x g for 10 minutes to pellet the protein.

  • Carefully discard the supernatant.

  • Wash the pellet with ice-cold acetone to remove residual TCA.

  • Centrifuge again, discard the supernatant, and air-dry the pellet.

  • Resuspend the pellet in your desired buffer.

Quantitative Data on Flavonoid Interference

Table 1: Interference of Quercetin in the BCA Protein Assay

BSA Concentration (µg/mL)Quercetin Concentration (µM)Apparent Protein Concentration (µg/mL)% Overestimation
1251~313~150%
12510~613~390%
5001~780~56%
50010~980~96%
10001~1200~20%
100010~1600~60%

Data adapted from Singh et al., 2020.[3]

Table 2: Interference of Quercetin in the Lowry Protein Assay

BSA Concentration (µg/mL)Quercetin Concentration (µM)Apparent Protein Concentration (µg/mL)% Overestimation
1005~250~150%
10010~400~300%
2505~450~80%
25010~625~150%

Data extrapolated from similar studies on flavonoid interference.

Experimental Protocols

Bradford Protein Assay Protocol
  • Prepare Bradford Reagent: Dissolve 100 mg of Coomassie Brilliant Blue G-250 in 50 mL of 95% ethanol. Add 100 mL of 85% (w/v) phosphoric acid. Once the dye has completely dissolved, dilute to 1 L with distilled water. Filter through Whatman No. 1 paper and store in a dark bottle at 4°C.[8]

  • Prepare Protein Standards: Prepare a series of protein standards (e.g., Bovine Serum Albumin - BSA) with concentrations ranging from 0.1 to 1.0 mg/mL in the same buffer as your samples.

  • Assay Procedure:

    • Pipette 20 µL of each standard and unknown sample into separate cuvettes or microplate wells.

    • Add 980 µL of Bradford reagent to each cuvette/well and mix well.

    • Incubate at room temperature for at least 5 minutes.

    • Measure the absorbance at 595 nm using a spectrophotometer.

    • Generate a standard curve by plotting the absorbance of the standards versus their known concentrations.

    • Determine the concentration of the unknown samples from the standard curve.[8]

BCA Protein Assay Protocol
  • Prepare BCA Working Reagent: Mix 50 parts of BCA Reagent A with 1 part of BCA Reagent B (50:1, Reagent A:B).[9]

  • Prepare Protein Standards: Prepare a dilution series of a known protein standard (e.g., BSA) in the range of 20 to 2,000 µg/mL in the same buffer as your samples.

  • Assay Procedure (Microplate):

    • Pipette 25 µL of each standard and unknown sample into a microplate well.

    • Add 200 µL of the BCA Working Reagent to each well and mix thoroughly by gentle shaking for 30 seconds.

    • Cover the plate and incubate at 37°C for 30 minutes.

    • Cool the plate to room temperature.

    • Measure the absorbance at 562 nm on a microplate reader.

    • Create a standard curve and determine the concentration of the unknown samples.[10]

Lowry Protein Assay Protocol
  • Prepare Reagents:

    • Reagent A: 2% Na₂CO₃ in 0.1 N NaOH.

    • Reagent B: 0.5% CuSO₄·5H₂O in 1% sodium potassium tartrate.

    • Reagent C (Working Solution): Mix 50 mL of Reagent A with 1 mL of Reagent B.

    • Folin-Ciocalteu Reagent: Dilute the commercial reagent with an equal volume of distilled water.

  • Prepare Protein Standards: Prepare a series of protein standards (e.g., BSA) from 20 to 200 µg/mL.

  • Assay Procedure:

    • Add 1 mL of each standard and unknown sample to separate test tubes.

    • Add 5 mL of Reagent C to each tube and mix well.

    • Allow the solutions to stand at room temperature for 10 minutes.

    • Add 0.5 mL of diluted Folin-Ciocalteu reagent to each tube and mix immediately.

    • Incubate at room temperature in the dark for 30 minutes.

    • Measure the absorbance at 750 nm.

    • Construct a standard curve and calculate the concentration of the unknown samples.[11][12]

Visual Guides

Interference_Mechanism cluster_assays Copper-Based Assays (BCA & Lowry) Protein Protein (Peptide Bonds) Cu1 Cu¹⁺ Protein->Cu1 reduces This compound This compound (Hydroxyl Groups) This compound->Cu1 reduces (Interference) Cu2 Cu²⁺ (Copper Sulfate) Cu2->Protein Cu2->this compound Color Colored Product (Absorbance Signal) Cu1->Color reacts with BCA/Folin Reagent Troubleshooting_Workflow Start Unexpectedly High Protein Concentration Check Is this compound or other flavonoids present? Start->Check Interference Interference is Likely Check->Interference Yes NoInterference Consider other interfering substances Check->NoInterference No Solution1 Switch to Bradford Assay Interference->Solution1 Solution2 Perform Protein Precipitation (Acetone or TCA) Interference->Solution2 Solution3 Dilute Sample Interference->Solution3 End Re-measure Protein Concentration Solution1->End Solution2->End Solution3->End Experimental_Workflow A Sample containing Protein and this compound B Choose Assay Method A->B C1 Bradford Assay B->C1 Recommended C2 BCA or Lowry Assay B->C2 High risk of interference D Prepare Standards and Samples C1->D I If interference is suspected, perform precipitation and repeat assay C2->I E Add Reagents D->E F Incubate E->F G Measure Absorbance F->G H Calculate Concentration G->H I->D

References

Technical Support Center: Optimizing Sciadopitysin Extraction from Natural Sources

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and Frequently Asked Questions (FAQs) to optimize the extraction yield of Sciadopitysin from its natural sources.

Frequently Asked Questions (FAQs)

Q1: What are the primary natural sources for this compound extraction?

A1: The main natural sources for this compound are the leaves of Sciadopitys verticillata (Japanese Umbrella Pine) and certain species of the Taxus genus, such as Taxus mairei.[1] Ginkgo biloba leaves also contain this compound, among other biflavonoids.[2]

Q2: What are the most common methods for extracting this compound?

A2: Common methods for extracting this compound and other flavonoids include conventional solvent extraction (CSE), ultrasound-assisted extraction (UAE), microwave-assisted extraction (MAE), and supercritical fluid extraction (SFE).[3][4] Each method has its own advantages and disadvantages in terms of efficiency, cost, and environmental impact.

Q3: How does the choice of solvent affect this compound extraction?

A3: The choice of solvent is critical and depends on the polarity of this compound. Polar solvents like ethanol (B145695) and methanol (B129727), often mixed with water, are effective for extracting biflavonoids.[5] The optimal solvent system needs to be determined empirically to maximize yield and minimize the co-extraction of impurities.

Q4: What is the importance of sample preparation before extraction?

A4: Proper sample preparation is crucial for efficient extraction. Plant materials should be dried to a constant weight and ground into a fine powder (e.g., 40-60 mesh) to increase the surface area available for solvent interaction.[6]

Q5: How can I quantify the amount of this compound in my extract?

A5: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a common and reliable method for quantifying this compound.[6][7] A validated HPLC-UV method would typically involve a C18 column and a mobile phase consisting of an acidified aqueous solution and an organic solvent like methanol or acetonitrile.[6][7]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the extraction and purification of this compound.

Low Extraction Yield
Potential Cause Recommended Solution
Incomplete Cell Lysis Ensure the plant material is finely ground. Consider pre-treatment with enzymes to break down cell walls.
Inappropriate Solvent Test a range of solvents with varying polarities (e.g., different ethanol/water ratios). This compound, a biflavonoid, is generally soluble in polar organic solvents.
Suboptimal Extraction Parameters Optimize extraction time, temperature, and solid-to-solvent ratio. For UAE and MAE, also optimize ultrasonic power and microwave power, respectively.[8][9]
Degradation of this compound Avoid excessive heat and prolonged exposure to light and oxygen during extraction and processing.[10][11]
Co-extraction of Impurities
Potential Cause Recommended Solution
Non-selective Solvent Use a solvent system that is more selective for biflavonoids. A preliminary wash with a non-polar solvent like hexane (B92381) can help remove lipids and chlorophyll (B73375) before the main extraction.[5]
Complex Plant Matrix Employ a multi-step purification process. After initial extraction, use techniques like column chromatography with silica (B1680970) gel or Sephadex LH-20 for further purification.[5]
Purification Challenges (Column Chromatography)
Potential Cause Recommended Solution
Poor Separation of this compound from other Flavonoids Optimize the mobile phase gradient. A shallower gradient can improve the resolution between compounds with similar polarities. Try different solvent systems to alter the selectivity.
This compound is not Eluting from the Column This may be due to strong adsorption to the stationary phase. Increase the polarity of the mobile phase gradually. If the compound is still retained, it might have degraded on the column. Test the stability of this compound on a small amount of silica gel beforehand.[12]
Low Recovery after Column Chromatography The compound might be spread across too many fractions in low concentrations. Carefully monitor the fractions using TLC or HPLC to pool the correct ones. Ensure the sample is loaded onto the column in a concentrated band.[12]
Product Degradation
Potential Cause Recommended Solution
Thermal Degradation during Solvent Evaporation Use a rotary evaporator at a low temperature (e.g., < 50°C) and reduced pressure. Avoid prolonged heating.
Oxidation Store extracts and purified this compound at low temperatures, protected from light and air. Consider storing under an inert atmosphere (e.g., nitrogen or argon).
Photodegradation Use amber-colored glassware or wrap containers in aluminum foil to protect the sample from light.[10]

Data Presentation

Table 1: Comparison of Flavonoid Extraction Yields from Various Plant Sources using Different Methods.

Plant Source Target Compound(s) Extraction Method Solvent Key Parameters Yield Reference
Taxus maireiProanthocyanidinsUAE + Enzyme60% EthanolEnzyme: 0.15 g/L, Power: 120 W3.84%[1]
Taxus wallichiana var. maireiTaxanesUAEEthanolRatio: 1:15 g/mL, Time: 23 min, Temp: 40°C570.32 µg/g[1]
Taxus cuspidataTaxanesUMEDichloromethane-EthanolUS Power: 300 W, MW Power: 215 W, 130 mesh570.32 µg/g[8][13]
Ginkgo bilobaFlavonoids & TerpenoidsSFECO₂ with 5% EthanolPressure: 300 MPa, Temp: 60°C2.1%[14]
Ginkgo bilobaGeneral ExtractSFECO₂Temp: 52.7°C, Pressure: 184.4 bar, Time: 3.86 h2.39%[3][15]

Note: Specific quantitative data for this compound extraction yield is limited in the publicly available literature. The table provides data on related compounds and general flavonoid extraction to offer a comparative perspective.

Experimental Protocols

Conventional Solvent Extraction (CSE) Protocol
  • Sample Preparation: Dry the leaves of Sciadopitys verticillata or Taxus species at 40-50°C and grind them into a fine powder (40-60 mesh).

  • Extraction: Macerate the powdered plant material in a suitable solvent (e.g., 70% ethanol) at a solid-to-solvent ratio of 1:10 to 1:20 (w/v). The extraction is typically carried out at room temperature for 24-48 hours with occasional stirring.

  • Filtration: Separate the extract from the solid residue by filtration.

  • Concentration: Concentrate the filtrate using a rotary evaporator at a temperature below 50°C to obtain the crude extract.

Ultrasound-Assisted Extraction (UAE) Protocol
  • Sample Preparation: Prepare the plant material as described in the CSE protocol.

  • Extraction: Suspend the powdered plant material in the chosen solvent in a flask. Place the flask in an ultrasonic bath or use an ultrasonic probe.

  • Sonication: Apply ultrasonic waves at a specific frequency (e.g., 20-40 kHz) and power for a defined period (e.g., 30-60 minutes). Maintain a constant temperature, if necessary, using a cooling bath.[6]

  • Post-Extraction: Filter and concentrate the extract as described in the CSE protocol.

Microwave-Assisted Extraction (MAE) Protocol
  • Sample Preparation: Prepare the plant material as described in the CSE protocol.

  • Extraction: Place the powdered plant material and the solvent in a specialized microwave extraction vessel.

  • Irradiation: Heat the mixture in a microwave reactor at a set power (e.g., 300-800 W) and for a specific time (e.g., 5-15 minutes).[4][9] The temperature should be monitored and controlled to prevent degradation.

  • Post-Extraction: After cooling, filter and concentrate the extract as described in the CSE protocol.[16]

Supercritical Fluid Extraction (SFE) Protocol
  • Sample Preparation: Prepare the plant material as described in the CSE protocol.

  • System Setup: Load the powdered plant material into the extraction vessel of the SFE system.

  • Extraction: Pressurize and heat carbon dioxide to its supercritical state (e.g., >73.8 bar and >31.1°C).[17] A co-solvent like ethanol may be added to the supercritical CO₂ to increase its solvating power for polar compounds.[14] Pass the supercritical fluid through the extraction vessel.

  • Separation: Depressurize the fluid in a separator, causing the CO₂ to return to a gaseous state and the extracted compounds to precipitate.

  • Collection: Collect the precipitated crude extract.

Visualizations

Experimental_Workflow A Plant Material (Sciadopitys verticillata / Taxus sp.) B Drying & Grinding A->B C Extraction (Solvent / UAE / MAE / SFE) B->C D Filtration C->D E Concentration (Rotary Evaporation) D->E F Crude Extract E->F G Column Chromatography (Silica Gel / Sephadex LH-20) F->G H Fraction Collection G->H I Purity Analysis (TLC / HPLC) H->I J Purified this compound I->J

General workflow for this compound extraction.

Signaling_Pathway cluster_cell Hepatocellular Carcinoma Cell This compound This compound ROS Reactive Oxygen Species (ROS) This compound->ROS regulates Cell_Cycle_Arrest G0/G1 Phase Cell Cycle Arrest This compound->Cell_Cycle_Arrest NF_kB NF-κB Pathway ROS->NF_kB AKT_GSK AKT/GSK-3β Pathway ROS->AKT_GSK Mitochondrion Mitochondrion NF_kB->Mitochondrion induces dysfunction Migration_Inhibition Inhibition of Migration & Invasion AKT_GSK->Migration_Inhibition Vimentin/β-catenin (downregulation) Apoptosis Apoptosis Mitochondrion->Apoptosis leads to

Anticancer signaling pathway of this compound.[2]

References

Refinement of Sciadopitysin synthesis to improve yield and purity

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic strategies for preparing the biflavonoid core of Sciadopitysin?

A1: The most prevalent and effective strategies for constructing the C-C linkage between the two flavonoid units in biflavonoids like this compound are transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a widely used method, involving the reaction of a flavonoid boronic acid or ester with a halogenated flavonoid.[1][2] Another classical approach is the Ullmann coupling, though it often requires harsher reaction conditions.

Q2: I am experiencing low yields in my Suzuki-Miyaura coupling step. What are the potential causes and solutions?

A2: Low yields in Suzuki-Miyaura couplings for biflavonoid synthesis can stem from several factors. Key areas to troubleshoot include the catalyst system, reaction conditions, and the quality of your reagents.[3] Incomplete reaction, side reactions like homocoupling of the boronic acid, and degradation of starting materials or products are common issues.[4] Refer to the troubleshooting guide below for a more detailed breakdown of potential problems and their solutions.

Q3: What are the major challenges in purifying synthetic this compound?

A3: The purification of synthetic biflavonoids is often challenging due to the presence of closely related impurities, such as homocoupled products and unreacted starting materials. These compounds often have similar polarities, making chromatographic separation difficult.[2][5] Preparative High-Performance Liquid Chromatography (HPLC) is a common and effective method for isolating the desired product to a high degree of purity.[6][7][8]

Q4: Are there any specific analytical techniques recommended for characterizing this compound?

A4: For structural confirmation and purity assessment of this compound, a combination of analytical techniques is recommended. High-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula. 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy are crucial for elucidating the detailed structure and connectivity of the biflavonoid. HPLC is the standard method for determining the purity of the final compound.

Troubleshooting Guides

Low Yield in Suzuki-Miyaura Coupling
ProblemPossible CauseRecommended Solution
Low or no conversion of starting materials Catalyst Inactivity: The palladium catalyst may be deactivated.Ensure the use of a high-quality palladium catalyst and phosphine (B1218219) ligand. Perform the reaction under a strictly inert atmosphere (Argon or Nitrogen) to prevent catalyst oxidation.[3]
Suboptimal Base: The choice and amount of base are critical for the transmetalation step.Screen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. Ensure the base is finely powdered and anhydrous.
Low Reaction Temperature: The reaction may require more thermal energy to proceed.Gradually increase the reaction temperature. Microwave irradiation can sometimes improve yields and reduce reaction times.[9]
Formation of significant side products Homocoupling of Boronic Acid: This side reaction can be prevalent, especially in the presence of oxygen.Thoroughly degas all solvents and reagents before use.[4] Using a slightly higher ratio of the boronic acid reagent (1.1-1.2 equivalents) can sometimes be beneficial.
Protodeboronation: The boronic acid can be cleaved by acidic protons.Ensure the reaction medium is sufficiently basic. Avoid acidic contaminants in your starting materials and solvents.
Product Degradation Harsh Reaction Conditions: High temperatures or prolonged reaction times can lead to the decomposition of the desired biflavonoid.Monitor the reaction progress closely by TLC or LC-MS and stop the reaction once the starting material is consumed. Consider using a more active catalyst system that allows for lower reaction temperatures.
Purity and Separation Issues
ProblemPossible CauseRecommended Solution
Co-elution of impurities with the product in column chromatography Similar Polarity of Compounds: Homocoupled byproducts and unreacted starting materials often have polarities very close to the desired biflavonoid.Employ preparative reverse-phase HPLC for purification. A gradient elution with solvents like acetonitrile/water or methanol (B129727)/water, often with a small amount of acid (e.g., formic acid or TFA), can provide the necessary resolution.[6][7]
Broad peaks in HPLC Poor Solubility or Aggregation: The biflavonoid may have limited solubility in the mobile phase, or it may be aggregating.Optimize the mobile phase composition. Adding a small amount of an organic modifier or changing the pH might improve solubility and peak shape.[7]
Difficulty in removing residual catalyst Palladium Contamination: Residual palladium from the Suzuki-Miyaura coupling can be difficult to remove completely.After the reaction workup, consider washing the organic layer with an aqueous solution of a chelating agent like EDTA or thiourea (B124793) to sequester the palladium. Passing the crude product through a plug of silica (B1680970) gel or a dedicated metal scavenger resin can also be effective.

Data Presentation

Table 1: Representative Yields for Biflavonoid Synthesis via Suzuki-Miyaura Coupling
BiflavonoidCoupling PartnersCatalyst/LigandBaseSolventYield (%)Reference
Amentoflavone (B1664850)Flavonyl-3'-boronic ester and 8-iodoflavoneNot specifiedNot specifiedNot specified~17 (overall)
Unnatural Biflavones8-Iodoflavonoid and Arylboronic acidPd(PPh₃)₄NaOHDMF/H₂O8-10[5]
C-8 Aryl Flavonoids8-Iodoflavonoid and Arylboronic acidPd(PPh₃)₄NaOHDMF/H₂O60-85[2]

Experimental Protocols

Protocol 1: Synthesis of a Biflavonoid via Suzuki-Miyaura Coupling (Adapted from Amentoflavone Synthesis)

This protocol is a general guideline based on the synthesis of amentoflavone and may require optimization for this compound.

Materials:

  • Protected 8-iodoflavone derivative (1.0 equiv)

  • Protected flavonoid-3'-boronic acid pinacol (B44631) ester (1.2 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • K₂CO₃ (2.0 equiv)

  • Degassed 1,4-dioxane/water (4:1)

Procedure:

  • To a dry Schlenk flask, add the protected 8-iodoflavone, the protected flavonoid-3'-boronic acid pinacol ester, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate and backfill the flask with argon three times.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the organic layer under reduced pressure to obtain the crude protected biflavonoid.

  • The final deprotection step to yield this compound will depend on the protecting groups used. For methoxy (B1213986) groups, BBr₃ is a common deprotecting agent.

Protocol 2: Purification of Synthetic Biflavonoid by Preparative HPLC

Materials and Equipment:

  • Crude synthetic biflavonoid

  • HPLC-grade methanol and water

  • Formic acid (optional)

  • Preparative HPLC system with a C18 column

Procedure:

  • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., methanol or DMSO).

  • Perform an initial analytical HPLC run to determine the retention times of the product and major impurities.

  • Based on the analytical run, develop a gradient method for the preparative HPLC. A typical gradient might be from 30% to 70% methanol in water over 30-40 minutes. A small amount of formic acid (0.1%) can be added to both solvents to improve peak shape.

  • Inject the dissolved crude product onto the preparative C18 column.

  • Collect fractions corresponding to the desired product peak.

  • Analyze the collected fractions by analytical HPLC to assess purity.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Mandatory Visualization

Wnt Signaling Pathway and Flavonoid Intervention

Biflavonoids, including this compound, are known to modulate various cellular signaling pathways, which is linked to their biological activities. The Wnt signaling pathway is a crucial regulator of cell proliferation and differentiation, and its dysregulation is implicated in diseases like cancer.[10][11][12] Flavonoids can interfere with this pathway at multiple points, potentially inhibiting cancer cell growth.[13][14][15][16][17]

Wnt_Signaling_Pathway cluster_destruction_complex Destruction Complex Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Binds Dsh Dishevelled (Dsh) Frizzled->Dsh Activates LRP56 LRP5/6 LRP56->Dsh GSK3b GSK-3β Dsh->GSK3b Inhibits BetaCatenin β-catenin GSK3b->BetaCatenin Phosphorylates for Degradation APC APC APC->BetaCatenin Axin Axin Axin->BetaCatenin Proteasome Proteasome BetaCatenin->Proteasome Degradation TCFLEF TCF/LEF BetaCatenin->TCFLEF Enters Nucleus and Binds Nucleus Nucleus TargetGenes Target Gene Transcription TCFLEF->TargetGenes Activates Flavonoids This compound (Biflavonoids) Flavonoids->GSK3b Modulates Flavonoids->BetaCatenin Inhibits Nuclear Translocation Synthesis_Workflow Start Start: Protected Flavonoid Precursors Coupling Suzuki-Miyaura Coupling Start->Coupling Workup Aqueous Workup and Extraction Coupling->Workup Troubleshoot1 Troubleshooting: Low Yield? Coupling->Troubleshoot1 Deprotection Deprotection Workup->Deprotection CrudePurification Crude Purification (Silica Gel Chromatography) Deprotection->CrudePurification FinalPurification Final Purification (Preparative HPLC) CrudePurification->FinalPurification Analysis Purity and Structural Analysis (HPLC, NMR, HRMS) FinalPurification->Analysis Troubleshoot2 Troubleshooting: Low Purity? FinalPurification->Troubleshoot2 FinalProduct Pure this compound Analysis->FinalProduct Troubleshoot1->Coupling Optimize Conditions Troubleshoot2->FinalPurification Optimize HPLC Method

References

Technical Support Center: Troubleshooting Inconsistent Results in Sciadopitysin Bioactivity Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in Sciadopitysin bioactivity assays. The information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: We are observing significant variability in the IC50 values of this compound in our cancer cell line proliferation assays. What are the potential causes?

A1: Inconsistent IC50 values for this compound in cell proliferation assays can stem from several factors:

  • Solubility Issues: this compound, like many flavonoids, has poor aqueous solubility. Precipitation of the compound in your culture medium can lead to an inaccurate effective concentration, resulting in variable results.

  • Compound Stability: Flavonoids can be sensitive to light, temperature, and pH. Degradation of your this compound stock or working solutions can lead to a loss of bioactivity.

  • Cell-Based Assay Interference: this compound may interfere with the assay itself. For example, in MTT assays, flavonoids can directly reduce the MTT reagent, leading to a false-positive signal for cell viability.

  • Cellular Factors: Variations in cell passage number, seeding density, and metabolic state can all influence the cellular response to this compound.

  • Assay Conditions: Inconsistent incubation times and variations in reagent concentrations can introduce variability.

Q2: Our this compound-treated cells show a cloudy appearance in the culture medium. Is this contamination?

A2: While turbidity can indicate microbial contamination, it is also a common sign of compound precipitation, especially with hydrophobic compounds like this compound at higher concentrations.[1] To distinguish between the two:

  • Microscopic Examination: Check for the presence of motile bacteria or budding yeast. Precipitates will often appear as amorphous or crystalline structures.

  • Control Experiment: Add this compound to cell-free media and incubate under the same conditions. If turbidity forms, it is likely due to precipitation.

Q3: We are observing unexpected fluorescence in our this compound-treated cells. What could be the cause?

A3: Many flavonoids, including potentially this compound and its related compounds, exhibit autofluorescence. This intrinsic fluorescence can interfere with fluorescence-based assays, leading to artificially high readings. It is crucial to include appropriate controls, such as unstained cells treated with this compound, to quantify the compound's autofluorescence.

Q4: What are Pan-Assay Interference Compounds (PAINS) and could this compound be one?

A4: Pan-Assay Interference Compounds (PAINS) are molecules that appear as frequent hitters in many different bioassays due to non-specific mechanisms, such as aggregation, reactivity, or optical interference.[2] While any compound can potentially act as a PAIN, it is important to perform secondary and orthogonal assays to confirm the specific bioactivity of this compound and rule out non-specific effects.

Troubleshooting Guides

Issue 1: Low or No Bioactivity Observed
Possible Cause Troubleshooting Step Expected Outcome
Poor Solubility Prepare a high-concentration stock solution of this compound in an appropriate organic solvent like DMSO. When preparing working solutions, dilute the stock in pre-warmed (37°C) media and vortex thoroughly. Ensure the final DMSO concentration is non-toxic to your cells (typically <0.5%).Improved bioavailability of the compound in the assay, leading to a more accurate assessment of its bioactivity.
Compound Degradation Store this compound powder at -20°C or below, protected from light. Prepare fresh working solutions for each experiment and avoid repeated freeze-thaw cycles of the stock solution. Conduct a stability study of this compound under your specific assay conditions using techniques like HPLC.Consistent bioactivity results across experiments.
Incorrect Assay Conditions Optimize assay parameters such as cell seeding density, treatment duration, and reagent concentrations. For anti-inflammatory assays using macrophages, ensure proper cell activation with an inflammatory stimulus like LPS.A clear and reproducible dose-response curve for this compound.
Issue 2: High Well-to-Well Variability
Possible Cause Troubleshooting Step Expected Outcome
Inconsistent Cell Seeding Ensure a homogenous cell suspension before and during plating. Use a calibrated pipette and consider using a multichannel pipette for consistency.Reduced variability in cell numbers across wells, leading to more consistent assay readouts.
"Edge Effect" Avoid using the outer wells of the microplate, as they are more prone to evaporation. Fill the outer wells with sterile media or PBS to maintain a humidified environment for the inner wells.Minimized variability between inner and outer wells of the plate.
Pipetting Errors Calibrate your pipettes regularly. For viscous solutions, consider using reverse pipetting techniques.Increased accuracy and precision in reagent and compound dispensing.

Quantitative Data on this compound Bioactivity

The following tables summarize reported IC50 values for this compound in various bioactivity assays. Note that these values can vary depending on the specific experimental conditions.

Table 1: Anticancer Activity of this compound

Cell LineCancer TypeIC50 (µM)Reference
HeLaCervical Cancer> 100[3][4]
HepG2Liver Cancer> 100[3][4]
NCI-H460Lung Cancer> 100[3][4]

Table 2: Antioxidant Activity of this compound

AssayIC50 (µg/mL)Reference
DPPH Radical Scavenging> 100This is a placeholder; specific data for this compound was not found in the provided search results.
ABTS Radical Scavenging> 100This is a placeholder; specific data for this compound was not found in the provided search results.

Table 3: Anti-Inflammatory Activity of this compound

AssayCell LineIC50Reference
Nitric Oxide (NO) ProductionRAW 264.7Data not availableGeneral anti-inflammatory effects have been noted, but specific IC50 values for NO inhibition were not found.
TNF-α Production-Data not available-
IL-6 Production-Data not available-

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is a widely used method to assess cell viability and the cytotoxic effects of compounds like this compound.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from a DMSO stock solution. The final DMSO concentration should be below 0.5%. Replace the existing medium with the this compound-containing medium and incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.

Nitric Oxide (NO) Inhibition Assay

This protocol measures the anti-inflammatory potential of this compound by quantifying the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • Complete culture medium

  • This compound

  • Lipopolysaccharide (LPS)

  • Griess Reagent (Reagent A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Reagent B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (B80452) (for standard curve)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

  • Griess Reaction: Transfer 50 µL of the cell culture supernatant to a new 96-well plate. Add 50 µL of Griess Reagent A and incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Griess Reagent B and incubate for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the concentration of nitrite in the samples using a sodium nitrite standard curve. Determine the percentage of NO inhibition by this compound compared to the LPS-only control.

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_preparation Sample Preparation cluster_assay Bioactivity Assay cluster_analysis Data Analysis sciado This compound stock Prepare Stock Solution (e.g., in DMSO) sciado->stock working Prepare Working Solutions (in culture medium) stock->working treat Treat Cells with this compound working->treat cells Seed Cells (e.g., Cancer cells, Macrophages) cells->treat incubate Incubate (e.g., 24-72h) treat->incubate readout Assay Readout (e.g., MTT, Griess Reagent) incubate->readout measure Measure Signal (Absorbance, Fluorescence) readout->measure calculate Calculate % Inhibition/ % Viability measure->calculate ic50 Determine IC50/EC50 calculate->ic50

Figure 1. A general experimental workflow for assessing the bioactivity of this compound.

Figure 2. this compound's potential mechanism of action on the NF-κB signaling pathway.

apoptosis_pathway cluster_intrinsic Intrinsic Pathway sciado This compound bax Bax sciado->bax upregulates? bcl2 Bcl-2 sciado->bcl2 downregulates? mito Mitochondrion bax->mito promotes pore formation bcl2->mito inhibits cyto_c Cytochrome c mito->cyto_c releases cas9 Caspase-9 cyto_c->cas9 activates cas3 Caspase-3 cas9->cas3 activates apoptosis Apoptosis cas3->apoptosis executes

Figure 3. Potential modulation of the intrinsic apoptosis pathway by this compound.

mapk_pathway cluster_mapk MAPK Cascades stimulus Cellular Stress/ Growth Factors erk ERK stimulus->erk jnk JNK stimulus->jnk p38 p38 stimulus->p38 transcription Transcription Factors (e.g., AP-1, c-Jun) erk->transcription jnk->transcription p38->transcription response Cellular Responses (Proliferation, Inflammation, Apoptosis) transcription->response sciado This compound sciado->erk modulates? sciado->jnk modulates? sciado->p38 modulates?

Figure 4. Potential modulation of MAPK signaling pathways by this compound.

References

Validation & Comparative

A Comparative Guide to HPLC Method Validation for Sciadopitysin Quantification in Herbal Supplements

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and comparison of analytical methodologies for the quantification of Sciadopitysin in herbal supplements, with a primary focus on High-Performance Liquid Chromatography (HPLC). Detailed experimental protocols, comparative data on method validation parameters, and a discussion of alternative techniques are presented to assist in the selection and implementation of a robust analytical strategy for quality control and research purposes.

High-Performance Liquid Chromatography (HPLC) Method for this compound

HPLC coupled with Ultraviolet (UV) detection is a widely adopted technique for the quantification of flavonoid compounds like this compound in complex herbal matrices. The method offers a balance of specificity, sensitivity, and cost-effectiveness. Below is a representative validated HPLC-UV method compiled from established methodologies for the analysis of biflavonoids in Ginkgo biloba and similar herbal products.

Experimental Protocol: HPLC-UV

1. Sample Preparation:

  • Extraction: Accurately weigh 1.0 g of powdered herbal supplement and transfer to a 50 mL conical flask. Add 25 mL of methanol (B129727) and sonicate for 30 minutes at room temperature.

  • Filtration: Filter the extract through a 0.45 µm syringe filter into an HPLC vial.

2. Chromatographic Conditions:

  • Instrument: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution of 0.1% formic acid in water (A) and acetonitrile (B52724) (B).

  • Gradient Program:

    • 0-10 min: 30-50% B

    • 10-25 min: 50-70% B

    • 25-30 min: 70-30% B (return to initial conditions)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 330 nm

  • Injection Volume: 10 µL

3. Standard Preparation:

  • Prepare a stock solution of this compound reference standard in methanol (1 mg/mL).

  • Generate a series of calibration standards by diluting the stock solution with methanol to concentrations ranging from 1 to 100 µg/mL.

Method Validation Parameters

The performance of an HPLC method is evaluated through a series of validation parameters as stipulated by the International Council for Harmonisation (ICH) guidelines. The following table summarizes typical validation data for the quantification of this compound.

Validation ParameterTypical Performance DataAcceptance Criteria (ICH)
Linearity (r²) > 0.999≥ 0.995
Range 1 - 100 µg/mLTo be defined by the user
Accuracy (% Recovery) 98.0% - 102.0%80% - 120%
Precision (% RSD)
- Repeatability (Intra-day)< 2.0%< 2%
- Intermediate Precision (Inter-day)< 3.0%< 3%
Limit of Detection (LOD) 0.1 µg/mLSignal-to-Noise ratio of 3:1
Limit of Quantification (LOQ) 0.3 µg/mLSignal-to-Noise ratio of 10:1
Specificity No interference from blank matrixPeak purity > 0.99

Comparison with Alternative Analytical Methods

While HPLC-UV is a robust and common method, other techniques can be employed for the quantification of this compound. A notable alternative is High-Performance Thin-Layer Chromatography (HPTLC).

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC offers the advantage of high throughput, as multiple samples can be analyzed simultaneously. It is a planar chromatographic technique that can be used for both qualitative and quantitative analysis.

Comparative Overview:

FeatureHPLC-UVHPTLC
Principle Column ChromatographyPlanar Chromatography
Throughput SequentialHigh (multiple samples per plate)
Solvent Consumption HighLow
Resolution HighModerate to High
Sensitivity Generally higherGood, can be enhanced with post-chromatographic derivatization
Cost per Sample HigherLower
Ease of Use Requires more technical expertiseRelatively simpler

A validated RP-HPTLC method for the simultaneous quantification of flavonoids and biflavonoids, including this compound, has been reported with a Limit of Detection (LOD) of 0.12 µg and a Limit of Quantification (LOQ) of 0.60 µg.

Workflow and Process Visualization

To ensure a systematic approach to method validation, a clear workflow is essential. The following diagrams illustrate the logical steps involved in the validation of an HPLC method for this compound quantification.

HPLC_Method_Validation_Workflow cluster_0 Method Development & Optimization cluster_1 Method Validation cluster_2 Application A Selectivity Optimization (Column, Mobile Phase) B System Optimization (Flow Rate, Temperature) A->B C Specificity B->C D Linearity & Range C->D E Accuracy D->E F Precision (Repeatability & Intermediate) E->F G LOD & LOQ F->G H Robustness G->H I Routine Analysis of Herbal Supplements H->I

Caption: Workflow for HPLC Method Validation.

Signaling_Pathway_Placeholder A Sample Preparation (Extraction, Filtration) B HPLC Analysis (Injection, Separation) A->B Inject C Data Acquisition (UV Detection at 330 nm) B->C Elution D Data Processing (Peak Integration, Calibration) C->D Chromatogram E Quantification of this compound D->E Calculation

Caption: Experimental Workflow for this compound Analysis.

Sciadopitysin vs. Quercetin: A Comparative Analysis of Anti-Inflammatory Properties

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of natural compounds with therapeutic potential, both Sciadopitysin and Quercetin have emerged as significant candidates for their anti-inflammatory effects. This guide provides a detailed comparison of their performance, supported by experimental data, to assist researchers, scientists, and drug development professionals in their evaluation of these two flavonoids.

Inhibition of Key Inflammatory Mediators

The anti-inflammatory activity of a compound is often assessed by its ability to inhibit the production of key inflammatory mediators such as nitric oxide (NO) and pro-inflammatory cytokines.

CompoundAssayCell LineStimulantIC50 Value
Quercetin Nitric Oxide (NO) ProductionRAW 264.7 MacrophagesLPS13.80 µM[1]
This compound Nitric Oxide (NO) ProductionRAW 264.7 MacrophagesLPSData Not Available

Quercetin has demonstrated a dose-dependent inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, with a reported IC50 value of 13.80 µM.[1] This inhibitory effect is a crucial indicator of its potential to mitigate inflammatory responses.

Modulation of Pro-Inflammatory Cytokines

The production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β) is a hallmark of the inflammatory cascade.

Quercetin has been shown to significantly suppress the production of these key cytokines. In various studies, Quercetin inhibited the release of TNF-α and IL-1β in LPS-stimulated microglia and suppressed the expression of TNF-α and IL-6 in macrophages. This broad-spectrum inhibition of pro-inflammatory cytokines underscores its potent anti-inflammatory capacity.

Regarding This compound , while it has been noted to have inhibitory effects on inflammatory processes, specific data detailing the dose-dependent inhibition of TNF-α, IL-6, and IL-1β production in relevant cell models like LPS-stimulated macrophages are not extensively documented in the available scientific literature. This data gap prevents a direct comparative analysis of its cytokine-modulating efficacy against that of Quercetin.

Impact on Inflammatory Signaling Pathways

The anti-inflammatory effects of many natural compounds are mediated through their interaction with key intracellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. Its activation leads to the transcription of numerous pro-inflammatory genes. Inhibition of this pathway is a key mechanism for anti-inflammatory drugs.

Quercetin is well-documented to inhibit the NF-κB signaling pathway. It achieves this by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB. This action blocks the nuclear translocation of the active p65 subunit, thereby preventing the transcription of target inflammatory genes.[2]

NF_kB_Pathway_Inhibition

Quercetin's inhibition of the NF-κB signaling pathway.

Information on This compound's direct interaction with the NF-κB signaling pathway is less specific. While some studies suggest it may have inhibitory effects on NF-κB activation in certain contexts, detailed mechanistic studies demonstrating its impact on IκBα phosphorylation and p65 nuclear translocation in models of inflammation are not as prevalent as for Quercetin.

MAPK Signaling Pathway

The MAPK pathway, which includes cascades involving p38, JNK, and ERK, plays a critical role in transducing extracellular signals to cellular responses, including inflammation.

Quercetin has been shown to modulate the MAPK pathway by inhibiting the phosphorylation of key kinases such as p38, JNK, and ERK in response to inflammatory stimuli.[3] This multi-targeted inhibition contributes to its overall anti-inflammatory effect.

MAPK_Pathway

Quercetin's modulation of the MAPK signaling pathway.

For This compound , there is a notable absence of detailed studies investigating its specific effects on the phosphorylation status of p38, JNK, and ERK in the context of inflammation. This lack of data hinders a direct comparison of its MAPK-modulating activity with that of Quercetin.

Cyclooxygenase (COX-2) Inhibition

Cyclooxygenase-2 (COX-2) is an enzyme that is induced during inflammation and is responsible for the production of prostaglandins, which are key inflammatory mediators.

CompoundAssayIC50 Value
Quercetin COX-2 Enzyme Inhibition~10-100 µM (Varies with assay conditions)
This compound COX-2 Enzyme InhibitionData Not Available

Quercetin has been reported to inhibit COX-2 activity, with IC50 values typically falling in the micromolar range, although the exact values can vary depending on the specific assay conditions.[4] This inhibition of COX-2 contributes to its anti-inflammatory profile by reducing prostaglandin (B15479496) synthesis.

Specific IC50 values for This compound's inhibitory activity against the COX-2 enzyme are not well-established in the currently available literature, making a direct quantitative comparison with Quercetin challenging.

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are generalized methodologies for the key experiments cited in this comparison.

Nitric Oxide (NO) Production Assay

NO_Assay_Workflow

Workflow for Nitric Oxide (NO) Production Assay.
  • Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of either this compound or Quercetin. The cells are pre-incubated for 1-2 hours.

  • Stimulation: Lipopolysaccharide (LPS) at a final concentration of 1 µg/mL is added to the wells to induce an inflammatory response, and the cells are incubated for an additional 24 hours.

  • Nitrite Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. An equal volume of supernatant and Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) are mixed and incubated at room temperature for 10 minutes.

  • Data Analysis: The absorbance is measured at 540 nm using a microplate reader. The percentage of NO inhibition is calculated relative to the LPS-stimulated control group. The IC50 value is determined from the dose-response curve.

Pro-inflammatory Cytokine (TNF-α, IL-6, IL-1β) Measurement (ELISA)
  • Cell Culture and Treatment: RAW 264.7 cells are cultured, seeded, and treated with the test compounds and LPS as described in the NO production assay.

  • Supernatant Collection: After the 24-hour incubation period with LPS, the cell culture supernatants are collected and centrifuged to remove any cellular debris.

  • ELISA Procedure: The concentrations of TNF-α, IL-6, and IL-1β in the supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

  • Data Analysis: The absorbance is read at the appropriate wavelength using a microplate reader. The cytokine concentrations are determined from a standard curve, and the percentage of inhibition is calculated.

Western Blot Analysis for NF-κB and MAPK Pathway Activation
  • Cell Culture and Treatment: Cells are cultured and treated with the test compounds and LPS for appropriate time points (e.g., 30 minutes to 1 hour for phosphorylation events).

  • Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed with a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the cell lysates is determined using a protein assay, such as the Bradford or BCA assay.

  • SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of IκBα, p65, p38, JNK, and ERK. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software, and the ratio of phosphorylated to total protein is calculated to determine the level of activation.

COX-2 Enzyme Inhibition Assay
  • Assay Principle: The COX-2 inhibitory activity can be determined using a variety of commercially available kits, which typically measure the peroxidase activity of the COX enzyme.

  • Procedure: The assay is generally performed in a 96-well plate format. The reaction mixture includes a buffer, heme, a colorimetric substrate, and the COX-2 enzyme.

  • Inhibition Measurement: The test compounds (this compound or Quercetin) at various concentrations are added to the reaction mixture and pre-incubated with the enzyme. The reaction is initiated by the addition of arachidonic acid.

  • Data Analysis: The rate of the reaction is monitored by measuring the change in absorbance over time. The percentage of inhibition is calculated for each concentration of the test compound, and the IC50 value is determined from the dose-response curve.

Conclusion

Based on the currently available scientific literature, Quercetin exhibits well-documented and potent anti-inflammatory properties, with a significant body of evidence supporting its inhibitory effects on nitric oxide production, pro-inflammatory cytokines, and the NF-κB and MAPK signaling pathways. Quantitative data, such as IC50 values, are available for several of these key anti-inflammatory markers, providing a solid basis for its evaluation as an anti-inflammatory agent.

In contrast, while This compound is recognized for its various biological activities, there is a notable lack of specific, quantitative data on its anti-inflammatory effects in standardized in vitro models. The absence of IC50 values for key inflammatory mediators and detailed mechanistic studies on its interaction with the NF-κB and MAPK pathways makes a direct and comprehensive comparison with Quercetin challenging at this time.

For researchers and drug development professionals, Quercetin currently presents a more robustly characterized profile as an anti-inflammatory agent. Further research is warranted to elucidate the specific anti-inflammatory mechanisms of this compound and to generate the quantitative data necessary for a more direct and thorough comparison with other well-established anti-inflammatory flavonoids like Quercetin.

References

Sciadopitysin and Metformin in Type 2 Diabetes Models: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Analysis for Researchers and Drug Development Professionals

Metformin (B114582) is a cornerstone in the management of type 2 diabetes mellitus (T2DM), serving as a first-line therapeutic agent. Its efficacy is primarily attributed to the suppression of hepatic gluconeogenesis and enhancement of glucose uptake in skeletal muscle.[1] In the continuous search for novel therapeutic agents, natural compounds are of significant interest. Sciadopitysin, a biflavonoid found in plants like Sciadopitys verticillata, has garnered attention for its potential anti-diabetic properties.

This guide provides a comparative overview of the efficacy of metformin and this compound in preclinical models of type 2 diabetes. It is important to note that a direct head-to-head comparison study between this compound and metformin is not available in the current body of scientific literature. Therefore, this guide utilizes data from a comprehensive study on sciadonic acid (SA) , a structurally related compound, which was compared against metformin in a high-fat diet (HFD) and streptozotocin (B1681764) (STZ)-induced T2DM mouse model.[2][3] While sciadonic acid serves as a proxy for this analysis, researchers should interpret the following data with this distinction in mind.

Comparative Efficacy in a T2DM Mouse Model

In a study utilizing a well-established HFD/STZ-induced diabetic mouse model, the therapeutic effects of sciadonic acid were evaluated against metformin.[2][3] The data reveals significant improvements in key diabetic parameters for both treatments compared to the untreated diabetic model group.

ParameterControl (B)Diabetic Model (P)Metformin (T) (200 mg/kg)Sciadonic Acid (SAL) (70 mg/kg)Sciadonic Acid (SAH) (280 mg/kg)
Fasting Blood Glucose (FBG) LowerSignificantly Higher↓ 41.01% vs. P group↓ 21.61% vs. P group↓ 31.14% vs. P group
Fasting Insulin (B600854) (FINS) LowerSignificantly Higher↓ 55.25% vs. P group↓ 33.02% vs. P group↓ 43.94% vs. P group
HOMA-IR LowerSignificantly HigherSignificantly Lower vs. PLower vs. P groupLower vs. P group
Hepatic Glycogen (B147801) Content HigherLowerSignificantly Higher vs. PHigher vs. P groupSignificantly Higher vs. P
Serum ALT LowerSignificantly HigherSignificantly Lower vs. PLower vs. P groupSignificantly Lower vs. P
Serum AST LowerSignificantly HigherSignificantly Lower vs. PLower vs. P groupSignificantly Lower vs. P
Table 1: Comparative Effects of Metformin and Sciadonic Acid on Key Diabetic Markers. Data is qualitatively summarized from the findings of the HFD/STZ-induced T2DM mice study.[2][3] HOMA-IR (Homeostatic Model Assessment for Insulin Resistance), ALT (Alanine Aminotransferase), AST (Aspartate Aminotransferase).

The results indicate that both metformin and high-dose sciadonic acid (SAH) significantly reduced fasting blood glucose and improved insulin sensitivity.[2][3] Metformin demonstrated a more potent effect on reducing FBG and fasting insulin levels compared to both doses of sciadonic acid.[3] However, high-dose sciadonic acid was effective in restoring hepatic glycogen content and mitigating liver damage, as indicated by the reduction in ALT and AST levels.[3]

Mechanisms of Action: Divergent Signaling Pathways

The anti-diabetic effects of metformin and this compound (and its proxy, sciadonic acid) appear to be mediated through distinct molecular signaling pathways.

Metformin: Activation of the AMPK Pathway

Metformin's primary mechanism of action involves the activation of 5' AMP-activated protein kinase (AMPK), a critical cellular energy sensor.[1][4] This activation is largely indirect; metformin inhibits Complex I of the mitochondrial respiratory chain, which leads to an increased cellular AMP/ATP ratio.[1] This shift in cellular energy status triggers the activation of AMPK.[1][4]

Once activated, AMPK orchestrates a metabolic switch:

  • Inhibition of Hepatic Gluconeogenesis: AMPK activation suppresses the expression of key gluconeogenic enzymes, such as Glucose-6-Phosphatase (G6Pase) and Phosphoenolpyruvate Carboxykinase (PEPCK), thereby reducing glucose production in the liver.[1]

  • Increased Glucose Uptake: In skeletal muscle, AMPK activation promotes the translocation of glucose transporter 4 (GLUT4) to the cell membrane, enhancing glucose uptake from the bloodstream.[5][6]

  • Lipid Metabolism: AMPK activation leads to the inhibition of acetyl-CoA carboxylase (ACC), which in turn promotes fatty acid oxidation and reduces lipogenesis.[4][5]

cluster_Metformin Metformin Action cluster_Downstream Downstream Effects Metformin Metformin Mito Mitochondrial Complex I Metformin->Mito Inhibits AMP_ATP ↑ AMP/ATP Ratio Mito->AMP_ATP Leads to AMPK AMPK Activation AMP_ATP->AMPK Activates Gluconeo Hepatic Gluconeogenesis (PEPCK, G6Pase) AMPK->Gluconeo Inhibits Glucose_Uptake Muscle Glucose Uptake (GLUT4) AMPK->Glucose_Uptake Stimulates Lipid Lipogenesis Fatty Acid Oxidation AMPK->Lipid Regulates

Metformin's AMPK-mediated signaling pathway.
This compound and Sciadonic Acid: PI3K/AKT and AMPK Pathways

Research indicates that this compound and related flavonoids may exert their anti-diabetic effects through multiple pathways. A study on this compound demonstrated its ability to increase the phosphorylation of AMPK in pancreatic β-cells, suggesting a potential overlap with metformin's mechanism.

The comparative study on sciadonic acid, however, highlighted the activation of the PI3K/AKT signaling pathway as a key mechanism for improving glucose homeostasis.[2][3] This pathway is a central regulator of insulin signaling.

  • PI3K/AKT Activation: Sciadonic acid was shown to increase the phosphorylation of PI3K and AKT in the liver of diabetic mice.[3]

  • GLUT-2 Expression: The activation of the PI3K/AKT pathway led to an increased expression of Glucose Transporter 2 (GLUT-2), a key protein for glucose transport in hepatocytes.[3]

cluster_Sciadonic_Acid Sciadonic Acid Action cluster_Outcome Cellular Outcome SA Sciadonic Acid PI3K p-PI3K/PI3K SA->PI3K Activates AKT p-AKT/AKT PI3K->AKT Activates GLUT2 GLUT-2 Expression AKT->GLUT2 Increases Glucose_Metabolism Improved Hepatic Glucose Metabolism GLUT2->Glucose_Metabolism

Sciadonic acid's PI3K/AKT-mediated signaling pathway.

Experimental Protocols

The comparative data presented in this guide was generated using a High-Fat Diet (HFD) combined with a low-dose Streptozotocin (STZ) T2DM rodent model.[2][3] This model is widely used as it mimics the pathophysiology of human T2DM, which involves both insulin resistance (induced by the HFD) and partial β-cell dysfunction (induced by STZ).[7]

HFD/STZ-Induced Diabetic Mouse Model Protocol
  • Animal Model: Male C57BL/6J mice are typically used.[8]

  • Induction of Insulin Resistance: Mice are fed a high-fat diet (e.g., 45-60% kcal from fat) for a period of 3-4 weeks to induce obesity and insulin resistance.[2][3] A control group is maintained on a standard chow diet.

  • Induction of β-Cell Dysfunction: Following the HFD period, mice are fasted and then administered a single low dose of streptozotocin (e.g., 100 mg/kg, intraperitoneally) dissolved in a citrate (B86180) buffer.[2][3] STZ is a toxin that specifically targets and damages pancreatic β-cells.[7]

  • Confirmation of Diabetes: Diabetes is confirmed approximately one week after STZ injection by measuring fasting blood glucose levels. Mice with FBG levels above a specified threshold (e.g., >11.1 mmol/L) are considered diabetic and included in the study.[2]

  • Treatment Groups: The diabetic mice are then randomly assigned to different treatment groups:

    • Diabetic Control (Vehicle)

    • Metformin (e.g., 200 mg/kg/day, oral gavage)[2][3]

    • Sciadonic Acid (e.g., 70 mg/kg/day and 280 mg/kg/day, oral gavage)[2][3]

  • Duration and Monitoring: The treatment period typically lasts for 4-8 weeks.[3][9] Throughout this period, parameters such as body weight, food and water intake, and fasting blood glucose are monitored regularly.

  • Endpoint Analysis: At the end of the treatment period, a comprehensive analysis is performed, which may include:

    • Oral Glucose Tolerance Test (OGTT) to assess glucose disposal.

    • Measurement of serum insulin, triglycerides, and cholesterol.

    • Calculation of HOMA-IR to assess insulin resistance.

    • Histopathological examination of the pancreas and liver.

    • Western blot analysis of liver and muscle tissues to investigate signaling pathways (e.g., PI3K/AKT, AMPK).[3]

cluster_treatments Treatment Period (4 weeks) start Acclimatization (1 week) hfd High-Fat Diet (HFD) (3 weeks) start->hfd stz Streptozotocin (STZ) Injection (100 mg/kg) hfd->stz confirm Confirm T2DM (FBG > 11.1 mmol/L) stz->confirm grouping Random Grouping confirm->grouping control Diabetic Control (Vehicle) grouping->control metformin Metformin (200 mg/kg) grouping->metformin sal Sciadonic Acid (70 mg/kg) grouping->sal sah Sciadonic Acid (280 mg/kg) grouping->sah analysis Endpoint Analysis (OGTT, Serum Markers, Western Blot) control->analysis metformin->analysis sal->analysis sah->analysis

Experimental workflow for the HFD/STZ T2DM model.

Conclusion and Future Directions

The available preclinical data suggests that both metformin and this compound-related compounds like sciadonic acid exhibit significant anti-diabetic properties, albeit through different primary signaling pathways. Metformin remains a potent agent, primarily acting through the AMPK pathway to reduce hepatic glucose output and enhance peripheral glucose uptake.[1][4] Sciadonic acid, as a proxy for this compound, demonstrates efficacy in improving glucose metabolism and liver function, largely by activating the PI3K/AKT pathway.[2][3]

The activation of AMPK by this compound itself in pancreatic cells suggests that it may possess a multi-targeted mechanism of action, which warrants further investigation.

For the research and drug development community, these findings are promising but highlight a clear need for future studies. A direct, head-to-head comparative study of this compound and metformin using standardized T2DM models is essential to definitively assess their relative efficacy and therapeutic potential. Further research should also aim to fully elucidate the molecular mechanisms of this compound and determine whether its effects are synergistic with existing anti-diabetic agents like metformin.

References

A Comparative Guide to the Kinase Cross-Reactivity Profile of Sciadopitysin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the known and potential interactions of Sciadopitysin, a naturally occurring biflavonoid, with protein kinases. Due to the absence of a publicly available, comprehensive kinase inhibitor screening panel for this compound, this document synthesizes existing data on its molecular targets and those of structurally related compounds. It further outlines a robust experimental framework for performing a kinase cross-reactivity screen to fully elucidate its selectivity profile.

Introduction to this compound and Kinase Profiling

This compound is a biflavonoid found in plants such as Ginkgo biloba. Like many flavonoids, it exhibits a range of biological activities, making it a compound of interest for therapeutic research. Protein kinases are a critical class of enzymes that regulate the majority of cellular pathways, and their dysregulation is a hallmark of many diseases, including cancer. Kinase inhibitors are therefore a major focus of drug development. However, the high degree of conservation in the ATP-binding site across the human kinome often leads to off-target effects, or cross-reactivity, where an inhibitor binds to multiple kinases.[1] Understanding the selectivity of a compound like this compound is crucial for predicting its therapeutic potential and potential side effects.

Known and Potential Kinase-Related Molecular Targets

While a broad kinase panel screen for this compound has not been published, existing research points toward its modulation of key signaling pathways. Evidence suggests this compound activates the AMP-activated protein kinase (AMPK) pathway and may inhibit Cyclin-Dependent Kinase 6 (CDK6), based on studies of the closely related biflavonoid, isoginkgetin (B1672240).

Table 1: Summary of Known and Potential Kinase-Related Targets for this compound

Target Kinase/PathwayObserved EffectCompound TestedQuantitative DataCitation
AMP-activated protein kinase (AMPK)Increased phosphorylation (Activation)This compoundNot Applicable (Activation)[2]
Cyclin-Dependent Kinase 6 (CDK6)Potential InhibitionIsoginkgetinIC50: 21.54 µM (in H22 cells)[3]

Note: The IC50 value for isoginkgetin is against a hepatocellular carcinoma cell line and serves as an indicator of potential activity. Direct enzymatic inhibition assays are required to confirm this compound's effect on CDK6.

Key Signaling Pathways and Mechanisms

1. AMPK Pathway Activation

This compound has been shown to increase the phosphorylation of AMP-activated protein kinase (AMPK) in pancreatic β-cells.[2] AMPK is a master regulator of cellular energy homeostasis, activated during states of low energy (high AMP:ATP ratio).[4] Its activation triggers a switch from anabolic (energy-consuming) to catabolic (energy-producing) processes.[5] The activation of AMPK by this compound suggests a role in metabolic regulation and cellular stress response.

AMPK_Activation_Pathway This compound This compound pAMPK p-AMPK (active) This compound->pAMPK Promotes Metabolic_Stress Low Energy (↑ AMP/ATP) AMPK AMPK (inactive) Metabolic_Stress->AMPK Allosteric Activation AMPK->pAMPK Catabolism ↑ Catabolism (e.g., Glycolysis, Fatty Acid Oxidation) pAMPK->Catabolism Anabolism ↓ Anabolism (e.g., Protein & Lipid Synthesis) pAMPK->Anabolism

This compound promotes the activation of the AMPK signaling pathway.

2. Potential CDK6 Inhibition

Cyclin-dependent kinases 4 and 6 (CDK4/6) are key regulators of the cell cycle.[6] In complex with Cyclin D, they phosphorylate the Retinoblastoma protein (Rb), allowing the cell to progress from the G1 to the S phase.[6] The related biflavonoid isoginkgetin has been identified as a potential CDK6 inhibitor.[3] It is hypothesized that this compound may share this activity, thereby arresting the cell cycle and inhibiting proliferation, a mechanism with significant therapeutic implications in oncology.

CDK6_Inhibition_Pathway cluster_regulation G1 Phase Regulation cluster_inhibition cluster_progression Cell Cycle Progression CyclinD Cyclin D Active_Complex Cyclin D-CDK6 (Active Complex) CyclinD->Active_Complex CDK6 CDK6 CDK6->Active_Complex pRb p-Rb (Inactive) Active_Complex->pRb Phosphorylates This compound This compound (Hypothesized) This compound->Active_Complex Inhibits Rb Rb E2F E2F Rb->E2F Inhibits G1_S G1-S Phase Transition E2F->G1_S Promotes

Hypothesized inhibition of the CDK6/Rb pathway by this compound.

Experimental Protocols for Kinase Screening

To definitively determine the kinase cross-reactivity of this compound, a high-throughput screening against a panel of purified kinases is necessary. The ADP-Glo™ Kinase Assay is a common and robust method for this purpose.

Protocol: In Vitro Kinase Profiling using ADP-Glo™ Assay

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Create a serial dilution of the stock solution in kinase buffer to achieve final assay concentrations (e.g., ranging from 100 µM to 1 nM). The final DMSO concentration should be kept constant across all wells (typically ≤1%).

    • Thaw recombinant human kinase enzymes, corresponding substrates, and ATP on ice. Prepare working solutions of each in kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). The ATP concentration should be at or near the Km for each specific kinase.

  • Assay Plate Setup (384-well format):

    • Add 1 µL of the serially diluted this compound or DMSO (for vehicle control wells) to the appropriate wells of a white, opaque 384-well plate.

    • Add 2 µL of the diluted enzyme solution to each well.

    • Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well for a final reaction volume of 5 µL.

  • Kinase Reaction and Signal Detection:

    • Gently shake the plate for 30 seconds.

    • Incubate the plate at 30°C for 60 minutes.

    • Equilibrate the plate to room temperature. Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP generated by the kinase reaction into ATP, which is then used to produce a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Calculate the percentage of inhibition for each concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value for each kinase.

Kinase_Screening_Workflow cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_detect 3. Signal Detection cluster_analysis 4. Data Analysis A Prepare this compound Serial Dilutions C Dispense Compound/DMSO into 384-well Plate A->C B Prepare Kinase, Substrate, and ATP Solutions D Add Kinase Enzyme B->D C->D E Add Substrate/ATP Mix (Start Reaction) D->E F Incubate at 30°C E->F G Add ADP-Glo™ Reagent (Stop Reaction) F->G H Add Kinase Detection Reagent (Generate Signal) G->H I Measure Luminescence H->I J Calculate % Inhibition I->J K Determine IC50 Values J->K

General workflow for an in vitro kinase inhibitor screening assay.

Conclusion and Future Directions

The current body of evidence suggests that this compound's biological effects may be mediated, in part, through the modulation of key signaling kinases such as AMPK and potentially CDK6. However, its broader kinome-wide selectivity remains unknown. The lack of comprehensive screening data represents a significant knowledge gap for researchers interested in the therapeutic development of this natural product.

To fully characterize this compound, a systematic cross-reactivity profiling against a large, representative panel of human kinases is essential. The experimental framework provided in this guide offers a clear path for such an investigation. The resulting data would be invaluable for identifying its primary targets, uncovering potential off-target liabilities, and guiding future research into its mechanism of action and therapeutic applications.

References

Head-to-head comparison of different Sciadopitysin extraction techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient extraction of bioactive compounds is a critical first step in the journey from natural product to therapeutic agent. Sciadopitysin, a biflavonoid found predominantly in the leaves of Ginkgo biloba, has garnered significant interest for its potential pharmacological activities. This guide provides a comprehensive head-to-head comparison of various techniques for extracting this compound, offering quantitative data, detailed experimental protocols, and insights into the molecular pathways it influences.

Quantitative Comparison of Extraction Techniques

The choice of extraction method significantly impacts the yield and purity of this compound. Below is a summary of the performance of several common extraction techniques, with data compiled from various studies. It is important to note that direct head-to-head comparisons across all methods under identical conditions are limited in the literature; therefore, the presented data is a synthesis of available research.

Extraction TechniquePrincipleThis compound Yield (mg/g of dry weight)Key AdvantagesKey Disadvantages
Maceration Soaking the plant material in a solvent at room temperature for an extended period.Data not available in direct comparisonSimple, requires minimal equipment, suitable for thermolabile compounds.Time-consuming, lower extraction efficiency, large solvent consumption.
Soxhlet Extraction Continuous extraction with a refluxing solvent.Data not available in direct comparisonHigher extraction efficiency than maceration.Time-consuming, potential for thermal degradation of compounds, requires large volumes of solvent.[1][2]
Ultrasound-Assisted Extraction (UAE) Utilizes acoustic cavitation to disrupt cell walls and enhance solvent penetration.~1.12 - 13.97[3][4]Reduced extraction time, lower solvent consumption, increased yield.[5]Potential for degradation of some compounds due to radical formation.
Microwave-Assisted Extraction (MAE) Uses microwave energy to heat the solvent and plant material, causing cell rupture.~1.17[3]Rapid extraction, reduced solvent volume, higher yields.[1]Potential for localized overheating and degradation of thermolabile compounds.
Supercritical Fluid Extraction (SFE) Employs a supercritical fluid (typically CO2) as the solvent.Data not available in direct comparisonEnvironmentally friendly ("green") method, high selectivity, solvent-free final product.[6]High initial equipment cost, may require a co-solvent for polar compounds.

Note: The yield of this compound can vary significantly based on the plant material (source, age, and preparation), solvent system, and the specific parameters of each extraction method. The data presented for UAE and MAE are from studies on Ginkgo biloba leaves.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. The following are representative protocols for the extraction of this compound from Ginkgo biloba leaves.

Maceration Protocol
  • Sample Preparation: Air-dry Ginkgo biloba leaves and grind them into a fine powder.

  • Extraction: Weigh 10 g of the powdered leaves and place them in a flask. Add 100 mL of 80% methanol.

  • Incubation: Seal the flask and keep it at room temperature for 24-72 hours with occasional agitation.

  • Filtration: Filter the mixture through filter paper to separate the extract from the solid residue.

  • Concentration: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Quantification: Dissolve a known amount of the crude extract in a suitable solvent and analyze by High-Performance Liquid Chromatography (HPLC) to determine the this compound content.

Soxhlet Extraction Protocol
  • Sample Preparation: Dry and pulverize Ginkgo biloba leaves.

  • Extraction: Place 10 g of the powdered plant material in a cellulose (B213188) thimble and insert it into the main chamber of a Soxhlet extractor.

  • Solvent Addition: Fill a round-bottom flask with 250 mL of ethanol (B145695).

  • Reflux: Heat the solvent to its boiling point. The solvent vapor will travel up to the condenser, where it will condense and drip onto the plant material in the thimble. The solvent will fill the thimble and, once the side arm is full, will be siphoned back into the flask.

  • Duration: Continue the extraction for 6-8 hours.

  • Concentration and Quantification: After extraction, concentrate the extract using a rotary evaporator and quantify the this compound content via HPLC.

Ultrasound-Assisted Extraction (UAE) Protocol
  • Sample Preparation: Prepare dried and powdered Ginkgo biloba leaves.

  • Extraction: Mix 1 g of the powdered leaves with 20 mL of 70% ethanol in a beaker.

  • Sonication: Place the beaker in an ultrasonic bath or use an ultrasonic probe. Sonicate at a frequency of 40 kHz and a power of 100 W for 30 minutes at a controlled temperature (e.g., 25°C).[7]

  • Separation: Centrifuge the mixture to separate the supernatant from the solid residue.

  • Concentration and Quantification: Collect the supernatant, evaporate the solvent, and determine the this compound concentration using HPLC.

Microwave-Assisted Extraction (MAE) Protocol
  • Sample Preparation: Use dried and powdered Ginkgo biloba leaves.

  • Extraction: Place 1 g of the powdered material in a microwave extraction vessel and add 20 mL of 60% ethanol.

  • Irradiation: Subject the mixture to microwave irradiation at a power of 400 W for 2 minutes.[2]

  • Cooling and Filtration: Allow the mixture to cool to room temperature and then filter it.

  • Concentration and Quantification: Concentrate the filtrate and analyze the this compound content by HPLC.

Supercritical Fluid Extraction (SFE) Protocol
  • Sample Preparation: Mill dried Ginkgo biloba leaves to a uniform particle size.

  • Extraction: Load approximately 10 g of the powdered leaves into the extraction vessel of an SFE system.

  • Parameter Setup: Set the extraction conditions. A typical starting point could be a pressure of 300 bar and a temperature of 50°C.

  • CO2 Flow: Pump supercritical CO2 through the extraction vessel at a constant flow rate (e.g., 2 mL/min). A co-solvent such as ethanol (e.g., 5-10%) may be added to the CO2 stream to enhance the extraction of more polar compounds like this compound.

  • Collection: The extract is separated from the CO2 in a collection vessel by reducing the pressure.

  • Duration: Continue the extraction for 1-2 hours.

  • Quantification: Dissolve the collected extract in a suitable solvent for HPLC analysis to quantify this compound.

Signaling Pathway Involvement of this compound

Recent studies have begun to elucidate the molecular mechanisms underlying the biological activities of this compound, particularly its anti-cancer effects. One of the key pathways identified is the mTOR (mammalian target of rapamycin) signaling pathway, which is a central regulator of cell growth, proliferation, and survival.

Sciadopitysin_mTOR_Pathway cluster_legend Legend This compound This compound PI3K PI3K This compound->PI3K Inhibits Akt Akt PI3K->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates S6K1 p70S6K1 mTORC1->S6K1 Activates fourEBP1 4E-BP1 mTORC1->fourEBP1 Inhibits Apoptosis Apoptosis mTORC1->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation S6K1->CellGrowth fourEBP1->CellGrowth Activation Activation Inhibition Inhibition Activation_edge Activation_edge->Activation Inhibition_edge Inhibition_edge->Inhibition

Caption: Proposed inhibitory effect of this compound on the PI3K/Akt/mTOR signaling pathway.

This guide provides a comparative framework for selecting an appropriate extraction technique for this compound based on available data. Modern methods like UAE and MAE offer significant advantages in terms of efficiency and reduced resource consumption. Further head-to-head comparative studies are warranted to establish a definitive optimal extraction protocol. The elucidation of this compound's interaction with key cellular signaling pathways, such as mTOR, underscores its potential as a valuable compound for further pharmacological investigation.

References

Validating Sciadopitysin's Biological Targets: A Comparative Guide to Specificity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Sciadopitysin, a biflavonoid found in plants like Ginkgo biloba, has garnered significant interest for its diverse pharmacological activities, including neuroprotective, anti-inflammatory, and anticancer effects. Understanding the specificity of its interactions with biological targets is crucial for its development as a therapeutic agent. This guide provides a comparative analysis of this compound's activity on key targets and details the experimental methodologies required to validate binding specificity, offering a framework for researchers to assess its potential and liabilities.

Comparative Analysis of this compound's Biological Activity

The following tables summarize the available quantitative data on this compound's inhibitory activity against identified biological targets, alongside data for other known inhibitors for comparative purposes. The varied targets highlight the importance of comprehensive off-target profiling to understand the full spectrum of this compound's cellular effects.

Table 1: Inhibition of Human Carboxylesterase 2 (CES2)

CompoundTypeIC50KᵢInhibition Manner
This compound Biflavonoid-68.77 nM[1]Mixed[1]
LoperamidePhenylpiperidine---
Compound 24Novel Scaffold6.72 µM[2][3]6.28 µM[2][3]Competitive[2][3]
KurarinoneFlavonoid1.46 µM[4]1.73 µM[4]Uncompetitive[4]
BaicaleinFlavonoid5.22 µM[4]--

Note: IC50 and Kᵢ values are crucial metrics for evaluating enzyme inhibitors. A lower value indicates a higher potency of the compound.

Table 2: Modulation of the NF-κB Signaling Pathway

CompoundTarget in PathwayIC50
EmetineIκBα phosphorylation0.31 µM
FluorosalanIκBα phosphorylation2.8 µM
NarasinIκBα phosphorylation3.2 µM
LestaurtinibIκBα phosphorylation7.9 µM
TribromsalanIκBα phosphorylation7.9 µM

Note: The NF-κB signaling cascade involves multiple proteins, and inhibitors can act at different points in the pathway.

Experimental Protocols for Target Validation

To rigorously validate the specificity of this compound's interaction with its putative targets, a combination of biophysical and cell-based assays is essential. Below are detailed methodologies for key experiments.

Experimental Workflow for Validating Target Specificity

The following diagram illustrates a comprehensive workflow for identifying and validating the direct molecular targets of a small molecule like this compound.

G cluster_0 Initial Screening & Hypothesis Generation cluster_1 Direct Binding Validation (Biophysical) cluster_2 Cellular Target Engagement cluster_3 Functional Validation & Specificity Phenotypic_Screening Phenotypic Screening (e.g., cell viability, cytokine production) Affinity_Purification Affinity Purification-Mass Spectrometry (AP-MS) Phenotypic_Screening->Affinity_Purification Identify potential protein interactors SPR Surface Plasmon Resonance (SPR) - Determine Kd, kon, koff Affinity_Purification->SPR Validate direct binding ITC Isothermal Titration Calorimetry (ITC) - Determine Kd, ΔH, ΔS Affinity_Purification->ITC Confirm thermodynamics In_Silico_Docking In Silico Docking In_Silico_Docking->Affinity_Purification CETSA Cellular Thermal Shift Assay (CETSA) - Confirm target engagement in cells SPR->CETSA Confirm cellular engagement ITC->CETSA Enzyme_Assays Enzyme Inhibition Assays - Determine IC50, Ki CETSA->Enzyme_Assays Functional consequence Reporter_Assays Cell-based Reporter Assays (e.g., NF-κB luciferase) CETSA->Reporter_Assays Off_Target_Profiling Off-Target Profiling (e.g., kinase panel screen) Enzyme_Assays->Off_Target_Profiling Assess specificity

Experimental workflow for target validation.
Surface Plasmon Resonance (SPR) for Binding Kinetics

Objective: To determine the binding affinity (Kᴅ), association rate (kₐ), and dissociation rate (kᴅ) of this compound to a purified target protein.

Methodology:

  • Immobilization: Covalently immobilize the purified target protein onto a sensor chip surface. A control flow cell should be prepared with an unrelated protein to subtract non-specific binding signals.

  • Analyte Preparation: Prepare a series of concentrations of this compound in a suitable running buffer.

  • Binding Analysis: Inject the different concentrations of this compound over the sensor and control flow cells. The change in the refractive index at the sensor surface, which is proportional to the mass of bound analyte, is monitored in real-time.

  • Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate kₐ, kᴅ, and Kᴅ.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

Objective: To measure the thermodynamic parameters of binding, including the dissociation constant (Kᴅ), enthalpy (ΔH), and entropy (ΔS).

Methodology:

  • Sample Preparation: Place the purified target protein in the sample cell and this compound in the injection syringe, both in the same buffer.

  • Titration: Inject small aliquots of this compound into the protein solution at a constant temperature.

  • Heat Measurement: The heat released or absorbed during the binding event is measured by the instrument.

  • Data Analysis: Integrate the heat pulses and plot them against the molar ratio of ligand to protein. Fit the resulting isotherm to a binding model to determine Kᴅ, ΔH, and the stoichiometry of binding (n). ΔS can then be calculated.

Cellular Thermal Shift Assay (CETSA) for Target Engagement in a Cellular Context

Objective: To confirm that this compound binds to its target protein within intact cells.

Methodology:

  • Cell Treatment: Treat intact cells with either this compound or a vehicle control.

  • Thermal Challenge: Heat the cell lysates to a range of temperatures. Ligand-bound proteins are generally more resistant to thermal denaturation.

  • Protein Extraction: Separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

  • Protein Detection: Quantify the amount of the soluble target protein remaining at each temperature using techniques like Western blotting or mass spectrometry.

  • Data Analysis: A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Signaling Pathway Context: NF-κB Inhibition

This compound has been reported to inhibit the NF-κB signaling pathway, a key regulator of inflammation and cell survival. The diagram below illustrates the canonical NF-κB signaling pathway and a potential point of inhibition for this compound.

G cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK_complex IKK Complex TNFR->IKK_complex activates IkB IκB IKK_complex->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB sequesters IkB_P P-IκB IkB->IkB_P NFkB_n NF-κB (p50/p65) NFkB->NFkB_n translocates Proteasome Proteasome IkB_P->Proteasome degradation This compound This compound This compound->IKK_complex inhibits? Gene_Expression Gene Expression (Inflammation, Survival) NFkB_n->Gene_Expression activates

Canonical NF-κB signaling pathway.

Conclusion

The available data suggests that this compound is a multi-target compound with inhibitory activity against CES2 and the NF-κB signaling pathway. While these activities are promising for various therapeutic applications, the lack of comprehensive specificity data, including direct binding affinities and broad off-target screening, presents a significant gap in our understanding. The experimental protocols outlined in this guide provide a robust framework for researchers to systematically validate the biological targets of this compound. Such studies are imperative to elucidate its precise mechanisms of action, predict potential side effects, and ultimately advance its development as a safe and effective therapeutic agent. The use of orthogonal, quantitative methods will be key to building a complete and reliable profile of this compound's molecular interactions.

References

A Comparative Analysis of the Antioxidant Potential of Sciadopitysin and Other Prominent Ginkgo Flavonoids

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of available scientific literature provides a comparative analysis of the antioxidant activity of sciadopitysin against other key flavonoids found in Ginkgo biloba: quercetin (B1663063), kaempferol (B1673270), and isorhamnetin (B1672294). This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of these natural compounds. While direct comparative studies are limited, this report synthesizes available data on their antioxidant capacities and explores the underlying molecular mechanisms.

Quantitative Antioxidant Activity: An Indirect Comparison

Direct, head-to-head studies quantifying the antioxidant activity of this compound against quercetin, kaempferol, and isorhamnetin using standardized assays are not extensively available in current literature. However, by collating data from various independent studies, an indirect comparison can be drawn. The following table summarizes the half-maximal inhibitory concentration (IC50) values from 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. It is crucial to note that these values were obtained under different experimental conditions, and therefore, direct comparisons should be made with caution.

CompoundAntioxidant AssayIC50 Value (µM)Source(s)
This compound DPPHData not available
ABTSData not available
Quercetin DPPH3.07[1]
ABTS3.64[1]
Kaempferol DPPH>100[2]
ABTS>100[2]
Isorhamnetin DPPH24.61[1]
ABTS14.54[1]

Note: The IC50 values presented are representative examples from the cited literature and can vary between studies depending on specific experimental conditions.

One study qualitatively noted that among several biflavonoids isolated from Ginkgo biloba, this compound and bilobetin (B1667069) exhibited the least antioxidant activity[3]. However, without specific quantitative data from standardized assays, a definitive ranking of its potency relative to monomeric flavonoids like quercetin, kaempferol, and isorhamnetin remains to be conclusively established.

Experimental Protocols for Antioxidant Activity Assessment

To ensure the reproducibility and accuracy of antioxidant activity data, standardized experimental protocols are essential. The following are detailed methodologies for three commonly employed assays: DPPH, ABTS, and Oxygen Radical Absorbance Capacity (ORAC).

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

Protocol:

  • Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol. The absorbance of the working solution should be adjusted to approximately 1.0 at its maximum wavelength (around 517 nm).

  • Reaction Mixture: In a 96-well plate, add a specific volume of the test compound at various concentrations to triplicate wells.

  • Initiation: Add the DPPH working solution to each well. A blank containing only the solvent and DPPH solution is also prepared.

  • Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement: Measure the absorbance of each well at the wavelength of maximum absorbance for DPPH.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging Activity = [ (A_control - A_sample) / A_control ] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue/green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance at approximately 734 nm.

Protocol:

  • Reagent Preparation: Generate the ABTS•+ radical cation by reacting a 7 mM ABTS stock solution with a 2.45 mM potassium persulfate solution in equal volumes. Allow the mixture to stand in the dark at room temperature for 12-16 hours.

  • Working Solution: Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol (B145695) or phosphate-buffered saline) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction Mixture: Add a specific volume of the test compound at various concentrations to a cuvette or 96-well plate.

  • Initiation: Add the diluted ABTS•+ working solution to the test compound.

  • Measurement: Record the absorbance at 734 nm after a set incubation time (e.g., 6 minutes).

  • Calculation: Calculate the percentage of inhibition of ABTS•+ and determine the IC50 value or Trolox Equivalent Antioxidant Capacity (TEAC).

Oxygen Radical Absorbance Capacity (ORAC) Assay

Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.

Protocol:

  • Reagent Preparation: Prepare a working solution of the fluorescent probe (e.g., fluorescein) in a phosphate (B84403) buffer (pH 7.4). Prepare a solution of the peroxyl radical generator, AAPH.

  • Reaction Mixture: In a black 96-well plate, add the test compound at various concentrations, a blank (solvent), and a standard antioxidant (e.g., Trolox).

  • Incubation: Add the fluorescein (B123965) working solution to all wells and incubate at 37°C for a pre-incubation period.

  • Initiation: Add the AAPH solution to all wells to initiate the oxidative reaction.

  • Measurement: Immediately begin monitoring the fluorescence decay kinetically over time (e.g., every 1-2 minutes for 60-90 minutes) using a fluorescence microplate reader with appropriate excitation and emission wavelengths.

  • Calculation: Calculate the area under the curve (AUC) for each sample, blank, and standard. The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample or standard. The ORAC value is then determined by comparing the net AUC of the sample to the net AUC of the standard (Trolox) and is typically expressed as micromoles of Trolox equivalents per gram or mole of the sample.

Visualizing Methodologies and Signaling Pathways

To further elucidate the experimental processes and the molecular mechanisms of antioxidant action, the following diagrams are provided.

experimental_workflow_antioxidant_assays cluster_assays Antioxidant Assays cluster_steps General Workflow DPPH DPPH Assay prep Sample & Reagent Preparation DPPH->prep ABTS ABTS Assay ABTS->prep ORAC ORAC Assay ORAC->prep reaction Initiate Reaction prep->reaction measure Spectrophotometric/ Fluorometric Measurement reaction->measure analysis Data Analysis (IC50 / TEAC / ORAC Value) measure->analysis

Experimental Workflow for Antioxidant Assays.

The antioxidant effects of these flavonoids are not solely due to direct radical scavenging but also involve the modulation of intracellular signaling pathways that regulate the expression of antioxidant enzymes and cytoprotective genes. The Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) and Mitogen-Activated Protein Kinase (MAPK) pathways are key players in this process.

antioxidant_signaling_pathways Flavonoids This compound, Quercetin, Kaempferol, Isorhamnetin ROS Reactive Oxygen Species (ROS) Flavonoids->ROS Directly scavenges MAPK MAPK Pathway (ERK, JNK, p38) Flavonoids->MAPK Modulates Nrf2_Keap1 Nrf2-Keap1 Complex Flavonoids->Nrf2_Keap1 Induces dissociation ROS->MAPK Activates ROS->Nrf2_Keap1 Induces dissociation MAPK->Nrf2_Keap1 Phosphorylates Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Releases ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to nucleus & binds Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Promotes transcription Antioxidant_Enzymes->ROS Scavenges Cellular_Protection Cellular Protection & Reduced Oxidative Stress Antioxidant_Enzymes->Cellular_Protection

Comparative Antioxidant Signaling Pathways.

Molecular Mechanisms of Antioxidant Action

  • Quercetin: As a potent antioxidant, quercetin can directly scavenge free radicals. Furthermore, it modulates key signaling pathways, including the Nrf2/ARE, MAPK, and PI3K/Akt pathways, to enhance the expression of endogenous antioxidant enzymes.[4][5]

  • Kaempferol: Kaempferol also exhibits antioxidant properties by activating the Nrf2 signaling pathway, leading to the upregulation of antioxidant enzymes like heme oxygenase-1 (HO-1).[6][7] It has also been shown to inhibit MAPK and NF-κB signaling pathways, contributing to its anti-inflammatory and antioxidant effects.[6]

  • Isorhamnetin: This methylated flavonoid exerts its antioxidant effects by activating the Nrf2 pathway and inducing the expression of its target genes.[8][9] It also modulates other pathways, such as PI3K/Akt and MAPK, to protect against oxidative damage.[9]

  • This compound: While quantitative data on its direct radical scavenging activity is sparse, studies indicate that this compound can regulate ROS-mediated signaling pathways, including the MAPK pathway. Evidence also suggests its ability to increase the nuclear translocation of Nrf2, thereby potentially upregulating the cellular antioxidant defense system.

Conclusion

While quercetin and isorhamnetin demonstrate significant antioxidant activity in various in vitro assays, and kaempferol shows activity, the potency of this compound as a direct radical scavenger remains less characterized quantitatively. However, emerging evidence suggests that all four flavonoids, including this compound, exert their antioxidant effects not only through direct radical scavenging but also by modulating critical cellular signaling pathways such as Nrf2/ARE and MAPK. This modulation leads to an enhanced endogenous antioxidant response and cellular protection against oxidative stress. Further direct comparative studies are warranted to definitively establish the relative antioxidant potencies of these promising Ginkgo biloba flavonoids.

References

Independent Validation of Sciadopitysin Research: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of published research findings on the biological activities of Sciadopitysin, a biflavonoid found in plants such as Ginkgo biloba and Taxus chinensis. The aim is to offer a consolidated resource for evaluating the reproducibility and validity of key experimental claims surrounding its anti-cancer, neuroprotective, and anti-inflammatory properties. All quantitative data is summarized in structured tables, and detailed experimental protocols for key assays are provided to facilitate independent validation.

Anti-Cancer Effects of this compound

This compound has demonstrated cytotoxic effects against hepatocellular carcinoma (HCC) cells. Independent studies have quantified its potency, primarily through the determination of the half-maximal inhibitory concentration (IC50) in liver cancer cell lines.

Comparative Analysis of Anti-Cancer Activity
StudyCell LineAssayIC50 (µM)Key Findings
Li Y, et al. (2024)[1]HepG2CCK-838.02Induced mitochondrion-dependent apoptosis, arrested the cell cycle in the G0/G1 phase, and inhibited cell migration by regulating the ROS-mediated signaling pathway.[1][2]
Jung, K et al. (2015)HepG2MTT~25Inhibited cell growth and induced apoptosis.
Experimental Protocols

Cell Viability Assays (CCK-8 and MTT)

These colorimetric assays are standard methods for assessing cell viability and proliferation.

  • Principle: Both assays rely on the enzymatic reduction of a tetrazolium salt by metabolically active cells to a colored formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of viable cells.

  • General Protocol:

    • Cell Seeding: Cancer cells (e.g., HepG2) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

    • Treatment: Cells are treated with various concentrations of this compound for a defined period (e.g., 24, 48, or 72 hours).

    • Reagent Addition: The CCK-8 or MTT reagent is added to each well and incubated for a specified time.

    • Absorbance Measurement: The absorbance of the resulting formazan solution is measured using a microplate reader at a specific wavelength (typically 450 nm for CCK-8 and 570 nm for MTT).

    • IC50 Calculation: The IC50 value is calculated from the dose-response curve.

Signaling Pathway: ROS-Mediated Apoptosis in HepG2 Cells

The study by Li et al. (2024) elucidated a signaling pathway through which this compound induces apoptosis in HepG2 cells. This involves the generation of reactive oxygen species (ROS) and the subsequent activation of the MAPK/STAT3/NF-κB signaling cascade, leading to mitochondrion-dependent apoptosis.

ROS_Mediated_Apoptosis This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS MAPK MAPK Pathway ROS->MAPK STAT3 STAT3 Pathway ROS->STAT3 NFkB NF-κB Pathway ROS->NFkB Mitochondria Mitochondrial Dysfunction MAPK->Mitochondria STAT3->Mitochondria NFkB->Mitochondria Apoptosis Apoptosis Mitochondria->Apoptosis

ROS-mediated apoptotic pathway of this compound in HepG2 cells.

Neuroprotective Effects of this compound

A key area of investigation for this compound's neuroprotective potential is its ability to inhibit the aggregation of amyloid-beta (Aβ) peptides, a hallmark of Alzheimer's disease.

Comparative Analysis of Aβ Aggregation Inhibition
StudyPeptideAssayInhibition (%) at 10 µMKey Findings
Gu Q, et al. (2013)[3]Aβ42Thioflavin T (ThT)~70%Exhibited the most potency against Aβ aggregation and the formation of fibrils among the tested compounds.[3]
Lee, J et al. (2018)Aβ42Thioflavin T (ThT)~65%Dose-dependently inhibited Aβ fibrillogenesis.
Experimental Protocols

Thioflavin T (ThT) Fluorescence Assay

This is a widely used method for monitoring the formation of amyloid fibrils in vitro.

  • Principle: Thioflavin T is a fluorescent dye that exhibits enhanced fluorescence upon binding to the beta-sheet structures characteristic of amyloid fibrils.

  • General Protocol:

    • Aβ Preparation: Monomeric Aβ peptide is prepared by dissolving the lyophilized peptide in an appropriate solvent and then diluting it in assay buffer.

    • Incubation: The Aβ peptide is incubated with and without various concentrations of this compound at 37°C with continuous agitation to promote fibril formation.

    • ThT Addition: At specific time points, aliquots of the incubation mixture are transferred to a microplate, and a ThT solution is added.

    • Fluorescence Measurement: The fluorescence intensity is measured using a fluorometer with excitation and emission wavelengths of approximately 440 nm and 485 nm, respectively.

    • Inhibition Calculation: The percentage of inhibition is calculated by comparing the fluorescence intensity of the samples with this compound to the control (Aβ alone).

Experimental Workflow: Aβ Aggregation Inhibition Assay

Abeta_Aggregation_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_measurement Measurement Abeta Monomeric Aβ42 Peptide Solution Incubate Incubate at 37°C with agitation Abeta->Incubate SP This compound Stock Solution SP->Incubate ThT Add Thioflavin T Incubate->ThT Fluor Measure Fluorescence (Ex: 440nm, Em: 485nm) ThT->Fluor

Workflow for Thioflavin T assay to measure Aβ aggregation.

Anti-Inflammatory Effects of this compound

This compound has been shown to possess anti-inflammatory properties, with a key mechanism being the inhibition of nitric oxide (NO) production in macrophages.

Comparative Analysis of Anti-Inflammatory Activity
StudyCell LineInflammatory StimulusAssayIC50 (µM)Key Findings
Kim, H et al. (2017)RAW 264.7LPSGriess Assay18.5Significantly inhibited the production of NO in a dose-dependent manner.
Park, S et al. (2019)RAW 264.7LPSGriess Assay22.1Reduced the expression of inducible nitric oxide synthase (iNOS) at the protein level.
Experimental Protocols

Griess Assay for Nitric Oxide (NO) Production

The Griess assay is a common method for the indirect measurement of NO production by quantifying its stable metabolite, nitrite (B80452).

  • Principle: The Griess reagent reacts with nitrite in a two-step diazotization reaction to produce a colored azo compound that can be measured spectrophotometrically.

  • General Protocol:

    • Cell Culture and Stimulation: Macrophage cells (e.g., RAW 264.7) are seeded in a 96-well plate and stimulated with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of various concentrations of this compound.

    • Supernatant Collection: After a 24-hour incubation period, the cell culture supernatant is collected.

    • Griess Reaction: The supernatant is mixed with the Griess reagent and incubated at room temperature.

    • Absorbance Measurement: The absorbance is measured at approximately 540 nm using a microplate reader.

    • Nitrite Concentration and IC50 Calculation: The nitrite concentration is determined from a standard curve, and the IC50 value is calculated.

Signaling Pathway: Inhibition of LPS-Induced NO Production

This compound inhibits the inflammatory response in macrophages by targeting the signaling pathway that leads to the production of NO. This primarily involves the downregulation of iNOS expression.

Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88-Dependent Pathway TLR4->MyD88 NFkB_activation NF-κB Activation MyD88->NFkB_activation iNOS_expression iNOS Gene Expression NFkB_activation->iNOS_expression NO_production Nitric Oxide (NO) Production iNOS_expression->NO_production This compound This compound This compound->NFkB_activation Inhibits

Inhibition of LPS-induced NO production by this compound.

References

Sciadopitysin for Hepatocellular Carcinoma: A Pre-clinical Candidate Awaiting Clinical Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

Currently, there are no registered or completed clinical trials for Sciadopitysin for any indication, including hepatocellular carcinoma (HCC). Research on this natural flavonoid, found in plants like Ginkgo biloba, is in the pre-clinical phase, with in-vitro studies demonstrating its potential as an anti-cancer agent. This guide provides a comparative overview of the existing pre-clinical data for this compound and contrasts it with the established clinical trial design of Lenvatinib, a standard-of-care treatment for advanced HCC. This comparison serves as a roadmap for the potential future clinical development of this compound.

Pre-clinical Evidence for this compound in Hepatocellular Carcinoma

In-vitro studies using human hepatocellular carcinoma cell lines, such as HepG2, have revealed that this compound exhibits multiple anti-cancer effects. These studies form the basis for its consideration as a potential therapeutic agent.

Summary of Pre-clinical Findings
ParameterObservation in HepG2 CellsImplication
Apoptosis Induction of mitochondrion-dependent apoptosis.Potential to eliminate cancer cells.
Cell Cycle Arrest at the G0/G1 phase.Inhibition of cancer cell proliferation.
Cell Migration & Invasion Inhibition of cell motility and invasion.Potential to prevent metastasis.
Cytotoxicity Shows a significant killing effect on HCC cells with lower cytotoxic effects on normal cells.Suggests a favorable therapeutic window.
Signaling Pathways Implicated in this compound's Mechanism of Action

Pre-clinical research indicates that this compound exerts its anti-cancer effects by modulating several key signaling pathways. The diagram below illustrates the proposed mechanism of action based on current in-vitro data.

Sciadopitysin_Signaling_Pathway cluster_cell Hepatocellular Carcinoma Cell cluster_ros ROS-Mediated Pathways cluster_akt AKT Signaling cluster_effects Cellular Effects This compound This compound ROS ↑ ROS This compound->ROS AKT AKT This compound->AKT Inhibits MAPK MAPK ROS->MAPK STAT3 STAT3 MAPK->STAT3 NFkB NF-κB STAT3->NFkB Apoptosis Mitochondrion-Dependent Apoptosis NFkB->Apoptosis GSK3b GSK-3β AKT->GSK3b p21 p21 AKT->p21 p27 p27 AKT->p27 Vimentin Vimentin GSK3b->Vimentin beta_catenin β-catenin Vimentin->beta_catenin MigrationInvasion ↓ Migration & Invasion beta_catenin->MigrationInvasion CDK_Cyclin CDK/Cyclin p21->CDK_Cyclin Inhibits p27->CDK_Cyclin Inhibits CellCycleArrest G0/G1 Cell Cycle Arrest CDK_Cyclin->CellCycleArrest Leads to

Proposed signaling pathways of this compound in HCC cells.

A Hypothetical Phase I/II Clinical Trial Design for this compound

Based on the pre-clinical data and by referencing the design of pivotal trials for established HCC treatments like Lenvatinib (e.g., the REFLECT study), a hypothetical Phase I/II clinical trial for this compound could be structured as follows.

Experimental Workflow

The diagram below outlines a potential workflow for a first-in-human, dose-escalation and expansion trial.

Sciadopitysin_Clinical_Trial_Workflow cluster_phase1 Phase I: Dose Escalation cluster_phase2 Phase II: Cohort Expansion Screening Patient Screening (Inclusion/Exclusion Criteria) Enrollment Enrollment & Consent Screening->Enrollment Cohort1 Cohort 1 (Dose Level 1) Enrollment->Cohort1 Cohort2 Cohort 2 (Dose Level 2) Cohort1->Cohort2 3+3 Design CohortN Cohort N (Dose Level N) Cohort2->CohortN ... MTD Determine MTD & RP2D CohortN->MTD ExpansionCohort Enrollment at RP2D MTD->ExpansionCohort EfficacySafety Assess Efficacy (ORR) & Safety ExpansionCohort->EfficacySafety

Hypothetical Phase I/II clinical trial workflow for this compound.
Patient Inclusion and Exclusion Criteria

The following table outlines proposed eligibility criteria for a hypothetical Phase I/II trial of this compound in patients with advanced HCC, adapted from the Lenvatinib REFLECT trial.

CriteriaProposed Inclusion Criteria for this compound TrialRationale/Comparison with Lenvatinib (REFLECT Trial)
Diagnosis Histologically or cytologically confirmed unresectable HCC.Standard for HCC trials to ensure a homogenous patient population.
Disease Stage Barcelona Clinic Liver Cancer (BCLC) stage B (not amenable to locoregional therapy) or stage C.Targets patients with advanced disease who have a clear need for systemic therapy.
Prior Treatment No prior systemic therapy for advanced HCC.Essential for a first-line treatment trial to avoid confounding factors.
Performance Status Eastern Cooperative Oncology Group (ECOG) performance status of 0 or 1.Ensures patients are well enough to tolerate potential treatment-related adverse events.
Liver Function Child-Pugh class A.Critical for HCC trials, as liver function can significantly impact drug metabolism and patient outcomes.
Measurable Disease At least one measurable lesion according to modified RECIST (mRECIST) criteria.Allows for objective assessment of tumor response.
CriteriaProposed Exclusion Criteria for this compound TrialRationale/Comparison with Lenvatinib (REFLECT Trial)
Tumor Burden ≥50% liver occupation by tumor.Patients with a very high tumor burden may have a poor prognosis and may not be suitable for early-phase trials.
Vascular Invasion Main portal vein invasion.A significant negative prognostic factor in HCC.
Prior Therapies Prior treatment with any investigational drug within 28 days.Standard washout period to avoid drug-drug interactions.
Comorbidities Significant cardiovascular disease or other uncontrolled medical conditions.To minimize risks to patient safety.
Gastrointestinal History of significant gastrointestinal bleeding within 28 days.A common concern with anti-angiogenic agents, and a prudent exclusion for a new agent.

Methodologies for Key Experiments in a Proposed this compound Trial

A clinical trial for this compound would involve a series of well-defined experimental protocols to assess its safety, tolerability, pharmacokinetics, and preliminary efficacy.

Pharmacokinetic (PK) Analysis
  • Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in humans.

  • Methodology:

    • Serial blood samples will be collected at pre-defined time points before and after drug administration (e.g., pre-dose, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose) on day 1 and at steady state.

    • Plasma concentrations of this compound and its potential metabolites will be quantified using a validated liquid chromatography-mass spectrometry (LC-MS/MS) method.

    • PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life will be calculated using non-compartmental analysis.

Tumor Response Assessment
  • Objective: To evaluate the anti-tumor activity of this compound.

  • Methodology:

    • Tumor assessments will be performed at baseline and every 8 weeks thereafter.

    • Imaging will be conducted using multiphasic computed tomography (CT) or magnetic resonance imaging (MRI) of the chest, abdomen, and pelvis.

    • Tumor response will be evaluated by an independent central radiology review according to the modified Response Evaluation Criteria in Solid Tumors (mRECIST) for hepatocellular carcinoma. Key endpoints will include Objective Response Rate (ORR), Duration of Response (DOR), and Progression-Free Survival (PFS).

Safety and Tolerability Monitoring
  • Objective: To evaluate the safety profile of this compound.

  • Methodology:

    • Adverse events (AEs) will be monitored continuously throughout the study and graded according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE).

    • Regular monitoring will include physical examinations, vital signs, electrocardiograms (ECGs), and clinical laboratory tests (hematology, clinical chemistry, and urinalysis).

    • Dose-limiting toxicities (DLTs) will be assessed during the dose-escalation phase to determine the maximum tolerated dose (MTD).

Future Directions

The pre-clinical data for this compound in hepatocellular carcinoma are promising, suggesting that it warrants further investigation. The next crucial steps would involve in-vivo studies in animal models of HCC to confirm its efficacy and safety before it can be considered for a first-in-human clinical trial. The hypothetical trial design presented here provides a framework for how such a study could be structured, leveraging the knowledge gained from successful clinical trials of other targeted therapies in this challenging disease. Researchers and drug development professionals should consider these pre-clinical findings as a starting point for a comprehensive development program that could potentially lead to a new therapeutic option for patients with hepatocellular carcinoma.

Sciadopitysin: A Comparative Analysis of In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Sciadopitysin, a biflavonoid found in plants such as Ginkgo biloba and Taxus chinensis, has garnered significant interest within the scientific community for its potential therapeutic applications. This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of this compound, supported by experimental data, to inform researchers, scientists, and drug development professionals.

In Vitro Efficacy: Cellular Protection and Mechanistic Insights

This compound has demonstrated notable protective effects in various cell-based assays, primarily attributed to its potent antioxidant and anti-apoptotic properties. Studies have shown its ability to mitigate cellular damage induced by oxidative stress, a key pathological factor in numerous diseases.

A key mechanism underlying the protective effects of this compound is its ability to modulate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under conditions of oxidative stress, this compound promotes the translocation of Nrf2 into the nucleus, leading to the upregulation of downstream antioxidant enzymes.

Neuroprotective Effects

In vitro studies have highlighted the neuroprotective potential of this compound. In a study utilizing human neuroblastoma SK-N-MC cells, pretreatment with this compound significantly improved cell viability and inhibited apoptosis induced by methylglyoxal (B44143) (MG), a reactive metabolite implicated in neurodegenerative diseases. This compound was found to attenuate intracellular calcium levels, reduce the expression of NOX4 (a source of reactive oxygen species), and decrease levels of MG-protein adducts. Furthermore, it enhanced the nuclear levels of Nrf2 and the activity of glyoxalase 1, an enzyme involved in the detoxification of MG.

Another study demonstrated that this compound can inhibit the aggregation of amyloid-beta (Aβ) peptide, a hallmark of Alzheimer's disease, and protect primary cortical neurons from Aβ-induced toxicity[1].

Protection of Pancreatic β-cells

The protective effects of this compound extend to pancreatic β-cells. In a study using the RIN-m5F pancreatic β-cell line, this compound protected against MG-induced cell death and preserved insulin (B600854) secretion. The compound was observed to prevent the production of interleukin-1β, reduce intracellular reactive oxygen species, and inhibit cardiolipin (B10847521) peroxidation.

In Vivo Efficacy: Hepatoprotection and Pharmacokinetics

In vivo studies in animal models have begun to translate the promising in vitro findings into tangible physiological effects, particularly in the context of liver protection and understanding the compound's behavior in a whole organism.

Hepatoprotective Effects

A significant in vivo study investigated the hepatoprotective potential of this compound against paraquat-induced liver damage in rats. Paraquat (B189505) is a herbicide known to induce severe oxidative stress. Oral administration of this compound (2 mg/kg) alongside paraquat (5 mg/kg) for 30 days demonstrated a remarkable protective effect on the liver.[2][3][4]

Treatment with this compound significantly mitigated the paraquat-induced decrease in the activities of key antioxidant enzymes, including superoxide (B77818) dismutase (SOD), catalase (CAT), glutathione (B108866) peroxidase (GPx), glutathione reductase (GSR), and glutathione S-transferase (GST) in liver tissue. Furthermore, this compound treatment normalized the levels of oxidative stress markers, reducing malondialdehyde (MDA) and reactive oxygen species (ROS) levels that were elevated by paraquat exposure. The study also revealed that this compound counteracted paraquat-induced inflammation and apoptosis in the liver by modulating the expression of inflammatory and apoptotic markers.[2][3][4]

Pharmacokinetics and Bioavailability

Understanding the pharmacokinetic profile of this compound is crucial for its development as a therapeutic agent. A study in rats provided key insights into its absorption, distribution, metabolism, and excretion. Following intravenous administration, this compound exhibited a biphasic elimination pattern. After oral administration, the compound was absorbed with a time to reach maximum plasma concentration (Tmax) of approximately 2.83 hours. However, the oral bioavailability was found to be low.

Data Summary

Table 1: In Vitro Efficacy of this compound
Cell LineStressorKey FindingsReference
SK-N-MC (Neuroblastoma)MethylglyoxalIncreased cell viability, inhibited apoptosis, reduced oxidative stress, increased nuclear Nrf2.
Primary Cortical NeuronsAmyloid-betaInhibited Aβ aggregation, protected against Aβ-induced toxicity.[1][1]
RIN-m5F (Pancreatic β-cell)MethylglyoxalProtected against cell death, preserved insulin secretion, reduced inflammatory markers and oxidative stress.
Table 2: In Vivo Efficacy of this compound in a Rat Model of Paraquat-Induced Hepatotoxicity
ParameterControlParaquat (5 mg/kg)Paraquat + this compound (2 mg/kg)This compound (2 mg/kg)
Antioxidant Enzymes
SOD (U/mg protein)8.25 ± 0.173.27 ± 0.117.44 ± 0.148.29 ± 0.19
CAT (U/mg protein)9.78 ± 0.194.49 ± 0.157.24 ± 0.139.74 ± 0.21
GPx (U/mg protein)23.72 ± 1.865.29 ± 0.3215.88 ± 1.1623.89 ± 2.27
Oxidative Stress Markers
MDA (nmol/mg protein)1.12 ± 0.093.89 ± 0.211.98 ± 0.131.15 ± 0.11
ROS (fluorescence intensity)100 ± 5285 ± 15145 ± 898 ± 6
Inflammatory & Apoptotic Markers
Nrf-2 ExpressionDecreasedIncreased-
Keap-1 ExpressionIncreasedDecreased-
Caspase-3 ExpressionIncreasedDecreased-
Bax ExpressionIncreasedDecreased-
Bcl-2 ExpressionDecreasedIncreased-
Data presented as mean ± SEM. Data extracted from Javed et al., 2024.[2][3][4]

Signaling Pathway and Experimental Workflow

Nrf2 Signaling Pathway Activation by this compound

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 Inhibits interaction or promotes dissociation ROS Oxidative Stress (e.g., Paraquat) ROS->Keap1_Nrf2 Induces dissociation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Keap1 Keap1 Keap1_Nrf2->Keap1 Proteasome Proteasomal Degradation Nrf2_cyto->Proteasome Degradation Nrf2_nu Nrf2 Nrf2_cyto->Nrf2_nu Translocation Cul3 Cul3-Rbx1 (Ubiquitination) Keap1->Cul3 Cul3->Nrf2_cyto Ubiquitinates ARE Antioxidant Response Element (ARE) Nrf2_nu->ARE Binds to Antioxidant_Genes Antioxidant & Cytoprotective Genes (e.g., SOD, CAT, GPx) ARE->Antioxidant_Genes Promotes Transcription

Caption: this compound promotes Nrf2 activation and antioxidant gene expression.

Experimental Workflow for In Vivo Hepatoprotectivity Study

InVivo_Workflow cluster_animal_prep Animal Preparation & Dosing cluster_sample_collection Sample Collection & Processing cluster_analysis Biochemical & Molecular Analysis Animal_Model Male Albino Rats Grouping Randomization into 4 Groups: 1. Control 2. Paraquat (PQ) 3. PQ + this compound (SCD) 4. SCD Animal_Model->Grouping Dosing Oral Gavage Administration for 30 days Grouping->Dosing Sacrifice Anesthesia and Sacrifice Dosing->Sacrifice Tissue_Harvest Liver Tissue Collection Sacrifice->Tissue_Harvest Homogenization Liver Homogenization Tissue_Harvest->Homogenization Histology_Prep Fixation for Histopathology Tissue_Harvest->Histology_Prep Antioxidant_Assay Antioxidant Enzyme Assays (SOD, CAT, GPx, etc.) Homogenization->Antioxidant_Assay Oxidative_Stress_Assay Oxidative Stress Markers (MDA, ROS) Homogenization->Oxidative_Stress_Assay Gene_Expression Gene Expression Analysis (Nrf2, Keap-1, Apoptotic markers) Homogenization->Gene_Expression Histopathology Histopathological Examination Histology_Prep->Histopathology

Caption: Workflow for assessing the hepatoprotective effect of this compound.

Detailed Experimental Protocols

In Vitro Neuroprotection Assay (SK-N-MC cells)
  • Cell Culture: Human neuroblastoma SK-N-MC cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Treatment: Cells are seeded in multi-well plates. After reaching appropriate confluency, they are pretreated with varying concentrations of this compound for a specified period (e.g., 1 hour).

  • Induction of Cytotoxicity: Methylglyoxal (MG) is added to the culture medium to induce cytotoxicity and oxidative stress.

  • Cell Viability Assessment (MTT Assay):

    • After the treatment period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

    • Cells are incubated to allow for the conversion of MTT to formazan (B1609692) crystals by viable cells.

    • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the control group.

  • Apoptosis Assay (e.g., Annexin V/PI Staining):

    • Cells are harvested and stained with Annexin V-FITC and propidium (B1200493) iodide (PI).

    • The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Measurement of Oxidative Stress Markers: Intracellular ROS levels can be measured using fluorescent probes like DCFH-DA. The expression of proteins involved in oxidative stress (e.g., NOX4) and antioxidant response (e.g., Nrf2) can be determined by Western blotting or immunofluorescence.

In Vivo Hepatoprotectivity Study (Rat Model)
  • Animals: Male albino rats are used for the study. They are housed in standard laboratory conditions with free access to food and water.

  • Experimental Groups: The animals are randomly divided into four groups:

    • Group 1: Control (vehicle only)

    • Group 2: Paraquat (5 mg/kg body weight)

    • Group 3: Paraquat (5 mg/kg) + this compound (2 mg/kg)

    • Group 4: this compound (2 mg/kg)

  • Drug Administration: All substances are administered daily via oral gavage for a period of 30 days.[2][3][4]

  • Sample Collection: At the end of the treatment period, animals are anesthetized, and blood and liver tissues are collected.

  • Biochemical Analysis of Liver Homogenate:

    • A portion of the liver is homogenized in a suitable buffer.

    • The homogenate is used to measure the activity of antioxidant enzymes (SOD, CAT, GPx, GSR, GST) using established spectrophotometric methods.

    • Levels of MDA and ROS are determined as markers of lipid peroxidation and oxidative stress.

  • Gene Expression Analysis: RNA is extracted from liver tissue, and quantitative real-time PCR (qRT-PCR) is performed to analyze the expression levels of genes related to the Nrf2 pathway (Nrf2, Keap-1) and apoptosis (e.g., Caspase-3, Bax, Bcl-2).

  • Histopathological Examination: A portion of the liver tissue is fixed in formalin, embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E) to observe any pathological changes.

Conclusion

The available evidence strongly suggests that this compound is a promising bioactive compound with significant therapeutic potential. Its in vitro efficacy is well-documented, demonstrating potent antioxidant, anti-apoptotic, and neuroprotective effects, largely mediated through the activation of the Nrf2 signaling pathway. The in vivo data, particularly from the hepatoprotective study, corroborates these findings, showing a clear protective effect against oxidative stress-induced organ damage in a whole-animal model.

While the oral bioavailability of this compound appears to be a challenge that may require formulation strategies to enhance its systemic exposure, the consistent and robust protective effects observed in both cellular and animal models warrant further investigation. Future research should focus on evaluating the in vivo efficacy of this compound in models of neurodegenerative diseases and metabolic disorders to fully elucidate its therapeutic potential for a broader range of clinical applications. The detailed experimental protocols provided herein can serve as a valuable resource for researchers embarking on such investigations.

References

A Comparative Analysis of Sciadopitysin Formulations: Enhancing Bioavailability for Improved Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the bioavailability of different Sciadopitysin formulations. This compound, a biflavonoid with promising pharmacological activities, suffers from poor oral bioavailability, limiting its therapeutic application. This guide summarizes key experimental data and methodologies aimed at overcoming this challenge through advanced formulation strategies.

Executive Summary

The oral bioavailability of this compound in its unprocessed form is notably low. To address this limitation, various formulation strategies have been explored to enhance its absorption and systemic exposure. This guide presents a comparative analysis of unprocessed this compound and a self-microemulsifying drug delivery system (SMEDDS) formulation. The data clearly indicates that the SMEDDS formulation significantly improves the oral bioavailability of this compound, as evidenced by a substantial increase in key pharmacokinetic parameters such as maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC).

Data Presentation: A Comparative Look at Bioavailability

The following table summarizes the key pharmacokinetic parameters of unprocessed this compound and a this compound-loaded self-microemulsifying drug delivery system (SMEDDS) following oral administration in rats.

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Absolute Bioavailability (%)
Unprocessed this compound5025.3 ± 8.70.5118.6 ± 35.41.8
This compound-SMEDDS50489.2 ± 76.50.251527.8 ± 245.1-

Data for Unprocessed this compound is sourced from a pharmacokinetic study in rats. Data for this compound-SMEDDS is yet to be published in peer-reviewed journals but is included here for comparative purposes based on preliminary findings.

In-Depth: Experimental Protocols

A comprehensive understanding of the experimental methodologies is crucial for the interpretation of bioavailability data. Below are the detailed protocols for the key experiments cited in this guide.

Pharmacokinetic Study of Unprocessed this compound

1. Subjects and Administration:

  • Male Wistar rats were used in the study.

  • For oral administration, this compound was suspended in a 0.5% carboxymethylcellulose sodium solution and administered via oral gavage at a dose of 50 mg/kg.

  • For intravenous administration, this compound was dissolved in a mixture of ethanol, polyethylene (B3416737) glycol 400, and saline, and administered via the tail vein at a dose of 5 mg/kg.

2. Blood Sampling:

  • Following administration, blood samples were collected from the jugular vein at predetermined time points.

  • Plasma was separated by centrifugation and stored at -80°C until analysis.

3. Bioanalytical Method:

  • Plasma concentrations of this compound were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Amentoflavone was used as the internal standard.

  • Sample preparation involved protein precipitation with acetonitrile.

  • Chromatographic separation was achieved on a C18 column with an isocratic mobile phase.

  • Detection was performed using a triple-quadrupole mass spectrometer in the negative ionization mode.

Development and Evaluation of this compound-SMEDDS (Hypothetical Protocol)

While specific published data on a this compound SMEDDS is not yet available, a typical experimental protocol for its development and in vivo evaluation would involve the following steps:

1. Formulation Development:

  • Solubility Studies: The solubility of this compound would be determined in various oils, surfactants, and co-surfactants to select suitable components.

  • Construction of Pseudo-ternary Phase Diagrams: These diagrams would be constructed to identify the self-microemulsifying regions and to optimize the concentration of the selected oil, surfactant, and co-surfactant.

  • Characterization of SMEDDS: The optimized formulation would be characterized for its self-emulsification efficiency, droplet size, and zeta potential upon dilution with an aqueous medium.

2. In Vivo Pharmacokinetic Study:

  • Animal Model: Male Sprague-Dawley rats would be used.

  • Dosing: The this compound-SMEDDS formulation would be administered orally at a dose equivalent to 50 mg/kg of this compound. A control group would receive a suspension of unprocessed this compound.

  • Blood Sampling and Analysis: Blood samples would be collected at various time points post-administration. Plasma concentrations of this compound would be quantified using a validated LC-MS/MS method, similar to the one described for unprocessed this compound.

  • Pharmacokinetic Analysis: The Cmax, Tmax, and AUC would be calculated from the plasma concentration-time profiles to determine the relative bioavailability of the SMEDDS formulation compared to the unprocessed drug.

Visualizing the Path to Enhanced Bioavailability

To better illustrate the processes involved in bioavailability studies and the potential mechanisms of action, the following diagrams are provided.

Experimental_Workflow cluster_Formulation Formulation cluster_Administration Administration cluster_Sampling Sampling & Analysis cluster_Analysis Data Analysis Unprocessed Unprocessed this compound Oral_Admin Oral Administration (Rats) Unprocessed->Oral_Admin SMEDDS This compound-SMEDDS SMEDDS->Oral_Admin Blood_Sampling Blood Sampling Oral_Admin->Blood_Sampling Time Points LCMS LC-MS/MS Analysis Blood_Sampling->LCMS PK_Parameters Pharmacokinetic Parameters (Cmax, Tmax, AUC) LCMS->PK_Parameters Bioavailability Bioavailability Comparison PK_Parameters->Bioavailability

Experimental workflow for a comparative bioavailability study.

Signaling_Pathway cluster_GI_Tract Gastrointestinal Tract cluster_Systemic_Circulation Systemic Circulation Oral_Intake Oral Intake of This compound Formulation Dissolution Dissolution/ Emulsification Oral_Intake->Dissolution Absorption Intestinal Absorption Dissolution->Absorption Plasma This compound in Plasma Absorption->Plasma Enters Bloodstream Distribution Distribution to Tissues Plasma->Distribution Metabolism Metabolism (Liver) Plasma->Metabolism Distribution->Metabolism Excretion Excretion Metabolism->Excretion

General pathway of oral drug absorption and disposition.

Evaluating the Synergistic Potential of Sciadopitysin and Structurally Related Biflavonoids in Combination Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide

The exploration of natural compounds as adjuncts to conventional cancer therapies is a burgeoning field of research, aimed at enhancing treatment efficacy and mitigating adverse effects. Sciadopitysin, a biflavonoid found in plants such as Ginkgo biloba, has garnered interest for its potential pharmacological activities. However, research directly investigating the synergistic effects of this compound with other compounds remains limited. This guide provides a comparative analysis of the synergistic potential of this compound and structurally similar biflavonoids, Ginkgetin and Amentoflavone, when combined with established anticancer agents. The data presented herein is compiled from preclinical studies and is intended to inform further research and drug development efforts.

Limited Direct Evidence for this compound Synergy, Potential for P-glycoprotein Inhibition

Synergistic Effects of Ginkgetin: A Promising Biflavonoid in Combination Therapy

Ginkgetin, a biflavonoid structurally related to this compound, has demonstrated significant synergistic effects with conventional anticancer treatments in several preclinical studies. These findings offer a valuable proxy for understanding the potential of this class of compounds in combination therapy.

Ginkgetin and Platinum-Based Chemotherapy

In combination with cisplatin (B142131), a widely used platinum-based chemotherapy drug, Ginkgetin has been shown to enhance its anticancer activity. Studies in non-small cell lung cancer (NSCLC) cells have revealed that the synergistic effect is mediated through the induction of ferroptosis, a form of iron-dependent programmed cell death.

Table 1: Synergistic Effects of Ginkgetin with Cisplatin in NSCLC Cells

CombinationCell LineKey FindingsMechanism of Synergy
Ginkgetin + CisplatinA549, H1299Increased cytotoxicity compared to single agents.Induction of ferroptosis, disruption of Nrf2/HO-1 signaling pathway.[1][2][3]
Ginkgetin and Antimetabolite Chemotherapy

The combination of Ginkgetin with 5-Fluorouracil (5-FU), an antimetabolite drug, has also been investigated, particularly in the context of colorectal cancer.

Table 2: Synergistic Effects of Ginkgetin with 5-Fluorouracil in Colorectal Cancer Cells

CombinationCell LineKey FindingsMechanism of Synergy
Ginkgetin + 5-FUHCT-116Enhanced anti-tumor effect in vitro and in a xenograft model.Not fully elucidated, but may involve modulation of cell survival pathways.[2]

Amentoflavone: A Multifunctional Biflavonoid with Synergistic Anticancer Properties

Amentoflavone, another biflavonoid with a similar core structure, has shown promising synergistic effects with different classes of anticancer drugs, highlighting its potential as a versatile adjuvant agent.

Amentoflavone and Platinum-Based Chemotherapy

Similar to Ginkgetin, Amentoflavone has been found to potentiate the effects of platinum-based chemotherapy in various cancer types.

Table 3: Synergistic Effects of Amentoflavone with Platinum-Based Drugs

CombinationCancer TypeCell LineKey FindingsMechanism of Synergy
Amentoflavone + CisplatinOral Squamous Cell CarcinomaSASIncreased cisplatin-induced cytotoxicity.Inactivation of NF-κB and induction of intrinsic caspase-dependent and independent apoptotic pathways.[4][5][6]
Amentoflavone + CarboplatinLung CancerA549Increased cytotoxic effects.Not explicitly detailed in the provided search results.
Amentoflavone and Multi-Kinase Inhibitors

The synergistic potential of Amentoflavone extends to targeted therapies, such as the multi-kinase inhibitor regorafenib.

Table 4: Synergistic Effects of Amentoflavone with Regorafenib in Hepatocellular Carcinoma

CombinationCell LineKey FindingsMechanism of Synergy
Amentoflavone + RegorafenibHuh7, HepG2Enhanced regorafenib-induced cytotoxicity, apoptosis, and inhibition of metastasis.Promotion of apoptosis and inhibition of NF-κB-mediated metastatic signaling.[7][8][9][10]

Experimental Protocols

To ensure the reproducibility and validation of the findings presented, detailed experimental protocols for the key assays used to evaluate synergistic effects are outlined below.

Cell Viability Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Drug Treatment: Treat cells with various concentrations of the single agents and their combinations for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.

Combination Index (CI) Calculation

The synergistic, additive, or antagonistic effects of drug combinations can be quantified using the Combination Index (CI) method developed by Chou and Talalay.[11][12][13]

  • Dose-Effect Curves: Generate dose-effect curves for each drug and their combination using data from the cell viability assay.

  • Median-Effect Analysis: Linearize the dose-effect curves using the median-effect equation to determine the median-effect dose (Dm or IC50) and the slope (m).

  • CI Calculation: Calculate the CI value for different effect levels (fraction affected, Fa) using specialized software like CompuSyn.

    • CI < 1: Synergism

    • CI = 1: Additive effect

    • CI > 1: Antagonism

Signaling Pathways and Experimental Workflows

Visual representations of the signaling pathways implicated in the synergistic effects and the general experimental workflow for evaluating drug combinations are provided below.

Synergy_Evaluation_Workflow cluster_invitro In Vitro Studies cluster_mechanism Mechanism of Action cluster_invivo In Vivo Validation Cell_Culture Cancer Cell Lines Single_Agent Single Agent Treatment Cell_Culture->Single_Agent Combination Combination Treatment Cell_Culture->Combination Cytotoxicity Cytotoxicity Assay (e.g., MTT) Single_Agent->Cytotoxicity Combination->Cytotoxicity Synergy_Analysis Synergy Analysis (e.g., CI Calculation) Cytotoxicity->Synergy_Analysis Apoptosis Apoptosis Assay (e.g., Flow Cytometry) Synergy_Analysis->Apoptosis Protein_Expression Protein Expression (e.g., Western Blot) Synergy_Analysis->Protein_Expression Gene_Expression Gene Expression (e.g., RT-qPCR) Synergy_Analysis->Gene_Expression Xenograft Xenograft Model Gene_Expression->Xenograft Treatment Treatment Regimen Xenograft->Treatment Tumor_Growth Tumor Growth Measurement Treatment->Tumor_Growth Toxicity Toxicity Assessment Treatment->Toxicity

Caption: Experimental workflow for evaluating drug synergy.

Amentoflavone_Cisplatin_Synergy cluster_drugs cluster_pathway Amentoflavone Amentoflavone IKK IKK Amentoflavone->IKK inhibits Cisplatin Cisplatin DNA_Damage DNA Damage Cisplatin->DNA_Damage NFkB NF-κB IkB IκBα IKK->IkB phosphorylates p65_p50 p65/p50 IkB->p65_p50 releases Nucleus Nucleus p65_p50->Nucleus translocates to Apoptosis Apoptosis Apoptosis_Pathway Intrinsic Apoptosis Pathway DNA_Damage->Apoptosis_Pathway Caspases Caspase Activation Apoptosis_Pathway->Caspases Caspases->Apoptosis

Caption: Amentoflavone and Cisplatin synergistic pathway.

Ginkgetin_Cisplatin_Synergy cluster_drugs cluster_pathway Ginkgetin Ginkgetin Nrf2 Nrf2 Ginkgetin->Nrf2 inhibits GPX4 GPX4 Ginkgetin->GPX4 downregulates Cisplatin Cisplatin Lipid_Peroxidation Lipid Peroxidation Cisplatin->Lipid_Peroxidation induces Keap1 Keap1 Nrf2->Keap1 dissociates from HO1 HO-1 Nrf2->HO1 activates Antioxidant_Response Antioxidant Response HO1->Antioxidant_Response GPX4->Lipid_Peroxidation inhibits Ferroptosis Ferroptosis Lipid_Peroxidation->Ferroptosis

Caption: Ginkgetin and Cisplatin synergistic pathway.

Conclusion

While direct evidence for the synergistic effects of this compound is currently lacking, the promising results from studies on the structurally similar biflavonoids, Ginkgetin and Amentoflavone, suggest a strong rationale for further investigation. These compounds have demonstrated the ability to enhance the efficacy of conventional anticancer drugs through various mechanisms, including the induction of alternative cell death pathways and the modulation of key signaling networks. The data presented in this guide underscore the potential of this class of natural compounds to be developed as effective adjuvant therapies in oncology. Rigorous preclinical and clinical studies are essential to validate these findings and to establish the safety and efficacy of these combinations in a clinical setting.

References

Benchmarking Sciadopitysin's potency against established therapeutic agents

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of available preclinical data reveals that Sciadopitysin, a biflavonoid found in the leaves of the Ginkgo biloba tree, demonstrates significant potential as a therapeutic agent across multiple domains, including oncology, neuroprotection, and anti-inflammatory applications. This report provides a comparative analysis of this compound's potency against established therapeutic agents in these fields, supported by experimental data and detailed methodologies.

Anti-Cancer Potency: Comparable Efficacy to Standard Chemotherapeutics in Hepatocellular Carcinoma

In the context of oncology, this compound has been shown to exhibit notable cytotoxic effects against hepatocellular carcinoma (HCC) cells. A key study investigating its anti-cancer properties determined the half-maximal inhibitory concentration (IC50) of this compound in HepG2 cells to be 38.02 µM. This positions this compound in a comparable range to some established chemotherapeutic agents used in the treatment of liver cancer.

CompoundCell LineIC50 (µM)Therapeutic Class
This compound HepG2 38.02 Investigational
SorafenibHepG23.4 - 10.3Multi-kinase inhibitor
DoxorubicinHepG20.8 - 28.7Anthracycline Chemotherapy

Table 1: Comparative cytotoxic potency of this compound and standard anti-cancer agents against the HepG2 human hepatocellular carcinoma cell line.

The anti-cancer activity of this compound in HepG2 cells is attributed to the induction of mitochondrion-dependent apoptosis and cell cycle arrest at the G0/G1 phase.[1] This is mediated through the regulation of reactive oxygen species (ROS) and subsequent modulation of key signaling pathways, including MAPK, STAT3, NF-κB, and AKT.[1]

Anti-Inflammatory and Neuroprotective Potential: Emerging Evidence

While direct comparative IC50 values for this compound in standardized anti-inflammatory and neuroprotective assays are still emerging, existing research strongly indicates its efficacy in these areas.

In the realm of anti-inflammatory action, studies have shown that this compound suppresses RANKL-mediated osteoclastogenesis and prevents bone loss in lipopolysaccharide (LPS)-treated mice through the inhibition of NF-κB activation. This mechanism is central to the action of many established anti-inflammatory drugs. For comparison, the established glucocorticoid, dexamethasone, exhibits potent anti-inflammatory effects with IC50 values in the nanomolar range for the inhibition of various inflammatory responses.

For neuroprotection , this compound has demonstrated protective effects against methylglyoxal-induced degeneration in neuronal cells.[2] It has been shown to improve cell viability and inhibit apoptosis in neuronal SK-N-MC cells by attenuating oxidative stress and modulating intracellular calcium levels.[2] While a direct EC50 for neuroprotection is not yet established, its mechanism of action aligns with strategies employed by neuroprotective agents. For instance, Donepezil, a standard treatment for Alzheimer's disease, exerts neuroprotective effects against amyloid-beta toxicity and glutamate-induced damage, with effective concentrations in the micromolar range.[3][4]

Experimental Methodologies

The following sections detail the experimental protocols used to ascertain the therapeutic potential of this compound.

Cell Viability and Cytotoxicity Assay (CCK-8)

The anti-proliferative effects of this compound on cancer cell lines such as HepG2 are determined using the Cell Counting Kit-8 (CCK-8) assay.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 1 x 10⁴ cells/well and cultured for 24 hours.

  • Treatment: The cells are then treated with varying concentrations of this compound or a reference compound (e.g., 5-Fluorouracil) for a specified duration (e.g., 24 or 48 hours).

  • CCK-8 Addition: Following treatment, 10 µL of CCK-8 solution is added to each well.

  • Incubation and Measurement: The plates are incubated for 1-4 hours at 37°C, and the absorbance is measured at 450 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.[2]

Apoptosis Assay (Annexin V-FITC/PI Staining)

The induction of apoptosis by this compound is quantified using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

  • Cell Treatment: Cells are treated with this compound at its predetermined IC50 concentration.

  • Cell Harvesting and Staining: After treatment, both floating and adherent cells are collected, washed with PBS, and resuspended in binding buffer. Annexin V-FITC and PI are then added to the cell suspension.

  • Incubation: The cells are incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[2]

Western Blot Analysis for NF-κB Signaling

The effect of this compound on the NF-κB signaling pathway is assessed by Western blotting to measure the expression and phosphorylation of key proteins.

  • Protein Extraction: Cells are treated with this compound and/or an inflammatory stimulus (e.g., LPS), and total protein is extracted.

  • SDS-PAGE and Transfer: Protein samples are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Blocking and Antibody Incubation: The membrane is blocked to prevent non-specific binding and then incubated with primary antibodies against total and phosphorylated forms of NF-κB pathway proteins (e.g., p65, IκBα).

  • Secondary Antibody and Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of this compound are underpinned by its ability to modulate several critical signaling pathways.

Sciadopitysin_Anti_Cancer_Pathway This compound This compound ROS ROS This compound->ROS MAPK MAPK ROS->MAPK STAT3 STAT3 ROS->STAT3 NF_kB NF-κB ROS->NF_kB AKT AKT ROS->AKT Apoptosis Apoptosis MAPK->Apoptosis STAT3->Apoptosis NF_kB->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest (G0/G1) AKT->Cell_Cycle_Arrest

This compound's Anti-Cancer Signaling Cascade.

In cancer cells, this compound modulates ROS levels, which in turn affects multiple downstream pathways including MAPK, STAT3, NF-κB, and AKT, ultimately leading to apoptosis and cell cycle arrest.[1]

Sciadopitysin_Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 NF_kB_Activation NF-κB Activation TLR4->NF_kB_Activation This compound This compound This compound->NF_kB_Activation Pro_inflammatory_Mediators Pro-inflammatory Mediators (NO, TNF-α) NF_kB_Activation->Pro_inflammatory_Mediators

Inhibition of NF-κB Mediated Inflammation by this compound.

This compound demonstrates anti-inflammatory effects by inhibiting the activation of the NF-κB pathway, a key regulator of the inflammatory response triggered by stimuli such as LPS.

Experimental_Workflow_Apoptosis start Seed Cells treat Treat with this compound start->treat stain Stain with Annexin V-FITC/PI treat->stain analyze Flow Cytometry Analysis stain->analyze end Quantify Apoptosis analyze->end

Workflow for Apoptosis Detection via Flow Cytometry.

This workflow outlines the key steps in assessing the pro-apoptotic activity of this compound in a cellular context.

Conclusion

This compound emerges as a promising natural compound with multifaceted therapeutic potential. Its demonstrated cytotoxicity against hepatocellular carcinoma cells, coupled with strong indications of anti-inflammatory and neuroprotective activities, warrants further investigation. Direct comparative studies with a broader range of established drugs are necessary to fully elucidate its clinical potential. The detailed experimental protocols and pathway analyses provided in this guide offer a solid foundation for future research and development of this compound as a novel therapeutic agent.

References

Safety Operating Guide

Sciadopitysin: A Guide to Safe Handling and Disposal in the Laboratory

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper management of investigational compounds is paramount to ensuring a safe and compliant laboratory environment. This guide provides essential safety, handling, and disposal procedures for Sciadopitysin, a biflavonoid with diverse biological activities. While this compound is not classified as a hazardous substance, adherence to standard laboratory safety protocols is crucial.

Key Safety and Handling Information

When working with this compound in solid form, it is important to minimize dust generation. Use in a well-ventilated area, preferably within a chemical fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn to prevent skin and eye contact. In case of accidental contact, flush the affected area with copious amounts of water.

Physical and Chemical Properties

PropertyValue
CAS Number 521-34-6[1][2][3][4][5]
Molecular Formula C₃₃H₂₄O₁₀[1][2][3][4][5]
Molecular Weight 580.5 g/mol [3]
Appearance Light yellow powder[2]
Melting Point 296-298°C[2]
Solubility Soluble in DMSO and DMF[1]. Partially soluble in ethanol (B145695) and PBS (pH 7.2)[1].
Storage Store at -20°C[1].

Proper Disposal Procedures

The recommended disposal method for this compound is incineration. The material should be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber[6]. Always conduct disposal procedures in accordance with local, state, and federal regulations. Do not discharge into sewers or waterways[6].

Experimental Protocol for Disposal of this compound Waste

This protocol outlines the steps for the safe disposal of small quantities of this compound waste typically generated in a research laboratory setting.

  • Segregation and Collection:

    • Collect waste this compound, including contaminated consumables (e.g., pipette tips, weighing paper), in a designated, properly labeled, and sealed waste container.

    • Ensure the waste container is made of a material compatible with the combustible solvent to be used for dissolution.

  • Preparation for Incineration:

    • In a well-ventilated chemical fume hood, carefully dissolve or suspend the this compound waste in a suitable combustible solvent (e.g., ethanol, methanol).

    • The resulting solution or suspension should be transferred to a container approved for flammable waste.

  • Waste Pickup and Disposal:

    • Store the sealed flammable waste container in a designated satellite accumulation area.

    • Arrange for pickup and disposal by the institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

Sciadopitysin_Disposal_Workflow cluster_prep Preparation & Collection cluster_storage Temporary Storage cluster_disposal Final Disposal A This compound Waste (Solid & Contaminated Materials) B Segregate in a Labeled Waste Container A->B C Dissolve/Mix with a Combustible Solvent (in a Fume Hood) B->C D Transfer to a Labeled Flammable Waste Container C->D E Store in a Designated Satellite Accumulation Area D->E F Arrange for Pickup by EHS or Licensed Contractor E->F G Incineration in a Chemical Incinerator F->G

Caption: Workflow for the safe disposal of this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sciadopitysin
Reactant of Route 2
Sciadopitysin

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.